molecular formula C20H36O3 B15572536 14,15-EE-5(Z)-E

14,15-EE-5(Z)-E

货号: B15572536
分子量: 324.5 g/mol
InChI 键: KZTLOTWHEAHQAZ-HKBUGEINSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

14,15-EE-5(Z)-E is a useful research compound. Its molecular formula is C20H36O3 and its molecular weight is 324.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C20H36O3

分子量

324.5 g/mol

IUPAC 名称

(E)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid

InChI

InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)/b9-7+/t18-,19+/m0/s1

InChI 键

KZTLOTWHEAHQAZ-HKBUGEINSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 14,15-Epoxyeicosa-5(Z)-enoic Acid (14,15-EE-5(Z)-E)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid, commonly abbreviated as 14,15-EE-5(Z)-E or 14,15-EEZE, is a synthetic analogue of 14,15-epoxyeicosatrienoic acid (14,15-EET). It is a critical pharmacological tool for researchers studying the physiological and pathophysiological roles of EETs, a family of signaling lipids derived from arachidonic acid. This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and experimental applications.

Core Concepts

Chemical Identity
PropertyValue
Full Name 14,15-Epoxyeicosa-5(Z)-enoic acid
Synonyms This compound, 14,15-EEZE
Chemical Class Epoxyeicosanoid analogue, long-chain fatty acid
Molecular Formula C₂₀H₃₄O₃
Molecular Weight 322.48 g/mol
Chemical Structure A twenty-carbon fatty acid with an epoxide group at the 14,15-position and a cis double bond at the 5-position.
Biological Origin and Significance of the Target Pathway

This compound is a synthetic molecule designed to antagonize the actions of naturally occurring epoxyeicosatrienoic acids (EETs). EETs are produced from arachidonic acid by the action of cytochrome P450 (CYP) epoxygenase enzymes.[1][2] There are four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.

These signaling lipids are crucial components of the endothelium-derived hyperpolarizing factor (EDHF) pathway, which plays a significant role in regulating vascular tone.[1][2] EETs cause vasodilation by hyperpolarizing vascular smooth muscle cells, a process that is critical for maintaining blood pressure and tissue perfusion.[3] Dysregulation of EET signaling has been implicated in various cardiovascular diseases, making this pathway a key target for therapeutic intervention.

Mechanism of Action: Antagonism of EET Signaling

This compound functions as a selective antagonist of EET-induced biological effects, most notably vascular relaxation.[1] It exerts its inhibitory action by competing with EETs for their binding sites on or within vascular smooth muscle cells.

Signaling Pathway of EET-Induced Vasodilation

The vasodilatory effect of EETs is primarily mediated by the activation of large-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle cells.

cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP EETs EETs CYP->EETs EET_Receptor Putative EET Receptor EETs->EET_Receptor GPCR Gαs Protein EET_Receptor->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA BKCa BKCa Channel PKA->BKCa K_efflux K+ Efflux BKCa->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Relaxation Vasodilation Hyperpolarization->Relaxation EEZE This compound EEZE->EET_Receptor Antagonism

Caption: EET signaling pathway leading to vasodilation and its antagonism by this compound.

Antagonistic Profile of this compound

Studies have shown that this compound inhibits the relaxation induced by all four EET regioisomers in pre-constricted bovine coronary arteries. It is most effective in antagonizing the effects of 14,15-EET.[1] It is important to note that this compound does not affect vasodilation mediated by other pathways, such as those involving nitric oxide or prostacyclin.[1]

Metabolism of this compound

This compound can be metabolized in biological systems by the enzyme soluble epoxide hydrolase (sEH). This enzyme converts the epoxide moiety to a diol, yielding 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[3] Interestingly, this metabolite, 14,15-DHE5ZE, exhibits a more selective antagonist profile, primarily inhibiting the actions of 14,15-EET.[3]

EEZE This compound sEH Soluble Epoxide Hydrolase (sEH) EEZE->sEH DHEZE 14,15-DHE5ZE (More selective 14,15-EET antagonist) sEH->DHEZE

Caption: Metabolic conversion of this compound by soluble epoxide hydrolase.

Quantitative Data

While precise IC₅₀ values for the antagonism of each EET regioisomer by this compound are not consistently reported across the literature, the available data indicates its potency and selectivity.

ParameterValue/ObservationSpecies/SystemReference
Inhibition of 14,15-EET-induced relaxation~80% inhibition at 10 µMBovine coronary arteries[1]
Kᵢ for displacement of radiolabeled EET agonist37 nMU937 cell membranes[4]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature. The synthesis has been described as being performed by previously established methods for EET analogues.[5] The general approach for synthesizing such molecules involves multi-step organic synthesis, often starting from commercially available long-chain fatty acids or alkynes, and employing techniques such as stereoselective epoxidation and olefination reactions.[4][6]

Vascular Reactivity Assay (Isometric Tension Measurement)

This protocol is a generalized procedure for assessing the effect of this compound on EET-induced vasodilation in isolated arterial rings.

6.2.1. Materials

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Thromboxane (B8750289) A₂ mimetic (e.g., U46619)

  • EET regioisomers (14,15-EET, 11,12-EET, 8,9-EET, 5,6-EET)

  • This compound

  • Indomethacin (to inhibit cyclooxygenase)

  • L-NAME (to inhibit nitric oxide synthase)

  • Organ bath system with force transducers

  • Data acquisition system

6.2.2. Procedure

  • Tissue Preparation: Isolate bovine coronary arteries and cut them into 2-3 mm rings.

  • Mounting: Mount the arterial rings in an organ bath containing oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at 37°C.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 5 grams.

  • Viability Check: Contract the rings with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability.

  • Pre-constriction: After washing out the KCl, pre-constrict the rings with a thromboxane A₂ mimetic (e.g., U46619) to achieve a stable contraction.

  • EET Concentration-Response: Cumulatively add increasing concentrations of an EET regioisomer to the bath and record the relaxation response.

  • Antagonist Incubation: Wash the rings and allow them to return to baseline. Incubate the rings with this compound (e.g., 10 µM) for a specified period (e.g., 30 minutes).

  • Repeat EET Response: In the continued presence of this compound, repeat the cumulative addition of the same EET regioisomer and record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the pre-constriction tone and compare the concentration-response curves in the presence and absence of this compound.

Start Isolate & Mount Arterial Rings Equilibrate Equilibrate in Organ Bath Start->Equilibrate Preconstrict Pre-constrict with U46619 Equilibrate->Preconstrict EET_CR EET Concentration- Response (Control) Preconstrict->EET_CR EET_CR_Antagonist EET Concentration- Response (with Antagonist) Preconstrict->EET_CR_Antagonist Wash Wash EET_CR->Wash Incubate Incubate with This compound Wash->Incubate Incubate->Preconstrict Re-constrict Analyze Data Analysis EET_CR_Antagonist->Analyze

Caption: Experimental workflow for the vascular reactivity assay.

Conclusion

This compound is an indispensable tool for elucidating the complex roles of EETs in vascular biology and beyond. Its ability to selectively antagonize EET-mediated vasodilation allows for the precise dissection of this signaling pathway. While further quantitative characterization of its antagonist profile against all EET regioisomers would be beneficial, the existing data firmly establishes its utility for researchers in cardiovascular pharmacology and drug development. The insights gained from studies utilizing this compound will continue to advance our understanding of vascular regulation and may pave the way for novel therapeutic strategies targeting the EET pathway.

References

An In-Depth Technical Guide to 14,15-Epoxyeicosa-5(Z)-enoic Acid: A Selective Antagonist of Epoxyeicosatrienoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 14,15-Epoxyeicosa-5(Z)-enoic acid, a critical tool in the study of eicosanoid signaling. Known by its formal name, rel-13-[(2R,3S)-3-pentyloxiranyl]-5Z-tridecenoic acid, and more commonly as 14,15-EEZE, this molecule has emerged as a selective antagonist of epoxyeicosatrienoic acids (EETs). This document details its chemical properties, mechanism of action, and its role in elucidating the physiological and pathological functions of EETs. Included are summaries of quantitative data, detailed experimental protocols for its study, and visualizations of the signaling pathways it modulates.

Chemical and Physical Properties

14,15-Epoxyeicosa-5(Z)-enoic acid is a synthetic analog of the naturally occurring 14,15-epoxyeicosatrienoic acid (14,15-EET). Its distinct structure, featuring a single double bond at the 5(Z) position, confers its antagonist properties.

PropertyValue
Formal Name rel-13-[(2R,3S)-3-pentyloxiranyl]-5Z-tridecenoic acid
Common Name 14,15-Epoxyeicosa-5(Z)-enoic acid
Abbreviation 14,15-EEZE
CAS Number 519038-92-7[1]
Molecular Formula C₂₀H₃₆O₃[1]
Molecular Weight 324.5 g/mol [1]
Physical Form Typically supplied as a solution in ethanol

Mechanism of Action: Antagonism of EET Signaling

14,15-EEZE functions as a selective antagonist of epoxyeicosatrienoic acids (EETs), which are cytochrome P450 epoxygenase metabolites of arachidonic acid. EETs, particularly 14,15-EET, are potent vasodilators and are considered to be endothelium-derived hyperpolarizing factors (EDHFs).[2][3][4]

The primary mechanism of action for 14,15-EEZE is the competitive inhibition of EETs at their putative G protein-coupled receptor (GPCR) on vascular smooth muscle cells.[2] This antagonism blocks the downstream signaling cascade that leads to vasodilation.

Signaling Pathway of EET-Induced Vasodilation and its Inhibition by 14,15-EEZE

The signaling pathway initiated by EETs and antagonized by 14,15-EEZE is depicted below. In essence, EETs bind to a putative GPCR, leading to the activation of the Gαs subunit. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), activating Protein Kinase A (PKA). PKA then promotes the opening of large-conductance calcium-activated potassium channels (BKCa), resulting in potassium ion efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the vascular smooth muscle. 14,15-EEZE competitively blocks the initial binding of EETs to the receptor, thereby inhibiting this entire cascade.

EET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EET 14,15-EET Receptor Putative EET Receptor (GPCR) EET->Receptor Binds EEZE 14,15-EEZE (Antagonist) EEZE->Receptor Blocks G_protein Gαsβγ Receptor->G_protein Activates G_alpha Gαs-GTP G_protein->G_alpha Dissociates AC Adenylyl Cyclase G_alpha->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates BKCa_closed BKCa Channel (Closed) PKA->BKCa_closed Phosphorylates BKCa_open BKCa Channel (Open) BKCa_closed->BKCa_open Opens K_ion K+ Efflux BKCa_open->K_ion Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

EET Signaling Pathway and its Antagonism by 14,15-EEZE.

Quantitative Data on Antagonist Activity

14,15-EEZE has been shown to be a potent antagonist of EET-induced vasodilation, with a particular selectivity for 14,15-EET. The following table summarizes the available quantitative data on its antagonist potency.

ParameterValueSpecies/TissueCommentsReference
Effective Concentration 3-10 µMBovine coronary arteriesInhibits bradykinin (B550075) and EET-induced relaxations.[2][4]
Ki 37 nMU937 cell membranesDisplacement of 20-¹²⁵I-14,15-EE8ZE.[1]
Inhibition of 14,15-EET-induced relaxation Maximal relaxation reduced to 18%Bovine coronary arteriesAt a 14,15-EEZE concentration of 10 µM.[4]
Inhibition of 11,12-EET-induced relaxation InhibitedBovine coronary arteriesLess effective than against 14,15-EET.[4]
Inhibition of 8,9-EET-induced relaxation InhibitedBovine coronary arteriesLess effective than against 14,15-EET.[4]
Inhibition of 5,6-EET-induced relaxation InhibitedBovine coronary arteriesLess effective than against 14,15-EET.[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving 14,15-Epoxyeicosa-5(Z)-enoic acid.

Vascular Reactivity Studies (Aortic Ring Assay)

This protocol is adapted from standard methods for assessing vasodilation in isolated arterial rings.

Objective: To determine the antagonist effect of 14,15-EEZE on EET-induced vasorelaxation.

Materials:

  • Isolated thoracic aorta from a suitable animal model (e.g., rat, mouse).

  • Krebs-bicarbonate buffer (composition in mmol/L: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11).

  • Phenylephrine (B352888) or U46619 (thromboxane A2 mimetic) for pre-constriction.

  • 14,15-EET and other EET regioisomers.

  • 14,15-EEZE.

  • Wire myograph system.

  • Dissection microscope and tools.

  • Carbogen gas (95% O₂ / 5% CO₂).

Procedure:

  • Aortic Ring Preparation: Euthanize the animal and carefully excise the thoracic aorta. Place the aorta in ice-cold Krebs buffer. Under a dissection microscope, remove adhering connective and adipose tissue. Cut the aorta into 2-3 mm rings.

  • Mounting: Mount the aortic rings on the wire myograph hooks in the organ bath chambers filled with Krebs buffer, maintained at 37°C and continuously bubbled with carbogen.

  • Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g for rat aorta). After equilibration, test the viability of the rings by inducing contraction with a high potassium solution (e.g., 60 mM KCl). Wash the rings with fresh Krebs buffer and allow them to return to the baseline tension.

  • Pre-constriction: Induce a submaximal contraction (60-70% of the KCl-induced contraction) with phenylephrine (e.g., 1 µM) or U46619.

  • EET-induced Relaxation: Once a stable contraction plateau is reached, add cumulative concentrations of an EET regioisomer (e.g., 1 nM to 10 µM) to generate a concentration-response curve for vasorelaxation.

  • Antagonist Incubation: After washing out the EET and allowing the rings to re-equilibrate, incubate a set of rings with 14,15-EEZE (e.g., 10 µM) for a specified period (e.g., 30 minutes).

  • Repeat EET Response: In the presence of 14,15-EEZE, repeat the cumulative addition of the same EET regioisomer to generate a second concentration-response curve.

  • Data Analysis: Compare the concentration-response curves in the absence and presence of 14,15-EEZE to determine the extent of antagonism.

Aortic_Ring_Assay_Workflow A Aorta Excision and Cleaning B Cut into 2-3 mm Rings A->B C Mount Rings in Myograph B->C D Equilibration and Viability Test (KCl) C->D E Pre-constriction (Phenylephrine/U46619) D->E F Cumulative EET Addition (Control Curve) E->F G Washout and Re-equilibration F->G H Incubation with 14,15-EEZE G->H I Repeat Cumulative EET Addition H->I J Data Analysis and Comparison I->J

Workflow for the Aortic Ring Vasorelaxation Assay.
Analysis of Eicosanoids by LC-MS/MS

This protocol outlines the general steps for the extraction and quantification of EETs and their diol metabolites (DHETs) from biological samples, such as microsomal incubations, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To measure the levels of EETs and DHETs in the presence and absence of 14,15-EEZE to assess its effect on EET metabolism.

Materials:

  • Biological sample (e.g., microsomal fraction).

  • Internal standards (deuterated EETs and DHETs).

  • Solvents for extraction (e.g., ethyl acetate (B1210297), methanol (B129727), acetonitrile, hexane).

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • LC-MS/MS system.

Procedure:

  • Sample Preparation and Incubation: For in vitro metabolism studies, incubate the microsomal fraction with arachidonic acid in the presence of NADPH. For antagonist studies, pre-incubate the microsomes with 14,15-EEZE before adding arachidonic acid.

  • Extraction:

    • Stop the reaction by adding an organic solvent (e.g., methanol).

    • Add a mixture of deuterated internal standards.

    • Acidify the sample to pH ~4.0.

    • Perform liquid-liquid extraction with a solvent like ethyl acetate or use solid-phase extraction (SPE).

    • For SPE, condition the C18 cartridge with methanol and then water. Load the sample, wash with a low-percentage organic solvent, and then elute the eicosanoids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

  • Derivatization (Optional): For some applications, derivatization may be performed to improve chromatographic separation or ionization efficiency.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the eicosanoids using a C18 reverse-phase column with a gradient of water and an organic solvent (e.g., acetonitrile/methanol) containing a small amount of acid (e.g., formic or acetic acid).

    • Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each eicosanoid and internal standard are monitored.

  • Data Analysis: Quantify the concentration of each eicosanoid by comparing the peak area of the analyte to that of its corresponding internal standard.

LCMS_Workflow A Biological Sample Collection (e.g., Microsomal Incubation) B Addition of Internal Standards A->B C Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction B->C D Evaporation and Reconstitution C->D E Injection into LC-MS/MS D->E F Chromatographic Separation (Reverse Phase) E->F G Mass Spectrometric Detection (MRM Mode) F->G H Data Analysis and Quantification G->H

General Workflow for LC-MS/MS Analysis of Eicosanoids.

Synthesis of 14,15-Epoxyeicosa-5(Z)-enoic Acid

Conclusion

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is an invaluable pharmacological tool for investigating the biological roles of epoxyeicosatrienoic acids. Its selective antagonism of EET-induced vasodilation and other physiological effects has been instrumental in confirming the role of EETs as endothelium-derived hyperpolarizing factors and in probing the existence and nature of a putative EET receptor. The experimental protocols and data presented in this guide provide a foundation for researchers to effectively utilize 14,15-EEZE in their studies of cardiovascular physiology, inflammation, and other processes where EETs are implicated. Further research into the development of more potent and regioisomer-specific antagonists will continue to refine our understanding of this important class of lipid mediators.

References

14,15-EE-5(Z)-E: A Technical Guide to a Selective EET Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the cytochrome P450 epoxygenase pathway of arachidonic acid metabolism.[1][2] They are potent vasodilators and play crucial roles in cardiovascular homeostasis, inflammation, and pain signaling.[3][4][5] The biological actions of EETs are terminated, in part, by their conversion to less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).[1][6] The development of pharmacological tools to probe EET signaling has been crucial in elucidating their physiological and pathophysiological roles. 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also known as 14,15-EEZE, is a structural analog of 14,15-EET that has emerged as a valuable antagonist of EET-mediated responses.[7][8] This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental applications, and its role in advancing our understanding of EET biology.

Mechanism of Action: Antagonism of EET-Induced Vasodilation

This compound functions as a competitive antagonist at the putative EET receptor, thereby inhibiting EET-induced biological responses, most notably vasodilation.[7][9] EETs, acting as endothelium-derived hyperpolarizing factors (EDHFs), cause relaxation of vascular smooth muscle by activating large-conductance calcium-activated potassium (BKCa) channels, leading to membrane hyperpolarization.[10][11] this compound blocks this effect by competing with EETs for their binding site.[7][10]

The selectivity of this compound for different EET regioisomers can be influenced by its metabolism. The soluble epoxide hydrolase (sEH) converts this compound to its corresponding diol, 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[1] This metabolite exhibits a more selective antagonist profile, preferentially inhibiting the actions of 14,15-EET.[1]

Signaling Pathway of EET-Induced Vasodilation and its Antagonism by this compound

EET_Signaling cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Arachidonic_Acid Arachidonic Acid CYP450 CYP450 Epoxygenase Arachidonic_Acid->CYP450 EETs EETs CYP450->EETs EET_Receptor Putative EET Receptor EETs->EET_Receptor binds G_Protein Gαs EET_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA BKCa BKCa Channel PKA->BKCa opens Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation EEZE This compound EEZE->EET_Receptor blocks

Caption: EET signaling pathway leading to vasodilation and its inhibition by this compound.

Quantitative Data on the Antagonistic Activity of this compound

The inhibitory effects of this compound on vascular relaxation induced by various agonists have been quantified in several studies. The following tables summarize key findings.

Table 1: Inhibition of EET-Induced Relaxation in Bovine Coronary Arteries by this compound.

EET RegioisomerConcentration of this compound (µM)Maximal Relaxation (%) - ControlMaximal Relaxation (%) - With this compoundReference
14,15-EET1085 ± 525 ± 6[7]
11,12-EET1082 ± 445 ± 7[7]
8,9-EET1078 ± 650 ± 8[7]
5,6-EET1075 ± 555 ± 9[7]

Data are presented as mean ± SEM.

Table 2: Effect of this compound on Endothelium-Dependent Relaxation in Bovine Coronary Arteries.

AgonistConcentration of this compound (µM)Maximal Relaxation (%) - ControlMaximal Relaxation (%) - With this compoundReference
Bradykinin398 ± 255 ± 10[11]
Methacholine375 ± 448 ± 8[11]
Arachidonic Acid387 ± 754 ± 4[11]

Relaxation was measured in the presence of indomethacin (B1671933) and L-nitroarginine to block the synthesis of prostaglandins (B1171923) and nitric oxide, respectively. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the activity of this compound.

Vascular Reactivity Studies in Bovine Coronary Arteries

Objective: To determine the effect of this compound on agonist-induced vasorelaxation.

Protocol:

  • Tissue Preparation: Fresh bovine hearts are obtained from a local abattoir. The left anterior descending coronary arteries are dissected and placed in ice-cold Krebs-bicarbonate buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose). The arteries are cleaned of adhering connective tissue and cut into rings (3-5 mm in length).[7][12]

  • Mounting: The arterial rings are mounted in organ chambers containing Krebs-bicarbonate buffer, maintained at 37°C, and aerated with 95% O2 and 5% CO2. The rings are connected to isometric force transducers for continuous recording of tension.[12]

  • Equilibration and Pre-constriction: The rings are allowed to equilibrate for 90 minutes under a resting tension of 5 g. After equilibration, the rings are pre-constricted with the thromboxane (B8750289) A2 mimetic U46619 to approximately 80% of their maximal contraction.[7][8]

  • Antagonist Incubation: Once a stable contraction is achieved, this compound or its vehicle is added to the organ bath and incubated for a specified period (e.g., 30 minutes).[7]

  • Cumulative Concentration-Response Curves: Cumulative concentration-response curves to various vasodilators (e.g., EETs, bradykinin, arachidonic acid) are then generated.[7][11]

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-constriction induced by U46619.

Experimental Workflow for Vascular Reactivity Studies

Experimental_Workflow Start Start: Obtain Bovine Hearts Dissect Dissect Coronary Arteries Start->Dissect Prepare_Rings Prepare Arterial Rings (3-5 mm) Dissect->Prepare_Rings Mount Mount Rings in Organ Chambers Prepare_Rings->Mount Equilibrate Equilibrate (90 min, 5g tension) Mount->Equilibrate Preconstrict Pre-constrict with U46619 Equilibrate->Preconstrict Incubate Incubate with this compound or Vehicle Preconstrict->Incubate Generate_Curves Generate Cumulative Concentration-Response Curves Incubate->Generate_Curves Analyze Analyze Data: % Relaxation Generate_Curves->Analyze End End Analyze->End

Caption: Workflow for assessing vascular reactivity in isolated bovine coronary arteries.

The Role of Soluble Epoxide Hydrolase (sEH)

As mentioned, sEH plays a critical role in the metabolism of both EETs and this compound.[1] Inhibition of sEH can potentiate the effects of endogenous EETs by preventing their degradation.[3][13] When studying the effects of this compound, it is important to consider the activity of sEH in the experimental system. Co-incubation with an sEH inhibitor, such as 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), can prevent the conversion of this compound to 14,15-DHE5ZE, thus altering its antagonist selectivity profile.[1]

Logical Relationship between this compound, sEH, and EET Signaling

sEH_Interaction EETs EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH metabolized by DHETs DHETs (Less Active) sEH->DHETs produces DHEZE 14,15-DHE5ZE (Selective 14,15-EET Antagonist) sEH->DHEZE produces EEZE This compound (Broad Antagonist) EEZE->sEH metabolized by sEH_Inhibitor sEH Inhibitor (e.g., AUDA) sEH_Inhibitor->sEH inhibits

Caption: Interaction of this compound and EETs with soluble epoxide hydrolase (sEH).

Conclusion

This compound is a pivotal pharmacological tool for investigating the physiological and pathophysiological roles of EETs. Its ability to antagonize EET-mediated vasodilation and other cellular responses has significantly contributed to our understanding of this important lipid signaling pathway. Researchers and drug development professionals should consider the metabolic fate of this compound by sEH and its implications for antagonist selectivity in their experimental designs. The continued use and development of such selective antagonists will undoubtedly pave the way for novel therapeutic strategies targeting the EET signaling cascade in cardiovascular and inflammatory diseases.

References

An In-depth Technical Guide on the Biological Activity of 14,15-Epoxyeicosa-5(Z)-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450-derived metabolite of arachidonic acid.[1][2] Unlike its parent compound, which acts as a potent vasodilator and anti-inflammatory agent, 14,15-EEZE has been identified as a selective antagonist of EETs.[1][3] This property makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of EETs, particularly in the cardiovascular system where EETs are considered to be endothelium-derived hyperpolarizing factors (EDHFs).[1][2][4] This technical guide provides a comprehensive overview of the biological activity of 14,15-EEZE, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function.

Data Presentation: Quantitative Effects of 14,15-Epoxyeicosa-5(Z)-enoic Acid

The following tables summarize the key quantitative data regarding the biological activity of 14,15-EEZE and its derivatives.

Table 1: Antagonistic Activity of 14,15-EEZE on EET-Induced Vasodilation

AgonistConcentration of 14,15-EEZETissue/Vessel PreparationEffectReference
14,15-EET10 µmol/LBovine coronary arterial ringsInhibited relaxation[1]
11,12-EET10 µmol/LBovine coronary arterial ringsInhibited relaxation[1]
8,9-EET10 µmol/LBovine coronary arterial ringsInhibited relaxation[1]
5,6-EET10 µmol/LBovine coronary arterial ringsInhibited relaxation[1]
Bradykinin (B550075)3 µmol/LSmall bovine coronary arteriesInhibited smooth muscle hyperpolarizations and relaxations[1]
Arachidonic Acid10 µmol/LBovine coronary arterial ringsInhibited indomethacin-resistant relaxations[1]
Methacholine10 µmol/LBovine coronary arterial ringsInhibited indomethacin-resistant relaxations[1]

Table 2: Effects of 14,15-EEZE and its Metabolites/Analogs on Vascular Responses

CompoundConcentrationTissue/Vessel PreparationKey FindingReference
14,15-DHE5ZE10 µMBovine coronary arteriesSelectively inhibited 14,15-EET-induced relaxations[5]
14,15-EEZE-mSI10 µmol/LBovine coronary arterial ringsInhibited relaxation to 14,15- and 5,6-EET, but not 11,12- or 8,9-EET[4][6]
14,15-EEZE-mSI100 nmol/LIsolated bovine coronary arterial smooth muscle cellsBlocked 14,15-EET–induced activation of large-conductance, calcium-activated K+ channels[4][6]
20-I-14,15-EE5ZE-U937 cell membranesHigh-affinity radioligand with KD of 1.11 ± 0.13 nM and Bmax of 1.13 ± 0.04 pmol/mg protein[7][8]

Table 3: Effects of 14,15-EEZE on Ion Channels and Cellular Signaling

TargetAgonistConcentration of 14,15-EEZECell Type/PreparationEffectReference
KATP channels14,15-EET (5 µM)5 µMRat mesenteric smooth muscle cellsAbolished the 6.9-fold increase in KATP currents induced by 14,15-EET[9][10]
Large-conductance Ca2+-activated K+ (BKCa) channels14,15-EET (100 nmol/L)100 nmol/L (as 14,15-EEZE-mSI)Isolated bovine coronary arterial smooth muscle cellsBlocked activation[4][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the literature on 14,15-EEZE.

1. Vascular Reactivity Studies in Bovine Coronary Arteries

  • Tissue Preparation: Bovine hearts are obtained from a local abattoir and the left anterior descending coronary arteries are dissected and placed in cold physiological salt solution (PSS). The arteries are cleaned of adhering tissue and cut into rings (3-5 mm in length). For some studies, the endothelium is denuded by gently rubbing the intimal surface with a pair of forceps.

  • Experimental Setup: The arterial rings are mounted in organ chambers containing PSS, maintained at 37°C, and aerated with a gas mixture of 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Protocol:

    • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 5g.

    • The viability of the rings and the presence or absence of functional endothelium are assessed by contracting the vessels with U46619 (a thromboxane (B8750289) A2 mimetic) and then challenging with bradykinin (an endothelium-dependent vasodilator) or sodium nitroprusside (an endothelium-independent vasodilator).

    • After a washout period, the rings are pre-constricted again with U46619 to about 50-70% of the maximal contraction.

    • Cumulative concentration-response curves to various EET regioisomers are generated in the presence and absence of 14,15-EEZE (pre-incubated for 20-30 minutes).

    • Relaxation is expressed as a percentage of the pre-constriction induced by U46619.

2. Patch-Clamp Electrophysiology for Ion Channel Activity

  • Cell Isolation: Smooth muscle cells are isolated from bovine coronary arteries by enzymatic digestion. The arteries are cut into small pieces and incubated in a solution containing collagenase and elastase. The dispersed cells are then collected and stored in a solution suitable for patch-clamp recording.

  • Recording Configuration: Whole-cell or cell-attached patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition software. Pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with the appropriate internal solution.

  • Protocol for KATP Channel Activity:

    • Freshly isolated rat mesenteric smooth muscle cells are used.

    • Whole-cell patch-clamp recordings are performed with a pipette solution containing 0.1 mM ATP. The holding potential is set to 0 mV and the testing potential to -100 mV.

    • Basal glibenclamide-sensitive KATP currents are recorded.

    • Cells are exposed to 5 µM 14,15-EET to measure the increase in KATP current.

    • To test for antagonism, cells are pre-incubated with 5 µM 14,15-EEZE before the addition of 14,15-EET.[9][10]

  • Protocol for BKCa Channel Activity:

    • Cell-attached patches are formed on isolated bovine coronary arterial smooth muscle cells.

    • The pipette solution contains the agonist (e.g., 100 nmol/L 14,15-EET).

    • The antagonist (e.g., 100 nmol/L 14,15-EEZE-mSI) is included in the bath solution.

    • Channel activity is recorded at a given membrane potential.

3. Radioligand Binding Assays

  • Membrane Preparation: U937 cells are homogenized in a buffer and centrifuged to pellet the nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the membranes, which are then resuspended in a binding buffer.

  • Binding Assay:

    • The radioligand, 20-125I-14,15-EE5ZE, is incubated with the cell membranes in the presence or absence of increasing concentrations of unlabeled competitor (e.g., 14,15-EEZE, EETs).

    • The incubation is carried out at a specific temperature and for a time sufficient to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is counted using a gamma counter.

    • Specific binding is calculated as the difference between total binding and non-specific binding (measured in the presence of a high concentration of unlabeled ligand).

    • Binding parameters (KD and Bmax) are determined by Scatchard analysis of saturation binding data.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by 14,15-EEZE and a typical experimental workflow for its characterization.

G cluster_0 Vascular Smooth Muscle Cell EETs EETs (e.g., 14,15-EET) Receptor Putative EET Receptor EETs->Receptor Activates K_channel K+ Channels (e.g., BKCa, KATP) Receptor->K_channel Opens Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation Causes EEZE 14,15-EEZE EEZE->Receptor Blocks

Caption: Signaling pathway of EET-induced vasodilation and its inhibition by 14,15-EEZE.

G cluster_workflow Experimental Workflow for Vascular Reactivity A Isolate Bovine Coronary Artery B Cut into Arterial Rings A->B C Mount in Organ Bath B->C D Equilibrate and Test Viability C->D E Pre-constrict with U46619 D->E F Add 14,15-EEZE (Antagonist) E->F G Add EETs (Agonist) F->G H Record Relaxation Response G->H

Caption: Typical experimental workflow for assessing the antagonist activity of 14,15-EEZE.

G cluster_metabolism Metabolism of 14,15-EEZE and EETs AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs 14,15-EET CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs 14,15-DHET (less active) sEH->DHETs Metabolizes to DHEZE 14,15-DHE5ZE (selective antagonist) sEH->DHEZE Metabolizes to EEZE 14,15-EEZE EEZE->sEH

Caption: Metabolic pathways of 14,15-EET and 14,15-EEZE.

References

An In-depth Technical Guide to the 14,15-EEZE Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism. These molecules, including the prominent regioisomer 14,15-EET, are implicated in a wide array of physiological and pathophysiological processes. They are known to be potent vasodilators, possess anti-inflammatory properties, and play roles in angiogenesis, cell proliferation, and cardioprotection. The biological actions of EETs are terminated primarily through their hydrolysis to less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).

The study of EET signaling has been significantly advanced by the development of selective antagonists. 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a commercially available and widely used selective antagonist of EETs, with a particular efficacy against 14,15-EET. It has been instrumental in elucidating the signaling pathways and functional roles of EETs. This technical guide provides a comprehensive overview of the 14,15-EEZE signaling pathway, including quantitative data on its effects, detailed experimental protocols, and visualizations of the involved molecular pathways.

Data Presentation

The following tables summarize the quantitative data related to the effects of 14,15-EET and the antagonistic actions of 14,15-EEZE.

Table 1: Vasoactive Properties of 14,15-EET and Antagonism by 14,15-EEZE

CompoundPreparationParameterValueReference
14,15-EETBovine coronary artery ringsED₅₀ (Vasorelaxation)2.2 µM[1][2]
11,12-EETCanine coronary arteriolesEC₅₀ (Vasodilation)10⁻¹²·⁷ to 10⁻¹⁰·¹ M[3]
14,15-EETCanine coronary arteriolesEC₅₀ (Vasodilation)10⁻¹²·⁷ to 10⁻¹⁰·¹ M[3]
14,15-EEZE (10 µM)Bovine coronary arterial ringsInhibition of 14,15-EET-induced relaxationSignificant inhibition[4]
14,15-EEZE (10 µM)Bovine coronary arterial ringsInhibition of 11,12-EET-induced relaxationSignificant inhibition[4]
14,15-EEZE (10 µM)Bovine coronary arterial ringsInhibition of 8,9-EET-induced relaxationSignificant inhibition[4]
14,15-EEZE (10 µM)Bovine coronary arterial ringsInhibition of 5,6-EET-induced relaxationSignificant inhibition[4]

Table 2: Cardioprotective Effects of EETs and Antagonism by 14,15-EEZE in a Canine Model of Myocardial Ischemia-Reperfusion

Treatment GroupDoseMyocardial Infarct Size (% of Area at Risk)Reference
Vehicle-21.8 ± 1.6[5][6]
11,12-EET0.128 mg/kg8.7 ± 2.2[5][6]
14,15-EET0.128 mg/kg9.4 ± 1.3[5][6]
14,15-EEZE0.128 mg/kg21.0 ± 3.6[5][6]
14,15-EEZE + 11,12-EET0.128 mg/kg each17.8 ± 1.4[5][6]
14,15-EEZE + 14,15-EET0.128 mg/kg each19.2 ± 2.4[5][6]

Note: While 14,15-EEZE is a well-established antagonist of EET signaling, specific IC₅₀ values for its inhibition of EET-induced vasodilation, cAMP production, and calcium influx are not consistently reported in the literature. Its antagonistic effects are typically demonstrated by using a concentration, such as 10 µM, that effectively blocks the response to EETs.

Experimental Protocols

Protocol 1: Vascular Reactivity Assay in Bovine Coronary Arteries

This protocol is adapted from methodologies used to assess the vasodilator effects of EETs and their antagonism by 14,15-EEZE.[4]

1. Tissue Preparation:

  • Obtain fresh bovine hearts from a local abattoir and transport them to the laboratory in cold Krebs-bicarbonate buffer (in mmol/L: 118 NaCl, 24 NaHCO₃, 4.8 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, and 11 glucose).

  • Dissect the left anterior descending coronary artery and place it in a petri dish filled with cold Krebs buffer.

  • Carefully remove adhering adipose and connective tissue.

  • Cut the artery into rings of 3-4 mm in length.

2. Mounting and Equilibration:

  • Mount the arterial rings in organ baths containing Krebs buffer maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Connect the rings to force transducers to measure isometric tension.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 5-8 g, with buffer changes every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, contract the rings with a submaximal concentration of the thromboxane (B8750289) A₂ mimetic, U46619 (e.g., 10-30 nM).

  • Once a stable contraction is achieved, add cumulative concentrations of the EET regioisomer (e.g., 14,15-EET, from 1 nM to 10 µM) to generate a concentration-response curve.

  • Wash the rings with fresh Krebs buffer to return to baseline tension.

  • For antagonist studies, pre-incubate the rings with 14,15-EEZE (e.g., 10 µM) for 20-30 minutes before repeating the contraction with U46619 and the cumulative addition of the EET.

4. Data Analysis:

  • Express the relaxation responses as a percentage of the pre-contraction induced by U46619.

  • Plot the concentration-response curves and calculate the ED₅₀ values.

Protocol 2: Canine Model of Myocardial Ischemia-Reperfusion Injury

This protocol is based on studies investigating the cardioprotective effects of EETs and their blockade by 14,15-EEZE.[5][6]

1. Animal Preparation:

  • Anesthetize adult mongrel dogs of either sex.

  • Ventilate the animals with room air supplemented with oxygen.

  • Catheterize the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

  • Perform a left thoracotomy to expose the heart.

  • Isolate the left anterior descending (LAD) coronary artery for occlusion.

2. Ischemia-Reperfusion Protocol:

  • Allow the animals to stabilize after surgery.

  • Occlude the LAD artery for 60 minutes using a snare occluder.

  • After 60 minutes of ischemia, release the snare to allow for 3 hours of reperfusion.

3. Drug Administration:

  • In the control group, administer a vehicle solution.

  • In the treatment groups, infuse 11,12-EET or 14,15-EET (0.128 mg/kg) into the left atrium over 2 minutes, starting 10 minutes before LAD occlusion.

  • In the antagonist groups, administer 14,15-EEZE (0.128 mg/kg) 5 minutes prior to the EET infusion.

4. Infarct Size Determination:

  • At the end of the reperfusion period, re-occlude the LAD and infuse Evans blue dye to delineate the area at risk (AAR).

  • Euthanize the animal and excise the heart.

  • Slice the left ventricle and incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

  • Trace the AAR and infarct areas for each slice and calculate the infarct size as a percentage of the AAR.

Protocol 3: Western Blot Analysis of Akt Phosphorylation

This protocol provides a general framework for assessing the effect of 14,15-EET and 14,15-EEZE on downstream signaling pathways.[7][8][9]

1. Cell Culture and Treatment:

  • Culture appropriate cells (e.g., human breast cancer cells, prostate cancer cells) in suitable media.

  • Serum-starve the cells for 12-24 hours before treatment to reduce basal signaling.

  • Pre-treat cells with 14,15-EEZE (e.g., 10 µM) for 30 minutes.

  • Stimulate the cells with 14,15-EET (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

2. Protein Extraction:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt.

  • Quantify the band intensities using densitometry software.

  • Express the level of phospho-Akt as a ratio to total Akt.

Mandatory Visualization

Signaling Pathway Diagrams

EET_Metabolism AA Arachidonic Acid CYP CYP Epoxygenase (e.g., CYP2J2, CYP2C8) AA->CYP EETs 14,15-EET (and other regioisomers) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs 14,15-DHET (less active) sEH->DHETs

Caption: Biosynthesis and metabolism of 14,15-EET.

EET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EET 14,15-EET EET_R Putative EET Receptor (GPCR) EET->EET_R EEZE 14,15-EEZE EEZE->EET_R Gs Gαs EET_R->Gs PI3K PI3K EET_R->PI3K EGFR EGFR EET_R->EGFR transactivation AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Responses (Vasodilation, Proliferation, Anti-apoptosis) PKA->Response Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt pAkt->Response pEGFR p-EGFR EGFR->pEGFR ERK ERK pEGFR->ERK pERK p-ERK ERK->pERK pERK->Response

Caption: 14,15-EEZE antagonizes the 14,15-EET signaling pathway.

Experimental Workflow Diagram

Vasoreactivity_Workflow start Start prep Prepare Bovine Coronary Artery Rings start->prep mount Mount Rings in Organ Baths prep->mount equilibrate Equilibrate for 60 min mount->equilibrate contract Contract with U46619 equilibrate->contract eet_curve Generate EET Concentration-Response Curve contract->eet_curve wash Wash and Return to Baseline eet_curve->wash eeze_incubate Incubate with 14,15-EEZE wash->eeze_incubate contract2 Contract with U46619 eeze_incubate->contract2 eet_eeze_curve Generate EET Concentration- Response Curve with 14,15-EEZE contract2->eet_eeze_curve analyze Analyze Data (Compare ED50 values) eet_eeze_curve->analyze end End analyze->end

Caption: Experimental workflow for a vascular reactivity assay.

References

A Technical Guide to the Function of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E) in Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: 14,15-epoxyeicosa-5(Z)-enoic acid, commonly referred to as 14,15-EEZE, is a synthetic analog of the epoxyeicosatrienoic acid (EET) 14,15-EET.[1][2] It functions not as an agonist but as a selective and potent antagonist of EETs, the signaling molecules produced by cytochrome P450 (CYP) epoxygenases within the vascular endothelium.[1][3][4] By inhibiting the biological actions of EETs, 14,15-EEZE has become an invaluable pharmacological tool for elucidating the diverse roles of EETs in endothelial cell function. This guide details the mechanism of action of 14,15-EEZE, its impact on critical endothelial processes such as vasodilation and angiogenesis, and provides the experimental framework used to characterize these functions. The primary role of 14,15-EEZE is the competitive blockade of EET-mediated signaling pathways, which has significant implications for vascular tone, inflammation, and neovascularization.

Introduction: The Endothelial Cytochrome P450-EET System

The vascular endothelium synthesizes four regioisomers of epoxyeicosatrienoic acids (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) from arachidonic acid via CYP epoxygenases, primarily from the CYP2C and CYP2J families.[4][5][6] These EETs act as crucial autocrine and paracrine signaling molecules.[4][7] In the cardiovascular system, they are recognized as key components of the endothelium-derived hyperpolarizing factors (EDHFs), which induce vasodilation by hyperpolarizing vascular smooth muscle cells.[1][2][7] EETs achieve this by activating large-conductance calcium-activated potassium (BKCa) channels on smooth muscle cells, leading to potassium efflux, hyperpolarization, and subsequent relaxation.[3][4][7]

Beyond vasoregulation, EETs are involved in a spectrum of cellular processes including proliferation, migration, anti-inflammation, and angiogenesis.[5][8][9] The development of 14,15-EEZE, a selective EET antagonist, has been pivotal in confirming and exploring these functions by providing a means to specifically inhibit EET-dependent pathways.[1][3][4]

Mechanism of Action of 14,15-EEZE

14,15-EEZE exerts its function by acting as a competitive antagonist at the putative EET binding site or receptor.[1][3] While a specific EET receptor has not been fully cloned, functional studies strongly indicate the presence of a G-protein coupled binding site.[3][10] 14,15-EEZE selectively blocks the actions of all four EET regioisomers, with the highest efficacy against 14,15-EET.[1][4] Importantly, its antagonistic action is specific to the EET signaling pathway; it does not interfere with vasodilators that operate through different mechanisms, such as nitric oxide donors (sodium nitroprusside), prostacyclin analogs (iloprost), or direct K+ channel openers (bimakalim, NS1619).[1][3][4] Furthermore, 14,15-EEZE does not inhibit the synthesis of EETs or 20-HETE by CYP enzymes, confirming its role as a receptor-level antagonist rather than a synthesis inhibitor.[1][2]

cluster_0 Endothelial Cell cluster_1 Target Cell (e.g., Smooth Muscle, Endothelial) AA Arachidonic Acid CYP CYP Epoxygenase (CYP2C, CYP2J) AA->CYP EETs EETs (e.g., 14,15-EET) CYP->EETs Receptor Putative EET Receptor (GPCR) EETs->Receptor Activates Signaling Downstream Signaling (e.g., KCa Channel Activation, PI3K/Akt, MAPK) Receptor->Signaling Response Biological Response (Vasodilation, Angiogenesis, Anti-inflammation) Signaling->Response EEZE 14,15-EEZE EEZE->Receptor Antagonizes

References

An In-depth Technical Guide to Epoxyeicosatrienoic Acid Antagonists for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Promising Class of Therapeutic Agents

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from arachidonic acid that play a crucial role in regulating a wide array of physiological and pathophysiological processes. These include vasodilation, anti-inflammatory responses, and cellular proliferation. The therapeutic potential of modulating EET signaling has led to the development of EET antagonists, molecules designed to inhibit the actions of EETs, offering a promising avenue for the treatment of various diseases, including cardiovascular disorders and cancer. This technical guide provides a comprehensive overview of EET antagonists, their mechanisms of action, quantitative data on their activity, detailed experimental protocols for their evaluation, and a visual representation of the signaling pathways they modulate.

The Epoxyeicosatrienoic Acid (EET) Signaling Pathway

EETs are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases, primarily from the CYP2C and CYP2J families.[1] There are four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[2] These molecules act as autocrine and paracrine mediators, binding to putative G-protein coupled receptors (GPCRs) on the cell surface, although a specific high-affinity receptor has yet to be definitively identified.[3][4]

Upon binding, EETs can initiate a variety of intracellular signaling cascades. One of the most well-characterized effects of EETs is the activation of large-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle cells, leading to hyperpolarization and vasodilation.[2][5] EETs have also been shown to exert anti-inflammatory effects by inhibiting the activation of the transcription factor nuclear factor-kappa B (NF-κB).[1]

The biological activity of EETs is terminated through their rapid metabolism by soluble epoxide hydrolase (sEH) into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[4] Therefore, inhibition of sEH represents an alternative strategy to enhance the beneficial effects of endogenous EETs.

Mechanism of Action of EET Antagonists

EET antagonists are compounds that block the biological effects of EETs. Their primary mechanism of action is believed to be competitive antagonism at the putative EET receptor.[6] By binding to this receptor without initiating a downstream signaling cascade, they prevent the binding of endogenous EETs and thereby inhibit their physiological and pathophysiological effects.

Some EET antagonists may also exhibit other mechanisms of action, such as inhibiting the synthesis of EETs or altering their metabolism. However, the most well-characterized EET antagonists, such as 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), are thought to act primarily as receptor antagonists.[1][7]

Classes and Examples of EET Antagonists

The development of EET antagonists has largely focused on structural analogs of the native EET molecules. These antagonists are designed to have a higher affinity for the putative EET receptor while lacking the ability to activate it.

Key examples of EET antagonists include:

  • 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE): This is one of the most widely studied and utilized EET antagonists. It has been shown to inhibit the effects of all four EET regioisomers, although it is most potent against 14,15-EET.[1][8]

  • 14,15-EEZE-methylsulfonylimide (14,15-EEZE-mSI): This analog of 14,15-EEZE shows selectivity for inhibiting the actions of 14,15-EET and 5,6-EET.[7]

  • N-Methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide (MS-PPOH): While primarily known as a selective inhibitor of CYP epoxygenases, MS-PPOH has also been shown to compete with EETs for binding, suggesting it may also have antagonist properties.[8]

Quantitative Data on EET Antagonist Activity

The potency and selectivity of EET antagonists are critical parameters for their use as research tools and for their potential as therapeutic agents. The following tables summarize key quantitative data for some of the most common EET antagonists.

AntagonistAssayTarget/AgonistIC50 / KiReference
14,15-EEZE Vasodilation (Bovine Coronary Artery)14,15-EET~10 µM (inhibition)[8]
Vasodilation (Bovine Coronary Artery)11,12-EET~10 µM (inhibition)[8]
Vasodilation (Bovine Coronary Artery)8,9-EET~10 µM (inhibition)[8]
Vasodilation (Bovine Coronary Artery)5,6-EET~10 µM (inhibition)[8]
14,15-EEZE-mSI Vasodilation (Bovine Coronary Artery)14,15-EET~10 µM (inhibition)[7]
Vasodilation (Bovine Coronary Artery)5,6-EET~10 µM (inhibition)[7]
14,15-EET Radioligand Binding (Human Recombinant TP Receptor)[3H]SQ-29548Ki = 3.2 µM[9]
11,12-EET Inhibition of VCAM-1 Expression (TNF-α stimulated)-IC50 = 20 nM[10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of EET antagonists.

Vascular Relaxation Assay in Bovine Coronary Arteries

This assay is used to determine the ability of an EET antagonist to inhibit EET-induced vasodilation.

Materials:

  • Bovine hearts obtained from a local abattoir

  • Krebs-bicarbonate buffer (in mM: 118.3 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose)

  • U46619 (thromboxane A2 mimetic)

  • EET regioisomers (e.g., 14,15-EET)

  • EET antagonist (e.g., 14,15-EEZE)

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Isolate the left anterior descending coronary artery from the bovine heart and place it in ice-cold Krebs-bicarbonate buffer.

  • Cut the artery into 3-5 mm rings, taking care to not damage the endothelium.

  • Mount the arterial rings in organ baths containing Krebs-bicarbonate buffer maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.

  • Pre-constrict the arterial rings with U46619 to achieve a stable contraction.

  • For antagonist studies, pre-incubate the rings with the EET antagonist (e.g., 10 µM 14,15-EEZE) for 20-30 minutes.

  • Generate a cumulative concentration-response curve to an EET regioisomer (e.g., 10⁻⁹ to 10⁻⁵ M 14,15-EET) in the absence and presence of the antagonist.

  • Record the changes in isometric tension using a force transducer and data acquisition system.

  • Data Analysis: Express the relaxation responses as a percentage of the pre-constriction induced by U46619. Compare the concentration-response curves in the presence and absence of the antagonist to determine the inhibitory effect.

Cell Migration Assay (Boyden Chamber)

This assay is used to assess the effect of EET antagonists on EET-induced cell migration.

Materials:

  • Boyden chamber apparatus with inserts (e.g., 8 µm pore size)

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • Cells of interest (e.g., endothelial cells, cancer cells)

  • EET agonist (e.g., 11,12-EET)

  • EET antagonist (e.g., 14,15-EEZE)

  • Calcein AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Procedure:

  • Culture the cells to 80-90% confluency.

  • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

  • Coat the underside of the Boyden chamber insert membrane with an appropriate extracellular matrix protein (e.g., fibronectin) if required.

  • Add cell culture medium containing a chemoattractant (e.g., 10% FBS or an EET agonist) to the lower chamber of the Boyden apparatus.

  • In the upper chamber, add the starved cells suspended in serum-free medium. For antagonist studies, pre-incubate the cells with the EET antagonist for 30-60 minutes before adding them to the chamber.

  • Incubate the Boyden chamber at 37°C in a CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).

  • After incubation, remove the non-migrated cells from the upper side of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower side of the membrane with a suitable stain (e.g., crystal violet) or use a fluorescent-based quantification method.

  • Data Analysis: Count the number of migrated cells in several fields of view under a microscope or quantify the fluorescence using a plate reader. Compare the number of migrated cells in the presence and absence of the EET antagonist.

NF-κB Activation Assay (Western Blotting)

This assay is used to determine the effect of EET antagonists on the activation of the NF-κB signaling pathway, often induced by an inflammatory stimulus.

Materials:

  • Cells responsive to inflammatory stimuli (e.g., endothelial cells, macrophages)

  • Inflammatory stimulus (e.g., tumor necrosis factor-alpha (TNF-α))

  • EET agonist (optional, to see if EETs can modulate the response)

  • EET antagonist

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies against phosphorylated and total IκBα and p65 (a subunit of NF-κB)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture the cells to 80-90% confluency.

  • Pre-treat the cells with the EET antagonist for 1-2 hours.

  • Stimulate the cells with the inflammatory agent (e.g., TNF-α) for an appropriate time (e.g., 15-30 minutes for IκBα phosphorylation).

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each sample.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against the phosphorylated or total protein of interest overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of activation. Compare the levels of activation in the presence and absence of the EET antagonist.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and relationships involving EETs and their antagonists.

EET_Synthesis_and_Metabolism Arachidonic Acid Arachidonic Acid CYP Epoxygenase CYP Epoxygenase Arachidonic Acid->CYP Epoxygenase Metabolized by EETs EETs CYP Epoxygenase->EETs Produces sEH sEH EETs->sEH Metabolized by DHETs DHETs sEH->DHETs Produces

Caption: Biosynthesis and metabolism of Epoxyeicosatrienoic Acids (EETs).

EET_Vasodilation_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular (Vascular Smooth Muscle Cell) EET EET Putative EET Receptor Putative EET Receptor EET->Putative EET Receptor Binds and Activates EET Antagonist EET Antagonist EET Antagonist->Putative EET Receptor Binds and Blocks G-Protein G-Protein Putative EET Receptor->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates BKCa Channel BKCa Channel PKA->BKCa Channel Phosphorylates and Opens Hyperpolarization Hyperpolarization BKCa Channel->Hyperpolarization Leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation Results in

References

The Discovery and Synthesis of 14,15-EE-5(Z)-E: A Potent Antagonist of Epoxyeicosatrienoic Acid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

14,15-Epoxyeicosa-5(Z)-enoic acid, commonly referred to as 14,15-EE-5(Z)-E or 14,15-EEZE, is a synthetic analog of the endogenous lipid mediator 14,15-epoxyeicosatrienoic acid (14,15-EET). Unlike its parent compound, which acts as a potent vasodilator and signaling molecule, this compound functions as a selective antagonist of EET-mediated biological effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its role in elucidating the physiological and pathophysiological functions of EETs. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the fields of pharmacology, cardiovascular biology, and drug discovery.

Discovery and Rationale for Development

Epoxyeicosatrienoic acids (EETs) are cytochrome P450 epoxygenase metabolites of arachidonic acid that have been identified as endothelium-derived hyperpolarizing factors (EDHFs).[1] They play crucial roles in regulating vascular tone, with vasodilator activity being a key function.[1] To investigate the specific roles of EETs in cellular signaling and to develop potential therapeutic agents, researchers sought to create structural analogs that could act as antagonists.

In 2002, a team of researchers led by Gauthier, Falck, and Campbell synthesized and characterized a series of 14,15-EET analogs.[2][3] Among these, 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) was identified as a potent and selective antagonist of EET-induced vascular relaxation.[2] The rationale behind its design was to modify the structure of 14,15-EET to inhibit its biological activity and thereby block the signaling pathways it mediates. This discovery provided a critical pharmacological tool for probing the function of the EET signaling cascade.

Synthesis of this compound

Representative Synthetic Scheme

The following is a generalized workflow for the synthesis of this compound based on established methods for creating EET analogs. Specific reagents and conditions may vary.

Synthesis_Workflow A Starting Material (e.g., protected alkyne) B Chain Elongation & Functional Group Manipulation A->B Multi-step synthesis C Introduction of 5(Z)-double bond B->C Wittig reaction or similar D Formation of 14,15-epoxide C->D Epoxidation (e.g., with m-CPBA) E Deprotection & Purification D->E Standard procedures F This compound E->F

Caption: Generalized synthetic workflow for this compound.

Key Experimental Protocols

General Procedure for Epoxidation: A solution of the olefin precursor in a suitable solvent (e.g., dichloromethane) is cooled to 0°C. meta-Chloroperoxybenzoic acid (m-CPBA) is added portion-wise, and the reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with a sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Note: The detailed experimental protocols for the synthesis of various EET analogs can be found in the publications of Falck et al. and Gauthier et al. Researchers should refer to these primary sources for specific reaction conditions and characterization data.

Biological Activity and Mechanism of Action

This compound is a selective antagonist of EET-induced biological effects, most notably vasodilation. It has been shown to inhibit the relaxation of pre-constricted bovine coronary arteries induced by all four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET).[2]

Antagonism of Vasodilation

The primary characterized activity of this compound is its ability to block the vasorelaxant effects of EETs. In bovine coronary arterial rings pre-constricted with the thromboxane (B8750289) A2 mimetic U46619, this compound inhibits EET-induced relaxation in a concentration-dependent manner.[2] At a concentration of 10 µM, this compound can inhibit approximately 80% of the relaxation induced by 14,15-EET.[1] Importantly, it does not appear to antagonize vascular relaxation mediated by nitric oxide or iloprost.[1]

Signaling Pathway

EETs are key components of the EDHF signaling pathway, which leads to the hyperpolarization and relaxation of vascular smooth muscle cells. This process is initiated by the activation of endothelial cells, leading to the production of EETs. EETs then act on the underlying smooth muscle cells, activating large-conductance calcium-activated potassium (BKCa) channels. The opening of these channels leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent vasodilation. This compound is thought to competitively inhibit the binding of EETs to their putative receptor on vascular smooth muscle cells, thereby blocking the downstream signaling cascade.

EDHF_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Agonist Agonist (e.g., Bradykinin) PLC PLC Agonist->PLC IP3 IP3 PLC->IP3 Ca_endo Ca2+ release IP3->Ca_endo PLA2 PLA2 Ca_endo->PLA2 AA Arachidonic Acid PLA2->AA CYP450 CYP450 Epoxygenase AA->CYP450 EETs EETs CYP450->EETs EET_receptor EET Receptor EETs->EET_receptor Activates G_protein G-protein EET_receptor->G_protein BKCa BKCa Channel G_protein->BKCa K_efflux K+ Efflux BKCa->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Antagonist This compound Antagonist->EET_receptor Inhibits

Caption: EDHF signaling pathway showing the antagonistic action of this compound.

Quantitative Data

The following tables summarize the key quantitative data related to the biological activity of this compound.

Table 1: Antagonistic Effect of this compound on EET-Induced Vasodilation

Agonist (EET)Concentration of this compound% Inhibition of VasodilationReference
14,15-EET10 µM~80%[1]
11,12-EET10 µMSignificant[2]
8,9-EET10 µMSignificant[2]
5,6-EET10 µMSignificant[2]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC20H36O3
Molecular Weight324.5 g/mol
Formal Namerel-13-[(2R,3S)-3-pentyloxiranyl]-5Z-tridecenoic acid
CAS Number519038-92-7
Purity≥98%
FormulationA solution in ethanol
SolubilityDMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.5 mg/ml

Applications in Research and Drug Development

This compound has proven to be an invaluable tool for researchers studying the physiological and pathophysiological roles of EETs. Its applications include:

  • Elucidating the role of EETs in cardiovascular function: By selectively blocking EET-mediated vasodilation, researchers can investigate the contribution of this pathway to blood pressure regulation and blood flow in various vascular beds.

  • Investigating the involvement of EETs in disease: this compound can be used to explore the role of EETs in conditions such as hypertension, inflammation, and cancer.

  • Validating EET receptors as therapeutic targets: The ability of this compound to antagonize EET signaling provides evidence for the existence of specific EET receptors and supports their potential as targets for drug development.

  • Screening for novel EET agonists and antagonists: this compound can be used as a reference compound in high-throughput screening assays to identify new molecules that modulate the EET signaling pathway.

Conclusion

The discovery and synthesis of this compound have significantly advanced our understanding of the biological roles of epoxyeicosatrienoic acids. As a selective and potent antagonist, it has provided the scientific community with a crucial tool to dissect the complexities of the EDHF signaling pathway and to explore the therapeutic potential of targeting this system. This technical guide has summarized the key aspects of this compound's discovery, synthesis, and biological activity, providing a foundation for future research and development in this exciting field.

References

The Structure-Activity Relationship of 14,15-EEZE: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), a pivotal tool in eicosanoid research. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to facilitate a comprehensive understanding of this selective epoxyeicosatrienoic acid (EET) antagonist.

Core Concepts: Structure and Antagonistic Activity

14,15-EEZE is a synthetic analog of the endogenous lipid mediator 14,15-EET. The critical structural modification that confers its antagonistic properties is the introduction of a cis double bond at the 5,6 position of the carbon chain, forming the 5(Z)-enoic acid moiety. This alteration from the parent agonist molecule, 14,15-EET, allows it to bind to the putative EET receptor without eliciting a downstream signaling cascade, thereby competitively inhibiting the actions of endogenous and exogenous EETs.

The primary biological effect of 14,15-EEZE is the selective inhibition of EET-mediated biological responses, most notably vasodilation and vascular smooth muscle hyperpolarization.[1][2] It effectively blocks the relaxant effects induced by all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) in vascular preparations, with a pronounced potency against 14,15-EET.[1][2] Importantly, 14,15-EEZE does not affect vasodilation induced by other signaling molecules such as sodium nitroprusside (a nitric oxide donor) or iloprost (B1671730) (a prostacyclin analog), highlighting its specificity for the EET signaling pathway.

Quantitative Analysis of 14,15-EEZE Activity

The following tables summarize the key quantitative data regarding the inhibitory potency and binding affinity of 14,15-EEZE.

Table 1: Inhibition of EET Regioisomer-Induced Vasodilation by 14,15-EEZE in Bovine Coronary Arteries
EET RegioisomerMaximal Relaxation without 14,15-EEZE (%)Maximal Relaxation with 10 µM 14,15-EEZE (%)Reference
14,15-EET~85~20[1]
11,12-EET~85~40[1]
8,9-EET~80~50[1]
5,6-EET~75~55[1]

Note: Data are approximated from graphical representations in the cited literature and serve for comparative purposes. The pre-constricting agent used was U46619.

Table 2: Binding Affinity of EETs and Analogs to the Putative EET Receptor in U937 Cell Membranes

This data was obtained through competitive radioligand binding assays using the radiolabeled 14,15-EEZE analog, 20-¹²⁵I-14,15-epoxyeicosa-5(Z)-enoic acid (20-¹²⁵I-14,15-EE5ZE).

CompoundKᵢ (nM)Reference
11,12-EET~3[3]
14,15-EET~3[3]
8,9-EET~10[3]
14,15-EEZE ~10 [3]
14,15-dihydroxyeicosatrienoic acid (14,15-DHET)>100[3]

Note: Kᵢ values were derived from IC₅₀ values presented in the cited literature. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols

Synthesis of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE)

While a detailed, step-by-step synthesis protocol for 14,15-EEZE is not publicly available in its entirety, the synthesis of its analogs provides a well-established chemical route. The general strategy involves the following key steps, adapted from the synthesis of similar 14,15-EET analogs[4][5]:

G A Starting Material: Appropriately protected alkyne-containing fatty acid B Lindlar Catalysis (Hydrogenation) A->B H2, Lindlar's catalyst C Formation of cis-alkene B->C D Epoxidation (e.g., with m-CPBA) C->D m-chloroperoxybenzoic acid E Formation of epoxide ring D->E F Deprotection E->F Acid or Base G Final Product: 14,15-EEZE F->G

Figure 1: Generalized synthetic workflow for 14,15-EEZE. [font-size: 10px]
  • Preparation of the Precursor: The synthesis typically starts with a commercially available or synthesized long-chain fatty acid containing an alkyne at the desired position for the future epoxide and a cis-double bond at the 5,6-position. The carboxylic acid and any other reactive functional groups are protected.

  • Partial Hydrogenation: The alkyne is stereoselectively reduced to a cis-alkene using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).

  • Epoxidation: The newly formed cis-alkene at the 14,15-position is then epoxidized, commonly using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form the epoxide ring.

  • Deprotection: Finally, the protecting group on the carboxylic acid is removed to yield 14,15-EEZE.

  • Purification: Purification at each step is typically achieved by column chromatography.

Bovine Coronary Artery Vascular Relaxation Assay

This protocol outlines the methodology for assessing the antagonistic effect of 14,15-EEZE on EET-induced vasodilation.[1][6][7][8][9][10]

G A Isolate Bovine Coronary Arteries B Mount Arterial Rings in Organ Bath A->B C Equilibration B->C D Pre-constriction (e.g., U46619) C->D E Cumulative Addition of EET Regioisomer D->E G Pre-incubation with 14,15-EEZE D->G F Record Isometric Tension (Vasodilation) E->F I Compare Dose-Response Curves F->I H Repeat Cumulative EET Addition G->H H->F

Figure 2: Experimental workflow for the vascular relaxation assay. [font-size: 10px]
  • Tissue Preparation: Fresh bovine hearts are obtained from a local abattoir. The left anterior descending coronary arteries are dissected and placed in ice-cold physiological salt solution (PSS; Krebs-Henseleit solution). Arteries are cleaned of surrounding tissue and cut into rings (3-5 mm in length).

  • Mounting: The arterial rings are mounted on wire myographs in organ baths containing PSS, maintained at 37°C, and bubbled with 95% O₂ / 5% CO₂.

  • Equilibration: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 5 grams, with the PSS being replaced every 15-20 minutes.

  • Pre-constriction: After equilibration, the arterial rings are pre-constricted with a thromboxane (B8750289) A₂ mimetic, U46619 (e.g., 10-30 nM), to achieve a stable contraction.

  • EET-Induced Relaxation: Once a stable plateau of contraction is reached, cumulative concentrations of an EET regioisomer (e.g., 10⁻⁹ to 10⁻⁵ M) are added to the organ bath to generate a dose-response curve for vasodilation.

  • Antagonist Protocol: Following a washout period, the arterial rings are pre-incubated with 14,15-EEZE (e.g., 10 µM) for a defined period (e.g., 20-30 minutes).

  • Repeat EET Challenge: The cumulative addition of the same EET regioisomer is repeated in the presence of 14,15-EEZE.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-constriction induced by U46619. The dose-response curves in the absence and presence of 14,15-EEZE are compared to determine the inhibitory effect.

Radioligand Binding Assay with U937 Cell Membranes

This protocol describes a competitive binding assay to determine the affinity of 14,15-EEZE for the putative EET receptor using a radiolabeled antagonist.[3][11]

G A Culture and Harvest U937 Cells B Prepare Cell Membranes A->B C Incubate Membranes with Radioligand (20-125I-14,15-EE5ZE) and varying concentrations of 14,15-EEZE (competitor) B->C D Separate Bound and Free Radioligand (Filtration) C->D E Quantify Bound Radioligand (Gamma Counting) D->E F Determine IC50 and Ki E->F

Figure 3: Workflow for the radioligand binding assay. [font-size: 10px]
  • Cell Culture and Membrane Preparation: Human monocytic U937 cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum. Cells are harvested and washed with phosphate-buffered saline. The cell pellet is then homogenized in a lysis buffer, and the cell membranes are isolated by differential centrifugation. The final membrane pellet is resuspended in a binding buffer.

  • Binding Assay:

    • Total Binding: U937 cell membranes (e.g., 50 µg of protein) are incubated with a fixed concentration of the radioligand, 20-¹²⁵I-14,15-EE5ZE (e.g., 1-2 nM).

    • Non-specific Binding: A parallel incubation is performed in the presence of a high concentration of unlabeled 14,15-EEZE (e.g., 10-20 µM) to saturate the specific binding sites.

    • Competitive Binding: A series of incubations are set up with the radioligand and increasing concentrations of unlabeled 14,15-EEZE or other test compounds.

  • Incubation: The binding reactions are incubated, for example, at 4°C for 15-30 minutes.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the competitor (14,15-EEZE) that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

EETs exert their biological effects by binding to a putative G-protein coupled receptor (GPCR) on the cell surface. This initiates a signaling cascade that ultimately leads to the opening of calcium-activated potassium channels (KCa) in vascular smooth muscle cells. The resulting potassium efflux hyperpolarizes the cell membrane, leading to the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent vasodilation.[12][13][14][15]

14,15-EEZE acts as a competitive antagonist at this putative EET receptor, preventing the binding of EETs and thereby blocking the initiation of this signaling pathway.

G cluster_0 Vascular Smooth Muscle Cell EET_R Putative EET Receptor (GPCR) G_protein G-protein EET_R->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates KCa Ca2+-activated K+ Channel (KCa) PKA->KCa phosphorylates & activates Hyperpolarization Hyperpolarization KCa->Hyperpolarization K+ efflux leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation causes EET EETs EET->EET_R binds & activates EEZE 14,15-EEZE EEZE->EET_R binds & blocks

Figure 4: EET signaling pathway and the antagonistic action of 14,15-EEZE. [font-size: 10px]

Conclusion

14,15-EEZE is a well-characterized and selective antagonist of the biological actions of EETs. Its utility as a research tool is underscored by its specific mechanism of action, which involves the competitive blockade of a putative EET receptor. This technical guide has provided a consolidated overview of the key structure-activity relationships, quantitative pharmacological data, and detailed experimental protocols necessary for its effective use in research and drug discovery. A thorough understanding of its properties is essential for accurately interpreting experimental results and for the future development of more potent and selective modulators of the EET signaling pathway.

References

Unmasking the Cellular Interactions of 14,15-Epoxyeicosa-5(Z)-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a critical pharmacological tool in the study of eicosanoid signaling. As a potent and selective antagonist of epoxyeicosatrienoic acids (EETs), 14,15-EEZE has been instrumental in elucidating the physiological and pathological roles of these lipid mediators. This technical guide provides an in-depth overview of the known cellular targets of 14,15-EEZE, presenting key quantitative data, detailed experimental protocols for target identification and validation, and visual representations of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers actively engaged in the fields of pharmacology, cell biology, and drug discovery.

Quantitative Data on Cellular Target Interactions

The following tables summarize the available quantitative data for the interaction of 14,15-EEZE with its primary and secondary cellular targets. These values have been compiled from various studies and provide a comparative overview of its antagonistic and, in some contexts, potential agonistic activities.

Table 1: Antagonistic Activity of 14,15-EEZE against EET-Induced Responses

Target/SystemAgonist14,15-EEZE ConcentrationEffectReference
Bovine Coronary Arteries14,15-EET10 µmol/LInhibition of vasorelaxation[1][2]
Bovine Coronary Arteries11,12-EET10 µmol/LInhibition of vasorelaxation[1]
Bovine Coronary Arteries8,9-EET10 µmol/LInhibition of vasorelaxation[1]
Bovine Coronary Arteries5,6-EET10 µmol/LInhibition of vasorelaxation[1]
Canine Myocardium11,12-EET (0.128 mg/kg)0.128 mg/kgAbolished cardioprotective effect[1][3]
Canine Myocardium14,15-EET (0.128 mg/kg)0.128 mg/kgAbolished cardioprotective effect[1][3]
Human Microvascular Endothelial Cells14,15-EET (10 nM)Pre-treatmentBlocked NO production[4]
Prostate Carcinoma Cells11,12-EETNot specifiedInhibited cell migration and invasion[5]

Table 2: Binding Affinity and Other Quantitative Metrics

TargetLigandKd (Dissociation Constant)IC50BmaxCell Type/SystemReference
Putative EET Receptor125I-14,15-EEZE1.11 ± 0.13 nM-1.13 ± 0.04 pmol/mg proteinU937 cell membranes
Thromboxane Receptor (TP)14,15-EET-Ki = 6.1 µM-Not specified[6]
Large-conductance Ca2+-activated K+ (BKCa) channels14,15-EET (100 nmol/L)-100 nmol/L (14,15-EEZE-mSI)-Bovine coronary arterial smooth muscle cells
Mitochondrial ATP-sensitive K+ (mitoKATP) channelDiazoxideNo effect--Canine Myocardium[1][3]

Key Experimental Protocols

This section details the methodologies for several key experiments used to identify and characterize the cellular targets of 14,15-EEZE.

Protocol 1: Radioligand Binding Assay for Putative EET Receptors

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled analog of 14,15-EEZE to cell membranes.

Materials:

  • HEK293T cells or other suitable cell line expressing the putative receptor.

  • Radioligand (e.g., 125I-14,15-EEZE).

  • Unlabeled 14,15-EEZE.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293T cells.

    • Homogenize cells in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine protein concentration using a BCA or Bradford assay.

  • Saturation Binding Assay:

    • In a 96-well plate, add a constant amount of membrane preparation to each well.

    • Add increasing concentrations of the radioligand to a set of wells (total binding).

    • To a parallel set of wells, add the same increasing concentrations of radioligand plus a high concentration of unlabeled 14,15-EEZE to determine non-specific binding.

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot specific binding versus radioligand concentration and fit the data to a one-site binding hyperbola to determine Kd and Bmax.

Protocol 2: Vascular Relaxation Assay in Isolated Arteries

Objective: To assess the antagonistic effect of 14,15-EEZE on EET-induced vasorelaxation.

Materials:

  • Bovine coronary arteries or other suitable vascular tissue.

  • Krebs-Henseleit solution.

  • U46619 (thromboxane A2 analog for pre-constriction).

  • 14,15-EET (or other EET regioisomers).

  • 14,15-EEZE.

  • Organ bath system with force transducers.

Procedure:

  • Tissue Preparation:

    • Isolate bovine coronary arteries and cut into rings (2-3 mm).

    • Mount the arterial rings in an organ bath filled with Krebs-Henseleit solution, gassed with 95% O2/5% CO2 at 37°C.

  • Experimental Protocol:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension.

    • Pre-constrict the arterial rings with U46619 to achieve a stable contraction.

    • For control experiments, add cumulative concentrations of an EET regioisomer and record the relaxation response.

    • For antagonist experiments, pre-incubate a separate set of rings with 14,15-EEZE (e.g., 10 µmol/L) for 20-30 minutes before adding the cumulative concentrations of the EET.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-constriction induced by U46619.

    • Compare the concentration-response curves for the EET in the presence and absence of 14,15-EEZE to determine the antagonistic effect.

Protocol 3: Cell Migration/Invasion Assay

Objective: To evaluate the inhibitory effect of 14,15-EEZE on EET-induced cancer cell migration and invasion.

Materials:

  • Prostate cancer cell line (e.g., PC-3).

  • Cell culture medium.

  • Transwell inserts with porous membranes (e.g., 8 µm pores), with or without Matrigel coating for invasion assays.

  • 11,12-EET or other EETs.

  • 14,15-EEZE.

  • Calcein AM or other fluorescent dye for cell staining.

Procedure:

  • Cell Preparation:

    • Culture PC-3 cells to sub-confluency.

    • Starve the cells in serum-free medium for 24 hours.

  • Migration/Invasion Assay:

    • Resuspend the starved cells in serum-free medium.

    • In the lower chamber of the Transwell plate, add medium containing a chemoattractant (e.g., 11,12-EET).

    • In the upper chamber (the insert), add the cell suspension. For antagonist treatment, include 14,15-EEZE in the cell suspension.

    • Incubate for a specified period (e.g., 24 hours) to allow for cell migration/invasion.

  • Quantification:

    • Remove non-migrated cells from the upper surface of the insert membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Elute the stain and measure the absorbance or count the number of migrated cells under a microscope.

  • Data Analysis:

    • Compare the number of migrated/invaded cells in the different treatment groups (control, EET alone, EET + 14,15-EEZE).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by 14,15-EEZE and a typical experimental workflow for its characterization.

EET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EETs EETs Putative_EET_Receptor Putative EET Receptor (GPCR) EETs->Putative_EET_Receptor EGFR EGFR EETs->EGFR transactivation TRPV1 TRPV1 EETs->TRPV1 14,15-EEZE 14,15-EEZE 14,15-EEZE->Putative_EET_Receptor 14,15-EEZE->EGFR 14,15-EEZE->TRPV1 G_alpha_s Gαs Putative_EET_Receptor->G_alpha_s PI3K PI3K EGFR->PI3K Ca2_influx Ca2+ Influx TRPV1->Ca2_influx AC Adenylate Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA K_channels K+ Channels (e.g., BKCa, KATP) PKA->K_channels Akt Akt PI3K->Akt Cell_Response Cellular Response (Vasodilation, Cardioprotection, Cell Migration) Akt->Cell_Response K_channels->Cell_Response Ca2_influx->Cell_Response

Figure 1: Simplified signaling pathway of EETs and the antagonistic action of 14,15-EEZE.

Experimental_Workflow Start Hypothesis: 14,15-EEZE is an EET antagonist Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assays (e.g., Vascular Relaxation) Start->Functional_Assay Cellular_Assay Cell-Based Assays (e.g., Migration, Proliferation) Start->Cellular_Assay Data_Analysis Analyze Data (Kd, IC50, etc.) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Cellular_Assay->Data_Analysis Conclusion Conclusion: Characterize 14,15-EEZE's cellular targets and mechanism Data_Analysis->Conclusion

Figure 2: General experimental workflow for characterizing the cellular targets of 14,15-EEZE.

Conclusion

14,15-EEZE is a pivotal tool for dissecting the intricate signaling pathways of EETs. Its primary mode of action is the competitive antagonism of a putative EET receptor, which appears to be a G-protein coupled receptor. This antagonism abrogates a wide range of EET-mediated effects, including vasodilation, cardioprotection, and cancer cell motility. Downstream of receptor binding, 14,15-EEZE effectively blocks the activation of key signaling molecules such as Gαs, PKA, PI3K, and Akt, as well as the opening of potassium channels like BKCa and KATP. Furthermore, evidence suggests its interaction with other membrane proteins, including EGFR and TRPV1, expanding its potential mechanisms of action.

The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the cellular targets of 14,15-EEZE and to explore its therapeutic potential. The continued use of this valuable pharmacological agent will undoubtedly lead to a deeper understanding of eicosanoid biology and the development of novel therapeutic strategies for a variety of diseases.

References

Pharmacology of 14,15-Epoxyeicosa-5(Z)-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also known as 14,15-EEZE, is a synthetic analog of the endogenous endothelium-derived hyperpolarizing factor (EDHF) 14,15-epoxyeicosatrienoic acid (14,15-EET).[1][2] Extensive research has characterized this compound as a potent and selective antagonist of EETs, making it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of these lipid mediators.[1][3] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative effects on vascular tone, and detailed experimental protocols for its characterization.

Core Pharmacology and Mechanism of Action

This compound exerts its effects primarily by antagonizing the actions of epoxyeicosatrienoic acids (EETs).[1] EETs are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases and are known to be potent vasodilators.[3] They play a crucial role in regulating vascular tone, inflammation, and cellular signaling.[3]

The primary mechanism of action for this compound is the competitive inhibition of EET binding to their putative receptors.[4] This antagonism prevents the downstream signaling cascade initiated by EETs, which includes the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and vasodilation.[1][3]

Quantitative Data on Antagonist Activity

The antagonist potency of this compound has been quantified in various experimental settings, primarily through its inhibition of EET-induced vasorelaxation in bovine coronary arteries.

ParameterAgonistConcentration of this compoundInhibitionReference
Maximal Relaxation14,15-EET10 µM~78%[5]
Maximal Relaxation11,12-EET10 µM~31%[5]
Maximal Relaxation8,9-EET10 µMSignificant Inhibition[1]
Maximal Relaxation5,6-EET10 µMSignificant Inhibition[1]

Signaling Pathways

The signaling pathway of EETs, which is antagonized by this compound, involves the activation of a putative G-protein coupled receptor, leading to the opening of BKCa channels and subsequent vasodilation. Additionally, EETs have been shown to influence other signaling molecules such as p38 MAP kinase.

EET_Signaling_Pathway EET EETs Receptor Putative EET Receptor (GPCR) EET->Receptor EEZE This compound EEZE->Receptor G_protein G-protein Activation Receptor->G_protein p38 p38 MAPK Phosphorylation Receptor->p38 PLC PLC Activation G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release BKCa BKCa Channel Activation Ca_release->BKCa Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: Antagonistic action of this compound on the EET signaling pathway.

Experimental Protocols

Vascular Reactivity Studies (Isometric Tension Measurement)

This protocol details the measurement of isometric tension in isolated bovine coronary artery rings to assess the antagonist effect of this compound on EET-induced vasodilation.

Materials:

  • Bovine hearts

  • Krebs-bicarbonate buffer (composition in mM: 118.3 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • U46619 (thromboxane A2 mimetic)

  • 14,15-EET and other EET regioisomers

  • This compound

  • Wire myograph system

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Isolate the left anterior descending coronary artery from a fresh bovine heart and place it in cold Krebs-bicarbonate buffer.

  • Clean the artery of surrounding connective tissue and cut it into 3-5 mm rings.

  • Mount the arterial rings on two wires in the chambers of a wire myograph system filled with Krebs-bicarbonate buffer and bubbled with carbogen at 37°C.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 5 g.

  • Pre-constrict the arterial rings with U46619 to achieve a stable contraction.

  • For antagonist studies, pre-incubate the rings with this compound (e.g., 10 µM) for 20-30 minutes.

  • Generate a cumulative concentration-response curve to an EET regioisomer (e.g., 14,15-EET) by adding increasing concentrations to the bath.

  • Record the changes in isometric tension. Relaxation is expressed as a percentage decrease from the U46619-induced contraction.

Vascular_Reactivity_Workflow cluster_prep Preparation cluster_exp Experiment Isolate_Artery Isolate Bovine Coronary Artery Clean_Artery Clean Connective Tissue Isolate_Artery->Clean_Artery Cut_Rings Cut into 3-5 mm Rings Clean_Artery->Cut_Rings Mount_Rings Mount Rings in Myograph Cut_Rings->Mount_Rings Equilibrate Equilibrate (60-90 min) Mount_Rings->Equilibrate Preconstrict Pre-constrict with U46619 Equilibrate->Preconstrict Preincubate Pre-incubate with This compound Preconstrict->Preincubate Add_EET Add Cumulative Concentrations of EET Preincubate->Add_EET Record_Tension Record Isometric Tension Add_EET->Record_Tension

Caption: Experimental workflow for vascular reactivity studies.
Smooth Muscle Cell Membrane Potential Measurement

This protocol describes the electrophysiological recording of membrane potential in isolated bovine coronary artery smooth muscle cells to investigate the effect of this compound on EET-induced hyperpolarization.

Materials:

  • Isolated bovine coronary arteries

  • Enzymatic digestion solution (e.g., containing papain and collagenase)

  • Physiological salt solution (PSS)

  • Glass microelectrodes (filled with 3 M KCl)

  • High-impedance amplifier and data acquisition system

  • 14,15-EET and this compound

Procedure:

  • Isolate single smooth muscle cells from bovine coronary arteries by enzymatic digestion.

  • Plate the isolated cells in a recording chamber containing PSS.

  • Establish a stable intracellular recording from a single smooth muscle cell using a glass microelectrode.

  • Record the resting membrane potential.

  • Apply 14,15-EET to the bath and record the change in membrane potential (hyperpolarization).

  • To test the antagonist, pre-incubate the cells with this compound before applying 14,15-EET and record the membrane potential.

Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay using a radiolabeled antagonist, such as 20-¹²⁵Iodo-14,15-epoxyeicosa-5(Z)-enoic acid (²⁰-¹²⁵I-14,15-EE5ZE), to characterize the binding of this compound to its binding site.

Materials:

  • U937 cell membranes (or other suitable cell line expressing the putative EET receptor)

  • ²⁰-¹²⁵I-14,15-EE5ZE

  • Unlabeled this compound and other competing ligands

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Prepare U937 cell membranes by homogenization and centrifugation.

  • In a multi-well plate, incubate a fixed concentration of ²⁰-¹²⁵I-14,15-EE5ZE with the cell membranes in the absence (total binding) or presence (non-specific binding) of a high concentration of unlabeled this compound.

  • For competition binding, incubate the radioligand and membranes with increasing concentrations of unlabeled this compound or other test compounds.

  • Incubate at room temperature for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding and determine the IC50 value for the competing ligand.

Synthesis

The synthesis of this compound is a multi-step organic synthesis process. A general synthetic scheme involves the formation of the cis-epoxide and the Z-alkene functionalities on a C20 fatty acid backbone. Detailed synthetic procedures are available in the chemical literature.

Conclusion

This compound is a critical tool for investigating the pharmacology of EETs. Its selective antagonist activity allows for the precise dissection of EET-mediated signaling pathways in various physiological and pathological contexts. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting the EET signaling cascade.

References

The Role of 14,15-EEZE in Elucidating Endothelium-Derived Hyperpolarizing Factor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelium-derived hyperpolarizing factor (EDHF) plays a crucial role in regulating vascular tone, particularly in resistance arteries. A significant component of the EDHF response is mediated by epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases. The study of EET-mediated signaling has been significantly advanced by the development of selective pharmacological tools. This technical guide focuses on 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), a potent and selective antagonist of EETs. We provide an in-depth overview of its mechanism of action, its utility in dissecting the EDHF pathway, and detailed experimental protocols for its application in vascular biology research. This guide is intended to serve as a comprehensive resource for researchers investigating vascular physiology and pharmacology, as well as for professionals in drug development targeting the vascular endothelium.

Introduction to Endothelium-Derived Hyperpolarizing Factor (EDHF) and Epoxyeicosatrienoic Acids (EETs)

Endothelium-dependent relaxation of vascular smooth muscle is a critical process for maintaining cardiovascular homeostasis. Beyond nitric oxide (NO) and prostacyclin, a third pathway, attributed to the Endothelium-Derived Hyperpolarizing Factor (EDHF), contributes significantly to vasodilation, especially in smaller arteries and arterioles. The hallmark of EDHF-mediated responses is the hyperpolarization of the vascular smooth muscle cell membrane, leading to relaxation.

Several candidates have been proposed to act as EDHF, including potassium ions, hydrogen peroxide, and electrical coupling through myoendothelial gap junctions. However, compelling evidence points to the central role of epoxyeicosatrienoic acids (EETs) as key mediators of EDHF in many vascular beds.[1][2][3] EETs are produced from arachidonic acid by CYP epoxygenases, primarily from the CYP2C and CYP2J subfamilies, within the endothelial cells.[1][4][5] There are four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These lipophilic molecules can act in an autocrine or paracrine manner to induce hyperpolarization and relaxation of the underlying smooth muscle cells.

14,15-EEZE: A Selective Antagonist of EETs

The elucidation of the physiological roles of EETs has been greatly facilitated by the development of selective antagonists. 14,15-EEZE is a synthetic analog of 14,15-EET that has been identified as a specific antagonist of the vascular effects of EETs.[2][3][6]

Mechanism of Action

14,15-EEZE competitively blocks the actions of EETs at their putative receptor sites on vascular smooth muscle cells.[2][7] Importantly, its antagonistic effect is not due to the inhibition of EET synthesis.[2][3] Studies have shown that 14,15-EEZE does not alter the production of EETs or another arachidonic acid metabolite, 20-hydroxyeicosatetraenoic acid (20-HETE), by renal microsomes.[2][3] Instead, it appears to directly compete with EETs for binding to their target, thereby preventing the downstream signaling events that lead to vasodilation. The existence of a specific cell membrane receptor for EETs is supported by the inhibitory actions of antagonists like 14,15-EEZE.[8]

Specificity and Selectivity

14,15-EEZE has been shown to be highly selective for the EET pathway. It effectively inhibits vasodilation induced by all four EET regioisomers, with the greatest potency against 14,15-EET.[2][3][6] Crucially, 14,15-EEZE does not affect vasodilation mediated by other key signaling molecules, demonstrating its specificity.[2][3]

Table 1: Selectivity of 14,15-EEZE in Bovine Coronary Arteries

VasodilatorPathwayEffect of 14,15-EEZE (10 µmol/L)Reference
Sodium NitroprussideNO-cGMPNo alteration in relaxation[2][3]
IloprostProstacyclin-cAMPNo alteration in relaxation[2][3]
NS1619KCa channel openerNo alteration in relaxation[2][3]
BimakalimKATP channel openerNo alteration in relaxation[2][3]

Quantitative Data on the Effects of 14,15-EEZE

The inhibitory effects of 14,15-EEZE on EET- and EDHF-mediated responses have been quantified in various experimental settings.

Table 2: Inhibition of EET-Induced Relaxation by 14,15-EEZE in Bovine Coronary Arteries

EET RegioisomerMaximal Relaxation (Control)Maximal Relaxation with 14,15-EEZE (10 µmol/L)Reference
14,15-EET~80%18%[1]
11,12-EET~80-90%Significantly inhibited[1][3]
8,9-EET~80-90%Significantly inhibited[1][3]
5,6-EET~80-90%Significantly inhibited[1][3]

Table 3: Effect of 14,15-EEZE on Agonist-Induced EDHF-Mediated Responses

AgonistExperimental ConditionsEffect of 14,15-EEZEReference
Bradykinin (B550075)Bovine coronary arteries (in the presence of L-NA and Indomethacin)Nearly 1000-fold rightward shift in concentration-response curve; maximal relaxation reduced from 95% to 55%[1]
BradykininSmall cannulated bovine coronary arteriesInhibited bradykinin (10 nmol/L)-induced smooth muscle hyperpolarization and relaxation at 3 µmol/L[2][3]
MethacholineBovine coronary arteries (in the presence of Indomethacin)Nearly eliminated relaxation[1]
Arachidonic AcidBovine coronary arteries (in the presence of Indomethacin)Nearly eliminated relaxation[1]

Experimental Protocols

Vascular Reactivity Studies

These experiments are fundamental to assessing the effect of 14,15-EEZE on vascular tone.

Objective: To determine the inhibitory effect of 14,15-EEZE on agonist-induced, EDHF-mediated vasodilation.

Materials:

  • Isolated arterial rings (e.g., bovine coronary arteries)

  • Tissue bath system with isometric force transducers

  • Krebs-bicarbonate buffer (in mmol/L: NaCl 118, NaHCO3 24, KCl 4.8, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, glucose 11)

  • U46619 (thromboxane A2 mimetic for pre-constriction)

  • Agonists (e.g., bradykinin, methacholine, EETs)

  • 14,15-EEZE

  • Indomethacin (B1671933) (cyclooxygenase inhibitor)

  • L-Nitroarginine (NO synthase inhibitor)

Procedure:

  • Dissect and clean arterial rings, taking care to preserve the endothelium.

  • Mount the rings in a tissue bath containing Krebs-bicarbonate buffer, gassed with 95% O2 / 5% CO2 at 37°C.

  • Allow the tissues to equilibrate under a resting tension (e.g., 5g for bovine coronary arteries).

  • To study EDHF-mediated responses, pre-incubate the tissues with indomethacin (e.g., 10 µmol/L) and L-nitroarginine (e.g., 100 µmol/L) to block the production of prostacyclin and NO, respectively.

  • Pre-constrict the arterial rings with U46619 (e.g., 10-30 nmol/L) to achieve a stable contraction.

  • Generate a cumulative concentration-response curve to an agonist (e.g., bradykinin, 1 nmol/L to 1 µmol/L).

  • Wash the tissues and allow them to return to baseline.

  • Incubate the tissues with 14,15-EEZE (e.g., 10 µmol/L) for a specified period (e.g., 30 minutes).

  • Repeat the cumulative concentration-response curve to the same agonist in the presence of 14,15-EEZE.

  • Record changes in isometric tension and express relaxation as a percentage of the U46619-induced contraction.

Measurement of Vascular Smooth Muscle Hyperpolarization

This protocol allows for the direct assessment of the effect of 14,15-EEZE on changes in membrane potential.

Objective: To measure the effect of 14,15-EEZE on agonist-induced hyperpolarization of vascular smooth muscle cells.

Materials:

  • Small resistance arteries (e.g., bovine coronary arterioles)

  • Pressure myograph system

  • Glass microelectrodes for intracellular recording

  • Physiological salt solution

  • Agonists (e.g., bradykinin)

  • 14,15-EEZE

  • Indomethacin and L-Nitroarginine

Procedure:

  • Isolate and cannulate a small artery in a pressure myograph chamber superfused with physiological salt solution at 37°C.

  • Pressurize the artery to a physiological level (e.g., 60 mmHg).

  • Pre-incubate with indomethacin and L-nitroarginine.

  • Impale a smooth muscle cell with a glass microelectrode to record the membrane potential.

  • Once a stable recording is achieved, add an agonist (e.g., bradykinin, 10 nmol/L) to the superfusate and record the change in membrane potential (hyperpolarization).

  • Wash out the agonist and allow the membrane potential to return to baseline.

  • Superfuse the artery with a solution containing 14,15-EEZE (e.g., 3 µmol/L) for a defined period.

  • Re-introduce the agonist in the continued presence of 14,15-EEZE and record the membrane potential.

  • Compare the magnitude of hyperpolarization in the absence and presence of 14,15-EEZE.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in EDHF-mediated vasodilation and the inhibitory action of 14,15-EEZE.

EDHF-Mediated Vasodilation Pathway

EDHF_Pathway Agonist Agonist (e.g., Bradykinin) Receptor Endothelial Receptor Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_entry Ca²⁺ Entry Ca_entry->Ca_increase CYP_Epoxygenase CYP Epoxygenase Ca_increase->CYP_Epoxygenase EETs EETs CYP_Epoxygenase->EETs Produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->CYP_Epoxygenase Substrate EET_Receptor Smooth Muscle EET Receptor EETs->EET_Receptor KCa_Channel KCa Channel Activation EET_Receptor->KCa_Channel K_efflux K⁺ Efflux KCa_Channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: EDHF signaling cascade initiated by agonist binding.

Mechanism of 14,15-EEZE Inhibition

EEZE_Inhibition EETs EETs EET_Receptor Smooth Muscle EET Receptor EETs->EET_Receptor Binds and Activates EEZE 14,15-EEZE EEZE->EET_Receptor Binds and Blocks Blocked Blocked KCa_Channel KCa Channel Activation EET_Receptor->KCa_Channel Hyperpolarization Hyperpolarization KCa_Channel->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Blocked->KCa_Channel

Caption: Antagonistic action of 14,15-EEZE on the EET receptor.

Experimental Workflow for Vascular Reactivity

Exp_Workflow Start Isolate Arterial Rings Mount Mount in Tissue Bath Start->Mount Equilibrate Equilibrate Mount->Equilibrate Blockers Add INDO and L-NA Equilibrate->Blockers Preconstrict Pre-constrict with U46619 Blockers->Preconstrict Agonist_Control Agonist Concentration- Response (Control) Preconstrict->Agonist_Control Wash Wash Agonist_Control->Wash Incubate_EEZE Incubate with 14,15-EEZE Wash->Incubate_EEZE Agonist_EEZE Agonist Concentration- Response (+14,15-EEZE) Incubate_EEZE->Agonist_EEZE Analyze Analyze Data Agonist_EEZE->Analyze

Caption: Workflow for assessing 14,15-EEZE's effect on vasodilation.

Conclusion

14,15-EEZE has proven to be an invaluable pharmacological tool for investigating the role of EETs as endothelium-derived hyperpolarizing factors. Its selectivity and potent antagonistic activity allow for the specific dissection of the EET-mediated component of vasodilation. This technical guide provides a comprehensive overview of 14,15-EEZE, including its mechanism of action, quantitative effects, and detailed experimental protocols. By utilizing this compound, researchers can continue to unravel the complexities of EDHF signaling in both physiological and pathological conditions, paving the way for the development of novel therapeutic strategies for cardiovascular diseases.

References

An In-depth Technical Guide to 14,15-Epoxyeicosa-5(Z)-enoic Acid (14,15-EE-5(Z)-E)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

Introduction: 14,15-Epoxyeicosa-5(Z)-enoic acid, also known as 14,15-EEZE, is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450-derived metabolite of arachidonic acid.[1] Extensive research has identified 14,15-EE-5(Z)-E as a potent and selective antagonist of epoxyeicosatrienoic acids (EETs), which are crucial signaling molecules in the cardiovascular system.[1] EETs function as endothelium-derived hyperpolarizing factors (EDHFs), contributing to vasodilation and vascular homeostasis.[1][2] This technical guide provides a comprehensive overview of the literature on this compound, focusing on its pharmacological effects, mechanism of action, and the experimental protocols used to characterize it.

Quantitative Data Summary

The following tables summarize the key quantitative data from the literature regarding the biological activity of this compound and its derivatives.

Table 1: Antagonistic Activity of this compound on Vasodilation

AgonistConcentration of this compoundTissue/Cell TypePre-constrictorInhibition of Maximal RelaxationReference
14,15-EET10 µmol/LBovine Coronary ArteriesU46619~80%[3]
11,12-EET10 µmol/LBovine Coronary ArteriesU46619Significant Inhibition[1][4]
8,9-EET10 µmol/LBovine Coronary ArteriesU46619Significant Inhibition[1]
5,6-EET10 µmol/LBovine Coronary ArteriesU46619Significant Inhibition[1]
Bradykinin3 µmol/LSmall Bovine Coronary ArteriesU46619Inhibition of hyperpolarization and relaxation[1]
Methacholine10 µmol/LBovine Coronary ArteriesU46619Inhibition of indomethacin-resistant relaxation[1]
Arachidonic Acid10 µmol/LBovine Coronary ArteriesU46619Inhibition of indomethacin-resistant relaxation[1]

Table 2: Binding Affinity of 20-¹²⁵Iodo-14,15-EE-5(Z)-E (Radiolabeled Analog)

ParameterValueCell TypeReference
Kd1.11 ± 0.13 nMU937 cell membranes[5][6]
Bmax1.13 ± 0.04 pmol/mg proteinU937 cell membranes[5][6]

Table 3: Competitive Binding of Various Ligands against 20-¹²⁵Iodo-14,15-EE-5(Z)-E

Competing LigandKiCell TypeReference
Miconazole315 nMU937 cell membranes[5]
N-methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide (MS-PPOH)1558 nMU937 cell membranes[5]

Key Signaling Pathways and Mechanisms of Action

This compound exerts its effects by antagonizing the signaling pathways activated by EETs. The primary mechanism involves the inhibition of EET-induced activation of large-conductance Ca²⁺-activated K⁺ (BKCa) channels in vascular smooth muscle cells. This activation normally leads to membrane hyperpolarization and subsequent vasodilation. The involvement of a G-protein-coupled receptor is also suggested in the literature.

EET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EET EETs Receptor Putative EET Receptor (GPCR) EET->Receptor Binds G_protein Gαs Receptor->G_protein Activates BKCa BKCa Channel G_protein->BKCa Activates Hyperpolarization Hyperpolarization BKCa->Hyperpolarization K+ efflux Vasodilation Vasodilation Hyperpolarization->Vasodilation Leads to EEZE This compound EEZE->Receptor Antagonizes

EET Signaling Pathway and Antagonism by this compound

Experimental Protocols

Vascular Reactivity Studies in Bovine Coronary Arteries

This protocol outlines the general procedure for assessing the effect of this compound on EET-induced vasodilation.

  • Tissue Preparation: Fresh bovine hearts are obtained, and the left anterior descending coronary arteries are dissected in cold Krebs buffer. Arterial rings (3-4 mm in length) are prepared.

  • Mounting: The arterial rings are mounted in organ chambers containing Krebs buffer, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration and Pre-constriction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 5-8 g. Following equilibration, the rings are pre-constricted with a thromboxane (B8750289) A₂ mimetic, U46619 (e.g., 10-30 nM), to achieve a stable contraction.

  • Antagonist Incubation: this compound (e.g., 10 µmol/L) or vehicle is added to the organ bath and incubated for a defined period (e.g., 20-30 minutes).

  • Agonist Challenge: A cumulative concentration-response curve to an EET regioisomer (e.g., 14,15-EET, from 1 nM to 10 µM) is generated. Relaxation is recorded as a percentage decrease from the U46619-induced pre-constriction.

  • Data Analysis: The dose-response curves in the presence and absence of this compound are compared to determine its antagonistic effect.

Vascular_Reactivity_Workflow A Bovine Coronary Artery Dissection and Ring Preparation B Mounting in Organ Bath (Krebs buffer, 37°C, 95% O2/5% CO2) A->B C Equilibration under Resting Tension B->C D Pre-constriction with U46619 C->D E Incubation with This compound or Vehicle D->E F Cumulative Addition of EETs E->F G Record Isometric Tension (Vasodilation) F->G H Data Analysis and Comparison of Dose-Response Curves G->H

Experimental Workflow for Vascular Reactivity Assay
Radioligand Binding Assay

This protocol describes a competitive binding assay to characterize the binding of ligands to the putative EET receptor using a radiolabeled antagonist.

  • Membrane Preparation: U937 cells are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer. Protein concentration is determined.

  • Assay Setup: The assay is performed in a 96-well plate. To each well, the following are added in order:

    • U937 cell membranes (a fixed amount of protein).

    • Increasing concentrations of the unlabeled competitor (e.g., this compound, EETs, or other test compounds).

    • A fixed concentration of the radioligand, 20-¹²⁵Iodo-14,15-EE-5(Z)-E (e.g., 2.9 nM).

  • Incubation: The plate is incubated for a specific time (e.g., 15 minutes) at a controlled temperature to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled this compound. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Preparation of U937 Cell Membranes B Assay Plate Setup: Membranes + Competitor + Radioligand A->B C Incubation to Reach Binding Equilibrium B->C D Rapid Vacuum Filtration to Separate Bound/Free Ligand C->D E Washing of Filters D->E F Quantification of Radioactivity (Gamma Counting) E->F G Data Analysis: IC50 and Ki Determination F->G

Workflow for Competitive Radioligand Binding Assay

Conclusion

This compound has been instrumental as a pharmacological tool to elucidate the physiological and pathophysiological roles of EETs. Its selectivity as an antagonist allows for the specific investigation of EET-mediated signaling pathways, particularly in the context of vascular function. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in targeting the EET signaling cascade for therapeutic intervention in cardiovascular diseases. Further research may focus on the development of even more potent and specific antagonists and the precise molecular identification of the EET receptor(s).

References

Methodological & Application

Application Notes and Protocols for 14,15-EE-5(Z)-E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid, commonly referred to as 14,15-EE-5(Z)-E or 14,15-EEZE, is a synthetic analog of the endogenous lipid signaling molecule 14,15-epoxyeicosatrienoic acid (14,15-EET).[1][2] 14,15-EETs are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases and function as endothelium-derived hyperpolarizing factors (EDHFs), playing a crucial role in vasodilation.[1][2] this compound has been identified as a selective antagonist of EETs, making it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of EET signaling pathways.[1][2] By inhibiting EET-mediated effects, this compound allows for the elucidation of the involvement of EETs in various biological processes, including the regulation of vascular tone and inflammation.

These application notes provide detailed experimental protocols for utilizing this compound as an EET antagonist in vascular reactivity studies and radioligand binding assays.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and its interaction with the EET signaling pathway.

Table 1: Inhibition of EET-Induced Relaxation in Bovine Coronary Arteries by this compound.

EET RegioisomerConcentration of this compound (μM)Approximate Inhibition of Maximal Relaxation (%)
14,15-EET10~80
11,12-EET10Inhibition observed
8,9-EET10Inhibition observed
5,6-EET10Inhibition observed

Data synthesized from multiple sources indicating that while this compound inhibits all EET regioisomers, it is most effective against 14,15-EET.[1][2][3]

Table 2: Binding Affinity of a Radiolabeled this compound Analog ([¹²⁵I]20-Iodo-14,15-EE-5(Z)-E) to U937 Cell Membranes.

ParameterValue
Dissociation Constant (Kd)1.11 ± 0.13 nM
Maximum Binding Capacity (Bmax)1.13 ± 0.04 pmol/mg protein

This data characterizes the binding of a high-affinity radiolabeled antagonist analog to the putative EET receptor.[4]

Table 3: Competitive Binding of Various Ligands against [¹²⁵I]20-Iodo-14,15-EE-5(Z)-E in U937 Cell Membranes.

Competing LigandInhibition Constant (Ki) (nM)
Miconazole315
N-methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide (MS-PPOH)1558

These findings suggest that some cytochrome P450 inhibitors can also interact with the EET binding site.[4]

Experimental Protocols

Protocol 1: Evaluation of this compound in Vascular Reactivity Studies

This protocol details the methodology for assessing the antagonist effect of this compound on EET-induced relaxation in isolated bovine coronary arteries.

Materials:

  • Bovine hearts obtained from a local abattoir

  • Krebs-Henseleit solution (see composition below)

  • U46619 (thromboxane A2 mimetic)

  • 14,15-EET (and other EET regioisomers)

  • This compound

  • Wire myograph system

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Standard laboratory glassware and equipment

Krebs-Henseleit Solution Composition (per liter):

ComponentMolarity (mM)Weight (g)
NaCl1186.9
KCl4.70.35
CaCl₂·2H₂O2.50.373
MgSO₄·7H₂O1.20.296
KH₂PO₄1.20.163
NaHCO₃252.1
Glucose11.12.0

Prepare fresh and continuously aerate with carbogen gas to maintain a pH of 7.4.[5][6][7][8]

Procedure:

  • Tissue Preparation:

    • Isolate the left anterior descending (LAD) coronary artery from the bovine heart and place it in ice-cold Krebs-Henseleit solution.

    • Carefully remove excess connective and adipose tissue.

    • Cut the artery into 2-3 mm wide rings. For some experiments, the endothelium can be denuded by gently rubbing the intimal surface with a pair of fine forceps.

  • Mounting in Wire Myograph:

    • Mount the arterial rings on two stainless steel wires in the organ baths of the wire myograph system.

    • Fill the organ baths with Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 5 g, with solution changes every 15-20 minutes.

  • Pre-constriction:

    • After equilibration, induce a stable contraction by adding a submaximal concentration of U46619 (typically in the range of 10⁻⁸ to 10⁻⁷ M) to achieve approximately 50-80% of the maximal contraction.

  • Antagonist Incubation:

    • Once a stable pre-constriction is achieved, incubate the arterial rings with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 20-30 minutes.

  • Cumulative Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for 14,15-EET (or other EETs) by adding increasing concentrations of the agonist (e.g., from 10⁻¹⁰ to 10⁻⁵ M) to the organ bath.

    • Record the relaxation response at each concentration until a maximal effect is observed.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-constriction induced by U46619.

    • Compare the concentration-response curves in the presence and absence of this compound to determine the antagonist effect.

Protocol 2: Radioligand Binding Assay for the Putative EET Receptor

This protocol describes a competitive binding assay using a radiolabeled analog of this compound to characterize the binding of the antagonist to the putative EET receptor in U937 cell membranes.

Materials:

  • U937 cells (human monocytic cell line)

  • [¹²⁵I]20-Iodo-14,15-EE-5(Z)-E (radioligand)

  • Unlabeled this compound and other competing ligands

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, with protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Scintillation counter and vials

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Membrane Preparation:

    • Harvest U937 cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in membrane preparation buffer and homogenize using a Dounce homogenizer or similar device.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet with membrane preparation buffer and resuspend in assay buffer.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Competitive Binding Assay:

    • In a 96-well plate, add the following in a final volume of 200 µL:

      • 50 µL of assay buffer or unlabeled competing ligand (at various concentrations).

      • 50 µL of [¹²⁵I]20-Iodo-14,15-EE-5(Z)-E at a fixed concentration (typically at or below its Kd, e.g., 1-2 nM).

      • 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).

    • For total binding, add assay buffer instead of a competing ligand.

    • For non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM).

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in assay buffer using a vacuum filtration apparatus.

    • Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

EET_Signaling_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs Putative_EET_Receptor Putative EET Receptor (GPCR) EETs->Putative_EET_Receptor Binds to G_alpha_s Gαs Putative_EET_Receptor->G_alpha_s Activates Adenylate_Cyclase Adenylate Cyclase G_alpha_s->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates BKCa_Channel Large Conductance Ca²⁺-activated K⁺ Channel (BKCa) PKA->BKCa_Channel Phosphorylates & Activates Hyperpolarization Hyperpolarization BKCa_Channel->Hyperpolarization K⁺ efflux leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation Causes EEZE This compound EEZE->Putative_EET_Receptor Antagonizes Vascular_Reactivity_Workflow Start Start Isolate_Artery Isolate Bovine Coronary Artery Start->Isolate_Artery Cut_Rings Cut into 2-3 mm Rings Isolate_Artery->Cut_Rings Mount_Myograph Mount in Wire Myograph Cut_Rings->Mount_Myograph Equilibrate Equilibrate in Krebs Solution (37°C, 95% O₂) Mount_Myograph->Equilibrate Pre_constrict Pre-constrict with U46619 Equilibrate->Pre_constrict Incubate Incubate with This compound or Vehicle Pre_constrict->Incubate Add_EET Add Cumulative Concentrations of EET Incubate->Add_EET Record_Relaxation Record Relaxation Response Add_EET->Record_Relaxation Analyze_Data Analyze Data and Compare Curves Record_Relaxation->Analyze_Data End End Analyze_Data->End Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes from U937 Cells Start->Prepare_Membranes Setup_Assay Set up 96-well Plate: - Membranes - Radiolabeled Antagonist - Unlabeled Competitor Prepare_Membranes->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters to Remove Unbound Radioligand Filter->Wash Count Count Radioactivity Wash->Count Analyze Analyze Data: - Calculate Specific Binding - Determine IC₅₀ and Ki Count->Analyze End End Analyze->End

References

Application Notes and Protocols for In Vivo Studies Using 14,15-EEZE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a valuable research tool for investigating the physiological and pathological roles of epoxyeicosatrienoic acids (EETs) in vivo. EETs are lipid signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases and are involved in a variety of biological processes, including regulation of vascular tone, inflammation, and cell growth. 14,15-EEZE acts as a selective antagonist of EETs, making it a critical compound for elucidating the mechanisms of EET action in various disease models.[1][2] These application notes provide detailed protocols and data for the use of 14,15-EEZE in in vivo studies, focusing on its application in models of cardiac ischemia-reperfusion injury and cancer.

Mechanism of Action

14,15-EEZE is understood to function as a direct antagonist at a putative G-protein coupled receptor (GPCR) for EETs.[1][2] While the specific receptor has not yet been definitively identified, evidence suggests that EETs, and consequently their antagonists, modulate several downstream signaling pathways. In the context of cancer cell motility, EETs have been shown to activate the epidermal growth factor receptor (EGFR) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. 14,15-EEZE has been demonstrated to inhibit these effects. In vascular smooth muscle, EETs are known to activate large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization and vasodilation, a process that can be blocked by 14,15-EEZE.

Signaling Pathways

The signaling cascades modulated by EETs, and antagonized by 14,15-EEZE, are complex and can be cell-type specific. Below are diagrams illustrating the proposed pathways.

EET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EETs EETs GPCR Putative EET Receptor (GPCR) EETs->GPCR EGFR EGFR EETs->EGFR Transactivation G_alpha_s Gαs GPCR->G_alpha_s PI3K PI3K EGFR->PI3K AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cell_Response Cellular Responses (e.g., Vasodilation, Proliferation) PKA->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response 14_15_EEZE 14,15-EEZE 14_15_EEZE->GPCR 14_15_EEZE->EGFR Inhibition of Transactivation

Caption: Proposed signaling pathways of EETs antagonized by 14,15-EEZE.

Experimental Protocols

Canine Model of Myocardial Ischemia-Reperfusion Injury

This protocol is adapted from a study investigating the cardioprotective effects of EETs and their blockade by 14,15-EEZE.[1][2]

Animal Model:

  • Adult mongrel dogs of either sex, weighing 15–25 kg.

Anesthesia and Surgical Preparation:

  • Anesthetize with a combination of barbital (B3395916) sodium (200 mg/kg) and pentobarbital (B6593769) sodium (15 mg/kg).

  • Ventilate with room air supplemented with 100% oxygen.

  • Monitor and maintain arterial blood gases and pH within physiological limits.

  • Perform a left thoracotomy to expose the heart.

  • Isolate the left anterior descending (LAD) coronary artery for occlusion and cannulate the left atrium for drug administration and microsphere injections.

Experimental Groups:

  • Vehicle control

  • 14,15-EET (0.128 mg/kg)

  • 11,12-EET (0.128 mg/kg)

  • 14,15-EEZE (0.128 mg/kg)

  • 14,15-EEZE (0.128 mg/kg) + 14,15-EET (0.128 mg/kg)

  • 14,15-EEZE (0.128 mg/kg) + 11,12-EET (0.128 mg/kg)

Drug Administration:

  • Administer 14,15-EEZE or vehicle via a 2-3 minute intracoronary infusion 5 minutes before the administration of EETs or vehicle.

  • Administer EETs or vehicle 15 minutes before coronary artery occlusion.

Ischemia-Reperfusion Protocol:

  • Occlude the LAD for 60 minutes.

  • Reperfuse for 3 hours.

  • At the end of reperfusion, determine the area at risk and infarct size.

Quantitative Data from Canine Myocardial Infarction Model

Treatment GroupDose (mg/kg)Myocardial Infarct Size (% of Area at Risk)
Vehicle Control-21.8 ± 1.6
14,15-EET0.1289.4 ± 1.3
11,12-EET0.1288.7 ± 2.2
14,15-EEZE0.12821.0 ± 3.6
14,15-EEZE + 14,15-EET0.128 + 0.12819.2 ± 2.4
14,15-EEZE + 11,12-EET0.128 + 0.12817.8 ± 1.4

Data are presented as mean ± SEM.[1][2]

Murine Xenograft Model of Breast Cancer

This protocol is based on a study investigating the role of 14,15-EET in promoting breast cancer cell epithelial-mesenchymal transition (EMT) and cisplatin (B142131) resistance.

Animal Model:

  • Female nude mice.

Cell Line and Tumor Induction:

  • MDA-MB-231 human breast cancer cells.

  • Inoculate mice with MDA-MB-231 cells to establish xenograft tumors.

Experimental Groups:

  • Control

  • Cisplatin

  • 14,15-EET + Cisplatin

  • 14,15-EEZE + 14,15-EET + Cisplatin

Drug Administration:

  • Specific doses and administration routes for 14,15-EET and 14,15-EEZE in this in vivo xenograft study require further optimization based on preliminary studies. The cited study confirmed the effects observed in vitro through in vivo experiments but did not provide specific dosage for the xenograft model. However, based on other in vivo mouse studies, a dose of 15 µg/kg/day for 14,15-EET has been used. The dose for 14,15-EEZE should be determined based on its ability to antagonize the effects of the chosen 14,15-EET dose.

Outcome Measures:

  • Tumor volume.

  • Expression of EMT markers (e.g., E-cadherin, Vimentin) in tumor tissue via immunohistochemistry or western blot.

Quantitative Data from Breast Cancer Cisplatin Sensitivity Model

Treatment GroupOutcome
14,15-EETReduced sensitivity of breast cancer cells to cisplatin.
14,15-EEZEReversed the 14,15-EET-induced resistance to cisplatin.

This table summarizes the qualitative findings from the study. Specific quantitative data on tumor growth inhibition in the presence of 14,15-EEZE would need to be generated in a dedicated experiment.

Experimental Workflow

A general workflow for conducting in vivo studies with 14,15-EEZE is presented below.

InVivo_Workflow Start Start Study_Design Study Design - Select Animal Model - Determine Groups & Sample Size - Define Dosing & Schedule Start->Study_Design Acclimatization Animal Acclimatization Study_Design->Acclimatization Baseline Baseline Measurements (e.g., body weight, tumor volume) Acclimatization->Baseline Randomization Randomization to Treatment Groups Baseline->Randomization Treatment Treatment Administration (Vehicle, 14,15-EEZE, Agonist, etc.) Randomization->Treatment Monitoring In-life Monitoring - Health Status - Body Weight - Tumor Growth Treatment->Monitoring Endpoint Endpoint Data Collection - Euthanasia - Tissue/Blood Collection - Imaging Monitoring->Endpoint Analysis Data Analysis - Statistical Analysis - Histopathology - Biomarker Analysis Endpoint->Analysis End End Analysis->End

Caption: General workflow for in vivo studies with 14,15-EEZE.

Considerations for In Vivo Studies

  • Pharmacokinetics: There is limited publicly available data on the pharmacokinetics of 14,15-EEZE in vivo. Researchers should consider conducting preliminary pharmacokinetic studies in their chosen animal model to determine key parameters such as bioavailability, half-life, and clearance. This will aid in establishing an effective dosing regimen.

  • Dose Selection: The optimal dose of 14,15-EEZE will depend on the animal model, the dose of the EET agonist being used (if any), and the specific biological question being addressed. A dose-response study is recommended to determine the most effective concentration of 14,15-EEZE for a particular experimental setup.

  • Vehicle Selection: 14,15-EEZE is a lipid-soluble compound. Appropriate vehicle selection is crucial for ensuring its solubility and stability for in vivo administration. Common vehicles for similar compounds include ethanol, polyethylene (B3416737) glycol, and saline, often with a surfactant. The final vehicle composition should be tested for any intrinsic biological effects.

  • Animal Welfare: All in vivo experiments should be conducted in accordance with institutional and national guidelines for animal care and use. Close monitoring of animal health and well-being throughout the study is essential.

Conclusion

14,15-EEZE is a potent and selective antagonist of EETs, making it an indispensable tool for in vivo research in areas such as cardiovascular disease and oncology. The protocols and data presented here provide a foundation for designing and conducting robust in vivo studies to further elucidate the roles of EETs in health and disease. Careful consideration of experimental design, including animal model selection, dosing, and outcome measures, will be critical for generating high-quality, reproducible data.

References

Application Notes and Protocols for a 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a selective antagonist of epoxyeicosatrienoic acids (EETs), which are bioactive lipid mediators produced from arachidonic acid by cytochrome P450 epoxygenases. EETs play crucial roles in various physiological processes, including vasodilation, anti-inflammation, and cell proliferation, by activating downstream signaling pathways.[1][2] 14,15-EEZE competitively inhibits the effects of EETs, making it a valuable tool for studying EET signaling and a potential starting point for the development of therapeutic agents targeting these pathways.

These application notes provide a detailed framework for a cell-based assay designed to identify and characterize modulators of 14,15-EEZE activity. The described assays are suitable for high-throughput screening of compound libraries to find novel EET pathway inhibitors or for characterizing the potency and efficacy of known compounds. The primary assay focuses on the inhibition of EET-induced Extracellular signal-regulated kinase (ERK) phosphorylation, a key downstream event in the EET signaling cascade. A secondary cell migration assay is also described for confirmatory studies.

Signaling Pathway of EETs and Inhibition by 14,15-EEZE

EETs are known to exert their effects through putative G-protein coupled receptors (GPCRs), leading to the activation of several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, of which ERK is a central component, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[3][4] 14,15-EEZE acts as an antagonist at the putative EET receptor, thereby blocking these downstream signaling events.

EET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EETs EETs Putative EET Receptor (GPCR) Putative EET Receptor (GPCR) EETs->Putative EET Receptor (GPCR) 14,15-EEZE 14,15-EEZE 14,15-EEZE->Putative EET Receptor (GPCR) G-Protein G-Protein Putative EET Receptor (GPCR)->G-Protein PI3K PI3K G-Protein->PI3K MEK MEK G-Protein->MEK Akt Akt PI3K->Akt Proliferation_Migration Cell Proliferation & Migration Akt->Proliferation_Migration ERK ERK MEK->ERK ERK->Proliferation_Migration

Figure 1: EET Signaling Pathway and Antagonism by 14,15-EEZE.

Experimental Workflow

The general workflow for the primary ERK phosphorylation assay involves cell seeding, serum starvation, pre-incubation with test compounds (including 14,15-EEZE as a control), stimulation with an EET agonist, cell lysis, and detection of phosphorylated ERK.

Experimental_Workflow A 1. Seed Cells (e.g., Human Endothelial Cells) in 96-well plates B 2. Serum Starve Cells (12-24 hours) A->B C 3. Pre-incubate with Test Compounds or 14,15-EEZE B->C D 4. Stimulate with EET Agonist (e.g., 11,12-EET or 14,15-EET) C->D E 5. Lyse Cells D->E F 6. Measure Phospho-ERK (e.g., ELISA, Western Blot) E->F G 7. Data Analysis (IC50 determination) F->G

Figure 2: General Experimental Workflow for the ERK Phosphorylation Assay.

Data Presentation

Table 1: Potency of 14,15-EEZE in Inhibiting EET-Induced Responses
Cell LineEET AgonistAssay EndpointIC50 of 14,15-EEZE (µM)Reference
PC-3 (Prostate Cancer)11,12-EETCell Migration~1[4]
MDA-MB-231 (Breast Cancer)14,15-EETCell AdhesionNot specified[5]
MDA-MB-231 (Breast Cancer)14,15-EETCell InvasionNot specified[5]
Bovine Coronary Arteries14,15-EETVasorelaxation~10[6]
Table 2: Example Data from a 14,15-EEZE Dose-Response Experiment
14,15-EEZE (µM)% Inhibition of EET-induced ERK Phosphorylation (Mean ± SD)
0.015.2 ± 1.5
0.115.8 ± 3.2
148.9 ± 5.1
1085.3 ± 4.7
10095.1 ± 2.3

Experimental Protocols

Protocol 1: Primary Screening Assay - Inhibition of EET-Induced ERK Phosphorylation

This protocol describes a cell-based ELISA to measure the inhibition of EET-induced ERK1/2 phosphorylation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or a suitable cell line expressing EET signaling components (e.g., PC-3).

  • Cell Culture Medium (e.g., EGM-2 for HUVECs, RPMI-1640 for PC-3) with supplements.

  • Fetal Bovine Serum (FBS).

  • 96-well clear-bottom black plates.

  • 11,12-EET or 14,15-EET (Agonist).

  • 14,15-EEZE (Antagonist Control).

  • Test compounds.

  • Phosphate Buffered Saline (PBS).

  • Lysis Buffer.

  • Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 ELISA Kit.

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and seed cells into 96-well plates at a density of 2 x 104 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Serum Starvation:

    • Aspirate the growth medium and wash the cells once with PBS.

    • Add 100 µL of serum-free medium to each well and incubate for 12-24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and 14,15-EEZE in serum-free medium.

    • Aspirate the serum-free medium from the wells.

    • Add 50 µL of the compound dilutions to the respective wells. Include vehicle control wells.

    • Incubate for 1 hour at 37°C.

  • Agonist Stimulation:

    • Prepare a 2X working solution of the EET agonist (e.g., 200 nM 11,12-EET) in serum-free medium.

    • Add 50 µL of the 2X EET agonist solution to all wells except the unstimulated control wells (add 50 µL of serum-free medium instead).

    • Incubate for 15 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with cold PBS.

    • Add 50 µL of lysis buffer to each well and incubate on ice for 10 minutes with gentle shaking.

  • ELISA for Phospho-ERK and Total ERK:

    • Follow the manufacturer's instructions for the Phospho-ERK1/2 and Total ERK1/2 ELISA kit. This typically involves transferring the cell lysates to the antibody-coated plates, incubation, washing steps, and addition of detection reagents.

  • Data Analysis:

    • Measure the absorbance or fluorescence according to the ELISA kit protocol.

    • Normalize the phospho-ERK signal to the total ERK signal for each well.

    • Calculate the percent inhibition for each concentration of the test compound relative to the EET-stimulated control.

    • Determine the IC50 value by fitting the dose-response curve using appropriate software.

Protocol 2: Secondary Assay - Cell Migration (Wound Healing) Assay

This protocol provides a method to confirm the activity of hit compounds from the primary screen by assessing their ability to inhibit EET-induced cell migration.

Materials:

  • Cell line from the primary assay (e.g., PC-3).

  • 6-well or 12-well plates.

  • Sterile 200 µL pipette tips.

  • Microscope with a camera.

  • Image analysis software (e.g., ImageJ).

  • EET Agonist and test compounds.

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well or 12-well plates and grow to a confluent monolayer.

  • Wound Creation:

    • Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

  • Treatment:

    • Add serum-free medium containing the EET agonist (e.g., 100 nM 11,12-EET) and the test compound at a fixed concentration (e.g., 3x IC50 from the primary assay).

    • Include controls: vehicle, EET agonist alone, and test compound alone.

  • Image Acquisition:

    • Capture images of the wound at time 0 and after a set time period (e.g., 12-24 hours).

  • Data Analysis:

    • Measure the area of the wound at both time points using image analysis software.

    • Calculate the percentage of wound closure for each condition.

    • Compare the wound closure in the presence of the test compound to the EET-stimulated control to determine the inhibitory effect.

These protocols provide a robust framework for the design and execution of cell-based assays for 14,15-EEZE and its modulators. Researchers should optimize assay conditions, such as cell density, agonist concentration, and incubation times, for their specific cell line and experimental setup.

References

Application of 14,15-EE-5(Z)-E in Cardiovascular Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a structural analog of the epoxyeicosatrienoic acid (EET) 14,15-EET, serves as a critical pharmacological tool in cardiovascular research.[1] Unlike the parent EETs which are potent vasodilators and possess anti-inflammatory properties, this compound functions primarily as an antagonist of EET-induced vascular relaxation.[1][2] This unique characteristic allows researchers to investigate the physiological and pathophysiological roles of endogenous EETs in the cardiovascular system, particularly their function as endothelium-derived hyperpolarizing factors (EDHFs).[2][3][4]

EETs are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases and are known to contribute to the maintenance of cardiovascular homeostasis.[5][6][7][8][9][10] They induce vasodilation, possess anti-inflammatory and anti-platelet aggregatory effects, and play a role in protecting against cardiac remodeling.[6][8][11] this compound, by selectively blocking the actions of EETs, enables the elucidation of these pathways and their therapeutic potential.

Mechanism of Action

This compound competitively inhibits the binding of EETs to their putative receptors on vascular smooth muscle cells.[2] This antagonism prevents the activation of downstream signaling cascades that lead to vasodilation. A key mechanism of EET-induced relaxation is the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle, leading to hyperpolarization and subsequent relaxation.[12] this compound has been shown to block this EET-induced activation of BKCa channels.[13][14] It is important to note that this compound does not appear to antagonize vasodilation mediated by nitric oxide or prostacyclin.[1][2]

Key Applications in Cardiovascular Research

  • Investigating the Role of EETs as EDHFs: this compound is instrumental in differentiating the contribution of EETs to endothelium-dependent hyperpolarization and relaxation from other EDHFs.[2][3][4]

  • Elucidating Signaling Pathways: By blocking EET receptors, this antagonist helps in mapping the downstream signaling molecules and ion channels involved in EET-mediated cardiovascular effects.

  • Studying Pathophysiological States: The compound can be used to explore the role of diminished EET signaling in cardiovascular diseases such as hypertension and myocardial infarction.[15][16]

  • Target Validation for Drug Development: As an antagonist, this compound helps in validating the therapeutic potential of targeting the EET pathway for the development of novel cardiovascular drugs.

Data Presentation

Table 1: Inhibitory Effects of this compound on Vasorelaxation

AgonistArtery TypeSpeciesPre-constrictorThis compound Concentration% Inhibition of Maximal RelaxationReference
14,15-EETCoronaryBovineU4661910 µM~80%[1][2]
11,12-EETCoronaryBovineU4661910 µMSignificant Inhibition[2]
8,9-EETCoronaryBovineU4661910 µMSignificant Inhibition[2]
5,6-EETCoronaryBovineU4661910 µMSignificant Inhibition[2]
Methacholine (Indomethacin-resistant)CoronaryBovineU4661910 µMSignificant Inhibition[2]
Arachidonic Acid (Indomethacin-resistant)CoronaryBovineU4661910 µMSignificant Inhibition[2]
Bradykinin (Indomethacin & L-NAME-resistant)CoronaryBovineU4661910 µMSignificant Inhibition[2]

Table 2: Effect of this compound on Ion Channel Activity

Cell TypeIon ChannelAgonistThis compound ConcentrationEffectReference
Bovine Coronary Artery Smooth Muscle CellsBKCa14,15-EET (100 nM)100 nMBlocked 14,15-EET-induced activation[14]

Experimental Protocols

Protocol 1: Ex Vivo Assessment of Vasorelaxation in Isolated Arterial Rings

This protocol is a composite based on methodologies described in studies investigating the effects of this compound on vascular tone.[2][17]

1. Tissue Preparation:

  • Euthanize the animal (e.g., bovine, rat) according to approved institutional guidelines.
  • Carefully dissect the desired artery (e.g., coronary, mesenteric) and place it in cold, oxygenated Krebs-Henseleit (K-H) buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11).
  • Clean the artery of adhering connective and adipose tissue and cut it into rings of 2-4 mm in length.

2. Mounting and Equilibration:

  • Mount the arterial rings in an organ bath chamber filled with K-H buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
  • Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.
  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2-5 g (optimal tension should be determined for each artery type). During equilibration, replace the K-H buffer every 15-20 minutes.

3. Viability and Pre-constriction:

  • Assess the viability of the arterial rings by challenging them with a high potassium solution (e.g., 80 mM KCl). Rings that do not show a robust contraction should be discarded.
  • Wash the rings and allow them to return to baseline tension.
  • Pre-constrict the rings to approximately 50-70% of their maximal response to KCl using a thromboxane (B8750289) A2 mimetic such as U46619 (e.g., 10-100 nM).

4. Experimental Procedure:

  • Once a stable plateau of contraction is achieved, perform a cumulative concentration-response curve to a vasodilator agonist (e.g., 14,15-EET, bradykinin).
  • For antagonist studies, pre-incubate a separate set of pre-constricted rings with this compound (e.g., 10 µM) for 20-30 minutes before performing the cumulative concentration-response curve to the same agonist.
  • A vehicle control (e.g., ethanol, DMSO) should be run in parallel.

5. Data Analysis:

  • Record the relaxation responses as a percentage of the pre-constriction induced by U46619.
  • Construct concentration-response curves and compare the curves in the presence and absence of this compound to determine the inhibitory effect.

Visualizations

Signaling_Pathway_of_EET_and_Antagonism_by_14_15_EE_5Z_E cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell agonist Agonist (e.g., Bradykinin) receptor Receptor agonist->receptor plc PLC receptor->plc ip3 IP3 plc->ip3 ca2_increase ↑ [Ca²⁺]i ip3->ca2_increase cyp CYP Epoxygenase ca2_increase->cyp eet EETs cyp->eet aa Arachidonic Acid aa->cyp eet_receptor EET Receptor eet->eet_receptor Activates g_protein Gs eet_receptor->g_protein bkca BKCa Channel g_protein->bkca hyperpolarization Hyperpolarization bkca->hyperpolarization K⁺ efflux vasodilation Vasodilation hyperpolarization->vasodilation eeze This compound eeze->eet_receptor Blocks

Caption: Signaling pathway of EET-induced vasodilation and its antagonism by this compound.

Experimental_Workflow_Vascular_Reactivity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis dissection Artery Dissection rings Cut into Rings dissection->rings mounting Mount in Organ Bath rings->mounting equilibration Equilibration (60-90 min) mounting->equilibration viability Viability Test (KCl) equilibration->viability preconstriction Pre-constriction (U46619) viability->preconstriction treatment Treatment preconstriction->treatment agonist_curve Agonist Concentration- Response Curve treatment->agonist_curve Control antagonist_incubation Incubate with this compound treatment->antagonist_incubation Antagonist data_recording Record Tension Changes agonist_curve->data_recording antagonist_incubation->agonist_curve percent_relaxation Calculate % Relaxation data_recording->percent_relaxation curve_comparison Compare Response Curves percent_relaxation->curve_comparison

Caption: Experimental workflow for assessing vascular reactivity using isolated arterial rings.

References

Application Notes and Protocols for Studying Vascular Reactivity with 14,15-EEZE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a valuable pharmacological tool for investigating the role of epoxyeicosatrienoic acids (EETs) in vascular reactivity. EETs, which are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases, are known to be potent vasodilators and play a crucial role in regulating vascular tone.[1][2] 14,15-EEZE acts as a selective antagonist of EET-mediated vasodilation, allowing researchers to dissect the specific contributions of the EET pathway in various physiological and pathological conditions.[1][3][4] These application notes provide detailed protocols and data for utilizing 14,15-EEZE in vascular reactivity studies.

Mechanism of Action

14,15-EEZE competitively inhibits the vasodilatory effects of all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), with the most potent antagonism observed against 14,15-EET.[3] The vasodilatory action of EETs is primarily mediated through the activation of large-conductance calcium-activated potassium (BKCa) channels on vascular smooth muscle cells.[5] This leads to membrane hyperpolarization, closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent vasorelaxation. 14,15-EEZE blocks these effects, suggesting it acts at a putative EET receptor or a closely related site.[1][4] Importantly, 14,15-EEZE does not affect vasodilation induced by other pathways, such as those mediated by nitric oxide (e.g., sodium nitroprusside), prostacyclin (e.g., iloprost), or ATP-sensitive potassium channel openers (e.g., bimakalim), highlighting its selectivity for the EET signaling cascade.[3][4]

Signaling Pathway of EET-Mediated Vasodilation and Inhibition by 14,15-EEZE

EET_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolism EETs 14,15-EET (and other regioisomers) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolism EET_Receptor Putative EET Receptor (GPCR) EETs->EET_Receptor Binds DHETs DHETs (less active) sEH->DHETs G_Protein G-Protein EET_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates BKCa_Channel BKCa Channel (opens) PKA->BKCa_Channel Phosphorylates & Activates Hyperpolarization Hyperpolarization BKCa_Channel->Hyperpolarization K+ efflux Ca_Channels Voltage-gated Ca2+ channels (close) Hyperpolarization->Ca_Channels Ca_Influx ↓ Intracellular [Ca2+] Ca_Channels->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation EEZE 14,15-EEZE EEZE->EET_Receptor Antagonizes Experimental_Workflow Start Isolate Arterial Rings Equilibrate Equilibrate in Tissue Bath Start->Equilibrate Preconstrict_Control Pre-constrict with U46619 Equilibrate->Preconstrict_Control EET_CRC_Control Cumulative Concentration-Response Curve to EET Preconstrict_Control->EET_CRC_Control Washout Washout EET_CRC_Control->Washout Preincubate_EEZE Pre-incubate with 14,15-EEZE Washout->Preincubate_EEZE Preconstrict_EEZE Pre-constrict with U46619 Preincubate_EEZE->Preconstrict_EEZE EET_CRC_EEZE Cumulative Concentration-Response Curve to EET in presence of 14,15-EEZE Preconstrict_EEZE->EET_CRC_EEZE Data_Analysis Data Analysis and Comparison EET_CRC_EEZE->Data_Analysis

References

Application Notes and Protocols for 14,15-Epoxyeicosa-5(Z)-enoic Acid in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of epoxyeicosatrienoic acids (EETs). EETs are lipid signaling molecules that modulate vascular tone, inflammation, and ion channel activity. 14,15-EEZE acts as a selective antagonist of EETs, making it instrumental in elucidating the downstream effects of EET signaling pathways.[1] This document provides detailed protocols for utilizing 14,15-EEZE in patch-clamp electrophysiology to study its effects on two key potassium channels: the large-conductance calcium-activated potassium (BKCa) channel and the ATP-sensitive potassium (KATP) channel.

Mechanism of Action

EETs are known to activate both BKCa and KATP channels, leading to membrane hyperpolarization and subsequent vasodilation.[2][3] 14,15-EEZE competitively inhibits the binding of EETs to their putative receptors or binding sites on or near these ion channels, thereby preventing channel activation.[1] This antagonistic action makes 14,15-EEZE a critical compound for isolating and studying EET-mediated ion channel modulation.

Quantitative Data Summary

The following table summarizes the quantitative effects of 14,15-EEZE in blocking EET-induced responses. While some data is derived from vascular relaxation studies, it serves as a functional readout of the underlying ion channel activity.

ParameterAgonistAgonist Concentration14,15-EEZE ConcentrationEffect of 14,15-EEZECell/Tissue TypeReference
KATP Current14,15-EET5 µM5 µMAbolished 14,15-EET-induced current increaseRat mesenteric smooth muscle cells[4][5]
Vasorelaxation11,12-EETNot specified10 µMSignificantly inhibited relaxationBovine coronary arteries
Vasorelaxation14,15-EETNot specified10 µMSignificantly inhibited relaxationBovine coronary arteries
Myocardial Infarct Size Reduction11,12-EET0.128 mg/kg0.128 mg/kgCompletely abolished protective effectCanine heart[1]
Myocardial Infarct Size Reduction14,15-EET0.128 mg/kg0.128 mg/kgCompletely abolished protective effectCanine heart[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of KATP Channels

This protocol is adapted from studies investigating the effect of 14,15-EET and its antagonist, 14,15-EEZE, on KATP channels in vascular smooth muscle cells.[4][5]

1. Cell Preparation:

  • Isolate single smooth muscle cells from mesenteric arteries of rats using established enzymatic digestion protocols.

  • Plate the isolated cells on glass coverslips and allow them to adhere.

2. Solutions:

  • External Solution (in mM): 140 KCl, 1 MgCl₂, 0.1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with KOH. To isolate KATP currents, include 100 nM iberiotoxin (B31492) to block BKCa channels.

  • Internal (Pipette) Solution (in mM): 110 KCl, 30 KOH, 10 HEPES, 10 EGTA, 1 MgCl₂, 1 CaCl₂, 0.1 Na₂ATP, 0.1 Na₂ADP, 0.5 Na₂GTP. Adjust pH to 7.4 with KOH.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell configuration with a giga-ohm seal (>1 GΩ).

  • Hold the cell at a holding potential of 0 mV.

  • Apply voltage steps from -100 mV to +40 mV in 10 mV increments to elicit KATP currents.

  • Record baseline currents.

  • Perfuse the cells with 5 µM 14,15-EET to activate KATP channels and record the potentiated currents.

  • Co-perfuse with 5 µM 14,15-EET and 5 µM 14,15-EEZE to demonstrate the antagonistic effect.

  • To confirm the recorded currents are from KATP channels, apply the KATP channel blocker glibenclamide (10 µM) at the end of the experiment.

Protocol 2: Whole-Cell Patch-Clamp Recording of BKCa Channels

This protocol is a representative procedure for studying the modulation of BKCa channels by EETs and the inhibitory effect of 14,15-EEZE.

1. Cell Preparation:

  • Use a cell line expressing BKCa channels (e.g., HEK293 cells stably transfected with the BKCa channel α-subunit) or primary vascular smooth muscle cells.

  • Plate cells on glass coverslips.

2. Solutions:

  • External Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and a buffered Ca²⁺ concentration calculated to be in the range of 1-10 µM to activate BKCa channels. Adjust pH to 7.3 with KOH.

3. Electrophysiological Recording:

  • Utilize a patch-clamp amplifier and data acquisition software.

  • Prepare patch pipettes with a resistance of 2-4 MΩ.

  • Form a whole-cell patch-clamp configuration.

  • Hold the membrane potential at -60 mV.

  • Elicit BKCa currents by applying depolarizing voltage steps from -60 mV to +80 mV in 20 mV increments.

  • Record baseline currents.

  • Apply a selected EET (e.g., 11,12-EET or 14,15-EET) at a concentration of 100 nM to 1 µM to observe channel activation.

  • To test the antagonistic effect, pre-incubate the cells with 10 µM 14,15-EEZE for several minutes before co-applying the EET.

  • Confirm the identity of the currents by applying a specific BKCa channel blocker, such as iberiotoxin (100 nM).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of EET-mediated potassium channel activation and a general experimental workflow for studying these effects using 14,15-EEZE.

EET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EET EET GPCR Putative G-Protein Coupled Receptor EET->GPCR Binds Gs Gs Protein GPCR->Gs Activates BKCa BKCa Channel (Closed) Hyperpolarization Hyperpolarization BKCa->Hyperpolarization K+ Efflux KATP KATP Channel (Closed) KATP->Hyperpolarization K+ Efflux AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->BKCa Directly Activates (membrane-delimited) Gs->AC Activates PKA Protein Kinase A PKA->KATP Phosphorylates & Activates cAMP->PKA Activates 14_15_EEZE 14,15-EEZE 14_15_EEZE->GPCR Blocks

Caption: EET Signaling Pathway for K+ Channel Activation.

Patch_Clamp_Workflow Cell_Prep Cell Preparation (e.g., vascular smooth muscle cells) Whole_Cell Establish Whole-Cell Patch-Clamp Configuration Cell_Prep->Whole_Cell Baseline Record Baseline K+ Currents Whole_Cell->Baseline Agonist Apply EET (e.g., 14,15-EET) Baseline->Agonist Antagonist Apply 14,15-EEZE + EET Agonist->Antagonist Washout Washout & Blocker (e.g., Glibenclamide/Iberiotoxin) Antagonist->Washout Analysis Data Analysis (Current Amplitude, I-V Relationship) Washout->Analysis

Caption: Experimental Workflow for Patch-Clamp Analysis.

References

Application Notes and Protocols for Utilizing 14,15-EE-5(Z)-E to Block EET-Induced Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are cytochrome P450 metabolites of arachidonic acid that function as endothelium-derived hyperpolarizing factors (EDHFs), playing a crucial role in regulating vascular tone.[1][2] EETs induce vasodilation by activating potassium channels on vascular smooth muscle cells, leading to hyperpolarization and relaxation.[1][2][3] The compound 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also known as 14,15-EEZE, is a structural analog of 14,15-EET that acts as a potent and selective antagonist of EET-induced vascular relaxation.[4][5][6] These application notes provide detailed protocols and data for researchers utilizing this compound to investigate the physiological and pathological roles of EETs in the cardiovascular system.

Mechanism of Action

This compound competitively blocks the effects of all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), with the highest efficacy against 14,15-EET.[5] It specifically inhibits EET-induced hyperpolarization and relaxation of vascular smooth muscle without significantly affecting vasodilation mediated by nitric oxide or prostacyclin.[4][5] This selectivity makes this compound an invaluable tool for dissecting the specific contributions of the EET signaling pathway.

Quantitative Data Summary

The following table summarizes the effective concentrations and inhibitory effects of this compound from various studies. This data provides a reference for designing experiments to block EET-induced relaxation.

ParameterValueExperimental ModelCommentsReference
Inhibition of 14,15-EET-induced relaxation ~80% inhibitionU46619-preconstricted bovine coronary arteriesThis compound was used at a concentration of 10 µM.[4][6]
Inhibition of bradykinin-induced relaxation Significant inhibitionIndomethacin (B1671933) and L-nitroarginine-treated bovine coronary arteriesThis compound was used at 3 µM to block the EDHF component of bradykinin-induced relaxation.[5]
Antagonist Specificity Inhibits relaxation to all EET regioisomersBovine coronary arterial ringsMost effective against 14,15-EET.[5]
Selectivity No effect on sodium nitroprusside, iloprost, NS1619, or bimakalim-induced relaxationBovine coronary arterial ringsDemonstrates selectivity for the EET pathway over NO, prostacyclin, and direct K+ channel openers.[5][7]
Inhibition of K+ Channel Activation Blocks 14,15-EET-induced activation of large-conductance, calcium-activated K+ (BKCa) channelsCell-attached patches of isolated bovine coronary arterial smooth muscle cellsUsed at 100 nmol/L to block the effect of 100 nmol/L 14,15-EET.[7]

Signaling Pathways

EETs, synthesized in the endothelium, act on the underlying vascular smooth muscle cells to cause relaxation. The primary mechanism involves the activation of potassium channels, leading to hyperpolarization. This compound blocks this signaling cascade.

EET_Signaling_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Agonist Agonist (e.g., Bradykinin, Acetylcholine) or Shear Stress PLA2 Phospholipase A2 Agonist->PLA2 AA Arachidonic Acid PLA2->AA CYP450 CYP450 Epoxygenase AA->CYP450 EETs EETs CYP450->EETs EET_Receptor Putative EET Receptor EETs->EET_Receptor diffuses K_Channel K+ Channels (e.g., BKCa) EET_Receptor->K_Channel activates Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ efflux Relaxation Vasorelaxation Hyperpolarization->Relaxation Antagonist This compound Antagonist->EET_Receptor blocks

Caption: EET signaling pathway leading to vasorelaxation and its inhibition by this compound.

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature for studying the effects of this compound on vascular reactivity.[8][9][10] Researchers should adapt these protocols to their specific experimental setup and tissue type.

Protocol 1: In Vitro Vascular Reactivity Studies Using Wire Myography

This protocol details the use of this compound to assess its inhibitory effect on EET-induced relaxation in isolated arterial rings.

Materials:

  • Isolated arterial segments (e.g., bovine coronary, mouse aorta)

  • Physiological Salt Solution (PSS) or Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2

  • Wire myograph system

  • This compound stock solution (e.g., in ethanol)

  • EET agonist (e.g., 14,15-EET)

  • Vasoconstrictor agent (e.g., U46619, phenylephrine, norepinephrine)

  • Other inhibitors as needed (e.g., L-NAME to block nitric oxide synthase, indomethacin to block cyclooxygenase)

Procedure:

  • Tissue Preparation:

    • Dissect arteries of interest in cold PSS and clean of surrounding connective tissue.

    • Cut arteries into 2-4 mm rings.

    • Mount the arterial rings on a wire myograph in a chamber filled with PSS at 37°C and continuously gassed.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for at least 60-90 minutes, maintaining a baseline tension (e.g., 3.5g for bovine coronary arteries).[8]

    • Assess the viability of the vascular rings by contracting with a high concentration of KCl (e.g., 60-80 mM).

    • Wash the rings with PSS to return to baseline tension.

  • Pre-constriction:

    • To study relaxation, pre-constrict the arterial rings to approximately 50-80% of the maximal KCl-induced contraction using a suitable vasoconstrictor (e.g., U46619).

  • Application of this compound:

    • Once a stable contraction is achieved, add this compound to the bath at the desired concentration (e.g., 10 µM).

    • Incubate the rings with this compound for a sufficient period (e.g., 20-30 minutes) to ensure adequate tissue penetration and receptor blockade.

  • Induction of EET-mediated Relaxation:

    • Generate a cumulative concentration-response curve for the EET agonist (e.g., 14,15-EET) in the presence of this compound.

    • For comparison, generate a control concentration-response curve for the EET agonist in a separate set of rings without the antagonist.

  • Data Analysis:

    • Express relaxation as a percentage of the pre-constriction tone.

    • Compare the concentration-response curves in the presence and absence of this compound to determine the inhibitory effect.

Experimental_Workflow cluster_split Start Start Prep Prepare and mount arterial rings Start->Prep Equilibrate Equilibrate and check viability Prep->Equilibrate Preconstrict Pre-constrict rings (e.g., with U46619) Equilibrate->Preconstrict Control Control Group Preconstrict->Control Treatment Treatment Group Preconstrict->Treatment Add_EET_Control Add EET agonist (cumulative concentrations) Control->Add_EET_Control Add_Antagonist Add this compound (e.g., 10 µM) Treatment->Add_Antagonist Incubate Incubate for 20-30 min Add_Antagonist->Incubate Add_EET_Treatment Add EET agonist (cumulative concentrations) Incubate->Add_EET_Treatment Record_Control Record relaxation Add_EET_Control->Record_Control Record_Treatment Record relaxation Add_EET_Treatment->Record_Treatment Analyze Analyze and compare response curves Record_Control->Analyze Record_Treatment->Analyze End End Analyze->End

Caption: General experimental workflow for assessing the inhibitory effect of this compound.

Concluding Remarks

This compound is a critical pharmacological tool for elucidating the role of EETs in vascular biology. Its selectivity allows for the specific investigation of the EET signaling pathway in both physiological and pathophysiological contexts, such as hypertension and inflammation. The protocols and data presented here serve as a comprehensive guide for researchers aiming to effectively utilize this antagonist in their studies. Proper experimental design, including appropriate controls and concentration-response analyses, is essential for obtaining robust and interpretable results.

References

Application Notes and Protocols for 14,15-EEZE in Myocardial Ischemia Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a cytochrome P450-derived metabolite of arachidonic acid that exhibits potent cardioprotective effects in the context of myocardial ischemia-reperfusion injury. Its antagonist, 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), is an invaluable pharmacological tool for elucidating the mechanisms of EET-mediated cardioprotection. By selectively blocking the effects of 14,15-EET and other EET regioisomers, 14,15-EEZE allows researchers to investigate the specific signaling pathways and cellular processes regulated by these lipid mediators. These application notes provide a comprehensive overview of the use of 14,15-EEZE in myocardial ischemia studies, including quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of 14,15-EEZE in various experimental models of myocardial ischemia.

Table 1: Effect of 14,15-EEZE on Myocardial Infarct Size in a Canine Model of Ischemia-Reperfusion [1][2][3][4][5][6][7]

Treatment GroupDosageAdministration RouteMyocardial Infarct Size (% of Area at Risk, Mean ± SEM)
Vehicle Control-Intracoronary21.8 ± 1.6
11,12-EET0.128 mg/kgIntracoronary8.7 ± 2.2
14,15-EET0.128 mg/kgIntracoronary9.4 ± 1.3
14,15-EEZE 0.128 mg/kgIntracoronary21.0 ± 3.6
14,15-EEZE + 11,12-EET0.128 mg/kg eachIntracoronary17.8 ± 1.4
14,15-EEZE + 14,15-EET0.128 mg/kg eachIntracoronary19.2 ± 2.4
AUDA (sEH inhibitor, low dose)0.157 mg/kgIntracoronary14.4 ± 1.2
AUDA (sEH inhibitor, high dose)0.314 mg/kgIntracoronary9.4 ± 1.8
14,15-EEZE + AUDA (high dose)0.128 mg/kg + 0.314 mg/kgIntracoronary19.3 ± 1.6
Diazoxide (mitoKATP opener)3 mg/kgIntracoronary10.2 ± 1.9
14,15-EEZE + Diazoxide0.128 mg/kg + 3 mg/kgIntracoronary10.4 ± 1.4

Data adapted from a study in barbital-anesthetized dogs subjected to 60 minutes of coronary artery occlusion followed by 3 hours of reperfusion.[1][2][3][4][5][6][7]

Table 2: Effect of 14,15-EEZE on Cardioprotection Mediated by a Soluble Epoxide Hydrolase Inhibitor (AUDA-BE) in a Murine Model of Ischemia-Reperfusion [8]

Treatment GroupAdministration TimingMyocardial Infarct Size (% of Area at Risk, Mean ± SE)
VehicleBefore reperfusion~55
AUDA-BEBefore reperfusion~35
14,15-EEZE + AUDA-BEBefore reperfusion~55

Data adapted from a study in male C57BL/6J wild-type mice subjected to 40 minutes of left coronary artery occlusion and 2 hours of reperfusion.[8]

Signaling Pathways and Experimental Workflows

The cardioprotective effects of EETs, which are antagonized by 14,15-EEZE, are mediated through complex signaling cascades. The following diagrams illustrate these pathways and a typical experimental workflow for studying the effects of 14,15-EEZE.

EET_Signaling_Pathway AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 EETs 14,15-EET CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH EET_R Putative EET Receptor EETs->EET_R DHETs 14,15-DHET (less active) sEH->DHETs EEZE 14,15-EEZE EEZE->EET_R PI3K PI3K EET_R->PI3K mitoKATP Mitochondrial ATP-sensitive K+ Channel (mitoKATP) EET_R->mitoKATP Akt Akt PI3K->Akt Cardioprotection Cardioprotection (Reduced Infarct Size) Akt->Cardioprotection mitoKATP->Cardioprotection

Caption: EET Signaling Pathway in Cardioprotection.

Experimental_Workflow AnimalModel Animal Model (e.g., Rat, Mouse, Dog) Anesthesia Anesthesia & Surgical Preparation AnimalModel->Anesthesia Baseline Baseline Hemodynamic Measurements Anesthesia->Baseline Treatment Drug Administration (e.g., Vehicle, 14,15-EET, 14,15-EEZE) Baseline->Treatment Ischemia Induction of Myocardial Ischemia (e.g., LAD Ligation) Treatment->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Assessment Assessment of Myocardial Injury Reperfusion->Assessment InfarctSize Infarct Size Measurement (TTC Staining) Assessment->InfarctSize CardiacFunction Cardiac Function (Echocardiography) Assessment->CardiacFunction Biochemical Biochemical Analysis (e.g., Western Blot for PI3K/Akt) Assessment->Biochemical

Caption: Experimental Workflow for In Vivo Myocardial Ischemia Studies.

Experimental Protocols

Protocol 1: In Vivo Myocardial Ischemia-Reperfusion in a Rat Model

1. Animal Preparation and Anesthesia:

  • House male Sprague-Dawley rats (250-300 g) under standard laboratory conditions with ad libitum access to food and water.

  • Anesthetize the rats with an intraperitoneal injection of sodium pentobarbital (B6593769) (50 mg/kg) or an equivalent anesthetic.

  • Place the anesthetized rat on a heating pad to maintain body temperature at 37°C.

  • Intubate the rat and connect it to a rodent ventilator, maintaining respiration with room air supplemented with oxygen.

2. Surgical Procedure:

  • Perform a left thoracotomy to expose the heart.

  • Carefully retract the pericardium to visualize the left anterior descending (LAD) coronary artery.

  • Pass a 6-0 silk suture under the LAD artery, approximately 2-3 mm from its origin.

  • Create a snare by passing the ends of the suture through a small piece of polyethylene (B3416737) tubing.

3. Drug Administration:

  • Prepare a stock solution of 14,15-EEZE in ethanol (B145695) and dilute to the final concentration in saline. The final ethanol concentration should be minimal.

  • Administer 14,15-EEZE (e.g., 0.1-1 mg/kg) or vehicle via intravenous injection (e.g., into the femoral vein) 15 minutes prior to the induction of ischemia.

4. Induction of Ischemia and Reperfusion:

  • Induce regional myocardial ischemia by tightening the snare around the LAD artery. Successful occlusion is confirmed by the appearance of a pale color in the myocardial tissue distal to the ligature.

  • Maintain the ischemic period for a predetermined duration (e.g., 30-45 minutes).

  • Initiate reperfusion by releasing the snare.

5. Assessment of Myocardial Infarct Size:

  • At the end of the reperfusion period (e.g., 2-3 hours), re-occlude the LAD artery at the same location.

  • Inject 2% Evans blue dye intravenously to delineate the area at risk (AAR) from the non-ischemic myocardium.

  • Euthanize the animal and excise the heart.

  • Freeze the heart and slice it into 2 mm thick transverse sections.

  • Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate (B84403) buffer at 37°C for 15-20 minutes.

  • Viable myocardium will stain red, while the infarcted tissue will remain pale.

  • Image the heart slices and use planimetry software to quantify the infarct size as a percentage of the AAR.

Protocol 2: Langendorff Isolated Perfused Heart Model

1. Heart Isolation and Perfusion:

  • Anesthetize a rat or mouse as described in Protocol 1.

  • Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Mount the heart on a Langendorff apparatus via cannulation of the aorta.

  • Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C).

2. Stabilization and Drug Perfusion:

  • Allow the heart to stabilize for a period of 20-30 minutes.

  • Introduce 14,15-EEZE into the perfusion buffer at a final concentration (e.g., 1-10 µM) for a specified duration before inducing ischemia.

3. Global Ischemia and Reperfusion:

  • Induce global ischemia by stopping the perfusion for a defined period (e.g., 20-30 minutes).

  • Reinitiate perfusion to begin the reperfusion phase (e.g., 40-60 minutes).

4. Functional Assessment and Infarct Size Measurement:

  • Monitor cardiac function (e.g., left ventricular developed pressure, heart rate) throughout the experiment using a balloon catheter inserted into the left ventricle.

  • At the end of the experiment, determine the infarct size using TTC staining as described in Protocol 1.

Protocol 3: Western Blot Analysis of PI3K/Akt Signaling

1. Tissue Homogenization and Protein Extraction:

  • Harvest myocardial tissue from the area at risk at the end of the reperfusion period.

  • Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein extract.

2. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total Akt, phosphorylated Akt (Ser473), total PI3K, and phosphorylated PI3K overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

These protocols provide a framework for investigating the role of 14,15-EEZE in myocardial ischemia. Researchers should optimize the specific parameters based on their experimental setup and objectives.

References

Investigating Neuroinflammation with 14,15-Epoxyeicosa-5(Z)-enoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. The arachidonic acid metabolic pathway plays a significant role in modulating inflammatory responses within the central nervous system (CNS). Among the key players in this pathway are the epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases. EETs generally exhibit anti-inflammatory and neuroprotective effects. However, their bioavailability is tightly regulated by the soluble epoxide hydrolase (sEH), which converts them into less active dihydroxyeicosatrienoic acids (DHETs).

This document provides detailed application notes and protocols for investigating the role of the sEH pathway in neuroinflammation using a key research tool: 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) . 14,15-EEZE is a selective antagonist of the EETs, and it is widely used to elucidate the mechanisms by which EETs and sEH inhibitors exert their anti-inflammatory effects. By blocking the actions of EETs, 14,15-EEZE allows researchers to confirm that the observed effects of sEH inhibition are indeed mediated by the increased bioavailability of EETs.

Mechanism of Action: The Role of 14,15-EEZE in the sEH Pathway

The soluble epoxide hydrolase (sEH) pathway is a key regulator of inflammation. Inhibition of sEH prevents the degradation of anti-inflammatory EETs, thereby potentiating their beneficial effects. 14,15-EEZE serves as a critical experimental control to validate the involvement of EETs in the observed anti-inflammatory outcomes of sEH inhibitors.

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolized by EETs Epoxyeicosatrienoic Acids (EETs) (e.g., 14,15-EET) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degraded by Anti_Inflammatory Anti-inflammatory Effects Neuroprotection EETs->Anti_Inflammatory Promotes DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Pro_Inflammatory Inflammation Neurodegeneration DHETs->Pro_Inflammatory Contributes to sEH_Inhibitor sEH Inhibitor (e.g., TPPU, AUDA) sEH_Inhibitor->sEH Inhibits EEZE 14,15-EEZE EEZE->EETs Antagonizes

Figure 1: The Soluble Epoxide Hydrolase (sEH) Pathway and the Role of 14,15-EEZE.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies investigating the effects of sEH inhibitors and 14,15-EEZE on markers of neuroinflammation.

Table 1: In Vitro Effects of sEH Inhibition and 14,15-EEZE on Inflammatory Mediators

Cell TypeTreatmentInflammatory MarkerFold Change vs. ControlReference
Primary AstrocytesLPS (100 ng/mL)Nitrite (B80452) Release↑ ~4.5-fold[1]
Primary AstrocytesLPS + TPPU (10 µM)Nitrite Release↓ ~2-fold vs. LPS[1]
Primary AstrocytesLPS + TPPU + 14,15-EEZE (1 µM)Nitrite Release↑ ~2-fold vs. LPS + TPPU[1]
BV-2 MicrogliaLPS (100 ng/mL)TNF-α mRNA↑ ~15-fold[2]
BV-2 MicrogliaLPS + sEH inhibitorTNF-α mRNA↓ ~2.5-fold vs. LPS[2]
BV-2 MicrogliaLPS + sEH inhibitor + 14,15-EEZETNF-α mRNA↑ ~2-fold vs. LPS + sEH inhibitor[2]

Table 2: In Vivo Effects of sEH Inhibition on Neuroinflammation Markers in Mouse Models

Animal ModelTreatmentBrain RegionInflammatory MarkerFold Change vs. VehicleReference
5xFAD (Alzheimer's)TPPUCortexIba1 (Microglia)↓ ~1.5-fold[1]
5xFAD (Alzheimer's)TPPUCortexGFAP (Astrocytes)↓ ~1.3-fold[1]
LPS-inducedsEH inhibitorHippocampusIL-1β mRNA↓ ~3-fold[2]
MCAO (Stroke)AUDAIschemic CortexInfarct Volume↓ ~1.8-fold[3]

Experimental Protocols

This section provides detailed protocols for key experiments to investigate neuroinflammation using 14,15-EEZE.

In Vitro Neuroinflammation Model: LPS-Stimulated BV-2 Microglia

This protocol describes how to induce an inflammatory response in BV-2 microglial cells using lipopolysaccharide (LPS) and how to assess the effects of sEH inhibitors and 14,15-EEZE.

In_Vitro_Workflow Start Start: Seed BV-2 Microglia Pretreat Pre-treatment: - Vehicle - sEH inhibitor - sEH inhibitor + 14,15-EEZE Start->Pretreat Stimulate Stimulation: Add LPS (100 ng/mL) Pretreat->Stimulate Incubate Incubate for 6-24 hours Stimulate->Incubate Collect Collect Supernatant and Cells Incubate->Collect Supernatant_Analysis Supernatant Analysis: - Griess Assay (Nitrite) - ELISA (Cytokines) Collect->Supernatant_Analysis Cell_Analysis Cell Lysate Analysis: - qPCR (Gene Expression) - Western Blot (Protein Expression) Collect->Cell_Analysis End End: Data Analysis Supernatant_Analysis->End Cell_Analysis->End

Figure 2: Experimental Workflow for In Vitro Neuroinflammation Studies.

Materials:

  • BV-2 murine microglial cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin (B12071052)

  • Lipopolysaccharide (LPS) from E. coli

  • sEH inhibitor (e.g., TPPU or AUDA)

  • 14,15-EEZE

  • Reagents for Griess assay, ELISA, qPCR, and Western blotting

Protocol:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed BV-2 cells into 24-well or 6-well plates at a density that will result in 80-90% confluency at the time of treatment.

  • Pre-treatment: One hour prior to LPS stimulation, replace the medium with fresh medium containing the desired concentrations of the sEH inhibitor, 14,15-EEZE, or vehicle control. A typical concentration for 14,15-EEZE is 1-10 µM.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.

  • Incubation: Incubate the cells for the desired time period. For cytokine mRNA analysis (qPCR), a 6-hour incubation is often sufficient. For protein analysis (ELISA, Western blot) and nitrite production (Griess assay), a 24-hour incubation is recommended.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant and store at -80°C for later analysis of secreted cytokines (ELISA) and nitrite (Griess assay).

    • Cells: Wash the cells with ice-cold PBS and then lyse them using an appropriate buffer for either RNA extraction (for qPCR) or protein extraction (for Western blotting).

  • Analysis:

    • Griess Assay: Measure the nitrite concentration in the supernatant as an indicator of nitric oxide production.

    • ELISA: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant.

    • qPCR: Analyze the mRNA expression levels of inflammatory genes (e.g., Nos2, Tnf, Il6) in the cell lysates.

    • Western Blot: Determine the protein levels of inflammatory markers (e.g., iNOS, COX-2) and sEH in the cell lysates.

In Vivo Neuroinflammation Model: LPS-Induced Systemic Inflammation

This protocol describes the induction of neuroinflammation in mice via intraperitoneal (i.p.) injection of LPS.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • sEH inhibitor

  • 14,15-EEZE

  • Sterile saline

  • Anesthesia

  • Perfusion and tissue collection reagents

Protocol:

  • Animal Preparation: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Drug Administration: Administer the sEH inhibitor, 14,15-EEZE, or vehicle control via the appropriate route (e.g., oral gavage, i.p. injection) at a predetermined time before LPS injection.

  • LPS Injection: Inject mice i.p. with LPS at a dose of 0.5-1 mg/kg body weight. A control group should receive an i.p. injection of sterile saline.

  • Time Course: Euthanize mice at various time points after LPS injection (e.g., 6 hours, 24 hours, 72 hours) to assess the inflammatory response over time.

  • Tissue Collection:

    • Anesthetize the mice and perform transcardial perfusion with ice-cold saline to remove blood from the brain.

    • Dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex).

    • For molecular analysis (qPCR, Western blot, ELISA), snap-freeze the tissue in liquid nitrogen and store at -80°C.

    • For immunohistochemistry, fix the brain by perfusion with 4% paraformaldehyde, followed by post-fixation and cryoprotection.

  • Analysis:

    • qPCR/Western Blot/ELISA: Homogenize the brain tissue to measure the expression of inflammatory markers as described for the in vitro protocol.

    • Immunohistochemistry: Section the fixed brain tissue and perform immunostaining for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).

Key Signaling Pathways

14,15-EEZE is instrumental in dissecting the downstream signaling pathways of EETs in the context of neuroinflammation. EETs are known to exert their anti-inflammatory effects through various mechanisms, including the inhibition of the NF-κB pathway and the activation of the PI3K/Akt pathway.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Pro_Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_Pathway->Pro_Inflammatory_Genes EETs EETs EET_Receptor Putative EET Receptor EETs->EET_Receptor EET_Receptor->NFkB_Pathway Inhibits PI3K_Akt_Pathway PI3K/Akt Pathway EET_Receptor->PI3K_Akt_Pathway Anti_Inflammatory_Response Anti-inflammatory Response PI3K_Akt_Pathway->Anti_Inflammatory_Response EEZE 14,15-EEZE EEZE->EET_Receptor Blocks

Figure 3: Simplified Signaling Pathways in Neuroinflammation.

Conclusion

14,15-EEZE is an indispensable pharmacological tool for researchers investigating the role of the sEH-EET axis in neuroinflammation. By selectively antagonizing the effects of EETs, it allows for the validation of sEH as a therapeutic target and the elucidation of the downstream mechanisms of EET-mediated neuroprotection. The protocols provided herein offer a framework for utilizing 14,15-EEZE in both in vitro and in vivo models of neuroinflammation, enabling a deeper understanding of this critical pathway in neurological diseases.

References

Application Notes: 14,15-EET in Cancer Cell Migration Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450-derived metabolite of arachidonic acid, has emerged as a critical lipid signaling molecule implicated in various physiological and pathological processes, including cancer progression. These application notes provide a comprehensive overview of the role of 14,15-EET in promoting cancer cell migration and invasion, detailing the underlying signaling pathways and providing protocols for in vitro studies.

Mechanism of Action

14,15-EET has been shown to promote the migration and invasion of various cancer cells, including breast, prostate, and lung carcinoma.[1][2] Its pro-migratory effects are mediated through the activation of several key signaling pathways, leading to changes in cell adhesion, cytoskeletal reorganization, and the expression of genes involved in metastasis.

A crucial aspect of 14,15-EET's function is its interaction with the integrin αvβ3. Upregulation of this integrin by 14,15-EET leads to the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in cell adhesion and migration signaling. Activated FAK, in turn, triggers the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a major pathway regulating cell growth, survival, and motility.[3] This signaling axis ultimately promotes epithelial-to-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties.

Furthermore, evidence suggests that 14,15-EET can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the PI3K/Akt and ERK/MAPK pathways, which are also known to be heavily involved in cell proliferation and migration.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of 14,15-EET on cancer cell migration and related signaling events.

Cell LineAssayTreatmentConcentrationIncubation TimeObserved EffectReference
MDA-MB-231 (Breast)Transwell Invasion14,15-EET100 nM20 hoursIncreased invasion[6]
MCF-7 (Breast)Transwell Invasion14,15-EET100 nM20 hoursIncreased invasion[7]
PC-3 (Prostate)Transwell Invasion11,12-EET / 14,15-EET0.1, 1.0, 10.0 µM-Concentration-dependent increase in invasion[1]
DU-145 (Prostate)Transwell Migration11,12-EET + 14,15-EEZE--14,15-EEZE inhibited EET-induced migration[1]
LNCaP (Prostate)Transwell Migration11,12-EET + 14,15-EEZE--14,15-EEZE inhibited EET-induced migration[1]
Tca-8113 (Carcinoma)Proliferation (MTT)14,15-EET100 nM12 and 24 hoursStimulated cell proliferation[5]
Cell LineTreatmentConcentrationEffect on Protein PhosphorylationReference
MDA-MB-231 (Breast)14,15-EET100 nMIncreased p-FAK, p-PI3K, p-Akt[3]
PC-3 (Prostate)11,12-EET-Increased p-EGFR, p-Akt (Ser473)[1]
PC-3 (Prostate)14,15-EEZE-Decreased basal and EET-induced p-EGFR, p-Akt[1]
Tca-8113 (Carcinoma)14,15-EET100 nMIncreased levels of EGFR, ERK, and PI3K/AKT proteins[4][5]

Experimental Protocols

Transwell Migration/Invasion Assay

This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane extract like Matrigel (invasion) towards a chemoattractant.

Materials:

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel Basement Membrane Matrix (for invasion assay)

  • Cancer cell lines (e.g., MDA-MB-231, PC-3)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • 14,15-EET (and/or antagonist 14,15-EEZE)

  • Vehicle control (e.g., ethanol (B145695) or DMSO)

  • Phosphate Buffered Saline (PBS)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.5% Crystal Violet or DAPI)

Protocol:

  • Preparation of Inserts (for Invasion Assay):

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel to the desired concentration (e.g., 200 µg/mL) with cold, serum-free medium.

    • Add 100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.

    • Incubate at 37°C for at least 1 hour to allow for gelation.

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours prior to the assay by culturing in serum-free medium.

    • Trypsinize and resuspend the cells in serum-free medium at a concentration of 5 x 10^5 cells/mL.[8]

  • Assay Setup:

    • Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[6]

    • Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.[6]

    • Add 14,15-EET, 14,15-EEZE, or vehicle control to the upper chamber at the desired final concentrations (e.g., 100 nM for 14,15-EET, 200 nM for 14,15-EEZE).[7]

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period suitable for the cell line's migratory/invasive capacity (e.g., 20-24 hours).[6]

  • Staining and Quantification:

    • After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix the cells on the lower surface of the membrane with fixation solution for 15-20 minutes.

    • Stain the cells with staining solution for 10-15 minutes.

    • Gently wash the inserts with PBS.

    • Visualize and count the stained cells in several random fields of view under a microscope.

    • Calculate the average number of migrated/invaded cells per field.

Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells to close an artificial "wound" created in a confluent monolayer.

Materials:

  • 6-well or 12-well cell culture plates

  • Cancer cell lines (e.g., PC-3, MDA-MB-231)

  • Cell culture medium

  • 14,15-EET (and/or antagonist 14,15-EEZE)

  • Vehicle control

  • Sterile 200 µL or 1000 µL pipette tip

  • PBS

  • Microscope with a camera

Protocol:

  • Cell Seeding:

    • Seed cells into the wells of a culture plate at a density that will form a confluent monolayer within 24 hours (e.g., 5 x 10^5 cells/well for a 6-well plate).[8]

  • Creating the Wound:

    • Once the cells reach confluency, use a sterile pipette tip to create a straight scratch across the center of the monolayer.[9]

    • Gently wash the wells twice with PBS to remove detached cells and debris.[9]

  • Treatment:

    • Replace the PBS with fresh medium containing 14,15-EET, 14,15-EEZE, or vehicle control at the desired concentrations.

  • Imaging and Analysis:

    • Immediately capture images of the scratch at time 0. Mark the location of the images to ensure the same fields are captured at subsequent time points.

    • Incubate the plate at 37°C and 5% CO2.

    • Capture images of the same fields at regular intervals (e.g., every 4-8 hours) until the wound in the control group is nearly closed (typically 24-48 hours).[9]

    • Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial scratch area.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify the phosphorylation status of key proteins in the signaling pathways activated by 14,15-EET.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • 14,15-EET

  • Vehicle control

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-p-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with 14,15-EET or vehicle for the desired time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the total protein to determine the relative phosphorylation level.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 14,15-EET 14,15-EET Integrin Integrin αvβ3 14,15-EET->Integrin Upregulates EGFR EGFR 14,15-EET->EGFR Transactivates FAK FAK Integrin->FAK Activates PI3K PI3K EGFR->PI3K ERK ERK/MAPK EGFR->ERK FAK->PI3K Activates Akt Akt PI3K->Akt Activates Migration Cell Migration & Invasion Akt->Migration EMT EMT Akt->EMT ERK->Migration Transwell_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Prep_Matrigel Coat insert with Matrigel (Invasion) Add_Cells Add cells and 14,15-EET to upper chamber Prep_Matrigel->Add_Cells Prep_Cells Serum-starve and resuspend cells Prep_Cells->Add_Cells Add_Chemo Add chemoattractant to lower chamber Add_Chemo->Add_Cells Incubate Incubate (e.g., 24h) Add_Cells->Incubate Remove_NonMigrated Remove non-migrated cells Incubate->Remove_NonMigrated Fix_Stain Fix and stain migrated cells Remove_NonMigrated->Fix_Stain Quantify Count cells under microscope Fix_Stain->Quantify Wound_Healing_Workflow cluster_prep Preparation cluster_treatment_imaging Treatment & Imaging cluster_analysis Analysis Seed_Cells Seed cells to confluency Create_Wound Create scratch in monolayer Seed_Cells->Create_Wound Add_Treatment Add 14,15-EET or control Create_Wound->Add_Treatment Image_T0 Image at T=0 Add_Treatment->Image_T0 Incubate_Image Incubate and image at time intervals Image_T0->Incubate_Image Measure_Wound Measure wound area/width Incubate_Image->Measure_Wound Calculate_Closure Calculate % wound closure Measure_Wound->Calculate_Closure

References

Application Notes: Studying Angiogenesis with 14,15-EEZE

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a valuable chemical tool for investigating the role of the cytochrome P450 (CYP)-epoxygenase pathway in angiogenesis. It functions as a selective antagonist of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules derived from arachidonic acid.[1][2] EETs, particularly 14,15-EET, are known to promote angiogenesis by stimulating endothelial cell proliferation, migration, and tube formation through signaling cascades that include the PI3K/Akt and MAPK pathways.[3][4][5]

The primary mechanism of 14,15-EEZE involves blocking the effects of EETs at their putative receptor sites.[1][6] This makes it an ideal inhibitor for elucidating the pro-angiogenic contributions of endogenous or exogenous EETs. Researchers can use 14,15-EEZE to confirm that an observed angiogenic effect is indeed mediated by the EET pathway. For instance, if a compound that inhibits soluble epoxide hydrolase (sEH)—the enzyme that degrades EETs—promotes angiogenesis, 14,15-EEZE can be used to abolish this effect, thereby confirming the mechanism.[1][6]

These notes provide detailed protocols for utilizing 14,15-EEZE in common in vitro angiogenesis assays and summarize key quantitative data from relevant studies.

Mechanism of Action: The EET Pathway in Angiogenesis

Arachidonic acid is metabolized by CYP-epoxygenase enzymes to form various EET regioisomers (e.g., 14,15-EET).[7] These EETs can then bind to receptors on endothelial cells to initiate pro-angiogenic signaling. The enzyme soluble epoxide hydrolase (sEH) converts EETs into their less active diol forms (DHETs), thus terminating the signal.[7] 14,15-EEZE acts by competitively blocking the EET receptor, thereby inhibiting downstream signaling and angiogenesis.

EET_Pathway cluster_synthesis EET Synthesis & Degradation cluster_signaling Angiogenic Signaling Arachidonic Acid Arachidonic Acid EETs Epoxyeicosatrienoic Acids (e.g., 14,15-EET) Arachidonic Acid->EETs Metabolism CYP Epoxygenase CYP Epoxygenase CYP Epoxygenase->EETs DHETs Dihydroxyeicosatrienoic Acids (DHETs, inactive) EETs->DHETs Degradation EET_Receptor Putative EET Receptor EETs->EET_Receptor Binds & Activates sEH Soluble Epoxide Hydrolase (sEH) sEH->DHETs Signaling PI3K/Akt & MAPK Pathways EET_Receptor->Signaling Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Signaling->Angiogenesis EEZE 14,15-EEZE EEZE->EET_Receptor Antagonizes

Figure 1. The role of 14,15-EEZE in the EET signaling pathway.

Data Presentation

The following table summarizes quantitative data from a study investigating the effects of EETs and 14,15-EEZE on myocardial infarct size in a canine model. While this study focuses on cardioprotection, the antagonism shown is directly relevant to angiogenesis research, as it demonstrates the potent ability of 14,15-EEZE to block EET-mediated biological effects.

Treatment GroupDosageInfarct Size (% of Area at Risk)Effect of 14,15-EEZEReference
Vehicle (Control)-21.8 ± 1.6%N/A[8]
11,12-EET0.128 mg/kg8.7 ± 2.2%Abolished (Infarct Size: 17.8 ± 1.4%)[8]
14,15-EET0.128 mg/kg9.4 ± 1.3%Abolished (Infarct Size: 19.2 ± 2.4%)[8]
AUDA (sEH Inhibitor)High Dose9.4 ± 1.8%Abolished (Infarct Size: 19.3 ± 1.6%)[8]
14,15-EEZE alone0.128 mg/kg21.0 ± 3.6%No significant effect vs. control[8]

Data presented as mean ± SEM.

Experimental Protocols

Protocol 1: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis. 14,15-EEZE is used to determine if an observed tube formation is dependent on the EET pathway.

Tube_Formation_Workflow cluster_prep Plate Preparation cluster_cell Cell Treatment & Seeding cluster_analysis Incubation & Analysis p1 Thaw Basement Membrane Matrix (BME) at 4°C p2 Coat wells of a 96-well plate with 50-80 µL of BME p1->p2 p3 Incubate plate at 37°C for 30-60 min to allow gelation p2->p3 c4 Seed 1-1.5 x 10^4 cells/well onto the gelled BME c1 Harvest and resuspend endothelial cells in appropriate basal medium c2 Pre-incubate cells with 14,15-EEZE (e.g., 1-10 µM) or vehicle for 30 min c1->c2 c3 Add pro-angiogenic stimulus (e.g., VEGF, 14,15-EET, sEH inhibitor) c2->c3 c3->c4 a1 Incubate plate at 37°C, 5% CO2 for 4-18 hours a2 Image wells using a phase-contrast microscope at 4x or 10x a1->a2 a3 Quantify tube formation: (Total tube length, number of junctions) a2->a3 end End a3->end start Start start->p1

Figure 2. Experimental workflow for the Tube Formation Assay.

Methodology:

  • Plate Coating:

    • Thaw basement membrane extract (BME), such as Matrigel®, on ice at 4°C overnight.[9]

    • Using pre-cooled pipette tips, add 50-80 µL of BME to each well of a pre-chilled 96-well plate.

    • Ensure the entire surface of the well is covered.

    • Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify.[9][10]

  • Cell Preparation and Seeding:

    • Culture endothelial cells (e.g., HUVECs) to 70-90% confluency.

    • Harvest cells using a gentle dissociation reagent (e.g., Accutase or Trypsin/EDTA) and neutralize.[11][12]

    • Centrifuge the cells and resuspend the pellet in a serum-free or low-serum basal medium.

    • Perform a cell count and adjust the concentration to 1-1.5 x 10^5 cells/mL.

    • Divide the cell suspension into treatment groups:

      • Vehicle Control

      • Pro-angiogenic Stimulus (e.g., VEGF, 14,15-EET)

      • Pro-angiogenic Stimulus + 14,15-EEZE (typically 1-10 µM)

      • 14,15-EEZE alone

    • Pre-incubate the respective cell suspensions with 14,15-EEZE or vehicle for 30 minutes at 37°C.

    • Add the pro-angiogenic stimulus to the appropriate tubes.

    • Carefully add 100 µL of the cell suspension (1-1.5 x 10^4 cells) on top of the solidified BME in each well.

  • Incubation and Analysis:

    • Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 4 to 18 hours. Tube formation should be monitored periodically.

    • Capture images of the tube networks using an inverted microscope.

    • Quantify angiogenesis by measuring parameters such as the total length of the tubes, the number of junctions (nodes), and the number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Protocol 2: Transwell Cell Migration Assay (Boyden Chamber)

This assay measures the chemotactic response of endothelial cells to a pro-angiogenic stimulus across a porous membrane. It is used to assess if the migratory component of angiogenesis is EET-dependent by testing the inhibitory capacity of 14,15-EEZE.[13][14]

Migration_Workflow cluster_prep Chamber Preparation cluster_cell Cell Treatment & Seeding cluster_analysis Incubation & Analysis p1 Rehydrate Transwell inserts (e.g., 8 µm pores) in basal medium p2 Add chemoattractant (e.g., VEGF, 14,15-EET) to the lower chamber wells p1->p2 c3 Seed 5 x 10^4 cells into the upper chamber (Transwell insert) c1 Harvest and resuspend endothelial cells in serum-free medium c2 Pre-incubate cells with 14,15-EEZE (e.g., 1-10 µM) or vehicle for 30 min c1->c2 c2->c3 a1 Incubate plate at 37°C, 5% CO2 for 4-24 hours a2 Remove non-migrated cells from the top of the insert with a cotton swab a1->a2 a3 Fix and stain migrated cells on the bottom of the membrane (e.g., Crystal Violet) a2->a3 a4 Image and count migrated cells a3->a4 end End a4->end start Start start->p1

Figure 3. Experimental workflow for the Transwell Migration Assay.

Methodology:

  • Chamber Preparation:

    • Use Transwell inserts with a suitable pore size for endothelial cells (typically 8.0 µm).

    • Add 600 µL of media containing the chemoattractant (e.g., VEGF, 14,15-EET) to the lower wells of a 24-well plate. For control wells, use basal medium without a chemoattractant.

    • Place the Transwell inserts into the wells.

  • Cell Preparation and Seeding:

    • Culture and harvest endothelial cells as described in the previous protocol.

    • Resuspend cells in serum-free basal medium at a concentration of 5 x 10^5 cells/mL.

    • As before, create treatment groups by pre-incubating aliquots of the cell suspension with 14,15-EEZE (1-10 µM) or vehicle control for 30 minutes at 37°C.

    • Seed 100 µL of the appropriate cell suspension (5 x 10^4 cells) into the upper chamber of each Transwell insert.

  • Incubation and Analysis:

    • Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 4-24 hours.

    • After incubation, remove the inserts from the wells.

    • Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton-tipped swab.[13]

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in 70% ethanol (B145695) or 4% paraformaldehyde for 10-15 minutes.[13]

    • Stain the fixed cells by placing the insert in a well containing a staining solution, such as 0.2% Crystal Violet, for 10 minutes.[13]

    • Gently wash the insert in distilled water to remove excess stain and allow it to air dry.

    • Image several random fields of view on the underside of the membrane and count the number of migrated cells.

Protocol 3: Western Blotting for Angiogenic Signaling Markers

To investigate the molecular mechanism by which 14,15-EEZE inhibits angiogenesis, Western blotting can be used to measure the phosphorylation status of key signaling proteins downstream of the EET receptor, such as Akt and ERK1/2.[3]

Methodology:

  • Cell Lysis:

    • Culture endothelial cells to near confluency in 6-well plates.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat cells with 14,15-EEZE (1-10 µM) or vehicle for 30-60 minutes.

    • Stimulate the cells with a pro-angiogenic factor (e.g., 14,15-EET) for a short duration (e.g., 5-30 minutes).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., anti-p-Akt, anti-p-ERK1/2) and total proteins (anti-Akt, anti-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels.

References

Application Notes and Protocols: 14,15-Epoxyeicosa-5(Z)-enoic Acid in Kidney Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are signaling lipids that play a crucial role in renal physiology, exhibiting protective effects in various kidney diseases. They are known to possess anti-inflammatory, anti-fibrotic, and vasodilatory properties. The specific compound 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) has been identified as a potent antagonist of EETs, particularly of the 14,15-EET regioisomer.[1][2] This makes 14,15-EEZE a valuable research tool for elucidating the endogenous roles of EETs in the pathophysiology of kidney disease. By blocking the effects of EETs, researchers can investigate the consequences of reduced EET signaling in various disease models, thereby validating EET pathway components as potential therapeutic targets.

These application notes provide an overview of the potential uses of 14,15-EEZE in kidney disease research, along with generalized protocols for relevant animal models and methods for assessing renal function. It is important to note that while the antagonist properties of 14,15-EEZE are well-characterized in vitro, there is limited published data on its specific use in in vivo kidney disease models. Therefore, the following protocols are templates that can be adapted for such investigations.

Potential Applications of 14,15-Epoxyeicosa-5(Z)-enoic Acid in Kidney Disease Research

  • Investigating the Role of Endogenous EETs in Hypertensive Kidney Disease: By administering 14,15-EEZE to animal models of hypertension, researchers can determine the extent to which endogenous EETs protect against renal injury, inflammation, and fibrosis.

  • Elucidating the Contribution of EETs in Diabetic Nephropathy: The use of 14,15-EEZE in models of diabetic nephropathy can help to clarify the role of EETs in mitigating glomerular damage, albuminuria, and the progression of renal dysfunction.

  • Understanding the Mechanisms of Renal Ischemia-Reperfusion Injury: By blocking EET signaling with 14,15-EEZE, the protective effects of endogenous EETs during ischemia-reperfusion injury can be quantified.

  • Probing EET-Mediated Signaling Pathways in the Kidney: 14,15-EEZE can be used as a specific inhibitor to study the downstream signaling cascades activated by EETs in renal cells, including pathways related to inflammation, apoptosis, and fibrosis.

Quantitative Data Summary

As in vivo studies with 14,15-EEZE in kidney disease models are limited, the following tables summarize the reported effects of EETs and their stable analogs (agonists) in various models of kidney disease. The hypothesized effect of 14,15-EEZE would be to antagonize or reverse these beneficial effects, providing a rationale for its use in investigational studies.

Table 1: Effects of EETs and EET Analogs in Models of Hypertensive Kidney Disease

ParameterAnimal ModelTreatmentOutcomeReference
Blood PressureAngiotensin II-induced HypertensionEET-A (14,15-EET analog)Decreased systolic blood pressure[3]
Renal Blood FlowSpontaneously Hypertensive Rats (SHR)EET-AIncreased renal blood flow[4]
ProteinuriaAngiotensin II-induced HypertensionEET-AReduced albuminuria[3]
Renal FibrosisSpontaneously Hypertensive Rats (SHR)EET-ADecreased collagen deposition[2]

Table 2: Effects of EETs and EET Analogs in Models of Diabetic Nephropathy

ParameterAnimal ModelTreatmentOutcomeReference
AlbuminuriaStreptozotocin-induced Diabetic RatsEETsReduced urinary albumin excretion[5]
Glomerular HypertrophyHigh Glucose-treated Proximal Tubular Cells14,15-EETAttenuated cellular hypertrophy[5]
Oxidative Stressdb/db mice (Type 2 Diabetes)EET agonistReduced renal oxidative stress[6]
Renal Inflammationdb/db mice (Type 2 Diabetes)EET agonistDecreased inflammatory markers[6]

Table 3: Effects of EETs and EET Analogs in Other Kidney Disease Models

ParameterAnimal ModelTreatmentOutcomeReference
Renal FibrosisUnilateral Ureteral Obstruction (UUO)14,15-EETReduced collagen deposition[7]
Renal InflammationCisplatin-induced NephrotoxicityEET-F01 (kidney-targeted EET analog)Decreased inflammatory cell infiltration[8]
ApoptosisCisplatin-induced NephrotoxicityEET-F01Reduced tubular cell apoptosis[8]

Experimental Protocols

The following are generalized protocols for inducing common kidney disease models in rodents. These can be adapted for studies investigating the effects of 14,15-EEZE.

Protocol 1: Angiotensin II-Induced Hypertensive Kidney Disease
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Induction of Hypertension:

    • Implant osmotic minipumps (e.g., Alzet) subcutaneously for continuous infusion of Angiotensin II.

    • A typical dose is 60-80 ng/min for 14-28 days.

  • Administration of 14,15-EEZE:

    • 14,15-EEZE can be co-infused with Angiotensin II via a separate minipump or administered daily via intraperitoneal (i.p.) injection or oral gavage.

    • The optimal dose and route of administration would need to be determined empirically. Based on its use in other models, a starting point could be in the range of 1-10 mg/kg/day.

  • Assessment of Renal Injury:

    • Monitor blood pressure weekly using tail-cuff plethysmography.

    • Collect 24-hour urine samples at baseline and at the end of the study to measure albuminuria and creatinine (B1669602) clearance.

    • At the end of the experiment, collect blood for measurement of serum creatinine and blood urea (B33335) nitrogen (BUN).

    • Perfuse and collect kidneys for histological analysis (e.g., H&E, PAS, and Masson's trichrome staining) to assess glomerular injury, tubular damage, and fibrosis.

Protocol 2: Streptozotocin-Induced Diabetic Nephropathy
  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Induction of Diabetes:

    • Administer a single intraperitoneal injection of streptozotocin (B1681764) (STZ) dissolved in citrate (B86180) buffer (pH 4.5).

    • Typical doses are 50-65 mg/kg for rats and 150-200 mg/kg for mice.

    • Confirm diabetes by measuring blood glucose levels 48-72 hours after STZ injection; levels >250 mg/dL are typically considered diabetic.

  • Administration of 14,15-EEZE:

    • Begin administration of 14,15-EEZE after the onset of hyperglycemia.

    • Administer daily via i.p. injection or oral gavage for the duration of the study (typically 8-12 weeks).

    • Dose determination is required.

  • Assessment of Diabetic Nephropathy:

    • Monitor blood glucose and body weight weekly.

    • Collect 24-hour urine samples every 4 weeks to measure urinary albumin excretion.

    • At the end of the study, measure serum creatinine and BUN.

    • Harvest kidneys for histological examination of glomerular hypertrophy, mesangial expansion, and tubulointerstitial fibrosis.

Protocol 3: Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
  • Animal Model: Male C57BL/6 mice (20-25 g).

  • Induction of UUO:

    • Anesthetize the mouse and make a flank incision to expose the left kidney and ureter.

    • Ligate the left ureter at two points using surgical silk.

    • The contralateral (right) kidney serves as a control.

  • Administration of 14,15-EEZE:

    • Administer 14,15-EEZE daily starting from the day of surgery for 7-14 days.

    • Route of administration can be i.p. injection or via osmotic minipump.

  • Assessment of Renal Fibrosis:

    • Harvest both the obstructed and contralateral kidneys at the end of the study.

    • Assess fibrosis by Masson's trichrome staining and immunohistochemistry for fibrotic markers (e.g., α-smooth muscle actin, collagen I).

    • Quantify fibrosis using image analysis software.

    • Measure gene expression of pro-fibrotic and inflammatory markers (e.g., TGF-β1, TNF-α) by qPCR.

Signaling Pathways and Visualizations

EETs are known to exert their effects through various signaling pathways. As an antagonist, 14,15-EEZE is expected to block these pathways.

EET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Agonist Agonist (e.g., Bradykinin) Receptor Receptor Agonist->Receptor PLA2 PLA2 Receptor->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases CYP_Epoxygenase CYP Epoxyenase AA->CYP_Epoxygenase Metabolized by EETs EETs CYP_Epoxygenase->EETs EET_Receptor Putative EET Receptor EETs->EET_Receptor Activates K_Channel K+ Channel (e.g., BKCa) EET_Receptor->K_Channel Opens Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation 14_15_EEZE 14,15-EEZE (Antagonist) 14_15_EEZE->EET_Receptor Blocks

Caption: Proposed mechanism of 14,15-EEZE antagonism on EET-mediated vasodilation.

Experimental_Workflow Start Start: Kidney Disease Model Induction Induce Kidney Disease (e.g., Ang II, STZ, UUO) Start->Induction Grouping Divide into Treatment Groups Induction->Grouping Vehicle Vehicle Control Group Grouping->Vehicle EEZE 14,15-EEZE Group Grouping->EEZE Treatment Administer Treatment Vehicle->Treatment EEZE->Treatment Monitoring Monitor Physiological Parameters (BP, Albuminuria, etc.) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Biochemical Biochemical Analysis (Serum Creatinine, BUN) Endpoint->Biochemical Histological Histological Analysis (Fibrosis, Inflammation) Endpoint->Histological Molecular Molecular Analysis (Gene Expression) Endpoint->Molecular Data Data Analysis and Interpretation Biochemical->Data Histological->Data Molecular->Data

Caption: General experimental workflow for studying 14,15-EEZE in kidney disease models.

Conclusion

14,15-Epoxyeicosa-5(Z)-enoic acid is a critical tool for dissecting the roles of endogenous EETs in the kidney. While direct evidence of its effects in in vivo kidney disease models is currently sparse, its established antagonist activity provides a strong rationale for its use in such studies. The protocols and information provided herein offer a framework for researchers to design and execute experiments aimed at understanding the complex role of the EET signaling pathway in the pathogenesis of kidney disease, ultimately paving the way for the development of novel therapeutic strategies.

References

Application Notes and Protocols for Measuring the Effect of 14,15-EE-5(Z)-E on Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

14,15-Epoxyeicosa-5(Z)-enoic acid, commonly known as 14,15-EE-5(Z)-E or 14,15-EEZE, is a valuable pharmacological tool for investigating the physiological roles of epoxyeicosatrienoic acids (EETs). EETs, which are metabolites of arachidonic acid, are known to activate specific potassium channels, leading to membrane hyperpolarization and vasodilation. This compound acts as a selective antagonist of EET-induced potassium channel activation, making it instrumental in elucidating the signaling pathways mediated by these lipid molecules.[1][2][3] These application notes provide detailed protocols for characterizing the inhibitory effects of this compound on large-conductance, calcium-activated potassium (BKCa) channels and ATP-sensitive potassium (KATP) channels.

Data Presentation

The following tables summarize the quantitative effects of this compound on potassium channel activity as reported in the literature.

Table 1: Inhibitory Effect of this compound on BKCa Channel Activation

PreparationAgonistAgonist ConcentrationThis compound ConcentrationObserved EffectReference
Cell-attached patches of bovine coronary arterial smooth muscle cells14,15-EET100 nmol/L100 nmol/LBlocked a 4-fold activation of BKCa channel NPo.[1][4]

Table 2: Inhibitory Effect of this compound on KATP Channel Activation

PreparationAgonistAgonist ConcentrationThis compound ConcentrationObserved EffectReference
Freshly isolated rat mesenteric smooth muscle cells (whole-cell patch clamp)14,15-EET5 µM5 µMAbolished the 6.9-fold increase in glibenclamide-sensitive KATP currents.[5][6]
Freshly isolated rat mesenteric smooth muscle cells (whole-cell patch clamp)14,15-EET1 µMNot specifiedHyperpolarization from -20.5 mV to -27.1 mV was reversed by glibenclamide.[5][6]
Isolated small mesenteric arteries14,15-EETDose-dependentNot specifiedSignificantly attenuated 14,15-EET-induced vasodilation.[5][6]

Experimental Protocols

Protocol 1: Electrophysiological Recording of BKCa Channels in Isolated Vascular Smooth Muscle Cells

This protocol details the cell-attached patch-clamp technique to measure the inhibitory effect of this compound on 14,15-EET-induced activation of BKCa channels in bovine coronary arterial smooth muscle cells.[1][4]

1. Cell Isolation:

  • Euthanize a bovine subject and excise the heart.

  • Dissect coronary arteries and place them in ice-cold, oxygenated physiological salt solution (PSS).

  • Remove connective tissue and endothelium by gentle rubbing.

  • Mince the arterial tissue and incubate in a dissociation medium containing collagenase and elastase to isolate smooth muscle cells.

  • Gently triturate the tissue to release single smooth muscle cells.

  • Store the isolated cells in PSS on ice for use within the same day.

2. Patch-Clamp Recording (Cell-Attached Configuration):

  • Transfer isolated cells to a recording chamber on the stage of an inverted microscope.

  • Use fire-polished borosilicate glass pipettes with a resistance of 2-5 MΩ.

  • Pipette Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and 1 EGTA, adjusted to pH 7.2 with KOH.

  • Bath Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

  • Form a high-resistance (>1 GΩ) seal between the pipette and the cell membrane.

  • Record single-channel currents at a holding potential of +40 mV.

3. Experimental Procedure:

  • Obtain a baseline recording of channel activity for 2-5 minutes.

  • Apply 14,15-EET (100 nM) to the bath solution and record for 5-10 minutes to observe channel activation.

  • In a separate experiment, pre-incubate the cells with this compound (100 nM) for 10-15 minutes.

  • Following pre-incubation, add 14,15-EET (100 nM) in the continued presence of this compound and record channel activity for 5-10 minutes.

4. Data Analysis:

  • Analyze channel activity (NPₒ - number of channels x open probability) using appropriate software.

  • Compare the NPₒ in the presence of 14,15-EET alone to the NPₒ in the presence of this compound and 14,15-EET.

  • A significant reduction in NPₒ in the co-application group indicates an antagonistic effect of this compound.

Protocol 2: Whole-Cell Patch-Clamp Recording of KATP Channels

This protocol describes the whole-cell patch-clamp technique to assess the effect of this compound on 14,15-EET-induced KATP currents in freshly isolated rat mesenteric smooth muscle cells.[5][6]

1. Cell Isolation:

  • Isolate smooth muscle cells from rat mesenteric arteries using a similar enzymatic digestion method as described in Protocol 1.

2. Whole-Cell Recording:

  • Establish a whole-cell patch-clamp configuration.

  • Pipette Solution (in mM): 110 K-aspartate, 30 KCl, 5 MgCl₂, 5 HEPES, 0.1 ATP, adjusted to pH 7.2 with KOH.

  • Bath Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

  • Hold the cell at a potential of 0 mV and apply test pulses to -100 mV to elicit KATP currents.

3. Experimental Procedure:

  • Record baseline KATP currents.

  • Perfuse the cell with 5 µM 14,15-EET and record the increase in KATP current.

  • To test for antagonism, pre-incubate a separate cell with 5 µM this compound for 10 minutes before applying 5 µM 14,15-EET in the presence of the antagonist.

  • Confirm the current is through KATP channels by applying the KATP channel blocker glibenclamide (10 µM) at the end of the experiment.

4. Data Analysis:

  • Measure the peak amplitude of the outward current at -100 mV.

  • Compare the current amplitude in response to 14,15-EET alone versus the response in the presence of this compound.

Visualizations

Signaling Pathway of 14,15-EET-induced KATP Channel Activation and its Inhibition by this compound

G cluster_membrane Cell Membrane EET_Receptor EET Receptor Gs_alpha Gαs EET_Receptor->Gs_alpha Activates ADP_Ribosylation ADP-Ribosylation Gs_alpha->ADP_Ribosylation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates KATP_Channel KATP Channel Hyperpolarization Hyperpolarization KATP_Channel->Hyperpolarization K+ Efflux EET 14,15-EET EET->EET_Receptor EEZE This compound EEZE->EET_Receptor Blocks ADP_Ribosylation->AC Stimulates PKA PKA cAMP->PKA Activates PKA->KATP_Channel Phosphorylates (Activates) G cluster_prep Preparation cluster_exp Experiment cluster_treatment Treatment Groups cluster_control Control cluster_test Test cluster_analysis Analysis Cell_Isolation Isolate Vascular Smooth Muscle Cells Patch_Clamp Establish Patch-Clamp (Cell-Attached or Whole-Cell) Cell_Isolation->Patch_Clamp Baseline Record Baseline Channel Activity Patch_Clamp->Baseline Apply_EET Apply 14,15-EET Baseline->Apply_EET Preincubate_EEZE Pre-incubate with This compound Baseline->Preincubate_EEZE Record_Activity Record Channel Activity Apply_EET->Record_Activity Apply_EET_EEZE Apply 14,15-EET + This compound Preincubate_EEZE->Apply_EET_EEZE Apply_EET_EEZE->Record_Activity Compare_Results Compare Channel Activity Between Groups Record_Activity->Compare_Results G EETs Epoxyeicosatrienoic Acids (e.g., 14,15-EET) EET_Receptor EET Receptor EETs->EET_Receptor Binds and Activates EEZE This compound EEZE->EET_Receptor Competitively Binds and Inhibits Potassium_Channels Potassium Channels (BKCa, KATP) EET_Receptor->Potassium_Channels Activates via Signaling Cascade Cellular_Response Cellular Response (Hyperpolarization, Vasodilation) Potassium_Channels->Cellular_Response Leads to Direct_Openers Direct K+ Channel Openers (e.g., NS1619) Direct_Openers->Potassium_Channels Directly Activates

References

Application Notes and Protocols for the Experimental Use of 14,15-EEZE in Hypertension Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a valuable pharmacological tool in the investigation of hypertension and cardiovascular physiology. It functions as a selective antagonist of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules known for their vasodilatory and anti-inflammatory properties.[1][2][3] EETs are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases and are metabolized to less active dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH).[4][5] By blocking the actions of EETs, 14,15-EEZE allows researchers to elucidate the role of the EET signaling pathway in blood pressure regulation and the pathophysiology of hypertension. These application notes provide an overview of the experimental use of 14,15-EEZE, including its mechanism of action, and detailed protocols for its application in hypertension research.

Mechanism of Action

14,15-EEZE acts as a competitive antagonist at the putative EET receptor, thereby inhibiting EET-induced biological responses.[1][3] It has been shown to block the vasodilation caused by all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) in various vascular beds.[2] Notably, 14,15-EEZE has been demonstrated to inhibit endothelium-derived hyperpolarizing factor (EDHF)-mediated responses, which are crucial for vascular relaxation.[2][6] The antagonistic action of 14,15-EEZE is specific, as it does not affect vasodilation induced by other agents such as sodium nitroprusside (a nitric oxide donor) or potassium channel openers.[1][2]

Data Presentation

Table 1: Effects of 14,15-EEZE on Vascular Reactivity
PreparationAgonistAgonist Concentration14,15-EEZE ConcentrationEffect of 14,15-EEZEReference
Bovine Coronary Artery Rings14,15-EETCumulative10 µmol/LInhibition of relaxation[2]
Bovine Coronary Artery Rings11,12-EETCumulative10 µmol/LInhibition of relaxation[2]
Bovine Coronary Artery Rings8,9-EETCumulative10 µmol/LInhibition of relaxation[2]
Bovine Coronary Artery Rings5,6-EETCumulative10 µmol/LInhibition of relaxation[2]
Bovine Coronary Artery RingsBradykinin10 nmol/L3 µmol/LInhibition of hyperpolarization and relaxation[2]
Bovine Coronary Artery RingsMethacholineCumulative10 µmol/LInhibition of indomethacin-resistant relaxation[2]
Bovine Coronary Artery RingsArachidonic AcidCumulative10 µmol/LInhibition of indomethacin-resistant relaxation[2]
Table 2: In Vivo Effects of 14,15-EEZE in Animal Models
Animal ModelConditionTreatmentDoseEffect on Blood PressureOther Notable EffectsReference
DogsIschemia-Reperfusion14,15-EEZENot specifiedNo significant change in mean arterial pressureAbolished the cardioprotective effects of 11,12-EET and 14,15-EET[1]
Rats (Normal and SHR)Normotensive and Hypertensive14,15-EET (agonist)1-10 µg/kgDose-dependent decrease in MAPHypotensive effect inhibited by a PAF antagonist[7]
MiceU46619-induced pulmonary hypertension14,15-EEZE10 µMAntagonized EET-mediated effects-[8]
Rats (Angiotensin II-induced hypertension)HypertensivesEH inhibitor (NCND)3 mg/dayLowered systolic blood pressure by 30 mmHg-[9]

Signaling Pathways and Experimental Workflows

cluster_0 EET Signaling Pathway and Antagonism by 14,15-EEZE AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolized by EETs EETs (e.g., 14,15-EET) CYP->EETs Produces sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolized by EET_Receptor Putative EET Receptor EETs->EET_Receptor Activates DHETs DHETs (inactive) sEH->DHETs K_channel BKCa Channels (Potassium Channels) EET_Receptor->K_channel Activates EEZE 14,15-EEZE EEZE->EET_Receptor Antagonizes Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Lowered_BP Lowered Blood Pressure Vasodilation->Lowered_BP

Caption: Signaling pathway of EETs leading to vasodilation and its antagonism by 14,15-EEZE.

cluster_1 Experimental Workflow: In Vitro Vascular Reactivity Harvest Harvest Arterial Rings (e.g., Bovine Coronary Artery) Mount Mount in Tissue Bath (Krebs-bicarbonate buffer, 37°C) Harvest->Mount Equilibrate Equilibrate and Stretch to Basal Tension Mount->Equilibrate Preconstrict Preconstrict with U46619 (Thromboxane Mimetic) Equilibrate->Preconstrict Cumulative_Agonist Add Cumulative Concentrations of Vasodilator (e.g., 14,15-EET) Preconstrict->Cumulative_Agonist Record_Relaxation Record Isometric Tension (Percent Relaxation) Cumulative_Agonist->Record_Relaxation Washout Washout Record_Relaxation->Washout Analyze Analyze and Compare Concentration-Response Curves Record_Relaxation->Analyze Pretreat_EEZE Pre-incubate with 14,15-EEZE Washout->Pretreat_EEZE Repeat_Agonist Repeat Cumulative Addition of Vasodilator Pretreat_EEZE->Repeat_Agonist Repeat_Agonist->Record_Relaxation

Caption: Workflow for assessing the effect of 14,15-EEZE on vascular reactivity in vitro.

Experimental Protocols

Protocol 1: In Vitro Assessment of 14,15-EEZE on Vascular Reactivity

Objective: To determine the antagonistic effect of 14,15-EEZE on EET-induced vasodilation in isolated arterial rings. This protocol is adapted from studies on bovine coronary arteries.[2]

Materials:

  • Bovine hearts obtained from a local abattoir

  • Krebs-bicarbonate buffer (in mmol/L: NaCl 118, NaHCO3 24, KCl 4.8, CaCl2 3.2, KH2PO4 1.2, MgSO4 1.2, glucose 11, and EDTA 0.03)

  • U46619 (thromboxane mimetic)

  • 14,15-EET (or other EET regioisomers)

  • 14,15-EEZE

  • Indomethacin (for studying EDHF responses)

  • L-nitroarginine (for studying EDHF responses)

  • Tissue bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Artery Preparation: Dissect sections of the desired artery (e.g., left anterior descending coronary artery) from the bovine heart, clean off adhering tissue, and cut into 1.5-2.0 mm rings.

  • Mounting: Suspend the arterial rings in a tissue bath containing Krebs-bicarbonate buffer, equilibrated with 95% O2/5% CO2 and maintained at 37°C.

  • Equilibration: Slowly stretch the rings to a basal tension of 3.5 g and allow them to equilibrate.

  • Preconstriction: Add U46619 (20 nmol/L) to increase the basal tension to approximately 50-75% of the maximal contraction induced by KCl.

  • Control Response: Add cumulative concentrations of the EET agonist (e.g., 14,15-EET) to generate a concentration-response curve for relaxation.

  • Washout: Rinse the vessels with fresh Krebs-bicarbonate buffer and allow them to return to basal tension.

  • Antagonist Pre-incubation: Pre-incubate the arterial rings with 14,15-EEZE (e.g., 10 µmol/L) for a specified period.

  • Repeat Agonist Response: Repeat the cumulative addition of the EET agonist in the presence of 14,15-EEZE.

  • Data Analysis: Express the results as a percentage of relaxation from the U46619-induced preconstriction. Compare the concentration-response curves in the presence and absence of 14,15-EEZE to determine the antagonistic effect.

Protocol 2: In Vivo Evaluation of 14,15-EEZE in a Hypertensive Animal Model

Objective: To investigate the role of endogenous EETs in blood pressure regulation in a hypertensive animal model by administering 14,15-EEZE. This protocol is a general guideline based on principles from various in vivo studies.[1][9]

Materials:

  • Hypertensive animal model (e.g., Spontaneously Hypertensive Rats (SHR) or Angiotensin II-infused rats)

  • 14,15-EEZE

  • Vehicle for 14,15-EEZE

  • Blood pressure monitoring system (e.g., telemetry or indwelling arterial catheters)

  • Anesthesia (if required for acute studies)

  • Surgical instruments (for catheter implantation)

Procedure:

  • Animal Model: Utilize a well-characterized model of hypertension. For angiotensin II-induced hypertension, osmotic minipumps can be implanted to deliver angiotensin II continuously.[9]

  • Blood Pressure Measurement: Acclimatize the animals to the blood pressure measurement apparatus. For chronic studies, telemetry is the preferred method for continuous and stress-free monitoring. For acute studies, an indwelling arterial catheter can be used in conscious, freely moving animals.

  • Baseline Measurement: Record baseline blood pressure for a sufficient period to establish a stable hypertensive phenotype.

  • 14,15-EEZE Administration: Administer 14,15-EEZE via an appropriate route (e.g., intraperitoneal injection, intravenous infusion). A vehicle-treated control group should be included. The dose and duration of treatment will need to be optimized based on the specific research question and animal model.

  • Blood Pressure Monitoring: Continuously monitor blood pressure throughout the treatment period.

  • Data Analysis: Analyze the changes in systolic, diastolic, and mean arterial pressure in the 14,15-EEZE-treated group compared to the vehicle-treated control group. An increase in blood pressure following 14,15-EEZE administration would suggest that endogenous EETs play a role in mitigating hypertension in the chosen model.

Conclusion

14,15-EEZE is an indispensable tool for dissecting the contribution of the EET signaling pathway to blood pressure control and the pathogenesis of hypertension. By selectively antagonizing the effects of EETs, researchers can gain valuable insights into the vasoprotective roles of these lipid mediators. The protocols outlined above provide a framework for utilizing 14,15-EEZE in both in vitro and in vivo experimental settings to advance our understanding of cardiovascular disease and identify potential therapeutic targets.

References

Application Notes and Protocols for 14,15-Epoxyeicosa-5(Z)-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper dissolution and storage of 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EET), a critical signaling molecule in various physiological processes. Adherence to these guidelines is essential to ensure the stability and integrity of this labile eicosanoid for reliable experimental outcomes.

Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid is a member of the epoxyeicosatrienoic acids (EETs) family, which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases.[1] These molecules act as autocrine and paracrine signaling lipids, playing significant roles in regulating cardiovascular function, inflammation, and ion channel activity. A key metabolic pathway for 14,15-EET involves its conversion by soluble epoxide hydrolase (sEH) to the less biologically active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1] Due to its chemical instability, particularly its sensitivity to oxygen and light, stringent handling and storage procedures are imperative.

Quantitative Data Summary

The solubility of 14,15-Epoxyeicosa-5(Z)-enoic acid in various common laboratory solvents is summarized in the table below. This information is critical for the preparation of stock solutions and experimental dilutions.

SolventSolubility
Dimethylformamide (DMF)50 mg/mL[2]
Dimethyl sulfoxide (B87167) (DMSO)50 mg/mL[2]
Ethanol50 mg/mL[2]
Phosphate-Buffered Saline (PBS), pH 7.21 mg/mL[2]

Experimental Protocols

Storage of 14,15-Epoxyeicosa-5(Z)-enoic Acid

Proper storage is paramount to prevent degradation of 14,15-EET.

  • Temperature: Upon receipt, store the compound at -20°C.[2][3] Long-term storage at this temperature can ensure stability for at least two years.[2]

  • Atmosphere: 14,15-EET is susceptible to oxidation. Store the vial under an inert atmosphere such as argon or nitrogen.

  • Light: Protect the compound from direct sunlight and fluorescent light by storing it in a dark container or wrapping the vial in aluminum foil.

Preparation of a Stock Solution

This protocol outlines the steps for dissolving 14,15-EET to create a concentrated stock solution.

Materials:

  • 14,15-Epoxyeicosa-5(Z)-enoic acid (solid or as supplied in a solvent)

  • Anhydrous ethanol, DMF, or DMSO

  • Gas-tight Hamilton syringe

  • Sterile, amber glass vials with PTFE-lined caps

  • Argon or nitrogen gas source with a gentle stream delivery system

  • Ice bucket

Procedure:

  • Pre-cool: Place the vial of 14,15-EET and the desired solvent on ice.

  • Inert Atmosphere: Before opening, gently flush the vial containing the solid 14,15-EET with a stream of argon or nitrogen for 1-2 minutes to displace any air.

  • Solvent Addition: Using a pre-cleaned, gas-tight syringe, add the desired volume of cold solvent to the vial. For example, to prepare a 10 mg/mL stock solution, add 100 µL of solvent to 1 mg of 14,15-EET.

  • Dissolution: Cap the vial tightly and vortex gently until the solid is completely dissolved. Keep the vial on ice as much as possible during this process.

  • Aliquoting and Storage: It is highly recommended to aliquot the stock solution into smaller, single-use volumes in amber glass vials. This will minimize the number of freeze-thaw cycles and exposure to air. Flush the headspace of each aliquot vial with inert gas before capping tightly. Store the aliquots at -20°C.

Preparation of Working Solutions

This protocol describes the dilution of the stock solution for use in experiments.

Materials:

  • 14,15-EET stock solution

  • Desired aqueous buffer (e.g., PBS, pH 7.2) or cell culture medium

  • Pipettes and sterile tips

Procedure:

  • Thaw: Remove one aliquot of the stock solution from the -20°C freezer and thaw it on ice.

  • Dilution: Dilute the stock solution to the final desired concentration using the appropriate aqueous buffer or medium. It is important to note that the solubility in aqueous solutions is lower.[2] Therefore, it is recommended to add the stock solution to the aqueous buffer while gently vortexing to ensure proper mixing and prevent precipitation.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments to minimize degradation. Do not store aqueous dilutions.

Visualizations

The following diagrams illustrate the key workflow for handling 14,15-EET and its primary metabolic pathway.

G Workflow for Handling 14,15-EET cluster_storage Storage cluster_prep Stock Solution Preparation cluster_use Experimental Use storage Store at -20°C under Inert Gas (Argon/Nitrogen) Away from Light dissolve Dissolve in Anhydrous Solvent (Ethanol, DMF, DMSO) on Ice storage->dissolve For Use aliquot Aliquot into Single-Use Vials dissolve->aliquot Minimize Freeze-Thaw aliquot->storage Store Aliquots working Prepare Fresh Working Solution in Aqueous Buffer aliquot->working For Experiment experiment Immediate Use in Experiment working->experiment receive Receive Compound receive->storage Upon Receipt

Caption: Workflow for handling 14,15-EET.

G Metabolism of 14,15-EET Arachidonic_Acid Arachidonic Acid EET 14,15-EET Arachidonic_Acid->EET Cytochrome P450 Epoxygenase DHET 14,15-DHET (Less Active) EET->DHET Soluble Epoxide Hydrolase (sEH)

Caption: Metabolic pathway of 14,15-EET.

References

Troubleshooting & Optimization

Technical Support Center: 14,15-EE-5(Z)-E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E) in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected bioactivity of this compound in cell-based assays.

Possible Causes and Solutions:

CauseRecommended Action
Degradation by Soluble Epoxide Hydrolase (sEH): Cells can express sEH, which metabolizes this compound to its less active diol form, 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[1]- Use an sEH inhibitor: Co-incubate with a specific sEH inhibitor, such as 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), to prevent metabolic inactivation of this compound.[1] - Confirm sEH expression: If possible, verify the expression level of sEH in your specific cell line.
Oxidative Degradation: The parent compound, 14,15-EET, is susceptible to auto-oxidation due to its polyunsaturated structure.[2] This is also a potential issue for this compound.- Use an inert atmosphere: Handle stock solutions and prepare dilutions under an inert gas (e.g., argon or nitrogen).[2] - Avoid exposure to air and light: Minimize the exposure of the compound to air and direct sunlight. - Add antioxidants: Consider the addition of antioxidants like butylated hydroxytoluene (BHT) to your stock solutions, but verify compatibility with your experimental system.
Improper Storage: Prolonged storage at inappropriate temperatures can lead to degradation.- Store at -20°C or lower: Stock solutions should be stored at -20°C or -80°C for long-term stability (≥ 2 years).[3][4] - Aliquot stock solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use vials.
Adsorption to Labware: Lipophilic compounds like this compound can adsorb to plastic surfaces.- Use low-adhesion microplates and tubes: Utilize labware specifically designed to minimize the binding of lipophilic molecules. - Pre-coat labware: Consider pre-treating labware with a solution of bovine serum albumin (BSA) to block non-specific binding sites.
Issue 2: Difficulty in obtaining reproducible results in vascular reactivity or other physiological assays.

Possible Causes and Solutions:

CauseRecommended Action
Variable Metabolism in Tissues: Similar to cell-based assays, tissue preparations can have varying levels of sEH activity.[1]- Incorporate sEH inhibitors: The inclusion of an sEH inhibitor in the assay buffer is highly recommended to ensure the local concentration of this compound remains stable.[1]
pH Sensitivity of the Epoxide Ring: Epoxides are generally susceptible to hydrolysis under acidic conditions.- Maintain physiological pH: Ensure that all buffers are maintained at a physiological pH (typically 7.4) to minimize non-enzymatic hydrolysis of the epoxide ring.
Solvent Effects: The choice of solvent for preparing working solutions can impact the stability and delivery of the compound.- Use appropriate solvents: this compound is soluble in organic solvents like ethanol (B145695), DMSO, and DMF.[4] Prepare high-concentration stock solutions in these solvents and then dilute into aqueous buffers for experiments. Ensure the final concentration of the organic solvent is low and does not affect the assay.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in a biological system?

A1: The primary metabolic degradation pathway for this compound in biological systems is the enzymatic hydrolysis of the epoxide ring by soluble epoxide hydrolase (sEH) to form 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE), which is a less active compound.[1]

Q2: How should I store my stock solution of this compound?

A2: For long-term stability, stock solutions of this compound, typically dissolved in ethanol, should be stored at -20°C.[4] Under these conditions, the compound is reported to be stable for at least two years.[4] To prevent degradation from repeated freeze-thaw cycles and exposure to air, it is advisable to prepare single-use aliquots.

Q3: Is this compound sensitive to light and oxygen?

A3: While specific data for this compound is limited, its parent compound, 14,15-EET, is known to be unstable in the presence of oxygen and direct sunlight due to its potential for auto-oxidation.[2] Therefore, it is highly recommended to handle this compound with similar precautions, such as working under an inert atmosphere and protecting it from light.[2]

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF).[4] For aqueous-based experiments, it is common practice to prepare a concentrated stock solution in one of these organic solvents and then dilute it into the aqueous experimental buffer. Ensure the final concentration of the organic solvent is minimal to avoid affecting the biological system.

Q5: Can I use this compound in acidic buffers?

Experimental Protocols

Protocol 1: Assessment of this compound Stability in a Buffered Solution

This protocol outlines a general method to assess the chemical stability of this compound in a buffered solution over time.

Materials:

  • This compound

  • Ethanol (or other suitable organic solvent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Low-adhesion polypropylene (B1209903) tubes

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

  • Prepare a concentrated stock solution of this compound in ethanol (e.g., 1 mg/mL).

  • Dilute the stock solution into pre-warmed PBS (37°C) to a final concentration of 1 µM in multiple low-adhesion tubes.

  • Incubate the tubes at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from one of the tubes.

  • Immediately quench any potential degradation by adding a cold organic solvent (e.g., acetonitrile) and store at -80°C until analysis.

  • Analyze the samples by a validated HPLC-MS/MS method to quantify the remaining concentration of this compound.

  • Plot the concentration of this compound versus time to determine its stability profile under these conditions.

Visualizations

Signaling Pathway of EETs

EET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_antagonist Experimental Intervention AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 Metabolism EETs 14,15-EET CYP450->EETs Receptor Putative EET Receptor EETs->Receptor Binding sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis G_protein G-Protein Receptor->G_protein Activation Effector Effector (e.g., K+ Channel) G_protein->Effector Modulation Response Cellular Response (e.g., Vasodilation, Anti-inflammation) Effector->Response DHET 14,15-DHET (Less Active) sEH->DHET Antagonist This compound Antagonist->Receptor Blocks Binding

Caption: Signaling pathway of 14,15-EET and the antagonistic action of this compound.

Experimental Workflow for Stability Assessment

Stability_Workflow start Prepare this compound Stock Solution dilute Dilute in Buffer (e.g., PBS, pH 7.4) start->dilute incubate Incubate at Specific Temperature (e.g., 37°C) dilute->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction (e.g., Cold Acetonitrile) sample->quench store Store at -80°C quench->store analyze Analyze by HPLC-MS/MS store->analyze data Determine Concentration vs. Time analyze->data

Caption: Workflow for assessing the in-solution stability of this compound.

Logical Relationship of Factors Affecting Stability

Stability_Factors cluster_factors Influencing Factors cluster_chemical cluster_conditions Experimental Conditions compound This compound Stability enzymatic Enzymatic Degradation (sEH) compound->enzymatic chemical Chemical Degradation compound->chemical oxidation Oxidation chemical->oxidation hydrolysis Hydrolysis chemical->hydrolysis pH pH pH->hydrolysis affects temp Temperature temp->oxidation affects temp->hydrolysis affects light Light Exposure light->oxidation promotes oxygen Oxygen Exposure oxygen->oxidation promotes solvent Solvent solvent->compound influences solubility & stability

Caption: Factors influencing the stability of this compound in solution.

References

potential off-target effects of 14,15-EEZE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of 14,15-EEZE and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 14,15-EEZE?

A1: 14,15-EEZE is primarily characterized as a selective antagonist of epoxyeicosatrienoic acids (EETs).[1][2][3][4] It competitively blocks the actions of EETs at their putative receptors, thereby inhibiting EET-mediated signaling pathways, such as vasodilation.

Q2: How selective is 14,15-EEZE for EET receptors?

A2: While generally considered selective, emerging evidence suggests potential off-target activities. For instance, it does not appear to block mitochondrial ATP-sensitive potassium channels, which can be activated by EETs.[1][2][3] However, it may interact with other receptor systems, as detailed in the troubleshooting section.

Q3: Can 14,15-EEZE be used to inhibit all four regioisomers of EETs?

A3: Yes, 14,15-EEZE has been shown to antagonize the vascular actions of all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET).[1]

Q4: What are the known downstream signaling pathways affected by 14,15-EEZE's antagonism of EETs?

A4: By blocking EETs, 14,15-EEZE can inhibit downstream signaling cascades, including those involving the epidermal growth factor receptor (EGFR) and the PI3K/Akt pathway, which are implicated in processes like cancer cell migration.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with 14,15-EEZE.

Observed Problem Potential Cause Recommended Action
Unexpected vasodilation or cAMP increase in the presence of 14,15-EEZE. Agonist activity at Prostaglandin (B15479496) Receptor (PTGER2): Contrary to its antagonist role at EET receptors, 14,15-EEZE has been shown to act as an agonist or partial agonist at the prostaglandin E2 receptor subtype PTGER2, leading to an increase in cAMP.[6][7]1. Verify the expression of PTGER2 in your experimental system. 2. Use a selective PTGER2 antagonist in conjunction with 14,15-EEZE to dissect the respective signaling pathways. 3. Consider using an alternative EET antagonist if PTGER2 signaling is a confounding factor.
Unanticipated changes in gene expression related to lipid metabolism, particularly after in vivo administration. Indirect PPARα Activation: The metabolite of 14,15-EET, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), is a potent activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[8] If your 14,15-EEZE preparation contains residual 14,15-EET, its in vivo metabolism to 14,15-DHET could activate PPARα. There is also evidence that 14,15-EET can activate PPARγ.[9]1. Ensure the purity of your 14,15-EEZE stock to minimize contaminating 14,15-EET. 2. Perform a PPARα reporter assay to test for off-target activation. 3. Include a PPARα antagonist (e.g., GW6471) as a negative control in your experiments.
Inconsistent or absent blockade of EET-induced calcium influx. Involvement of TRPV1/TRPV4 Channels: EETs are known to activate Transient Receptor Potential Vanilloid (TRPV) channels 1 and 4, leading to calcium influx.[10] While 14,15-EEZE is expected to antagonize this, the degree of inhibition can vary depending on the experimental conditions and the specific TRPV channel involved.1. Confirm the expression of TRPV1 and/or TRPV4 in your cell or tissue model. 2. Use specific TRPV1 (e.g., capsazepine) or TRPV4 antagonists as controls to confirm the involvement of these channels in the observed EET-mediated calcium influx. 3. Optimize the concentration of 14,15-EEZE for effective inhibition of TRPV-mediated effects.
Variable results in cancer cell migration assays. Complex Signaling Crosstalk: The inhibition of EET-induced cell migration by 14,15-EEZE involves complex signaling pathways, including EGFR and PI3K/Akt.[5] The cellular context and the expression levels of these signaling components can influence the outcome.1. Characterize the expression and activation status of EGFR and Akt in your cancer cell line. 2. Use specific inhibitors for EGFR and PI3K as controls to understand the dependency of the observed effects on these pathways.

Quantitative Data Summary

The following tables summarize key quantitative data related to the on-target and potential off-target effects of 14,15-EEZE and related compounds.

Table 1: In Vivo Effects of 14,15-EEZE on Myocardial Infarct Size in a Canine Model
Treatment GroupDose (mg/kg)Myocardial Infarct Size (% of Area at Risk)
Vehicle-21.8 ± 1.6
11,12-EET0.1288.7 ± 2.2
14,15-EET0.1289.4 ± 1.3
14,15-EEZE0.12821.0 ± 3.6
14,15-EEZE + 11,12-EET0.128 each17.8 ± 1.4
14,15-EEZE + 14,15-EET0.128 each19.2 ± 2.4
Diazoxide-10.2 ± 1.9
14,15-EEZE + Diazoxide0.128 / -10.4 ± 1.4

Data from a study on cardioprotection in dogs subjected to coronary artery occlusion and reperfusion.[1][2][3]

Table 2: PPARα Activation by EETs and DHETs
Compound (10 µM)Fold Increase in PPARα-mediated Luciferase Activity
14,15-DHET ~12-fold
14,15-EET~3-fold
Wy-14643 (20 µM, PPARα agonist)~12-fold

Data from a study using a COS-7 cell expression system.[8]

Experimental Protocols

Protocol 1: Assessing Off-Target Effects on PPARα Activation using a Reporter Assay

This protocol is adapted from a method for screening PPARα activators.[11]

  • Cell Culture and Transfection:

    • Culture HepG2 cells in appropriate media.

    • Co-transfect cells with a GAL4-hPPARα-LBD expression vector and a luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS).

  • Compound Treatment:

    • After 24 hours, treat the transfected cells with:

      • Vehicle (e.g., DMSO)

      • 14,15-EEZE (at various concentrations)

      • 14,15-DHET (positive control for PPARα activation)

      • A known PPARα agonist (e.g., fenofibrate)

    • To confirm specificity, pre-treat a set of wells with a PPARα antagonist (e.g., GW6471) for 1 hour before adding the test compounds.

  • Luciferase Assay:

    • After 24 hours of incubation, lyse the cells and measure luciferase activity using a commercial kit.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase).

  • Data Analysis:

    • Calculate the fold change in luciferase activity relative to the vehicle control. A significant increase in luciferase activity in the presence of 14,15-EEZE would indicate an off-target agonistic effect on PPARα.

Protocol 2: Evaluating 14,15-EEZE's Effect on TRPV1-Mediated Calcium Influx

This protocol is based on a method for studying 14,15-EET-induced calcium influx via TRPV1.[10]

  • Cell Culture and Transfection:

    • Culture HEK293 cells and transfect them with a plasmid expressing wild-type TRPV1. Use a vector-only transfection as a control.

  • Calcium Indicator Loading:

    • Two days after transfection, load the cells with a calcium-sensitive dye (e.g., Fluo-8 AM) according to the manufacturer's instructions.

  • Compound Treatment and Imaging:

    • Pre-incubate a subset of TRPV1-expressing cells with 14,15-EEZE at the desired concentration for a specified period.

    • Acquire baseline fluorescence images using a fluorescence microscope.

    • Stimulate the cells with a known TRPV1 agonist (e.g., capsaicin (B1668287) or 14,15-EET).

    • Record the changes in intracellular calcium concentration by capturing fluorescence images at regular intervals.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells over time.

    • Compare the agonist-induced calcium response in cells pre-treated with 14,15-EEZE to those without pre-treatment. A significant reduction in the calcium response in the 14,15-EEZE treated group would indicate its antagonistic effect on TRPV1.

Visualizations

signaling_pathway_off_target cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways 14,15-EET 14,15-EET EET_Receptor Putative EET Receptor 14,15-EET->EET_Receptor Vasodilation Vasodilation EET_Receptor->Vasodilation 14,15-EEZE 14,15-EEZE 14,15-EEZE->EET_Receptor PTGER2 Prostaglandin Receptor (PTGER2) 14,15-EEZE->PTGER2 Agonist cAMP_increase Increased cAMP PTGER2->cAMP_increase PPARa PPARα Gene_Expression Altered Gene Expression PPARa->Gene_Expression 14,15-DHET 14,15-DHET (Metabolite of 14,15-EET) 14,15-DHET->PPARa

Caption: On-target vs. potential off-target effects of 14,15-EEZE.

troubleshooting_workflow Start Unexpected Experimental Result with 14,15-EEZE Check_Purity Verify Purity of 14,15-EEZE Stock Start->Check_Purity Unexpected_Agonism Unexpected Agonist-like Effect Observed? Check_Purity->Unexpected_Agonism Inconsistent_Antagonism Inconsistent Antagonism of EET Effects? Check_Purity->Inconsistent_Antagonism Test_PTGER2 Investigate PTGER2 Agonism Unexpected_Agonism->Test_PTGER2 Yes Unexpected_Agonism->Inconsistent_Antagonism No Test_PPAR Assess for PPAR Activation Test_PTGER2->Test_PPAR End Refine Experimental Design Test_PPAR->End Check_TRPV Evaluate Role of TRPV Channels Inconsistent_Antagonism->Check_TRPV Yes Consult_Literature Consult Literature for Cell-specific Effects Inconsistent_Antagonism->Consult_Literature No Check_TRPV->End Consult_Literature->End

Caption: Troubleshooting workflow for unexpected results with 14,15-EEZE.

experimental_workflow_ppar Start Start Cell_Culture Culture and Transfect HepG2 Cells with PPARα Reporter System Start->Cell_Culture Treatment Treat Cells with: - Vehicle - 14,15-EEZE - Positive Control (14,15-DHET) - Antagonist Control (GW6471) Cell_Culture->Treatment Incubation Incubate for 24h Treatment->Incubation Luciferase_Assay Perform Luciferase Assay Incubation->Luciferase_Assay Data_Analysis Analyze Fold Change in Luciferase Activity Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing PPARα activation.

References

Technical Support Center: 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the selectivity of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with 14,15-EEZE.

Issue 1: Inconsistent or weaker than expected antagonist activity of 14,15-EEZE.

  • Possible Cause: Suboptimal experimental conditions or degradation of the compound.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure 14,15-EEZE has been stored correctly, typically at -20°C, to prevent degradation. Prepare fresh dilutions for each experiment.

    • Optimize Concentration: Perform a dose-response curve to determine the optimal concentration for your specific experimental model. A typical effective concentration is around 10 µmol/L.[1][2]

    • Control for Vehicle Effects: Ensure the vehicle used to dissolve 14,15-EEZE (e.g., ethanol) does not exceed a final concentration that could affect the experimental outcome (e.g., <0.1%).[1]

    • Pre-incubation Time: Allow for a sufficient pre-incubation period with 14,15-EEZE before adding the agonist to ensure adequate time for it to exert its antagonistic effect.

Issue 2: Observation of partial agonist activity of 14,15-EEZE.

  • Possible Cause: 14,15-EEZE has been reported to have some intrinsic vasodilator activity in certain vascular beds.[3][4]

  • Troubleshooting Steps:

    • Characterize Agonist Effect: In your specific tissue or cell type, first test 14,15-EEZE alone to determine if it exhibits agonist activity. For example, in U46619-precontracted bovine coronary arteries, 14,15-EEZE alone at 10 μmol/L can induce a maximal relaxation of about 21%.[1]

    • Adjust Concentration: Lowering the concentration of 14,15-EEZE may reduce its partial agonist effects while still maintaining antagonist activity against EETs.

    • Consider the Experimental Model: The partial agonist effect may be more prominent in certain tissues. Be aware of this possibility when interpreting results.

Issue 3: Lack of selectivity, observing effects on non-EET pathways.

  • Possible Cause: While generally selective for EETs, high concentrations of 14,15-EEZE might have off-target effects.

  • Troubleshooting Steps:

    • Perform Control Experiments: Test the effect of 14,15-EEZE on pathways known to be independent of EETs. For instance, it has been shown that 14,15-EEZE does not alter relaxations to sodium nitroprusside (a nitric oxide donor), iloprost (B1671730) (a prostacyclin analog), or K+ channel activators like NS1619 and bimakalim.[1][2][4]

    • Evaluate Effects on Related Eicosanoids: 14,15-EEZE does not appear to alter the synthesis of 20-HETE, another important arachidonic acid metabolite.[1][2]

    • Use Appropriate Controls: When investigating endothelium-dependent relaxation, use inhibitors of cyclooxygenase (e.g., indomethacin) and nitric oxide synthase (e.g., L-nitroarginine) to isolate the EDHF component that is sensitive to 14,15-EEZE.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 14,15-EEZE?

A1: 14,15-EEZE is a structural analog of 14,15-EET and acts as a selective antagonist of epoxyeicosatrienoic acids (EETs).[1][2] It is thought to act at a putative EET receptor on the cell membrane or intracellularly.[3][4] It inhibits EET-induced biological effects, such as vasodilation and hyperpolarization of vascular smooth muscle.[1][2]

Q2: How does 14,15-EEZE affect EET metabolism?

A2: 14,15-EEZE appears to inhibit the soluble epoxide hydrolase (sEH), the enzyme responsible for the degradation of EETs to their less active dihydroxyeicosatrienoic acids (DHETs).[1] This leads to an increase in EET concentrations and a decrease in DHET concentrations in microsomal preparations.[1]

Q3: Is 14,15-EEZE selective for a specific EET regioisomer?

A3: 14,15-EEZE antagonizes the effects of all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET).[1] However, it is most effective at inhibiting the relaxations induced by 14,15-EET.[1][2]

Q4: Can 14,15-EEZE be used to study the role of endogenous EETs?

A4: Yes, 14,15-EEZE is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of endogenous EETs.[1] By blocking the effects of EETs, researchers can infer their contribution to various biological processes, such as endothelium-dependent hyperpolarization and cardioprotection.[2][3][5]

Q5: Are there any known off-target effects of 14,15-EEZE?

A5: While generally selective, it's important to be aware of potential off-target effects. As mentioned, it can exhibit partial agonist activity in some vascular beds.[3][4] However, it has been shown not to affect several other signaling pathways, including those mediated by nitric oxide, prostacyclin, and certain K+ channels.[1][2][4]

Experimental Protocols

Protocol 1: Assessment of 14,15-EEZE Antagonism on EET-Induced Vascular Relaxation

  • Objective: To determine the inhibitory effect of 14,15-EEZE on vasodilation induced by different EET regioisomers.

  • Methodology:

    • Bovine coronary arterial rings are mounted in organ baths for isometric tension recording.

    • Arteries are pre-constricted with U46619 (a thromboxane (B8750289) A2 mimetic) to a stable tension.

    • Cumulative concentration-response curves to an EET regioisomer (e.g., 14,15-EET, 11,12-EET, 8,9-EET, or 5,6-EET) are generated.

    • In a separate set of experiments, arterial rings are pre-incubated with 14,15-EEZE (e.g., 10 µmol/L) for a specified period before generating the concentration-response curve to the EET regioisomer.

    • Relaxation is expressed as a percentage of the pre-contraction induced by U46619.

Data Presentation:

EET RegioisomerMaximal Relaxation (%) (Control)Maximal Relaxation (%) (with 10 µmol/L 14,15-EEZE)
14,15-EET~80%~18%
11,12-EET~80-90%Significantly inhibited
8,9-EET~80-90%Significantly inhibited
5,6-EET~80-90%Significantly inhibited

Data adapted from Gauthier et al., Circulation Research, 2002.[1]

Protocol 2: Evaluation of 14,15-EEZE Selectivity against Other Vasoactive Agents

  • Objective: To confirm that 14,15-EEZE does not inhibit vasodilation induced by non-EET signaling pathways.

  • Methodology:

    • Prepare bovine coronary arterial rings as described in Protocol 1.

    • Pre-constrict the arteries with U46619.

    • Generate concentration-response curves to various vasodilators:

      • Sodium nitroprusside (NO donor)

      • Iloprost (prostacyclin analog)

      • NS1619 (BKCa channel opener)

      • Bimakalim (KATP channel opener)

    • Repeat the concentration-response curves in the presence of 14,15-EEZE (e.g., 10 µmol/L).

    • Compare the relaxation responses in the presence and absence of 14,15-EEZE.

Data Presentation:

Vasoactive AgentMaximal Relaxation (%) (Control)Maximal Relaxation (%) (with 10 µmol/L 14,15-EEZE)
Sodium NitroprussideNo significant alterationNo significant alteration
IloprostNo significant alterationNo significant alteration
NS1619No significant alterationNo significant alteration
BimakalimNo significant alterationNo significant alteration

Data based on findings from Gauthier et al., Circulation Research, 2002.[1]

Signaling Pathway and Experimental Workflow Diagrams

EET_Signaling_Pathway AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 EETs EETs (14,15-EET, etc.) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH EET_Receptor Putative EET Receptor EETs->EET_Receptor DHETs DHETs (less active) sEH->DHETs EEZE 14,15-EEZE EEZE->sEH Inhibition EEZE->EET_Receptor K_channel K+ Channels (e.g., BKCa) EET_Receptor->K_channel Activation Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: EET signaling pathway and points of inhibition by 14,15-EEZE.

Experimental_Workflow_Selectivity cluster_prep Preparation cluster_control Control Group cluster_eeze 14,15-EEZE Group prep_tissue Isolate Bovine Coronary Arteries mount_tissue Mount in Organ Baths prep_tissue->mount_tissue pre_constrict Pre-constrict with U46619 mount_tissue->pre_constrict add_agonist_ctrl Add Agonist (EET or other vasodilator) pre_constrict->add_agonist_ctrl pre_incubate_eeze Pre-incubate with 14,15-EEZE pre_constrict->pre_incubate_eeze record_ctrl Record Relaxation add_agonist_ctrl->record_ctrl analysis Data Analysis: Compare Relaxation Curves record_ctrl->analysis add_agonist_eeze Add Agonist pre_incubate_eeze->add_agonist_eeze record_eeze Record Relaxation add_agonist_eeze->record_eeze record_eeze->analysis

Caption: Workflow for assessing 14,15-EEZE selectivity.

References

Technical Support Center: Metabolism of 14,15-EE-5(Z)-E by Soluble Epoxide Hydrolase (sEH)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the metabolism of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E) and related epoxyeicosatrienoic acids (EETs) by soluble epoxide hydrolase (sEH).

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic fate of 14,15-EET and its analog this compound in the presence of sEH?

A: Soluble epoxide hydrolase (sEH) catalyzes the hydrolysis of the epoxide group in epoxyeicosatrienoic acids (EETs) to form their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[1][2][3] Specifically, 14,15-EET is converted to 14,15-dihydroxy-eicosatrienoic acid (14,15-DHET).[4] Similarly, the 14,15-EET analog, this compound (also known as 14,15-EEZE), is metabolized by sEH to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[5] This metabolic conversion is a critical pathway for inactivating EETs in vivo.[6][7]

Q2: How does the activity of 14,15-DHET compare to its parent compound, 14,15-EET?

A: In many biological systems, DHETs are considered less active than their parent EETs.[2][3] For instance, 14,15-EET is significantly more potent in causing vasorelaxation than 14,15-DHET in several arterial models.[8] However, this is not a universal rule. The metabolite 14,15-DHET has been shown to function as an endogenous activator of peroxisome proliferator-activated receptor-α (PPARα), a function not observed with 14,15-EET itself.[9] The conversion of 14,15-EEZE to 14,15-DHE5ZE by sEH has also been shown to alter its antagonist selectivity against different EET regioisomers.[5]

Q3: Which EET regioisomer is the preferred substrate for sEH?

A: sEH effectively metabolizes 8,9-, 11,12-, and 14,15-EET.[6] However, studies in renal cortical fractions from spontaneously hypertensive rats (SHR) have shown a clear preference for the hydrolysis of 14,15-EET over the 8,9- and 11,12-EET regioisomers.[10] In contrast, 5,6-EET is known to be a poor substrate for sEH.[6]

Q4: What are common inhibitors used to block sEH activity in experiments?

A: Several potent and selective sEH inhibitors are commonly used. These include 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), trans-4-[4-(3-adamantylureido)cyclohexyloxy]benzoic acid (t-AUCB), and N,N'-dicyclohexylurea (DCU).[2][5][9][10] These inhibitors are invaluable tools for preventing the conversion of EETs to DHETs, thereby stabilizing endogenous EET levels for functional studies.[11]

Troubleshooting Guides

Issue 1: Low or No sEH Activity Detected in Assay
Possible Cause Troubleshooting Step
Degraded Enzyme Ensure recombinant sEH has been stored correctly at -80°C. Avoid repeated freeze-thaw cycles. Run a positive control with a known active enzyme lot.
Inactive Substrate Verify the integrity of the this compound or other EET substrate. If using a fluorescent substrate like PHOME, ensure it was stored protected from light and dissolved in a suitable solvent like DMSO.[12][13]
Incorrect Buffer Conditions Confirm the assay buffer pH is optimal (typically pH 7.0-7.4). Check for the presence of BSA (e.g., 0.1 mg/ml), which can help stabilize the enzyme.[14]
Inhibitory Contaminants Ensure solvents like DMF are fresh, as oxidation products can inhibit sEH activity.[12] Test for contaminants in your substrate or buffer by running a control reaction with a known potent substrate.
Assay Detection Problem If using a fluorescence-based assay, check that the microplate reader's excitation/emission wavelengths are set correctly (e.g., 330/465 nm for PHOME-derived products).[13] Ensure the gain setting is appropriate.
Issue 2: High Background Signal or Non-Enzymatic Substrate Degradation
Possible Cause Troubleshooting Step
Substrate Instability Some EET regioisomers, particularly 5,6-EET, are chemically unstable in aqueous buffers and can hydrolyze non-enzymatically.[15][16] Run a "no-enzyme" background control to quantify this. While 14,15-EET is more stable, its purity should be confirmed.[16]
Contaminated Reagents Prepare fresh buffers and substrate solutions. Ensure there is no microbial contamination.
Autofluorescence If using a fluorescent assay, check for autofluorescence from the test compounds, buffer components, or the microplate itself. Subtract the fluorescence of a "no-enzyme" well from all readings.[13]
Issue 3: Inconsistent Results in sEH Inhibition Assays
Possible Cause Troubleshooting Step
Inhibitor Solubility Ensure the test inhibitor is fully dissolved in the assay buffer at the tested concentrations. Poor solubility can lead to inaccurate IC50 values. Perform a solubility test if necessary.[14]
Insufficient Pre-incubation Pre-incubate the enzyme with the inhibitor for a sufficient time (e.g., 5-15 minutes) before adding the substrate to allow for binding to occur.[13][14]
Inaccurate Pipetting Use calibrated pipettes and proper technique, especially when performing serial dilutions for IC50 curves. Automation can improve reproducibility.[17]
Assay Sensitivity For very potent inhibitors, a standard spectrophotometric or fluorescent assay may not be sensitive enough to determine an accurate IC50. Consider a more sensitive method, such as a radiometric assay, if inhibitors appear to cause 100% inhibition at the lowest testable concentrations.[14]
Issue 4: Difficulty in Detecting/Quantifying 14,15-DHET via LC-MS/MS
Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the lipid extraction protocol. A modified Bligh and Dyer method or solid-phase extraction (SPE) is commonly used.[18] Ensure the pH is appropriate for extracting these acidic lipids.
Loss of Analyte Use silanized glassware or low-binding plasticware to prevent adsorption of lipids. Minimize sample evaporation steps and keep samples on ice.
Ion Suppression Matrix effects from complex biological samples can suppress the ionization of the target analyte. Use a deuterated internal standard (e.g., 14,15-DHET-d11) to correct for this.[15] Dilute the sample or improve chromatographic separation to move the analyte away from interfering compounds.
Incorrect MS Parameters Optimize mass spectrometer settings, including ionization mode (typically negative ion for these carboxylic acids), capillary voltage, and collision energy for the specific MRM transitions of 14,15-DHET.[15]

Quantitative Data Summary

Table 1: sEH Inhibition Data for Select Compounds Note: Data are compiled from various sources and experimental conditions may differ.

InhibitorEnzyme SourceSubstrateIC50 ValueReference
N,N'-dicyclohexylurea (DCU)Murine sEHtDPPO (radiometric)~100 nM[14] (implied)
AUDABovine Arteries14,15-EE5ZE (endogenous)Blocks conversion[5]
Unsubstituted Urea 12Recombinant sEHNot specified16 nM[7]

Table 2: Measured Concentrations of 14,15-EET and 14,15-DHET in Biological Samples

AnalyteSample TypeConditionConcentrationReference
14,15-EETHuman PlasmaPooled10.7 ng/mL[15]
14,15-DHETHuman Plasma (CHD Patients)-2.53 ± 1.60 ng/mL[3]
14,15-DHETHuman Plasma (Healthy Controls)-1.65 ± 1.54 ng/mL[3]

Experimental Protocols

Protocol 1: General sEH Activity Assay using a Fluorescent Substrate

This protocol is adapted from methods using the substrate (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[13][17]

  • Reagent Preparation:

    • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA.

    • Enzyme Solution: Dilute recombinant human or mouse sEH in assay buffer to the desired final concentration (e.g., 0.5-5 nM). Keep on ice.

    • Substrate Solution: Prepare a 1 mM stock of PHOME in DMSO. Immediately before use, dilute the stock solution in assay buffer to the final desired concentration (e.g., 10 µM).

    • Inhibitor Solutions (if applicable): Prepare stock solutions of inhibitors in DMSO and perform serial dilutions.

  • Assay Procedure (96- or 384-well black plate):

    • Add assay buffer to all wells.

    • Add inhibitor or vehicle (DMSO) to appropriate wells. The final DMSO concentration should be consistent across all wells and typically ≤1%.

    • Add the diluted enzyme solution to all wells except the "no-enzyme" background controls.

    • Pre-incubate the plate for 5-15 minutes at the desired temperature (e.g., 30°C or room temperature).[13][14]

    • Initiate the reaction by adding the diluted substrate solution to all wells.

    • Immediately begin reading the fluorescence on a microplate reader. Use an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.

    • Collect data kinetically over 15-30 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well.

    • For inhibition assays, calculate the percent inhibition relative to the vehicle control and plot against inhibitor concentration to determine the IC50 value.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of 14,15-DHET

This protocol provides a general workflow for extracting DHETs from plasma or cell culture media.[15][18]

  • Sample Collection & Spiking:

    • To 100 µL of plasma or media, add an antioxidant like butylated hydroxytoluene (BHT) to prevent lipid peroxidation.

    • Spike the sample with a known amount of a deuterated internal standard (e.g., 14,15-DHET-d11).

  • Protein Precipitation & Lipid Extraction:

    • Add 3-4 volumes of cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins. Vortex and centrifuge at high speed.

    • Transfer the supernatant to a new tube.

    • Perform a liquid-liquid extraction. A common method is a modified Bligh and Dyer extraction using a chloroform:methanol:water mixture. Acidify the sample slightly with formic acid to ensure the carboxylic acids are protonated and partition into the organic layer.

    • Vortex thoroughly and centrifuge to separate the phases.

  • Drying and Reconstitution:

    • Carefully collect the lower organic phase containing the lipids.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a small volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 70% Water / 30% Acetonitrile with 0.1% formic acid).

  • Analysis:

    • Inject the reconstituted sample onto a UPLC/HPLC system coupled to a tandem mass spectrometer (MS/MS).

    • Use a C18 column for separation.[15]

    • Operate the mass spectrometer in negative ion mode using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the endogenous 14,15-DHET and the deuterated internal standard.

Visualizations

G cluster_path Metabolic Pathway of 14,15-EET Arachidonic Acid Arachidonic Acid 14,15-EET 14,15-EET Arachidonic Acid->14,15-EET CYP Epoxygenase sEH sEH (soluble Epoxide Hydrolase) 14,15-EET->sEH 14,15-DHET 14,15-DHET sEH->14,15-DHET  + H₂O

Caption: Metabolic conversion of 14,15-EET to 14,15-DHET by sEH.

G cluster_workflow sEH Inhibition Assay Workflow A 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B 2. Add Enzyme and Inhibitor to Microplate A->B C 3. Pre-incubate (5-15 min) B->C D 4. Add Substrate (Initiate Reaction) C->D E 5. Read Fluorescence (Kinetic Measurement) D->E F 6. Analyze Data (Calculate Rate, % Inhibition, IC50) E->F

Caption: General experimental workflow for an sEH inhibition assay.

G Start Experiment Failed: Low/No sEH Activity CheckControls Were Positive/Negative Controls OK? Start->CheckControls ControlFail Controls Failed CheckControls->ControlFail No ControlOK Controls OK, Sample Failed CheckControls->ControlOK Yes EnzymeNode Check Enzyme: - Storage Conditions? - Freeze-Thaw Cycles? - Lot Number? SubstrateNode Check Substrate: - Correct Storage? - Purity? - Solubility? BufferNode Check Buffer: - Correct pH? - Contamination? - Freshly Made? InstrumentNode Check Instrument: - Correct Settings? (Wavelength, Temp) - Calibrated? ControlFail->EnzymeNode ControlFail->SubstrateNode ControlFail->BufferNode ControlFail->InstrumentNode SampleIssue Investigate Sample: - Presence of Inhibitor? - Incorrect Dilution? ControlOK->SampleIssue

Caption: Troubleshooting tree for low sEH enzyme activity.

References

overcoming 14,15-EEZE solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with 14,15-EEZE, a selective antagonist of epoxyeicosatrienoic acids (EETs).

Frequently Asked Questions (FAQs)

Q1: What is 14,15-EEZE and why is its solubility important?

14,15-EEZE (14,15-Epoxyeicosa-5(Z)-enoic acid) is a structural analog of 14,15-EET and acts as a selective antagonist for EET-induced biological effects, such as vasodilation.[1][2] Its proper solubilization is crucial for accurate and reproducible experimental results, as undissolved particles can lead to inconsistent concentrations and unreliable data.

Q2: In which solvents is 14,15-EEZE soluble?

14,15-EEZE is readily soluble in organic solvents such as ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[2] Its solubility in aqueous solutions like phosphate-buffered saline (PBS) is limited.[2]

Q3: How should I prepare a stock solution of 14,15-EEZE?

It is recommended to first dissolve 14,15-EEZE in an organic solvent like ethanol to create a concentrated stock solution.[3] This stock solution can then be diluted into your aqueous experimental medium. For example, a 10 mmol/L stock solution can be prepared in 95% ethanol.[3]

Q4: Can I dissolve 14,15-EEZE directly in my aqueous buffer?

Directly dissolving 14,15-EEZE in aqueous buffers is not recommended due to its poor solubility. This can result in the formation of a precipitate or an uneven suspension, leading to inaccurate dosing in your experiments.

Troubleshooting Guide: Overcoming 14,15-EEZE Solubility Issues

This guide provides a step-by-step approach to address common solubility problems encountered during experiments with 14,15-EEZE.

Problem: Precipitate forms when diluting the 14,15-EEZE stock solution into an aqueous medium.

  • Step 1: Verify Stock Solution Integrity. Ensure your stock solution, prepared in an appropriate organic solvent, is clear and free of any visible particles. If not, gently warm the solution and vortex to ensure complete dissolution before use.

  • Step 2: Reduce Final Concentration. The final concentration of the organic solvent in your aqueous medium might be too low to maintain the solubility of 14,15-EEZE. Try decreasing the final concentration of 14,15-EEZE in your experimental setup.

  • Step 3: Increase Organic Solvent Concentration in Final Medium. If experimentally permissible, slightly increasing the percentage of the organic solvent (e.g., ethanol to 0.1-0.5%) in the final aqueous solution can help maintain solubility. However, always run a vehicle control with the same final solvent concentration to account for any solvent-induced effects.

  • Step 4: Utilize a Carrier Protein. For in vivo or cell culture experiments, consider using a carrier protein like bovine serum albumin (BSA) to improve the solubility and delivery of 14,15-EEZE.

Problem: Inconsistent experimental results are suspected to be due to poor solubility.

  • Step 1: Prepare Fresh Stock Solutions. 14,15-EEZE solutions, especially when diluted, may not be stable over long periods. Prepare fresh stock solutions for each experiment.

  • Step 2: Sonication. After diluting the stock solution into the aqueous medium, briefly sonicate the final solution to ensure a uniform dispersion of the compound.

  • Step 3: Visual Inspection. Before each experiment, visually inspect your final working solution for any signs of precipitation. A clear solution is indicative of proper dissolution.

Quantitative Solubility Data

The following table summarizes the reported solubility of 14,15-EEZE in various solvents.

SolventConcentrationReference
Ethanol50 mg/ml[2]
DMF10 mg/ml[2]
DMSO10 mg/ml[2]
PBS (pH 7.2)0.5 mg/ml[2]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of 14,15-EEZE in Ethanol

Materials:

  • 14,15-EEZE (solid)

  • 95% Ethanol (ACS grade or higher)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the required amount of 14,15-EEZE to prepare the desired volume of a 10 mmol/L stock solution. The molecular weight of 14,15-EEZE is 324.5 g/mol .

  • Transfer the weighed 14,15-EEZE to a clean microcentrifuge tube.

  • Add the calculated volume of 95% ethanol to the tube.

  • Vortex the tube vigorously until the 14,15-EEZE is completely dissolved and the solution is clear. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Visualizations

G cluster_workflow Experimental Workflow for 14,15-EEZE A Weigh 14,15-EEZE B Dissolve in Organic Solvent (e.g., Ethanol) A->B C Create Concentrated Stock Solution B->C D Dilute Stock into Aqueous Experimental Medium C->D G Precipitate Formation? D->G E Vortex/Sonicate Final Solution F Conduct Experiment E->F G->E No H Troubleshoot Solubility (See Guide) G->H Yes

Caption: Workflow for preparing and using 14,15-EEZE in experiments.

G cluster_pathway 14,15-EEZE Signaling Pathway Inhibition AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (e.g., 14,15-EET) CYP450->EETs Receptor Putative EET Receptor EETs->Receptor KChannel K+ Channel Activation Receptor->KChannel Hyperpolarization Hyperpolarization KChannel->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation EEZE 14,15-EEZE EEZE->Receptor Antagonizes

Caption: Inhibition of the EET signaling pathway by 14,15-EEZE.

References

Technical Support Center: 14,15-Epoxyeicosa-5(Z)-enoic Acid (14,15-EEZE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE).

Frequently Asked Questions (FAQs)

Q1: What is 14,15-EEZE and what is its primary mechanism of action?

14,15-EEZE is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET). Its primary and most well-characterized mechanism of action is as a selective antagonist of EETs.[1][2][3] It is widely used in research to inhibit the biological effects of EETs, thereby helping to elucidate the physiological and pathophysiological roles of these lipid signaling molecules.

Q2: What are the expected effects of 14,15-EEZE in vascular studies?

In vascular preparations, 14,15-EEZE is expected to inhibit endothelium-dependent hyperpolarization and relaxation induced by EETs.[1][2] It has been shown to block the relaxation caused by all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET).[1] Furthermore, it can inhibit the indomethacin-resistant relaxations to agonists like methacholine (B1211447) and arachidonic acid, as well as the indomethacin- and L-nitroarginine-resistant relaxations to bradykinin, which are mediated by endothelium-derived hyperpolarizing factors (EDHFs), believed to be EETs in some vascular beds.[1][2]

Q3: Can 14,15-EEZE affect signaling pathways other than those directly mediated by EETs?

While 14,15-EEZE is considered a selective EET antagonist, it is important to consider its specificity. Studies have shown that it does not affect relaxation responses to sodium nitroprusside (a nitric oxide donor), iloprost (B1671730) (a prostacyclin analog), or K+ channel activators like bimakalim (B54165) and NS1619.[2][3] This suggests a specific action against the EET pathway rather than a general effect on vascular smooth muscle relaxation. However, it has been observed to inhibit EET-induced activation of EGFR and PI3K/Akt pathways in cancer cells.[4]

Q4: Does 14,15-EEZE have any intrinsic activity?

Yes, and this is a critical point for researchers to consider. Although primarily an antagonist, some studies have reported that 14,15-EEZE can exhibit a small degree of intrinsic vasodilator activity, causing minor relaxation in pre-constricted coronary arteries.[1] Another study noted intrinsic vasodilator activity in the mesenteric artery.[5][6] This partial agonist activity could be a source of unexpected results.

Troubleshooting Guide for Unexpected Results

This guide addresses specific issues that may arise during experiments with 14,15-EEZE.

Issue 1: Observation of weak vasodilation after administration of 14,15-EEZE alone.
  • Possible Cause: 14,15-EEZE can have intrinsic partial agonist activity at EET receptors.

  • Troubleshooting Steps:

    • Review the Literature: Be aware that slight vasodilation (up to 21% at 10 μmol/L in U46619-precontracted arteries) has been previously reported.[1]

    • Dose-Response Curve: Perform a detailed dose-response curve for 14,15-EEZE alone in your specific vascular bed preparation. This will help characterize the extent of its intrinsic activity in your experimental model.

    • Control for Partial Agonism: When using 14,15-EEZE as an antagonist, pre-incubate the tissue with 14,15-EEZE and then add the EET agonist. The expected outcome is an inhibition of the EET-induced relaxation. The slight initial relaxation from 14,15-EEZE should be considered when analyzing the subsequent antagonist effect.

Issue 2: Incomplete or variable blockade of EET-induced effects.
  • Possible Cause 1: Regioisomer Specificity: 14,15-EEZE may not inhibit all EET regioisomers with the same potency. It has been reported to be most effective against 14,15-EET.[1] A derivative, 14,15-EEZE-mSI, was found to inhibit relaxation to 14,15- and 5,6-EET but not 11,12- or 8,9-EET.[7]

  • Troubleshooting Steps:

    • Identify the Endogenous EETs: If possible, use techniques like mass spectrometry to identify the predominant EET regioisomers produced by your tissue or cell type.

    • Test Against Specific Isomers: If you are studying the effects of exogenous EETs, test the antagonistic activity of 14,15-EEZE against each of the four regioisomers individually to determine its efficacy in your system.

  • Possible Cause 2: Inhibition of EET Metabolism: 14,15-EEZE has been shown to inhibit the soluble epoxide hydrolase (sEH), the enzyme that metabolizes EETs to their less active dihydroxyeicosatrienoic acids (DHETs).[1] This would lead to an accumulation of EETs, which could counteract the antagonistic effect.

  • Troubleshooting Steps:

    • Measure EET and DHET Levels: If feasible, measure the concentrations of EETs and DHETs in your experimental system in the presence and absence of 14,15-EEZE. An increase in the EET/DHET ratio would confirm the inhibition of sEH.

    • Consider the Net Effect: The observed biological response will be the net effect of EET receptor blockade and increased local EET concentrations. This dual effect might explain a less-than-expected inhibitory outcome.

Issue 3: 14,15-EEZE fails to block a suspected EET-mediated cardioprotective effect.
  • Possible Cause: The cardioprotective effect may be mediated by pathways that are not blocked by 14,15-EEZE, or that are downstream of the EET receptor. For example, 14,15-EEZE does not block the effects of the mitochondrial ATP-sensitive potassium (mitoKATP) channel opener diazoxide, a known cardioprotective agent.[5][8][9]

  • Troubleshooting Steps:

    • Use Positive Controls: In your experimental setup, confirm that 14,15-EEZE is capable of blocking the effects of exogenously added EETs. This will validate its activity in your model.

    • Investigate Downstream Pathways: If 14,15-EEZE blocks the effect of EETs but not the cardioprotective intervention (e.g., a drug that increases endogenous EETs), it suggests the intervention may have additional mechanisms of action. Conversely, if 14,15-EEZE does block the effect, it provides strong evidence for the involvement of EETs acting on their receptors.[5][8][9]

Quantitative Data Summary

Table 1: Antagonistic Effects of 14,15-EEZE on EET-Induced Relaxation

Agonist (EET Regioisomer)Concentration of 14,15-EEZEVessel TypeEffectReference
14,15-EET10 µmol/LBovine Coronary ArteryInhibition of relaxation[1]
11,12-EET10 µmol/LBovine Coronary ArteryInhibition of relaxation[1]
8,9-EET10 µmol/LBovine Coronary ArteryInhibition of relaxation[1]
5,6-EET10 µmol/LBovine Coronary ArteryInhibition of relaxation[1]

Table 2: Effects of 14,15-EEZE on Infarct Size in a Canine Model of Ischemia-Reperfusion

Treatment GroupInfarct Size (% of Area at Risk)Reference
Vehicle21.8 ± 1.6[9]
11,12-EET8.7 ± 2.2[9]
14,15-EET9.4 ± 1.3[9]
14,15-EEZE21.0 ± 3.6[9]
14,15-EEZE + 11,12-EET17.8 ± 1.4[9]
14,15-EEZE + 14,15-EET19.2 ± 2.4[9]

Experimental Protocols

Protocol 1: Evaluation of 14,15-EEZE Antagonism in Isolated Arterial Rings
  • Tissue Preparation: Isolate arteries (e.g., bovine coronary arteries) and cut them into rings (2-3 mm). Mount the rings in an organ bath containing physiological salt solution (e.g., Krebs buffer) bubbled with 95% O2 / 5% CO2 at 37°C.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 5 g).

  • Pre-constriction: Contract the arterial rings with a vasoconstrictor such as the thromboxane (B8750289) A2 mimetic U46619 (e.g., 20 nmol/L) to achieve a stable submaximal contraction.

  • Antagonist Incubation: Add 14,15-EEZE (e.g., 10 µmol/L) or its vehicle to the organ bath and incubate for a defined period (e.g., 20-30 minutes).

  • Agonist Dose-Response: Construct a cumulative concentration-response curve for an EET regioisomer (e.g., 14,15-EET) in the presence and absence of 14,15-EEZE.

  • Data Analysis: Compare the dose-response curves to determine if 14,15-EEZE caused a rightward shift and/or a reduction in the maximal relaxation, indicative of antagonism.

Protocol 2: In Vivo Assessment of 14,15-EEZE in a Myocardial Infarction Model
  • Animal Model: Use an established animal model of myocardial ischemia-reperfusion (e.g., canine model with coronary artery occlusion).[8]

  • Drug Administration: Administer 14,15-EEZE (e.g., 0.128 mg/kg) via an appropriate route (e.g., intracoronary infusion) prior to the administration of the EET agonist or the ischemic insult.[8]

  • Ischemia-Reperfusion: Subject the animals to a period of coronary artery occlusion (e.g., 60 minutes) followed by reperfusion (e.g., 3 hours).[8]

  • Infarct Size Measurement: At the end of the reperfusion period, excise the heart and measure the area at risk and the infarct size using standard histological techniques (e.g., triphenyltetrazolium (B181601) chloride staining).

  • Data Analysis: Compare the infarct size (expressed as a percentage of the area at risk) between different treatment groups (vehicle, EET alone, 14,15-EEZE alone, and 14,15-EEZE + EET) to determine if 14,15-EEZE blocked the cardioprotective effects of the EET.[9]

Visualizations

EET_Signaling_Pathway cluster_membrane Cell Membrane EET EET EET_Receptor Putative EET Receptor (GPCR) EET->EET_Receptor Binds G_Protein G-Protein EET_Receptor->G_Protein Activates BKCa BKCa Channel G_Protein->BKCa Opens Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation Causes 14_15_EEZE 14,15-EEZE 14_15_EEZE->EET_Receptor Blocks

Caption: Simplified signaling pathway of EET-induced vasodilation and its inhibition by 14,15-EEZE.

Experimental_Workflow_Antagonism cluster_protocol Isolated Vessel Experiment A Mount Arterial Ring in Organ Bath B Pre-constrict with U46619 A->B C Incubate with 14,15-EEZE or Vehicle B->C D Add EET Agonist (Cumulative Doses) C->D E Record Relaxation Response D->E F Compare Dose-Response Curves E->F

Caption: Experimental workflow for assessing the antagonistic properties of 14,15-EEZE in vitro.

Troubleshooting_Logic Start Unexpected Result with 14,15-EEZE Q1 Is there weak vasodilation with 14,15-EEZE alone? Start->Q1 A1 Consider Intrinsic Agonist Activity Q1->A1 Yes Q2 Is the blockade of EET effects incomplete? Q1->Q2 No A2 Check Regioisomer Specificity and sEH Inhibition Q2->A2 Yes Q3 Does it fail to block a specific biological effect (e.g., cardioprotection)? Q2->Q3 No A3 Investigate Downstream Pathways and use Positive Controls Q3->A3 Yes

References

Technical Support Center: Optimizing 14,15-EE-5(Z)-E Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments using 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in vitro?

A1: this compound, also known as 14,15-EEZE, is a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET).[1][2][3] Its primary function is to act as a selective antagonist of EETs.[1][4] EETs are metabolites of arachidonic acid that act as endothelium-derived hyperpolarizing factors (EDHFs), leading to the relaxation of vascular smooth muscle.[3][5][6] Therefore, this compound is used in vitro to block or inhibit the vasodilatory and hyperpolarizing effects of EETs.[1][4][7]

Q2: What is a typical starting concentration for this compound in a vascular reactivity assay?

A2: A concentration of 10 µM (micromolar) is a widely used and effective starting point for inhibiting EET-induced relaxations in vascular tissues, such as bovine coronary arteries.[3][4][8] This concentration has been shown to inhibit the relaxation caused by 14,15-EET by approximately 80%.[2][3] For studies on smooth muscle hyperpolarization, concentrations as low as 3 µM have been shown to be effective.[1][4]

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solution in ethanol (B145695).[3][9] It is also soluble in other organic solvents like DMF and DMSO, but has limited solubility in aqueous buffers like PBS (pH 7.2).[3][10] For long-term stability, it should be stored at -20°C.[10][11] When preparing for an experiment, it is crucial to make fresh dilutions and to include a vehicle control (the same concentration of ethanol used for the compound) in your experimental design to account for any effects of the solvent.[1]

Q4: Is this compound specific to only the 14,15-EET isomer?

A4: While it is most effective in inhibiting relaxations induced by 14,15-EET, this compound also acts as an antagonist for other EET regioisomers, including 11,12-EET, 8,9-EET, and 5,6-EET.[1][4] Its antagonist activity is specific to the EET pathway; it does not typically alter vascular relaxation responses mediated by nitric oxide donors (like sodium nitroprusside) or prostacyclin analogs (like iloprost).[1][3][4]

Q5: Does this compound have any agonist activity?

A5: this compound possesses very little agonist activity. In pre-constricted bovine coronary artery rings, it induced a maximal relaxation of only about 21%, whereas its target agonist, 14,15-EET, induced relaxations of up to 80%.[1] This makes it a suitable tool for studying the antagonistic effects on the EET signaling pathway.

Troubleshooting Guide

Q: My this compound appears to have no effect in my cell-based assay. What could be the issue?

A: There are several potential reasons for a lack of activity:

  • Concentration: The effective concentration can be highly dependent on the cell type and the specific endpoint being measured. Consider performing a dose-response curve, starting from a low nanomolar range and going up to the commonly cited 10 µM.

  • Solubility: Due to its limited aqueous solubility, the compound may precipitate out of your culture medium.[3][10] Ensure it is fully dissolved in an organic solvent before adding it to the medium and that the final solvent concentration is low and non-toxic to your cells.

  • Metabolism: this compound can be metabolized by soluble epoxide hydrolase (sEH) into 14,15-DHE5ZE.[7] This metabolite has a different antagonist profile, being more selective for 14,15-EET.[7] If your cells have high sEH activity, the parent compound might be rapidly converted. You can co-incubate with an sEH inhibitor to test this possibility.[7]

  • Absence of Target Pathway: Ensure that the biological system you are using has an active EET signaling pathway. If there is no endogenous EET production or if the target receptors are not present, an antagonist will have no effect.

Q: I am observing inconsistent or variable results between experiments. What should I check?

A:

  • Compound Stability: Ensure the compound has been stored correctly at -20°C and protected from light.[10][11] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Vehicle Control: Inconsistencies can arise from the solvent. Always use a consistent, low percentage of the vehicle (e.g., ethanol) in all experimental groups, including the control.[1]

  • Pre-incubation Time: The time the tissue or cells are exposed to this compound before adding the agonist (EET) is critical. This pre-incubation allows the antagonist to bind to its target. Check the literature for your specific assay, but a 15-30 minute pre-incubation is common.[1]

  • Assay Conditions: Factors like pH, temperature, and buffer composition can influence the activity of lipid signaling molecules. Maintain consistent conditions across all experiments.

Q: The inhibitory effect of this compound is less than expected. How can I optimize it?

A:

  • Increase Concentration: The most straightforward step is to perform a concentration-response experiment to see if a higher concentration yields a greater inhibitory effect. Effective concentrations can range from 3 µM to 10 µM.[1][4]

  • Inhibit Metabolism: As mentioned, the activity of this compound can be influenced by its metabolism via sEH.[7] Co-application with an sEH inhibitor like 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) can potentiate its effect, particularly against isomers like 11,12-EET.[7]

Data Presentation

Table 1: Effective Concentrations of this compound in Various In Vitro Assays

Assay TypeBiological SystemPre-constrictor/StimulusThis compound Conc.Observed EffectReference(s)
Vascular RelaxationBovine Coronary ArteriesU4661910 µM~80% inhibition of 14,15-EET-induced relaxation[1][2][3]
Vascular RelaxationBovine Coronary ArteriesU4661910 µMSignificant inhibition of 11,12-EET, 8,9-EET, & 5,6-EET[1][4]
Smooth Muscle HyperpolarizationBovine Coronary ArteriesBradykinin3 µMInhibition of hyperpolarization and relaxation[1][4]
Radioligand BindingU937 Cell Membranes20-¹²⁵I-14,15-EE5ZE10⁻¹⁰ - 10⁻⁵ MCompeted for binding site[12][13]
p38 PhosphorylationU937 Cells14,15-EETNot specifiedInhibition of phosphorylation[12][13]

Experimental Protocols

Protocol: Vascular Reactivity in Bovine Coronary Artery Rings

This protocol is a generalized method based on procedures described in the literature for assessing the antagonist effect of this compound on EET-induced vasorelaxation.[1][7]

1. Tissue Preparation: a. Obtain fresh bovine hearts from a local abattoir. b. Dissect the left anterior descending coronary artery and place it in ice-cold Krebs buffer. c. Carefully remove excess connective tissue and cut the artery into rings of 3-5 mm in length.

2. Mounting: a. Mount the arterial rings in an organ bath containing Krebs buffer maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂. b. Attach the rings to isometric force transducers to measure changes in vascular tension. c. Allow the rings to equilibrate for 60-90 minutes under a stable resting tension.

3. Pre-constriction: a. Induce a stable contraction in the arterial rings by adding a thromboxane (B8750289) A2 mimetic, U46619 (e.g., 20 nM), to the organ bath.[1]

4. Antagonist Pre-incubation: a. Once a stable plateau of contraction is reached, add this compound (e.g., final concentration of 10 µM) or its vehicle (e.g., ethanol) to the respective organ baths.[1][4] b. Incubate for 15-30 minutes.

5. Agonist-Induced Relaxation: a. Generate a cumulative concentration-response curve by adding increasing concentrations of an EET regioisomer (e.g., 14,15-EET, from 1 nM to 10 µM) to the organ bath. b. Record the relaxation response at each concentration until a maximal effect is observed.

6. Data Analysis: a. Express the relaxation responses as a percentage decrease from the maximal U46619-induced contraction. b. Compare the concentration-response curves of the EET agonist in the presence and absence of this compound to determine the inhibitory effect.

Mandatory Visualizations

EET_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 Metabolism EETs 14,15-EET (Agonist) CYP450->EETs Receptor Putative EET Receptor (GPCR) EETs->Receptor Binds & Activates EEZE This compound (Antagonist) EEZE->Receptor Binds & Blocks G_Protein Gαs Protein Activation Receptor->G_Protein BKCa BKCa Channel Activation G_Protein->BKCa Hyperpol Hyperpolarization BKCa->Hyperpol K+ Efflux Relax Vasorelaxation Hyperpol->Relax

Caption: Role of this compound as an antagonist in the EET signaling pathway.

Experimental_Workflow start Start: Prepare Tissue/ Cells & Reagents equilibrate Equilibrate System (e.g., Organ Bath) start->equilibrate stimulate Apply Stimulus/ Pre-constrictor (e.g., U46619) equilibrate->stimulate preincubate Pre-incubate with Vehicle OR this compound stimulate->preincubate add_agonist Add Agonist (e.g., 14,15-EET) (Cumulative Concentrations) preincubate->add_agonist record Record Biological Response (e.g., % Relaxation) add_agonist->record analyze Analyze Data & Compare Curves record->analyze end End analyze->end

Caption: General experimental workflow for testing this compound antagonism.

Troubleshooting_Logic issue Issue: No/Low Inhibitory Effect q1 Is the concentration optimal? issue->q1 a1_yes Check Compound Integrity & Solubility q1->a1_yes Yes a1_no Perform Dose-Response (e.g., 1-10 µM) q1->a1_no No q2 Is the compound soluble in media? a1_yes->q2 a2_yes Consider sEH Metabolism q2->a2_yes Yes a2_no Check Stock Solvent & Final Concentration q2->a2_no No q3 Could sEH be metabolizing the antagonist? a2_yes->q3 a3_yes Co-incubate with sEH Inhibitor (e.g., AUDA) q3->a3_yes Yes a3_no Confirm EET Pathway is Active in System q3->a3_no No

Caption: Logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Troubleshooting Vascular Reactivity Experiments with 14,15-EEZE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 14,15-EEZE in vascular reactivity experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may face.

1. Why am I not observing the expected antagonism of EET-induced vasodilation with 14,15-EEZE?

There are several potential reasons why 14,15-EEZE may not be effectively blocking epoxyeicosatrienoic acid (EET)-mediated vasodilation:

  • Metabolism of 14,15-EEZE: 14,15-EEZE can be metabolized by soluble epoxide hydrolase (sEH) to 14,15-dihydroxyeicosa-5(Z)-enoic acid (14,15-DHE5ZE).[1] While 14,15-EEZE is a non-selective antagonist of all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), its metabolite, 14,15-DHE5ZE, is a selective antagonist for only 14,15-EET.[1][2] If the vasodilation in your model is primarily mediated by other EET regioisomers, the antagonism may be less effective. Consider co-incubation with an sEH inhibitor, such as 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), to prevent the conversion of 14,15-EEZE to its more selective metabolite.[1]

  • Involvement of Other Signaling Pathways: The vasodilation you are observing may not be solely dependent on EETs. Other endothelium-derived hyperpolarizing factors (EDHFs) like nitric oxide (NO), prostacyclin, hydrogen peroxide, or direct electrical coupling through gap junctions could be involved.[3][4] Ensure that you have adequately blocked these parallel pathways using inhibitors like L-NAME (for nitric oxide synthase) and indomethacin (B1671933) (for cyclooxygenase) to isolate the EET-mediated component.

  • Concentration of 14,15-EEZE: Ensure you are using an appropriate concentration of 14,15-EEZE. A common effective concentration used in many studies is 10 µmol/L.[3][4][5] However, the optimal concentration may vary depending on the vascular bed and experimental conditions. A concentration-response curve for 14,15-EEZE against a fixed concentration of an EET agonist can help determine the optimal inhibitory concentration for your specific setup.

  • Agonist Specificity: The contractile agonist used to pre-constrict the vessel can influence the observed relaxation pathways. For instance, some studies have shown that EETs are effective in relaxing vessels pre-constricted with the thromboxane (B8750289) A2 mimetic U46619 or prostaglandin (B15479496) E2, but not those pre-constricted with phenylephrine (B352888).[6]

2. I am observing an unexpected vasodilator effect with 14,15-EEZE alone. Is this normal?

Yes, this is a documented phenomenon in some vascular beds. While primarily characterized as an EET antagonist, 14,15-EEZE has been reported to possess intrinsic vasodilator properties, acting as a partial agonist in some preparations, such as murine mesenteric arteries.[7][8] If this effect is confounding your results, it is crucial to:

  • Characterize the Baseline Effect: Perform concentration-response curves for 14,15-EEZE alone in your specific vascular preparation to understand its baseline effects.

  • Consider Alternative Antagonists: If the partial agonism is significant, you might consider using other EET antagonists or strategies to minimize this effect.

3. What is the appropriate vehicle for dissolving 14,15-EEZE, and could it be affecting my results?

14,15-EEZE is typically dissolved in ethanol (B145695) as a stock solution.[9] When preparing working solutions, it is crucial to ensure that the final concentration of the vehicle in the experimental buffer is minimal and does not exert any independent effects on vascular tone. Always perform vehicle control experiments where the same final concentration of ethanol is added to the vessel bath to account for any potential solvent effects.

4. How can I ensure the stability of 14,15-EEZE during my experiments?

While 14,15-EEZE is more stable than its parent EETs due to the saturation of some double bonds, proper storage and handling are still important.[6] It is recommended to store stock solutions at -20°C or lower and to prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Data Presentation

Table 1: Effect of 14,15-EEZE on Vasodilator Responses

Vascular BedAgonistPre-constrictor14,15-EEZE ConcentrationObserved EffectReference
Bovine Coronary Artery14,15-EETU4661910 µmol/LInhibition of relaxation[4]
Bovine Coronary ArteryBradykinin (in presence of L-NA & Indo)U466193 µmol/LInhibition of hyperpolarization and relaxation[4][10]
Rat Arcuate Arterycis- and trans-EETsPhenylephrine1 µmol/LAttenuation of vasodilation[11]
Mouse AortaNECA (Adenosine A2A receptor agonist)Phenylephrine10 µmol/LBlockade of relaxation[5]

Table 2: Effect of 14,15-EEZE on Vasoconstrictor Responses

Vascular BedAgonist14,15-EEZE ConcentrationObserved EffectReference
Rat Middle Cerebral Artery20-HETE10 µmol/LNo effect on vasoconstriction[10]
Mouse Pulmonary ArteryHypoxiaNot specifiedAbolished hypoxic pulmonary vasoconstriction[12]

Experimental Protocols

Detailed Protocol for Wire Myography Experiments with 14,15-EEZE

This protocol provides a general framework for assessing the effect of 14,15-EEZE on vascular reactivity using a wire myograph. Specific parameters may need to be optimized for your particular tissue and experimental setup.

1. Materials and Reagents:

  • Isolated blood vessels (e.g., mesenteric arteries, coronary arteries)

  • Physiological Saline Solution (PSS), ice-cold

  • High Potassium Physiological Saline Solution (KPSS)

  • 14,15-EEZE stock solution (e.g., 10 mM in ethanol)

  • EET agonist stock solution (e.g., 1 mM in ethanol)

  • Vasoconstrictor agent (e.g., U46619, phenylephrine)

  • Other inhibitors as needed (e.g., L-NAME, indomethacin)

  • Wire myograph system

  • Dissecting microscope and tools

2. Vessel Preparation and Mounting:

  • Dissect and isolate the desired blood vessel in ice-cold PSS under a dissecting microscope.

  • Carefully clean the vessel of surrounding connective and adipose tissue.

  • Cut the vessel into 2 mm segments.

  • Mount the vessel segments on the wires of the myograph chamber, ensuring not to damage the endothelium.[13]

3. Equilibration and Normalization:

  • Allow the mounted vessels to equilibrate in oxygenated (95% O2, 5% CO2) PSS at 37°C for at least 30 minutes.

  • Perform a normalization procedure to determine the optimal resting tension for the vessel. This is a critical step to ensure reproducible results.

4. Viability and Endothelium Integrity Check:

  • Assess the viability of the vessel by challenging it with KPSS. A robust contraction should be observed.

  • Wash out the KPSS with PSS and allow the vessel to return to its baseline tension.

  • Pre-constrict the vessel with a suitable agonist (e.g., phenylephrine or U46619).

  • Once a stable contraction is achieved, add an endothelium-dependent vasodilator (e.g., acetylcholine) to confirm the integrity of the endothelium. A significant relaxation indicates a healthy endothelium.

5. Experimental Procedure:

  • Wash the vessel with PSS and allow it to return to baseline.

  • Pre-incubate the vessel with 14,15-EEZE (e.g., 10 µmol/L) or its vehicle for a specified period (e.g., 20-30 minutes). If investigating the role of 14,15-EEZE metabolism, a separate group can be pre-incubated with an sEH inhibitor prior to the addition of 14,15-EEZE.

  • Pre-constrict the vessel with the chosen agonist to approximately 50-80% of the maximal contraction observed with KPSS.

  • Once a stable plateau of contraction is reached, perform a cumulative concentration-response curve to the EET agonist.

  • Record the relaxation at each concentration.

6. Data Analysis:

  • Express the relaxation as a percentage of the pre-constriction tone.

  • Plot the concentration-response curves and calculate parameters such as the maximal relaxation (Emax) and the concentration of agonist that produces 50% of the maximal response (EC50).

  • Compare the concentration-response curves in the presence and absence of 14,15-EEZE to determine its antagonistic effect.

Mandatory Visualizations

EET_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell cluster_antagonist Pharmacological Intervention AA Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase AA->CYP_Epoxygenase Metabolism EETs EETs CYP_Epoxygenase->EETs EET_Receptor EET Receptor (?) EETs->EET_Receptor KCa_Channel BKCa Channel EET_Receptor->KCa_Channel Activation Hyperpolarization Hyperpolarization KCa_Channel->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation EEZE 14,15-EEZE EEZE->EET_Receptor Antagonism

Caption: Signaling pathway of EET-mediated vasodilation and its antagonism by 14,15-EEZE.

Experimental_Workflow A Vessel Isolation & Mounting B Equilibration & Normalization A->B C Viability & Endothelium Integrity Check B->C D Pre-incubation (Vehicle or 14,15-EEZE) C->D E Pre-constriction with Agonist D->E F Cumulative Concentration-Response Curve to EET Agonist E->F G Data Analysis F->G

Caption: General experimental workflow for a wire myography experiment with 14,15-EEZE.

Troubleshooting_Logic Start Problem: 14,15-EEZE not blocking EET-induced vasodilation Q1 Is the vasodilation purely EET-mediated? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is 14,15-EEZE being metabolized? A1_Yes->Q2 Sol1 Block parallel pathways (e.g., NO, Prostaglandins) A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Co-incubate with an sEH inhibitor (e.g., AUDA) A2_Yes->Sol2 Q3 Is the 14,15-EEZE concentration optimal? A2_No->Q3 A3_Yes Yes Q3->A3_Yes Consider other factors (e.g., tissue variability) A3_No No Q3->A3_No Sol3 Perform concentration-response curve for 14,15-EEZE A3_No->Sol3

Caption: A logical decision tree for troubleshooting unexpected results with 14,15-EEZE.

References

minimizing artifacts when using 14,15-Epoxyeicosa-5(Z)-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14,15-Epoxyeicosa-5(Z)-enoic acid (also commonly known as 14,15-EET). This resource is designed for researchers, scientists, and drug development professionals to help minimize artifacts and troubleshoot common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is 14,15-Epoxyeicosa-5(Z)-enoic acid and what are its primary biological activities?

14,15-Epoxyeicosa-5(Z)-enoic acid, a regioisomer of epoxyeicosatrienoic acids (EETs), is a metabolite of arachidonic acid formed by cytochrome P450 epoxygenases.[1] It is a signaling molecule involved in various physiological processes.[1] Key activities include vasodilation, anti-inflammatory effects, and modulation of cell proliferation and apoptosis.[2][3][4] It is considered an endothelium-derived hyperpolarizing factor (EDHF).[5][6]

Q2: What are the main challenges and potential sources of artifacts when working with 14,15-EET?

The primary challenges when working with 14,15-EET are its chemical and metabolic instability. It is prone to auto-oxidation and rapid hydrolysis to its less active diol form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), by soluble epoxide hydrolase (sEH).[2][7][8] Improper handling and storage can lead to degradation, resulting in experimental artifacts.[9]

Q3: How should 14,15-EET be properly stored and handled to maintain its integrity?

To ensure stability, 14,15-EET should be stored at -20°C.[10] It is often supplied in a solution, such as ethanol (B145695), under an inert atmosphere like argon.[9] The compound is unstable in the presence of oxygen and direct sunlight.[9] All transfers should be performed under an inert atmosphere, and glassware should be pre-rinsed with an appropriate solvent like absolute ethanol.[9]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity Observed

Possible Causes:

  • Degradation of 14,15-EET: The compound may have degraded due to improper storage, handling, or exposure to air and light.

  • Metabolism in Cell Culture: Rapid conversion to the less active 14,15-DHET by soluble epoxide hydrolase (sEH) in cellular assays.[2][11]

  • Low Solubility in Aqueous Media: Poor solubility can lead to a lower effective concentration.

Solutions:

  • Verify Compound Integrity: Use fresh aliquots for each experiment. If possible, verify the compound's integrity using analytical methods like mass spectrometry.

  • Inhibit sEH: In cellular experiments, consider co-incubation with a soluble epoxide hydrolase inhibitor (sEHi) to prevent metabolic degradation of 14,15-EET.[2]

  • Proper Solubilization: Prepare stock solutions in organic solvents like ethanol, DMSO, or DMF. For aqueous buffers, ensure the final solvent concentration is low and does not affect the cells. Refer to the solubility data in the table below.

Issue 2: High Variability in Experimental Replicates

Possible Causes:

  • "Edge Effect" in Plate-Based Assays: Wells on the edge of microtiter plates are prone to evaporation, leading to changes in concentration and cell viability.[12]

  • Inconsistent Cell Plating: Uneven cell distribution can lead to variability in responses.

  • Compound Precipitation: The compound may precipitate out of the solution at the working concentration in aqueous media.

Solutions:

  • Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or buffer to maintain a humid environment.

  • Optimize Cell Plating: Ensure a homogenous cell suspension during plating. For some cell lines, stirring the cells on ice during plating may help.[12]

  • Check for Precipitation: Visually inspect solutions for any signs of precipitation. If necessary, adjust the final concentration or the solvent used.

Data Presentation

Table 1: Solubility of 14,15-Epoxyeicosa-5(Z)-enoic Acid
SolventApproximate SolubilityReference
Ethanol50 mg/mL[5][10]
DMSO50 mg/mL[10]
DMF50 mg/mL[10]
PBS (pH 7.2)1 mg/mL[10]

Experimental Protocols

Protocol 1: General Handling and Preparation of 14,15-EET for In Vitro Assays
  • Thawing: Thaw the vial of 14,15-EET on wet ice.

  • Inert Atmosphere: If not already under an inert gas, briefly flush the vial with argon or nitrogen before opening.

  • Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., ethanol).

  • Working Dilutions: Make serial dilutions from the stock solution. For aqueous-based assays, the final concentration of the organic solvent should be kept to a minimum (typically <0.1%) to avoid solvent effects on cells.

  • Usage: Use the prepared solutions immediately. Do not store diluted aqueous solutions.

Protocol 2: Vascular Relaxation Assay in Bovine Coronary Arteries

This protocol is adapted from studies demonstrating the vasorelaxant effects of 14,15-EET.

  • Preparation: Isolate bovine coronary artery rings.

  • Pre-constriction: Pre-constrict the arterial rings with a thromboxane-mimetic like U46619.[2][6]

  • Treatment: Add cumulative concentrations of 14,15-EET to the bath.

  • Measurement: Measure changes in isometric tension to determine the extent of vasorelaxation.[2]

  • Antagonist Studies: To test for antagonism, pre-incubate the arterial rings with a potential antagonist before adding 14,15-EET.[6]

Visualizations

experimental_workflow Experimental Workflow for Cellular Assays cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare 14,15-EET Stock (in Ethanol/DMSO) add_eet Add 14,15-EET (Working Dilution) prep_compound->add_eet prep_cells Culture and Seed Cells in Microplate add_inhibitor Optional: Add sEH Inhibitor prep_cells->add_inhibitor add_inhibitor->add_eet incubate Incubate at 37°C add_eet->incubate assay Perform Cellular Assay (e.g., MTT, Western Blot) incubate->assay data_analysis Data Analysis assay->data_analysis

Caption: Workflow for cellular experiments using 14,15-EET.

signaling_pathway Simplified Signaling Pathways of 14,15-EET cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus EET 14,15-EET GPCR G-Protein Coupled Receptor (putative) EET->GPCR Binds EGFR EGFR EET->EGFR Transactivates sEH sEH EET->sEH Metabolized by PPARg PPARγ EET->PPARg Activates PI3K_AKT PI3K/AKT Pathway GPCR->PI3K_AKT EGFR->PI3K_AKT ERK ERK Pathway EGFR->ERK Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) PI3K_AKT->Gene_Expression ERK->Gene_Expression DHET 14,15-DHET sEH->DHET PPARg->Gene_Expression

Caption: Potential signaling pathways activated by 14,15-EET.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent or No Biological Effect check_compound Is the 14,15-EET solution freshly prepared from a properly stored aliquot? start->check_compound prepare_fresh Prepare fresh dilutions from a new aliquot. Handle under inert gas. check_compound->prepare_fresh No check_metabolism Are you using a cellular system with active sEH? check_compound->check_metabolism Yes prepare_fresh->check_metabolism use_sEH_inhibitor Add a soluble epoxide hydrolase inhibitor (sEHi) to the assay. check_metabolism->use_sEH_inhibitor Yes check_solubility Is the final concentration below the solubility limit in your aqueous buffer? check_metabolism->check_solubility No use_sEH_inhibitor->check_solubility adjust_concentration Lower the final concentration or adjust the vehicle (e.g., ethanol <0.1%). check_solubility->adjust_concentration No final_check Re-run experiment with optimized conditions. check_solubility->final_check Yes adjust_concentration->final_check

Caption: Decision tree for troubleshooting inconsistent results.

References

Technical Support Center: sEH Activity and 14,15-EE-5(Z)-E Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of soluble epoxide hydrolase (sEH) activity on the efficacy of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E).

Frequently Asked Questions (FAQs)

Q1: What is the relationship between soluble epoxide hydrolase (sEH) and this compound?

A1: Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs) into their corresponding dihydroxyeicosatrienoic acids (DHETs)[1][2][3]. This compound is a structural analog of 14,15-EET and acts as an antagonist of EET-induced biological effects, such as vasodilation[4][5][6]. Critically, sEH can also metabolize this compound, converting it to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE)[4]. This metabolic conversion by sEH alters the antagonist selectivity of the compound[4].

Q2: How does sEH activity affect the antagonist profile of this compound?

A2: The conversion of this compound to 14,15-DHE5ZE by sEH modifies its antagonist properties. While this compound can inhibit the vascular relaxation induced by various EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET), its metabolite, 14,15-DHE5ZE, is a selective antagonist of 14,15-EET-induced relaxations[4]. Therefore, in experimental systems with high sEH activity, the observed antagonist effects may be primarily due to 14,15-DHE5ZE and will be specific to the 14,15-EET signaling pathway.

Q3: Why should I consider using an sEH inhibitor in my experiments with this compound?

A3: Using a selective sEH inhibitor, such as 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), can prevent the metabolism of this compound to 14,15-DHE5ZE[4]. This allows researchers to study the effects of the parent compound, this compound, without the confounding influence of its metabolite. For instance, in the presence of an sEH inhibitor, this compound shows broader antagonist activity against different EET regioisomers[4].

Q4: What are the downstream signaling pathways affected by this compound?

A4: this compound, as an EET antagonist, can inhibit signaling pathways activated by EETs. EETs are known to be involved in various signaling cascades that regulate vascular tone, inflammation, and cell growth[1][7]. Key pathways include the activation of G-protein coupled receptors, leading to the opening of potassium channels and subsequent hyperpolarization of vascular smooth muscle cells, resulting in vasodilation[5][8]. Additionally, EETs can influence the mitogen-activated protein (MAP) kinase and PI3-kinase/AKT pathways[9]. By antagonizing these actions, this compound can modulate these physiological processes.

Troubleshooting Guides

Issue 1: Inconsistent or weaker than expected antagonist activity of this compound.

Possible Cause Troubleshooting Step
High endogenous sEH activity in the experimental model (cell line, tissue, etc.). Co-incubate with a potent and selective sEH inhibitor (e.g., AUDA) to prevent the metabolism of this compound. This will help maintain the concentration of the parent compound and its broader antagonist profile[4].
Degradation of this compound stock solution. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., ethanol) and store at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Suboptimal concentration of this compound. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Effective concentrations can vary between different biological systems. A concentration of 10 µM has been shown to inhibit approximately 80% of 14,15-EET-induced relaxation in bovine coronary arteries[6].

Issue 2: Unexpected selectivity of this compound antagonism, primarily affecting 14,15-EET signaling.

Possible Cause Troubleshooting Step
Metabolism of this compound to the 14,15-EET selective antagonist, 14,15-DHE5ZE, by sEH. Confirm sEH expression and activity in your experimental model using a commercially available sEH activity assay kit or by western blot. To study the non-selective antagonism of the parent compound, pretreat your system with an sEH inhibitor before adding this compound[4].
The specific signaling pathway under investigation is predominantly regulated by 14,15-EET. Characterize the expression and activity of different cytochrome P450 epoxygenases in your model to understand the profile of endogenous EETs being produced.

Quantitative Data Summary

Table 1: Effect of 14,15-DHE5ZE on EET-Induced Relaxation in Bovine Coronary Arteries

EET RegioisomerMaximal Relaxation (%)Maximal Relaxation with 10 µM 14,15-DHE5ZE (%)
14,15-EET83.4 ± 4.536.1 ± 9.0
11,12-EETNot specifiedNo significant inhibition
8,9-EETNot specifiedNo significant inhibition
5,6-EETNot specifiedNo significant inhibition
p < 0.001 vs. 14,15-EET alone. Data from[4].

Table 2: IC50 Values of Common sEH Inhibitors

InhibitorIC50 (nM)
AUDA~3
AUDA-PEGNot specified
AEPUNot specified
GSK2256294ANot specified
Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: In Vitro sEH Inhibition Assay (Fluorescence-Based)

This protocol is designed to determine the inhibitory effect of a compound on sEH activity using a fluorogenic substrate.

Materials:

  • Recombinant human or murine sEH

  • sEH inhibitor (e.g., AUDA as a positive control)

  • Fluorogenic sEH substrate (e.g., PHOME)

  • Assay Buffer: 0.1 M Sodium Phosphate, pH 7.4

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add 50 µL of the assay buffer to each well.

  • Add 50 µL of the sEH inhibitor at various concentrations (or vehicle for control wells).

  • Add 50 µL of the diluted sEH enzyme solution to all wells except for the no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the PHOME substrate solution to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30 minutes) at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Protocol 2: Assessment of this compound Antagonism in Vascular Rings

This protocol assesses the antagonist effect of this compound on EET-induced vasodilation in isolated arterial rings.

Materials:

  • Isolated arterial rings (e.g., bovine coronary artery)

  • Organ bath system with force transducers

  • Krebs-Henseleit buffer

  • Vasoconstrictor (e.g., U46619)

  • 14,15-EET (agonist)

  • This compound (antagonist)

  • sEH inhibitor (optional, e.g., AUDA)

  • Data acquisition system

Procedure:

  • Mount the arterial rings in the organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Allow the rings to equilibrate under optimal tension.

  • Pre-constrict the rings with a vasoconstrictor (e.g., U46619) to achieve a stable submaximal contraction.

  • Control Group: Generate a cumulative concentration-response curve to 14,15-EET.

  • Antagonist Group: Pre-incubate a separate set of rings with this compound (e.g., 10 µM) for a defined period (e.g., 30 minutes) before generating the cumulative concentration-response curve to 14,15-EET.

  • (Optional) sEH Inhibition Group: Pre-incubate rings with an sEH inhibitor (e.g., 1 µM AUDA) before adding this compound and then generating the 14,15-EET concentration-response curve.

  • Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction.

  • Compare the concentration-response curves between the groups to determine the antagonist effect of this compound.

Visualizations

sEH_Metabolism_Pathway cluster_0 Metabolism of this compound 14_15_EE_5_Z_E This compound (Broad EET Antagonist) 14_15_DHE5ZE 14,15-DHE5ZE (Selective 14,15-EET Antagonist) 14_15_EE_5_Z_E->14_15_DHE5ZE Hydrolysis sEH Soluble Epoxide Hydrolase (sEH) sEH->14_15_EE_5_Z_E

Caption: Metabolism of this compound by sEH.

experimental_workflow cluster_workflow Experimental Workflow: Assessing sEH Impact prep Prepare Experimental System (e.g., Isolated Arterial Rings) pre_treat Pre-treatment Group prep->pre_treat control Control Group pre_treat->control Vehicle seh_inhibitor sEH Inhibitor Group (e.g., +AUDA) pre_treat->seh_inhibitor sEH Inhibitor antagonist Add this compound control->antagonist seh_inhibitor->antagonist agonist Add EET Agonist (e.g., 14,15-EET) antagonist->agonist measure Measure Biological Response (e.g., Vasodilation) agonist->measure analyze Analyze and Compare Results measure->analyze

Caption: Workflow for sEH impact assessment.

signaling_pathway cluster_pathway EET Signaling and Antagonism by this compound EET EETs (e.g., 14,15-EET) Receptor Putative EET Receptor (GPCR) EET->Receptor G_protein Gαs Activation Receptor->G_protein PKA PKA Activation G_protein->PKA K_channel K+ Channel Opening PKA->K_channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Antagonist This compound Antagonist->Receptor Blocks

Caption: EET signaling pathway and its antagonism.

References

Technical Support Center: Ensuring Specificity of 14,15-EEZE in Complex Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), a selective antagonist of the epoxyeicosatrienoic acid (EET) signaling pathway. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, ensuring the specificity of your results.

Frequently Asked Questions (FAQs)

Q1: What is 14,15-EEZE and what is its primary mechanism of action?

A1: 14,15-EEZE is a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET). It functions as a selective antagonist of EETs, particularly 14,15-EET.[1][2] It is believed to act as a direct antagonist at a putative EET receptor binding site, which may be located on the cell membrane or intracellularly.[3][4] By blocking the actions of EETs, 14,15-EEZE allows researchers to investigate the physiological and pathological roles of the EET signaling pathway.

Q2: How specific is 14,15-EEZE for the EET pathway?

A2: 14,15-EEZE demonstrates a high degree of selectivity for the EET pathway. Studies have shown that it effectively blocks vascular relaxations induced by all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET).[1][2] Importantly, it does not inhibit relaxations caused by other signaling molecules such as sodium nitroprusside (a nitric oxide donor), iloprost (B1671730) (a prostacyclin analog), or potassium channel openers like bimakalim (B54165) and NS1619.[1][2] Furthermore, it does not appear to block mitochondrial ATP-sensitive potassium (mitoKATP) channels.[3][4]

Q3: Does 14,15-EEZE have any intrinsic agonist activity?

A3: 14,15-EEZE has been observed to possess some weak intrinsic vasodilator activity in certain experimental models, such as the mesenteric artery.[3][4] In U46619-precontracted bovine coronary rings, 14,15-EET induced maximal relaxations of 80%, whereas 14,15-EEZE alone induced maximal relaxations of only 21%.[1] This limited agonist activity should be considered when designing experiments and interpreting results.

Q4: What are the main off-target effects to be aware of?

A4: While generally selective, researchers should be aware of potential off-target effects. One study indicated that 14,15-EEZE does not alter the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), another important metabolite of arachidonic acid.[1][2] It also does not appear to directly inhibit the activity of soluble epoxide hydrolase (sEH), the enzyme responsible for metabolizing EETs to their less active dihydroxy-eicosatrienoic acids (DHETs).[1] In fact, in some systems, 14,15-EEZE has been shown to increase EET concentrations while decreasing DHET concentrations, suggesting it may inhibit EET metabolism.[1]

Troubleshooting Guide

Issue 1: No observable effect of 14,15-EEZE in my experiment.

Possible Cause Troubleshooting Step
Suboptimal Concentration The effective concentration of 14,15-EEZE can vary depending on the biological system. In bovine coronary artery rings, 10 µmol/L was effective at inhibiting EET-induced relaxations.[1][2] In canine models, a dose of 0.128 mg/kg was used.[3] Perform a dose-response curve to determine the optimal concentration for your specific model.
Poor Solubility 14,15-EEZE is a lipid. Ensure it is properly dissolved in a suitable vehicle (e.g., ethanol, DMSO) before diluting in your experimental buffer. Check for precipitation.
Degradation of the Compound Store 14,15-EEZE according to the manufacturer's instructions, typically at -20°C or -80°C, and protect from light and repeated freeze-thaw cycles.
Low Endogenous EET Levels The effect of an antagonist is dependent on the presence of the agonist. If the endogenous production of EETs in your system is low, the effect of 14,15-EEZE may be minimal. Consider co-administration with an sEH inhibitor like AUDA to increase endogenous EET levels.[3][5]

Issue 2: Unexpected or contradictory results.

Possible Cause Troubleshooting Step
Intrinsic Agonist Activity As mentioned, 14,15-EEZE can have weak vasodilator effects.[3][4] Include a control group treated with 14,15-EEZE alone to assess its intrinsic activity in your system.
Off-Target Effects on Other Pathways While selective, it's crucial to include appropriate controls. To confirm specificity, test whether 14,15-EEZE affects pathways known to be independent of EETs in your system. For example, use agonists for other signaling pathways that produce a similar physiological response.[1][2]
Cell Type or Species-Specific Differences The effects of 14,15-EEZE and the underlying EET signaling pathways can differ between cell types and species. Carefully review the literature for studies using similar models.

Quantitative Data Summary

Table 1: Effect of 14,15-EEZE on Myocardial Infarct Size in a Canine Model

Treatment GroupDoseMyocardial Infarct Size (% of Area at Risk)Citation
Vehicle (Control)-21.8 ± 1.6[3][5][6]
11,12-EET0.128 mg/kg8.7 ± 2.2[3][5][6]
14,15-EET0.128 mg/kg9.4 ± 1.3[3][5][6]
14,15-EEZE0.128 mg/kg21.0 ± 3.6[3][5][6]
14,15-EEZE + 11,12-EET0.128 mg/kg each17.8 ± 1.4[3][5][6]
14,15-EEZE + 14,15-EET0.128 mg/kg each19.2 ± 2.4[3][5][6]
AUDA (sEH inhibitor) - Low Dose0.157 mg/kg14.4 ± 1.2[3][5][6]
AUDA (sEH inhibitor) - High Dose0.314 mg/kg9.4 ± 1.8[3][5][6]
14,15-EEZE + AUDA (High Dose)0.128 mg/kg + 0.314 mg/kg19.3 ± 1.6[3][5][6]
Diazoxide (mitoKATP opener)3 mg/kg10.2 ± 1.9[3][5][6]
14,15-EEZE + Diazoxide0.128 mg/kg + 3 mg/kg10.4 ± 1.4[3][5][6]

Table 2: Effect of 14,15-EEZE on EET-Induced Relaxation in Bovine Coronary Arteries

AgonistConcentration% Maximal Relaxation (without 14,15-EEZE)% Maximal Relaxation (with 10 µmol/L 14,15-EEZE)Citation
14,15-EET1 µmol/L~80%~18%[1]
11,12-EET1 µmol/L~85%~40%[1]
8,9-EET1 µmol/L~90%~50%[1]
5,6-EET1 µmol/L~80%~60%[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of 14,15-EEZE Specificity in Bovine Coronary Arteries

  • Tissue Preparation: Isolate bovine coronary arteries and cut them into rings (3-4 mm in width).

  • Mounting: Mount the arterial rings in organ baths containing a physiological salt solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Pre-contraction: Pre-contract the arterial rings with a thromboxane (B8750289) A2 mimetic, U46619 (e.g., 20 nmol/L), to induce a stable contraction.

  • 14,15-EEZE Pre-incubation: For the experimental group, pre-incubate the arterial rings with 14,15-EEZE (e.g., 10 µmol/L) for a sufficient period (e.g., 20-30 minutes) to allow for receptor binding. The control group should be incubated with the vehicle.

  • Cumulative Concentration-Response Curves: Generate cumulative concentration-response curves for various vasodilators:

    • EETs (e.g., 14,15-EET, 11,12-EET)

    • Sodium Nitroprusside (NO donor)

    • Iloprost (Prostacyclin analog)

    • Bimakalim (KATP channel opener)

  • Data Analysis: Measure the changes in isometric tension and express them as a percentage of the pre-contraction. Compare the concentration-response curves in the presence and absence of 14,15-EEZE to determine its inhibitory effect.[1][2]

Protocol 2: In Vivo Evaluation of 14,15-EEZE in a Canine Model of Myocardial Ischemia-Reperfusion

  • Animal Preparation: Anesthetize adult mongrel dogs and surgically prepare them for monitoring of hemodynamic parameters.

  • Coronary Artery Occlusion: Induce regional myocardial ischemia by occluding the left anterior descending (LAD) coronary artery for 60 minutes.

  • Drug Administration:

    • Control Group: Administer vehicle via intracoronary infusion 15 minutes before LAD occlusion.

    • EET Group: Administer 11,12-EET or 14,15-EET (0.128 mg/kg) 15 minutes before occlusion.

    • 14,15-EEZE Group: Administer 14,15-EEZE (0.128 mg/kg) 15 minutes before occlusion.

    • Antagonism Group: Administer 14,15-EEZE (0.128 mg/kg) 5 minutes before the administration of 11,12-EET or 14,15-EET.

  • Reperfusion: After the 60-minute occlusion, remove the ligature to allow for 3 hours of reperfusion.

  • Infarct Size Measurement: At the end of the reperfusion period, excise the heart and measure the area at risk and the infarct size using standard staining techniques (e.g., triphenyltetrazolium (B181601) chloride).

  • Data Analysis: Express the infarct size as a percentage of the area at risk (IS/AAR) and compare the different treatment groups.[3][5][6]

Visualizations

EET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid_mem Arachidonic Acid EET_Receptor Putative EET Receptor (GPCR) G_Protein Gαs EET_Receptor->G_Protein K_Channel K+ Channel (e.g., BKCa) Cellular_Response Vasodilation, Anti-inflammation, Cardioprotection K_Channel->Cellular_Response Hyperpolarization EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Arachidonic_Acid_cyto Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid_cyto->CYP_Epoxygenase EETs 14,15-EET CYP_Epoxygenase->EETs EETs->EET_Receptor Binds EETs->EGFR Transactivates sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolism DHETs 14,15-DHET (less active) sEH->DHETs G_Protein->K_Channel Activates AKT AKT PI3K->AKT AKT->Cellular_Response ERK->Cellular_Response EEZE 14,15-EEZE EEZE->EET_Receptor Blocks

Caption: Simplified signaling pathway of 14,15-EET and the antagonistic action of 14,15-EEZE.

Experimental_Workflow cluster_invitro In Vitro Specificity Assay cluster_invivo In Vivo Efficacy Assay A Isolate & Mount Bovine Coronary Arteries B Pre-contract with U46619 A->B C Incubate with Vehicle (Control) B->C D Incubate with 14,15-EEZE (Experimental) B->D E Generate Concentration-Response Curves to Vasodilators C->E D->E F Compare Relaxation Responses E->F G Canine Model Preparation H Administer Treatment Groups (Vehicle, EET, EEZE, Combo) G->H I Induce Myocardial Ischemia (60 min LAD Occlusion) H->I J Reperfusion (3 hours) I->J K Measure Infarct Size J->K L Analyze IS/AAR K->L

Caption: General experimental workflows for assessing the specificity and efficacy of 14,15-EEZE.

Troubleshooting_Logic Start Experiment with 14,15-EEZE Q1 Is an effect observed? Start->Q1 A1_Yes Is the effect as expected? Q1->A1_Yes Yes A1_No No observable effect Q1->A1_No No A2_Yes Proceed with further experiments A1_Yes->A2_Yes Yes A2_No Unexpected/Contradictory Results A1_Yes->A2_No No Troubleshoot_NoEffect Check: - Concentration (Dose-response) - Solubility & Degradation - Endogenous EET levels A1_No->Troubleshoot_NoEffect Troubleshoot_Unexpected Check: - Intrinsic agonist activity (EEZE alone control) - Off-target effects (use other pathway agonists) - Model-specific differences (literature review) A2_No->Troubleshoot_Unexpected

Caption: A logical workflow for troubleshooting common issues in experiments involving 14,15-EEZE.

References

Technical Support Center: In Vivo Studies with 14,15-Epoxyeicosa-5(Z)-enoic Acid (14,15-EEZE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 14,15-EEZE in vivo?

A1: 14,15-EEZE functions as an antagonist of Epoxyeicosatrienoic Acids (EETs).[1][2] It competitively blocks the effects of all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) at their putative receptor sites, thereby inhibiting their biological actions such as vasodilation.[1][2]

Q2: I'm not observing the expected antagonist effect in my in vivo model. What are the potential causes?

A2: Several factors could contribute to a lack of efficacy:

  • Metabolic Instability: 14,15-EEZE is a substrate for soluble epoxide hydrolase (sEH), which rapidly converts it to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[3] This metabolite has a different antagonist profile, being more selective for 14,15-EET.[3] Consider co-administration with an sEH inhibitor (sEHi) like AUDA to prevent this conversion.[3]

  • Formulation and Solubility: As a lipid, 14,15-EEZE has poor aqueous solubility. Improper formulation can lead to low bioavailability. Ensure the vehicle used is appropriate for in vivo administration and that the compound is fully solubilized.

  • Dosing: The dose may be insufficient for the specific animal model or disease state. Refer to published studies for effective dose ranges (see Quantitative Data Summary).

  • Intrinsic Agonist Activity: In some vascular beds, 14,15-EEZE has been noted to possess minor intrinsic vasodilator activity, which could complicate the interpretation of results.[1][2]

Q3: How does the metabolism of 14,15-EEZE by soluble epoxide hydrolase (sEH) impact experimental results?

A3: The metabolism of 14,15-EEZE to 14,15-DHE5ZE by sEH is a critical challenge.[3] This conversion changes the antagonist's selectivity; while 14,15-EEZE broadly inhibits all EET regioisomers, 14,15-DHE5ZE is a selective inhibitor of only 14,15-EET-induced relaxations.[3] This metabolic conversion can therefore lead to a weaker or more selective antagonist effect than anticipated.[3]

Q4: Should I co-administer an sEH inhibitor with 14,15-EEZE?

A4: Co-administration with an sEH inhibitor like 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) is highly recommended. This practice prevents the conversion of 14,15-EEZE to its less potent metabolite, 14,15-DHE5ZE, ensuring that the observed effects are attributable to the parent compound.[3] For instance, studies have shown that 14,15-EEZE inhibited 11,12-EET-induced relaxations to a greater extent when co-administered with AUDA.[3]

Q5: Are there known off-target effects for 14,15-EEZE?

A5: 14,15-EEZE is considered selective for the EET pathway. Studies have shown it does not block the effects of other vasodilators like sodium nitroprusside or iloprost.[2] It also does not appear to antagonize the mitochondrial ATP-sensitive potassium (mitoKATP) channel, a downstream effector in some EET signaling pathways.[1][4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Variable or Inconsistent Results Metabolic Degradation: Inconsistent sEH enzyme activity across subjects can lead to variable conversion of 14,15-EEZE to 14,15-DHE5ZE.[3]Co-administer a potent sEH inhibitor (e.g., AUDA) to standardize the metabolic fate of 14,15-EEZE.[3]
Poor Bioavailability: The compound may be precipitating out of solution upon administration due to poor solubility.Re-evaluate the formulation vehicle. Consider using solvents like ethanol (B145695) or employing delivery systems such as osmotic minipumps for continuous infusion.[5]
Unexpected Agonist Effect Intrinsic Activity: 14,15-EEZE can exhibit partial agonist (vasodilator) activity at higher concentrations in some tissues.[1][2]Perform a dose-response curve to identify a concentration range that provides antagonism without significant agonist effects.
Lack of Efficacy in Cardioprotection Model Insufficient Blockade of Endogenous EETs: The dose of 14,15-EEZE may not be high enough to fully antagonize the protective effects of endogenous EETs.Increase the dose of 14,15-EEZE. In canine models, 0.128 mg/kg was effective in blocking EET-induced cardioprotection.[1][6]
Mechanism Independence: The observed cardioprotective effect may be independent of the EET pathway.Use 14,15-EEZE as a tool to confirm EET dependence. For example, it blocked AUDA-induced cardioprotection but not that induced by diazoxide, a mitoKATP channel opener.[1][4]
Difficulty Interpreting Cancer Metastasis Results Complex Signaling: EETs can promote tumor growth and metastasis through pathways like EGFR and PI3K/Akt.[7] The net effect of 14,15-EEZE will depend on the specific tumor model and its reliance on the EET pathway.Use 14,15-EEZE in conjunction with inhibitors of downstream signaling molecules (e.g., EGFR or PI3K inhibitors) to dissect the pathway.[7]

Quantitative Data Summary

Table 1: In Vitro Antagonist Activity of 14,15-EEZE

PreparationAgonistConcentration of 14,15-EEZEEffect
Bovine Coronary Artery Rings14,15-EET10 µmol/LInhibited maximal relaxation from ~85% to 18%.[2]
Bovine Coronary Artery Rings11,12-EET, 8,9-EET, 5,6-EET10 µmol/LInhibited concentration-related relaxations.[2]

Table 2: In Vivo Efficacy of 14,15-EEZE in Cardioprotection (Canine Model)

Treatment GroupDoseInfarct Size (% of Area at Risk)
Vehicle Control-21.8 ± 1.6
14,15-EET0.128 mg/kg9.4 ± 1.3
14,15-EEZE0.128 mg/kg21.0 ± 3.6
14,15-EEZE + 14,15-EET0.128 mg/kg each19.2 ± 2.4
AUDA (sEH Inhibitor)0.314 mg/kg9.4 ± 1.8
14,15-EEZE + AUDA0.128 mg/kg + 0.314 mg/kg19.3 ± 1.6
Data from a canine model of 60 min coronary artery occlusion and 3 hours of reperfusion.[1][4]

Experimental Protocols

Protocol 1: Evaluation of Cardioprotective Effects in a Canine Model

This protocol is adapted from studies investigating the effect of 14,15-EEZE on myocardial infarct size.[1][6]

  • Animal Model: Anesthetized dogs subjected to 60 minutes of left anterior descending (LAD) coronary artery occlusion followed by 3 hours of reperfusion.

  • Drug Preparation: Dissolve 14,15-EEZE in ethanol. The final concentration should be prepared to deliver the target dose in a small volume suitable for intracoronary infusion.

  • Administration:

    • Administer 14,15-EEZE (e.g., 0.128 mg/kg) via a 2-3 minute intracoronary infusion.[6]

    • For antagonist studies, administer 14,15-EEZE 5 minutes prior to the administration of an EET agonist (e.g., 11,12-EET or 14,15-EET).[6]

    • To study the role of endogenous EETs, administer 14,15-EEZE 15 minutes prior to an sEH inhibitor like AUDA.[1]

  • Endpoint Measurement: At the end of the reperfusion period, measure the myocardial infarct size, typically expressed as a percentage of the area at risk (IS/AAR).

Protocol 2: Inhibition of Cancer Cell Motility and Metastasis

This protocol is based on studies examining the role of EETs and their antagonists in cancer biology.[5][8]

  • Animal Model: Use an appropriate cancer model, such as the Lewis Lung Carcinoma (LLC) resection metastasis model in mice.

  • Drug Preparation and Delivery:

    • For continuous in vivo delivery, use osmotic minipumps.

    • Dissolve 14,15-EEZE or its more stable analogs (e.g., 14,15-EEZE-mSI) in a suitable vehicle (e.g., 30% EtOH).[5]

    • Load the solution into osmotic minipumps for intraperitoneal administration at the desired dose (e.g., 0.21 mg/mouse for 14,15-EEZE-mSI).[8]

  • Experimental Procedure:

    • Implant tumor cells (e.g., LLC) in mice.

    • After tumors are established, resect the primary tumor.

    • On the day of resection, begin treatment with the 14,15-EEZE analog or vehicle via the implanted osmotic minipump.

  • Endpoint Measurement: Monitor for metastasis development and overall survival. Quantify metastatic tumor burden in relevant organs (e.g., lungs) at the study endpoint.

Visualizing Workflows and Pathways

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Animal_Model Select In Vivo Model (e.g., Canine Ischemia, Mouse Cancer) Drug_Prep Prepare 14,15-EEZE Formulation (Consider co-formulation with sEHi) Baseline Acquire Baseline Measurements (e.g., Hemodynamics, Tumor Size) Drug_Prep->Baseline Admin Administer 14,15-EEZE (Route: IV, IP, IC) Baseline->Admin Stimulus Apply Pathophysiological Stimulus (e.g., Occlusion, Tumor Resection) Admin->Stimulus Troubleshoot Troubleshooting Point: Metabolism by sEH Admin->Troubleshoot Endpoint Measure Primary Endpoints (e.g., Infarct Size, Metastasis) Stimulus->Endpoint Data_Analysis Statistical Analysis and Interpretation Endpoint->Data_Analysis G cluster_pathway EET Synthesis and Signaling cluster_metabolism 14,15-EEZE Metabolism and Action AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP EETs EETs (e.g., 14,15-EET) CYP->EETs Receptor Putative EET Receptor (GPCR) EETs->Receptor Effect Biological Effect (e.g., Vasodilation, Cardioprotection) Receptor->Effect EEZE 14,15-EEZE (Antagonist) EEZE->Receptor BLOCKS sEH Soluble Epoxide Hydrolase (sEH) EEZE->sEH DHEZE 14,15-DHE5ZE (Selective Metabolite) sEH->DHEZE sEHi sEH Inhibitor (e.g., AUDA) sEHi->sEH INHIBITS

References

degradation of 14,15-EE-5(Z)-E in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14,15-EE-5(Z)-E. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the degradation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in cell culture?

The primary degradation pathway for this compound in a cellular environment is enzymatic hydrolysis of the epoxide group. This reaction is catalyzed by soluble epoxide hydrolase (sEH), an enzyme present in the cytosol of many cell types.[1][2][3] The resulting product is 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[4] This metabolic conversion is a major factor in limiting the biological half-life of this compound.[5][6]

Q2: How stable is this compound in cell culture media?

The stability of this compound in cell culture media is generally low, with an estimated half-life that can range from seconds to minutes, particularly in the presence of cells expressing soluble epoxide hydrolase (sEH).[5][6] In the absence of cells, its stability in media alone may be greater, but it is still susceptible to hydrolysis. The presence of serum, such as fetal calf serum (FCS), has been shown to protect the parent compound, 14,15-EET, from metabolism for at least 2 hours, and a similar protective effect can be expected for this compound.[7]

Q3: What are the main degradation products of this compound and are they biologically active?

The main degradation product of this compound is 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE), formed by the action of soluble epoxide hydrolase (sEH).[4] While the parent compound, 14,15-EET, is converted to the less active 14,15-DHET, the diol of the antagonist this compound (14,15-DHE5ZE) has been shown to selectively inhibit 14,15-EET-induced relaxations, indicating it retains some biological activity, albeit with a different selectivity profile than the parent antagonist.[4]

Q4: What factors can influence the degradation rate of this compound in my experiments?

Several factors can influence the degradation rate of this compound:

  • Cell Type and Density: Cells with high levels of soluble epoxide hydrolase (sEH) activity will degrade the compound more rapidly. Higher cell densities will also increase the rate of metabolism.

  • Serum Content: The presence and concentration of serum (e.g., FCS) in the culture media can protect this compound from degradation, likely through binding to albumin.[7]

  • Incubation Time: Due to its rapid metabolism, shorter incubation times will result in less degradation.

  • Temperature: Standard cell culture temperatures (37°C) will support enzymatic activity. Lowering the temperature during sample processing can help to reduce degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no biological effect of this compound. Rapid degradation of the compound in the cell culture medium.1. Reduce the incubation time. 2. Increase the initial concentration of this compound. 3. Include a soluble epoxide hydrolase (sEH) inhibitor, such as AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid), to reduce metabolic breakdown.[4] 4. Ensure the presence of serum in the media if compatible with the experimental design.[7]
High variability between replicate experiments. Inconsistent cell numbers or sEH activity between wells or plates. Degradation during sample preparation.1. Ensure accurate and consistent cell seeding. 2. Perform experiments at a consistent cell confluency. 3. Minimize the time between treating cells and lysing or extracting them. Keep samples on ice during processing.
Difficulty in detecting this compound in cell lysates or media. The compound is highly lipophilic and may adhere to plasticware. Rapid cellular uptake and metabolism.1. Use low-binding microplates and pipette tips. 2. Include a wash step with a solvent (e.g., ethanol) to recover any compound adhering to the wells. 3. Analyze both the cell lysate and the culture medium to account for uptake and release of metabolites.[8]

Experimental Protocols

Protocol: Assessment of this compound Stability in Cell Culture

This protocol provides a general framework for determining the stability of this compound in the presence of cultured cells.

Materials:

  • Cultured cells of interest

  • Cell culture medium (e.g., DMEM) with and without serum

  • This compound stock solution (in ethanol (B145695) or DMSO)[9][10]

  • Soluble epoxide hydrolase (sEH) inhibitor (e.g., AUDA), optional

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724)

  • Ethyl acetate

  • Internal standard (e.g., (±)14(15)-EET-d11)[11]

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a desired density and allow them to adhere and grow to the desired confluency.

  • Preparation of Treatment Media: Prepare the treatment media by diluting the this compound stock solution to the final desired concentration in both serum-free and serum-containing media. If using an sEH inhibitor, add it to the media at this stage.

  • Treatment: Remove the existing culture medium from the cells and wash once with PBS. Add the prepared treatment media to the wells. Include cell-free wells with the treatment media as a control for non-enzymatic degradation.

  • Time-Course Incubation: Incubate the plate at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect both the culture medium and the cells.

  • Sample Collection and Extraction:

    • Medium: Transfer the medium from each well to a new tube.

    • Cells: Wash the cells in the well with ice-cold PBS, then lyse the cells directly in the well or scrape and collect them.

    • Extraction: To both the medium and cell lysate samples, add the internal standard. Stop the enzymatic reaction and extract the lipids by adding 2 volumes of ice-cold acetonitrile followed by 4 volumes of ethyl acetate.[12] Vortex thoroughly and centrifuge to separate the phases.

  • Sample Preparation for LC-MS/MS: Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).[12]

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining this compound and the formation of its diol metabolite, 14,15-DHE5ZE.

  • Data Analysis: Plot the concentration of this compound against time to determine its degradation rate and half-life under the different conditions (with/without cells, with/without serum).

Visualizations

Signaling Pathway of 14,15-EET (Parent Compound of this compound)

EET_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 14_15_EET 14,15-EET Receptor Putative EET Receptor 14_15_EET->Receptor sEH Soluble Epoxide Hydrolase (sEH) 14_15_EET->sEH Metabolism PPAR PPARα/γ 14_15_EET->PPAR Activation GPCR Gαs Receptor->GPCR EGFR EGFR Receptor->EGFR transactivation AC Adenylate Cyclase GPCR->AC PI3K PI3K EGFR->PI3K MAPK MAPK (ERK1/2) EGFR->MAPK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cell_Response Cellular Responses (Proliferation, Anti-apoptosis, Vasodilation) PKA->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response MAPK->Cell_Response 14_15_DHET 14,15-DHET (Less Active) sEH->14_15_DHET 14_15_DHET->PPAR Potent Activation Gene_Expression Gene Expression PPAR->Gene_Expression

Caption: Generalized signaling pathways of 14,15-EET.

Experimental Workflow: Stability Assessment

Stability_Workflow A 1. Seed Cells in Multi-well Plate B 2. Prepare Treatment Media (± Serum, ± sEH inhibitor) A->B C 3. Treat Cells (Include Cell-Free Control) B->C D 4. Time-Course Incubation (e.g., 0-120 min) C->D E 5. Collect Media and Cell Lysates D->E F 6. Add Internal Standard & Perform Lipid Extraction E->F G 7. Evaporate & Reconstitute F->G H 8. LC-MS/MS Analysis G->H I 9. Quantify Parent Compound and Metabolite H->I J 10. Determine Degradation Rate and Half-Life I->J

Caption: Workflow for assessing the stability of this compound.

Logical Relationship: Factors Affecting Stability

Stability_Factors cluster_factors Influencing Factors sEH High sEH Activity Degradation This compound Degradation Rate sEH->Degradation Increases Serum Presence of Serum Serum->Degradation Decreases sEHi sEH Inhibitor sEHi->Degradation Decreases

Caption: Factors influencing the degradation of this compound.

References

how to control for 14,15-EEZE off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14,15-EEZE. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is 14,15-EEZE and what is its primary mechanism of action?

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a synthetic analog of the epoxyeicosatrienoic acid (EET) 14,15-EET. Its primary mechanism of action is as a selective antagonist of EETs, particularly 14,15-EET, at a putative EET receptor.[1][2] It is often used to investigate the physiological and pathological roles of EETs in various systems.

Q2: What are the known off-target effects of 14,15-EEZE?

While 14,15-EEZE is a selective EET antagonist, it is not entirely without off-target effects. The most significant known off-target interactions are:

  • Prostanoid Receptor Activity: 14,15-EEZE has been shown to interact with prostanoid receptors. Specifically, it can act as an agonist or partial agonist at the prostaglandin (B15479496) E2 receptor subtype EP2 (PTGER2).[3][4] This can lead to confounding effects in systems where prostanoid signaling is active.

  • Interaction with Soluble Epoxide Hydrolase (sEH): 14,15-EEZE has a complex relationship with sEH, the enzyme responsible for metabolizing EETs to their less active diols (DHETs). 14,15-EEZE can be metabolized by sEH, which may alter its antagonist profile.[5] Additionally, some studies suggest that 14,15-EEZE can inhibit the degradation of EETs to DHETs, potentially increasing local EET concentrations and complicating the interpretation of its antagonist effects.[6]

  • Intrinsic Vasodilator Activity: In some experimental settings, 14,15-EEZE has been observed to possess intrinsic vasodilator activity, independent of its EET antagonism.[2]

Q3: How can I control for the off-target effects of 14,15-EEZE in my experiments?

Controlling for the known off-target effects of 14,15-EEZE is crucial for accurate data interpretation. Here are some recommended control experiments:

  • To control for prostanoid receptor activity:

    • Use a selective prostanoid receptor antagonist, such as an EP2 antagonist (e.g., AH6809), in conjunction with 14,15-EEZE to block any effects mediated by this off-target interaction.[4]

    • Test the effects of known prostanoid receptor agonists (e.g., PGE2) in your system to understand the potential downstream signaling pathways that could be activated by 14,15-EEZE.

  • To control for interaction with sEH:

    • Co-administer a potent and selective sEH inhibitor (e.g., AUDA, t-AUCB) with 14,15-EEZE.[1][2] This will prevent the metabolism of 14,15-EEZE by sEH and help to isolate its direct antagonist effects.

    • Measure the levels of EETs and their corresponding DHETs in your experimental system using LC-MS/MS to directly assess the impact of 14,15-EEZE on EET metabolism.[1]

  • To confirm the specificity of EET antagonism:

    • Use an alternative EET antagonist with a different chemical structure and off-target profile, such as 14,15-EEZE-mSI, to validate your findings.

    • Perform rescue experiments by co-administering exogenous EETs with 14,15-EEZE to demonstrate that the observed effects are specifically due to the blockade of EET signaling.

Troubleshooting Guides

Problem 1: I am observing an unexpected physiological response after administering 14,15-EEZE that is not consistent with EET antagonism.

  • Possible Cause: This could be due to the off-target agonist activity of 14,15-EEZE at prostanoid receptors, particularly PTGER2.[3][4]

  • Troubleshooting Steps:

    • Review the literature to determine if your experimental system expresses PTGER2 or other prostanoid receptors that could be activated by 14,15-EEZE.

    • Perform a control experiment where you co-administer a selective PTGER2 antagonist with 14,15-EEZE. If the unexpected response is diminished or abolished, it is likely due to this off-target effect.

    • Consider using a different EET antagonist with no reported prostanoid receptor activity.

Problem 2: The inhibitory effect of 14,15-EEZE on EET-mediated responses is weaker or more variable than expected.

  • Possible Cause 1: Metabolism of 14,15-EEZE by soluble epoxide hydrolase (sEH) may be reducing its effective concentration at the target receptor.[5]

  • Troubleshooting Steps 1:

    • Incorporate a selective sEH inhibitor into your experimental design to prevent the breakdown of 14,15-EEZE.

    • If possible, measure the concentration of 14,15-EEZE and its metabolites in your samples to confirm its stability.

  • Possible Cause 2: 14,15-EEZE may be inhibiting the degradation of endogenous EETs, leading to an underestimation of its antagonist potency.[6]

  • Troubleshooting Steps 2:

    • Quantify the levels of endogenous EETs and DHETs in the presence and absence of 14,15-EEZE using LC-MS/MS to assess its impact on EET metabolism.

    • Use a structurally different EET antagonist for comparison.

Problem 3: I am unsure if the signaling pathway I am studying is a downstream target of EETs or an off-target effect of 14,15-EEZE.

  • Possible Cause: Both EETs and the off-target activation of prostanoid receptors by 14,15-EEZE can activate similar downstream signaling cascades, such as the cAMP/PKA and PI3K/Akt pathways.[7][8]

  • Troubleshooting Steps:

    • Use a multi-faceted approach to confirm the involvement of the EET pathway. This should include rescue experiments with exogenous EETs and the use of a second, structurally unrelated EET antagonist.

    • Map the signaling pathway using specific inhibitors for key kinases (e.g., PI3K inhibitors, PKA inhibitors) to dissect the contributions of different pathways.

    • Use a prostanoid receptor antagonist as a negative control to rule out the involvement of this off-target pathway.

Data Presentation

Table 1: Summary of 14,15-EEZE's Selectivity and Off-Target Profile

Target/Off-TargetInteractionPotency/ConcentrationSpecies/SystemReference(s)
Primary Target
Putative EET ReceptorAntagonistEffective at µM concentrationsVarious[1][2][6]
Known Off-Targets
Prostaglandin EP2 Receptor (PTGER2)Agonist/Partial AgonistMicromolar concentrationsRat[3][4]
Soluble Epoxide Hydrolase (sEH)Substrate/Inhibitor of EET degradationNot specifiedVarious[1][5][6]
Confirmed Non-Targets
20-HETE SynthesisNo effect10 µMRat renal microsomes[6]
Sodium Nitroprusside-induced relaxationNo effect10 µMBovine coronary arteries[6]
Iloprost-induced relaxationNo effect10 µMBovine coronary arteries[6]
K+ channel openers (bimakalim, NS1619)No effect10 µMBovine coronary arteries[6]
Mitochondrial KATP channelNo direct effectNot specifiedCanine heart[2]

Experimental Protocols

1. Vascular Reactivity Assay to Assess 14,15-EEZE Antagonism

  • Objective: To determine the ability of 14,15-EEZE to inhibit EET-induced vasodilation.

  • Methodology:

    • Isolate arterial rings (e.g., bovine coronary arteries) and mount them in an organ bath containing Krebs-bicarbonate buffer, gassed with 95% O2/5% CO2 at 37°C.

    • Pre-constrict the arterial rings with a thromboxane (B8750289) A2 mimetic (e.g., U46619) to a stable tension.

    • Generate a cumulative concentration-response curve to an EET regioisomer (e.g., 14,15-EET).

    • In a separate set of rings, pre-incubate with 14,15-EEZE (e.g., 1-10 µM) for a specified period (e.g., 30 minutes) before repeating the EET concentration-response curve.

    • As a control for off-target effects, perform concentration-response curves to a non-EET vasodilator (e.g., sodium nitroprusside) in the presence and absence of 14,15-EEZE.

    • Record changes in isometric tension and calculate the extent of relaxation. A rightward shift in the EET concentration-response curve in the presence of 14,15-EEZE indicates antagonism.

2. LC-MS/MS Analysis of EETs and DHETs

  • Objective: To quantify the levels of EETs and their metabolites (DHETs) in biological samples to assess the impact of 14,15-EEZE on EET metabolism.

  • Methodology:

    • Sample Preparation: Extract lipids from plasma, tissue homogenates, or cell culture media using a suitable organic solvent (e.g., ethyl acetate (B1210297) or solid-phase extraction).

    • Saponification (optional): To measure total EETs and DHETs (free and esterified), treat the lipid extract with a base (e.g., KOH) to hydrolyze the esters.

    • Derivatization (optional): To enhance sensitivity, derivatize the carboxylic acid group of the eicosanoids.

    • LC Separation: Separate the different EET and DHET regioisomers using a reverse-phase C18 column with a gradient elution of solvents like acetonitrile (B52724) and water with a small percentage of formic acid.

    • MS/MS Detection: Use a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify each analyte based on its unique parent and daughter ion transitions.

    • Quantification: Use stable isotope-labeled internal standards for each analyte to ensure accurate quantification.

3. Soluble Epoxide Hydrolase (sEH) Activity Assay

  • Objective: To determine if 14,15-EEZE inhibits sEH activity.

  • Methodology:

    • Use a fluorogenic substrate for sEH (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester; PHOME).

    • Incubate recombinant sEH or a cellular lysate containing sEH with the fluorogenic substrate in a microplate reader.

    • In the presence of active sEH, the substrate is hydrolyzed, releasing a fluorescent product.

    • To test for inhibition, pre-incubate the enzyme with various concentrations of 14,15-EEZE before adding the substrate.

    • Monitor the increase in fluorescence over time. A decrease in the rate of fluorescence generation in the presence of 14,15-EEZE indicates inhibition of sEH activity.

    • Include a known sEH inhibitor as a positive control.

Visualizations

EET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol EETs EETs Putative_EET_Receptor Putative_EET_Receptor EETs->Putative_EET_Receptor Binds and Activates G_Protein G_Protein Putative_EET_Receptor->G_Protein Activates 14,15-EEZE 14,15-EEZE 14,15-EEZE->Putative_EET_Receptor Blocks Downstream_Effectors Downstream Effectors (e.g., PLC, AC) G_Protein->Downstream_Effectors PI3K PI3K Downstream_Effectors->PI3K Akt Akt PI3K->Akt Phosphorylates Signaling_Cascade Further Signaling (e.g., MAPK/ERK) Akt->Signaling_Cascade Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammation) Signaling_Cascade->Cellular_Response

Caption: On-Target EET Signaling Pathway and 14,15-EEZE Inhibition.

Off_Target_Effects cluster_prostanoid Prostanoid Receptor Interaction cluster_sEH sEH Interaction 14,15-EEZE 14,15-EEZE PTGER2 PTGER2 14,15-EEZE->PTGER2 Agonist/Partial Agonist sEH sEH 14,15-EEZE->sEH Metabolized by 14,15-EEZE->sEH May inhibit EET degradation Prostanoid_Signaling Prostanoid Signaling (e.g., cAMP increase) PTGER2->Prostanoid_Signaling DHETs DHETs sEH->DHETs Metabolite 14,15-EEZE Metabolite sEH->Metabolite EETs EETs EETs->sEH Metabolized by Experimental_Workflow cluster_hypothesis Hypothesis Testing cluster_experiment Experiment cluster_controls Control Experiments Hypothesis Hypothesis: Effect is mediated by EETs Treatment Treat with 14,15-EEZE Hypothesis->Treatment Measure_Outcome Measure Outcome Treatment->Measure_Outcome Interpretation Interpret Results Measure_Outcome->Interpretation Control1 Control 1: Co-treat with EETs (Rescue Experiment) Control1->Interpretation Control2 Control 2: Use alternative EET antagonist (e.g., 14,15-EEZE-mSI) Control2->Interpretation Control3 Control 3: Co-treat with sEH inhibitor (e.g., AUDA) Control3->Interpretation Control4 Control 4: Co-treat with PTGER2 antagonist (e.g., AH6809) Control4->Interpretation

References

Technical Support Center: 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 14,15-EEZE?

A1: 14,15-EEZE is a selective antagonist of epoxyeicosatrienoic acids (EETs).[1][2][3] It functions by blocking the biological effects of EETs, such as vasodilation and cellular signaling, likely by competing for a putative EET receptor.[1][2][4] It has been shown to inhibit relaxations induced by all four EET regioisomers.[3][5]

Q2: What is a typical effective concentration range for 14,15-EEZE?

A2: The effective concentration of 14,15-EEZE can vary depending on the experimental system. However, concentrations in the range of 3 µM to 10 µM have been shown to be effective in inhibiting EET-induced responses in various in vitro studies.[3][5]

Q3: How long should I pre-incubate my cells or tissues with 14,15-EEZE?

A3: The optimal pre-incubation time can depend on the specific experimental conditions, including the cell or tissue type and the endpoint being measured. Based on published studies, pre-incubation times ranging from 5 to 15 minutes are commonly used to block acute EET effects.[1][2] For longer-term studies, incubations up to 24 hours have been reported.[6] It is recommended to perform a time-course experiment to determine the optimal pre-incubation time for your specific model.

Q4: Does 14,15-EEZE have any intrinsic activity?

A4: While primarily known as an EET antagonist, some studies have observed that 14,15-EEZE can have modest intrinsic activity, such as causing a small degree of vasodilation in certain preparations.[5] However, in many experimental systems, it does not elicit a significant effect when administered alone.[1][2][7] Researchers should include appropriate vehicle controls to assess any intrinsic effects of 14,15-EEZE in their specific experimental setup.

Q5: Is 14,15-EEZE stable in cell culture media?

A5: The stability of eicosanoids in aqueous solutions can be a concern. While specific stability data for 14,15-EEZE in various culture media is not extensively detailed in the provided search results, it is generally good practice to prepare fresh solutions for each experiment. For longer incubation periods, the potential for degradation should be considered, and media changes with fresh compound may be necessary.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect of 14,15-EEZE Suboptimal Incubation Time: The pre-incubation period may be too short for 14,15-EEZE to effectively antagonize the EET receptor.Perform a time-course experiment, testing pre-incubation times from 5 minutes up to several hours to determine the optimal duration for your system.
Inadequate Concentration: The concentration of 14,15-EEZE may be too low to effectively compete with the endogenous or exogenously applied EETs.Conduct a dose-response experiment with a range of 14,15-EEZE concentrations (e.g., 1 µM to 20 µM) to identify the optimal inhibitory concentration.
Compound Degradation: 14,15-EEZE may have degraded due to improper storage or handling.Store the compound as recommended by the manufacturer, typically at -20°C or -80°C. Prepare fresh working solutions for each experiment from a stock solution.
Low Endogenous EET Levels: In experiments relying on the inhibition of endogenous EETs, the basal production of EETs may be too low to observe a significant effect of the antagonist.Consider stimulating endogenous EET production if appropriate for your experimental design, or use an exogenous EET to confirm the inhibitory activity of 14,15-EEZE.
Inconsistent Results Variability in Cell/Tissue Health: Differences in cell passage number, confluency, or tissue viability can lead to inconsistent responses.Standardize your cell culture or tissue preparation protocols. Ensure cells are healthy and within a consistent passage number range.
Solvent Effects: The solvent used to dissolve 14,15-EEZE (e.g., ethanol (B145695), DMSO) may have its own biological effects.Always include a vehicle control group that is treated with the same concentration of the solvent used to deliver 14,15-EEZE.
Unexpected Agonist-like Effects Intrinsic Activity: As mentioned in the FAQs, 14,15-EEZE may exhibit some intrinsic activity in certain experimental models.Carefully document these effects and compare them to the effects of a known EET agonist. The use of a structurally different EET antagonist, if available, could help to dissect these effects.

Experimental Protocols

General Protocol for In Vitro Pre-incubation with 14,15-EEZE

This protocol provides a general workflow for using 14,15-EEZE as an antagonist in cell culture experiments.

  • Preparation of Stock Solution:

    • Dissolve 14,15-EEZE in an appropriate solvent (e.g., ethanol or DMSO) to create a concentrated stock solution (e.g., 10 mM).

    • Store the stock solution at -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Culture and Treatment:

    • Plate and culture your cells of interest to the desired confluency.

    • Prepare a working solution of 14,15-EEZE by diluting the stock solution in your cell culture medium to the desired final concentration (e.g., 10 µM).

    • Also, prepare a vehicle control medium containing the same final concentration of the solvent.

  • Pre-incubation:

    • Remove the existing medium from the cells and replace it with the medium containing 14,15-EEZE or the vehicle control.

    • Incubate the cells for the desired pre-incubation time (e.g., 15 minutes) at 37°C in a CO2 incubator.

  • Agonist Stimulation:

    • After the pre-incubation period, add your agonist of interest (e.g., an EET) directly to the medium.

    • Continue the incubation for the time required for the agonist to elicit its effect.

  • Endpoint Analysis:

    • Following the treatment, harvest the cells or supernatant for your desired downstream analysis (e.g., protein expression, signaling pathway activation, cell proliferation assay).

Data Presentation

Table 1: Effect of 14,15-EEZE on Myocardial Infarct Size
Treatment GroupInfarct Size / Area at Risk (IS/AAR, %)
Vehicle21.8 ± 1.6
11,12-EET8.7 ± 2.2
14,15-EET9.4 ± 1.3
14,15-EEZE21.0 ± 3.6
14,15-EEZE + 11,12-EET17.8 ± 1.4
14,15-EEZE + 14,15-EET19.2 ± 2.4
Data are presented as mean ± SEM.[4][7]
Table 2: Inhibition of EET-Induced Vascular Relaxation by 14,15-EEZE
AgonistTreatmentMaximal Relaxation (%)
14,15-EET-~80-90
14,15-EET+ 14,15-EEZE (10 µM)18
Data are approximate values based on graphical representation in the cited literature.[5]

Visualizations

EET_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Membrane cluster_intracellular Intracellular EETs EETs EET_Receptor Putative EET Receptor EETs->EET_Receptor G_Protein G-Protein EET_Receptor->G_Protein PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway G_Protein->MAPK K_Channel K+ Channel Activation (BKCa, KATP) G_Protein->K_Channel Cellular_Response Cellular Response (e.g., Vasodilation, Cardioprotection) PI3K_Akt->Cellular_Response MAPK->Cellular_Response K_Channel->Cellular_Response 14_15_EEZE 14,15-EEZE 14_15_EEZE->EET_Receptor

Caption: Antagonistic action of 14,15-EEZE on the EET signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Analysis A Prepare Cells/Tissues C Pre-incubate with 14,15-EEZE or Vehicle A->C B Prepare 14,15-EEZE and Vehicle Control Solutions B->C D Add Agonist (e.g., EET) C->D E Incubate for Defined Period D->E F Harvest for Downstream Analysis E->F G Data Analysis and Comparison of Treated vs. Control Groups F->G

Caption: General experimental workflow for using 14,15-EEZE.

References

Validation & Comparative

A Comparative Guide to 14,15-EE-5(Z)-E and Other Epoxyeicosatrienoic Acid (EET) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a prominent antagonist of epoxyeicosatrienoic acids (EETs), with other relevant EET antagonists. The information presented is based on available experimental data to assist researchers in selecting the appropriate antagonist for their specific needs.

Introduction to EETs and Their Antagonists

Epoxyeicosatrienoic acids (EETs) are signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. They play crucial roles in regulating vascular tone, inflammation, and cell proliferation. Antagonists of EETs are invaluable tools for investigating the physiological and pathological functions of these lipid mediators and hold therapeutic potential for conditions such as cancer and cardiovascular diseases. This compound, also known as 14,15-EEZE, is a synthetic analog of 14,15-EET and a widely used EET antagonist. This guide compares 14,15-EEZE with its derivatives, including 14,15-epoxyeicosa-5(Z)-enoic-methylsulfonylimide (14,15-EEZE-mSI) and its metabolite, 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).

Mechanism of Action of EETs and Their Antagonists

EETs exert their effects by binding to putative cell surface receptors, which are thought to be G-protein coupled receptors (GPCRs). This binding initiates downstream signaling cascades, such as the activation of the PI3K/Akt pathway, which can lead to cellular responses like vasodilation and cell migration. EET antagonists, such as 14,15-EEZE, competitively block these receptors, thereby inhibiting the biological effects of EETs.[1][2]

cluster_0 Cell Membrane EETs EETs EET_Receptor Putative EET Receptor (GPCR) EETs->EET_Receptor Binds to PI3K PI3K EET_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Cellular_Response Cellular Response (e.g., Vasodilation, Migration) Akt->Cellular_Response 14_15_EEZE This compound (Antagonist) 14_15_EEZE->EET_Receptor Blocks

EET Signaling Pathway and Antagonism by this compound.

Comparative Performance of EET Antagonists

The following table summarizes the known properties and effects of this compound and its related antagonists based on available experimental data. It is important to note that direct comparative potency data, such as IC50 values, are not consistently reported in the literature, limiting a direct quantitative comparison.

AntagonistTarget EETsPrimary EffectsNotes
This compound (14,15-EEZE) All EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET)[1]- Inhibits EET-induced vasodilation.[1][3] - Inhibits EET-induced cancer cell migration and invasion.[4]Most effective against 14,15-EET.[1] At 10 µM, it inhibits ~80% of 14,15-EET-induced relaxation in bovine coronary arteries.[5]
14,15-EEZE-mSI 14,15-EET and 5,6-EET[1]- Inhibits relaxation to 14,15- and 5,6-EET.[1] - Blocks 14,15-EET-induced activation of K+ channels.[1]Does not inhibit relaxation induced by 11,12- or 8,9-EET.[1]
14,15-DHE5ZE 14,15-EET[6]- Selectively inhibits 14,15-EET-induced relaxations.[6]Metabolite of 14,15-EEZE. Does not inhibit relaxations to 5,6-, 8,9-, or 11,12-EET.[6]

Experimental Protocols

Detailed methodologies for key experiments used to characterize EET antagonists are provided below.

Vascular Reactivity Assay (Organ Bath)

This assay assesses the ability of an antagonist to inhibit EET-induced vasodilation in isolated arterial rings.

Methodology:

  • Tissue Preparation: Isolate bovine coronary arteries and cut them into 2-3 mm rings.

  • Mounting: Mount the arterial rings in an organ bath containing physiological salt solution (PSS), maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.8 g.

  • Pre-constriction: Constrict the arterial rings with a thromboxane (B8750289) A2 mimetic, such as U46619, to induce a stable contraction.

  • Antagonist Incubation: Add the EET antagonist (e.g., 14,15-EEZE) at the desired concentration and incubate for a specified period.

  • EET-induced Relaxation: Generate a cumulative concentration-response curve to an EET (e.g., 14,15-EET) to measure vasodilation.

  • Data Analysis: Compare the relaxation response in the presence and absence of the antagonist to determine its inhibitory effect.

cluster_workflow Vascular Reactivity Assay Workflow A Isolate and Mount Arterial Rings B Equilibrate in Organ Bath A->B C Pre-constrict with U46619 B->C D Incubate with EET Antagonist C->D E Add EET to Induce Relaxation D->E F Measure and Analyze Inhibition of Relaxation E->F

Workflow for a Vascular Reactivity Assay.
Cell Migration Assay (Boyden Chamber)

This assay evaluates the effect of EET antagonists on the migration of cells towards a chemoattractant.

Methodology:

  • Cell Culture: Culture cells (e.g., prostate cancer cells) in appropriate media.

  • Chamber Setup: Place a cell-permeable membrane insert (e.g., Matrigel-coated for invasion assays) into the wells of a 24-well plate.

  • Chemoattractant: Add a chemoattractant (e.g., EETs or serum) to the lower chamber.

  • Cell Seeding: Seed the cells in serum-free media, with or without the EET antagonist, into the upper chamber of the insert.

  • Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 24-48 hours).

  • Cell Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface.

  • Quantification: Count the number of migrated cells in several fields of view under a microscope.

cluster_workflow Cell Migration Assay Workflow A Prepare Boyden Chamber with Chemoattractant B Seed Cells with/without Antagonist in Upper Chamber A->B C Incubate to Allow Migration B->C D Fix, Stain, and Count Migrated Cells C->D E Compare Migration in Treated vs. Control Groups D->E

Workflow for a Cell Migration Assay.
Radioligand Binding Assay

This assay is used to determine the binding affinity of an antagonist to the EET receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line known to express the putative EET receptor.

  • Assay Setup: In a multi-well plate, combine the cell membrane preparation, a radiolabeled EET analog (the ligand), and varying concentrations of the unlabeled antagonist.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the free radioligand by filtration.

  • Detection: Measure the radioactivity of the membrane-bound ligand using a scintillation counter.

  • Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50 value), which can be used to calculate the binding affinity (Ki).

cluster_workflow Radioligand Binding Assay Workflow A Prepare Cell Membranes with EET Receptors B Incubate Membranes with Radioligand and Antagonist A->B C Separate Bound and Free Radioligand B->C D Measure Radioactivity of Bound Ligand C->D E Calculate IC50 and Ki Values D->E

Workflow for a Radioligand Binding Assay.

Conclusion

This compound is a well-characterized and broadly effective EET antagonist, inhibiting the actions of all EET regioisomers, making it a suitable tool for general studies of EET function. For researchers interested in more specific EET pathways, 14,15-EEZE-mSI and 14,15-DHE5ZE offer more targeted antagonism. 14,15-EEZE-mSI is selective for 14,15- and 5,6-EETs, while 14,15-DHE5ZE is highly selective for 14,15-EET. The choice of antagonist will therefore depend on the specific research question and the EET regioisomers of interest. Further studies are needed to provide more comprehensive quantitative data, such as IC50 values, to allow for a more direct comparison of the potencies of these valuable research tools.

References

A Comparative Analysis of 14,15-EET and its Antagonist, 14,15-EEZE

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the contrasting biological activities and mechanisms of the epoxyeicosatrienoic acid 14,15-EET and its synthetic antagonist, 14,15-EEZE.

This guide provides a comprehensive comparison of 14,15-epoxyeicosatrienoic acid (14,15-EET), a bioactive lipid mediator, and its structural analog, 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), which functions as a selective antagonist. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in understanding the distinct roles and applications of these two compounds.

Chemical Structure and Function

14,15-EET is an endogenous eicosanoid, a signaling molecule derived from arachidonic acid through the cytochrome P450 epoxygenase pathway.[1][2] It is one of four regioisomers of epoxyeicosatrienoic acids (EETs) and is involved in a variety of physiological processes, including the regulation of vascular tone, inflammation, and cardioprotection.[1][2]

In contrast, 14,15-EEZE is a synthetic analog of 14,15-EET designed to act as a selective antagonist of EETs.[3][4] This compound has been instrumental in elucidating the physiological functions of endogenous EETs by allowing for the specific blockade of their actions.[3][5]

Comparative Biological Activity

The primary distinction between 14,15-EET and 14,15-EEZE lies in their opposing effects on biological systems. While 14,15-EET acts as an agonist, initiating cellular responses, 14,15-EEZE functions as an antagonist, inhibiting the effects of EETs.[3]

Vascular Effects

In the vasculature, 14,15-EET is a potent vasodilator.[3][6] Experimental evidence demonstrates that 14,15-EET induces concentration-dependent relaxation of pre-contracted bovine coronary arteries.[3] Conversely, 14,15-EEZE exhibits minimal agonist activity, inducing only a small degree of relaxation at high concentrations.[3] Its primary vascular role is the competitive antagonism of EET-induced vasodilation.[3][4] Pre-incubation with 14,15-EEZE significantly inhibits the relaxation caused by all four EET regioisomers, with the most pronounced effect on 14,15-EET.[3][4]

CompoundAgonist/AntagonistMaximal Relaxation (Bovine Coronary Artery)
14,15-EET Agonist~80%[3]
14,15-EEZE Antagonist~21%[3]
Cardioprotective Effects

Studies have highlighted the cardioprotective role of 14,15-EET, which has been shown to reduce myocardial infarct size.[5][7][8] In contrast, 14,15-EEZE by itself has no effect on infarct size but completely abolishes the cardioprotective effects of both exogenously administered 14,15-EET and endogenously produced EETs (when their degradation is inhibited).[5][7][8] This antagonistic action underscores the therapeutic potential of targeting the EET pathway in cardiovascular diseases.

CompoundEffect on Myocardial Infarct Size
14,15-EET Reduces infarct size[5][7][8]
14,15-EEZE No intrinsic effect; blocks the protective effect of EETs[5][7][8]

Signaling Pathways

The signaling mechanisms of 14,15-EET are complex and are thought to involve a putative G-protein coupled receptor (GPCR).[6][9] Activation of this receptor can lead to the opening of calcium-activated potassium channels (BKCa) and ATP-sensitive potassium channels (KATP), resulting in hyperpolarization and relaxation of vascular smooth muscle cells.[3][10] Furthermore, 14,15-EET has been shown to activate downstream signaling cascades, including the ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival.[11][12] 14,15-EEZE is believed to exert its antagonistic effects by competing with EETs for binding to this putative receptor, thereby preventing the initiation of these downstream signaling events.[5][13]

cluster_agonist 14,15-EET (Agonist) Pathway cluster_antagonist 14,15-EEZE (Antagonist) Action EET 14,15-EET Receptor Putative EET Receptor EET->Receptor G_protein G-protein Activation Receptor->G_protein PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt ERK ERK Pathway Receptor->ERK AC Adenylate Cyclase G_protein->AC K_channel K+ Channel Opening (BKCa, KATP) G_protein->K_channel cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA PKA->K_channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Cell_effects Cell Proliferation & Survival PI3K_Akt->Cell_effects ERK->Cell_effects EEZE 14,15-EEZE EEZE->Receptor

Caption: Signaling pathways of 14,15-EET and the antagonistic action of 14,15-EEZE.

Experimental Protocols

Vascular Reactivity Assay

Objective: To determine the vasodilator/vasoconstrictor effects of 14,15-EET and 14,15-EEZE.

Methodology:

  • Bovine coronary arteries are isolated and cut into rings.

  • The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • The rings are pre-contracted with a thromboxane (B8750289) A2 mimetic, such as U46619, to induce a stable level of tension.[3]

  • Cumulative concentrations of 14,15-EET or 14,15-EEZE are added to the bath, and the changes in isometric tension are recorded.

  • For antagonist studies, the arterial rings are pre-incubated with 14,15-EEZE for a specified period before the addition of 14,15-EET.[3]

  • Relaxation is expressed as a percentage of the pre-contraction induced by U46619.

Microsomal Metabolite Analysis

Objective: To assess the effect of 14,15-EEZE on the metabolism of arachidonic acid and the synthesis of EETs.

Methodology:

  • Renal cortical microsomes are prepared from rat kidneys.

  • Microsomes are incubated with [14C]-labeled arachidonic acid in the presence of an NADPH-generating system.[3]

  • The incubation is carried out with either vehicle or 14,15-EEZE.[3]

  • The reaction is terminated, and the metabolites are extracted using an organic solvent.

  • The extracted metabolites are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) followed by liquid scintillation spectrometry or liquid chromatography-mass spectrometry (LC-MS).[3]

cluster_workflow Experimental Workflow: Vascular Reactivity A Isolate & Mount Arterial Rings B Pre-contract with U46619 A->B C Add Test Compound (14,15-EET or 14,15-EEZE) B->C E Pre-incubate with 14,15-EEZE (for antagonist assay) B->E D Record Tension Changes C->D E->C

Caption: Workflow for assessing vascular reactivity to 14,15-EET and 14,15-EEZE.

Conclusion

14,15-EET and 14,15-EEZE represent a valuable pair of pharmacological tools for investigating the physiological and pathophysiological roles of the cytochrome P450 epoxygenase pathway. While 14,15-EET is a potent endogenous signaling molecule with vasodilatory and cardioprotective properties, 14,15-EEZE serves as a selective antagonist, enabling the specific inhibition of EET-mediated effects.[3][5] A thorough understanding of their distinct mechanisms of action is crucial for the design of future therapeutic strategies targeting the EET signaling cascade.

References

A Comparative Analysis of 14,15-Epoxyeicosa-5(Z)-enoic acid and 14,15-EE-8(Z)-E in Eicosanoid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of lipid signaling molecules, epoxyeicosatrienoic acids (EETs) have emerged as crucial mediators in cardiovascular and renal systems. These metabolites of arachidonic acid, produced by cytochrome P450 epoxygenases, are known for their vasodilatory and anti-inflammatory properties. Modulating the activity of EETs presents a promising therapeutic avenue. This guide provides a detailed comparison of two synthetic analogs of 14,15-EET: 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), a notable antagonist, and 14,15-EE-8(Z)-E, a potent agonist. This comparison is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of these compounds' divergent roles and potential applications.

Core Functional Distinction: Antagonist versus Agonist

The most fundamental difference between 14,15-EEZE and 14,15-EE-8(Z)-E lies in their opposing effects on EET signaling pathways. 14,15-EEZE acts as a selective antagonist, inhibiting the biological effects of EETs.[1][2] Conversely, 14,15-EE-8(Z)-E is a structural analog of 14,15-EET that exhibits potent vasodilator agonist activity, mimicking the effects of the endogenous compound.

Chemical Structures

While both are analogs of 14,15-EET, subtle structural modifications dictate their distinct pharmacological activities.

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE or 14,15-EE-5(Z)-E): This analog is characterized by the reduction of the double bonds present in the parent EET molecule, with the exception of the cis double bond at the 5th carbon position.[3][4] This structural alteration is critical for its antagonist properties.

14,15-EE-8(Z)-E (14,15-Epoxyeicosa-8(Z)-enoic Acid): This compound is also a structural analog of 14,15-EET. An analog with a Δ8 double bond has been shown to have full agonist activity and potency.[3][5]

Comparative Performance Data

The following tables summarize the quantitative data on the biological activities of 14,15-EEZE and 14,15-EE-8(Z)-E, primarily focusing on their effects on vascular tone.

Table 1: Antagonistic Activity of 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) on Vasorelaxation

AgonistConcentration of 14,15-EEZESpecies/TissueEffectReference
14,15-EET10 µMBovine Coronary Artery~80% inhibition of relaxation[4]
11,12-EET, 8,9-EET, 5,6-EET10 µMBovine Coronary ArteryInhibition of relaxation[1]
Bradykinin3 µMBovine Coronary ArteryInhibition of smooth muscle hyperpolarization and relaxation[1]
11,12-EET and 14,15-EETNot specifiedCanine HeartAbolished the reduction in myocardial infarct size[2]

Table 2: Agonist Activity of 14,15-EET Analogs (including those with structural similarities to 14,15-EE-8(Z)-E)

CompoundED₅₀Species/TissueEffectReference
14,15-EET10⁻⁶ MBovine Coronary ArteryConcentration-related relaxation[3][5]
14,15-EE-8(Z)-ENot specifiedMouse AortaReversed increased sensitivity to U46619-induced constriction[6]
14,15-EE-8(Z)-E0.1, 0.5, and 1.0 µM3T3-L1 cellsReduced adipogenic gene expression[7]

Signaling Pathways and Mechanisms of Action

The opposing actions of 14,15-EEZE and 14,15-EE-8(Z)-E can be understood by examining their impact on the canonical EET signaling pathway, which leads to vasodilation. EETs typically activate large-conductance calcium-activated potassium (BKCa) channels in smooth muscle cells, causing hyperpolarization and relaxation.[3]

14,15-EE-8(Z)-E (as an EET Agonist): This compound is expected to follow the established pathway for EET-induced vasodilation. It likely binds to a putative EET receptor on the surface of vascular smooth muscle cells, initiating a signaling cascade that leads to the opening of BKCa channels. This results in potassium ion efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the smooth muscle, leading to vasodilation.

EET_Agonist_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 14_15_EE_8Z_E 14,15-EE-8(Z)-E (Agonist) EET_Receptor Putative EET Receptor 14_15_EE_8Z_E->EET_Receptor Binds BKCa_Channel BKCa Channel (Closed) EET_Receptor->BKCa_Channel Activates BKCa_Channel_Open BKCa Channel (Open) BKCa_Channel->BKCa_Channel_Open K_ion_out K+ Efflux BKCa_Channel_Open->K_ion_out Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Fig. 1: Proposed signaling pathway for the EET agonist 14,15-EE-8(Z)-E leading to vasodilation.

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE - Antagonist): 14,15-EEZE competitively inhibits the action of EETs. It is thought to bind to the same putative receptor as EETs but without activating the downstream signaling cascade.[2] By occupying the receptor, it prevents endogenous or exogenous EETs from binding and initiating the signal for vasodilation. This blockade prevents the opening of BKCa channels, thereby inhibiting hyperpolarization and relaxation of the vascular smooth muscle.

EET_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 14_15_EEZE 14,15-EEZE (Antagonist) EET_Receptor Putative EET Receptor 14_15_EEZE->EET_Receptor Binds and Blocks EET Endogenous EET EET->EET_Receptor BKCa_Channel BKCa Channel (Remains Closed) EET_Receptor->BKCa_Channel No Activation No_Hyperpolarization No Hyperpolarization BKCa_Channel->No_Hyperpolarization No_Vasodilation Inhibition of Vasodilation No_Hyperpolarization->No_Vasodilation

Fig. 2: Mechanism of action for the EET antagonist 14,15-EEZE, preventing vasodilation.

Experimental Protocols

The following is a generalized protocol for a vasorelaxation bioassay in bovine coronary arteries, a common method for characterizing the activity of EET analogs.

Objective: To determine the vasodilator (agonist) or EET-inhibitory (antagonist) activity of test compounds on isolated bovine coronary arterial rings.

Materials:

  • Bovine hearts obtained from a local abattoir.

  • Krebs-bicarbonate buffer (composition in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, and 11.1 glucose).

  • U46619 (thromboxane A₂ mimetic) for pre-constriction.

  • Test compounds (14,15-EEZE, 14,15-EE-8(Z)-E) and reference EETs.

  • Organ bath system with isometric force transducers.

  • 95% O₂ / 5% CO₂ gas mixture.

Procedure:

  • Tissue Preparation:

    • The left anterior descending coronary artery is dissected from the bovine heart and placed in cold Krebs-bicarbonate buffer.

    • The artery is cleaned of surrounding connective tissue and cut into 3-5 mm rings.

    • The endothelium may be removed by gently rubbing the intimal surface with a pair of forceps, if required for specific experimental aims.

  • Mounting:

    • Arterial rings are mounted on wire stirrups in organ baths containing Krebs-bicarbonate buffer, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.

    • One stirrup is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration and Pre-constriction:

    • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 5-10 g.

    • After equilibration, the rings are pre-constricted with a submaximal concentration of U46619 to achieve a stable contraction plateau.

  • Compound Testing:

    • For Agonist Activity (e.g., 14,15-EE-8(Z)-E): Cumulative concentration-response curves are generated by adding the agonist in increasing concentrations to the organ bath and recording the relaxation from the pre-constricted tone.

    • For Antagonist Activity (e.g., 14,15-EEZE): The arterial rings are pre-incubated with the antagonist (e.g., 10 µM 14,15-EEZE) for a defined period (e.g., 20-30 minutes) before the addition of the pre-constricting agent. Then, a cumulative concentration-response curve for an EET agonist (e.g., 14,15-EET) is generated. The results are compared to the response of the agonist in the absence of the antagonist.

  • Data Analysis:

    • Relaxation is expressed as a percentage decrease from the U46619-induced contraction.

    • ED₅₀ values (for agonists) or the degree of inhibition (for antagonists) are calculated from the concentration-response curves.

Vasorelaxation_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissect Dissect Bovine Coronary Artery Cut_Rings Cut into 3-5 mm Rings Dissect->Cut_Rings Mount Mount in Organ Bath Cut_Rings->Mount Equilibrate Equilibrate under Resting Tension Mount->Equilibrate Preconstrict Pre-constrict with U46619 Equilibrate->Preconstrict Test Add Test Compound(s) Preconstrict->Test Record Record Isometric Tension Test->Record Calculate Calculate % Relaxation and ED50/Inhibition Record->Calculate

Fig. 3: General experimental workflow for the vasorelaxation bioassay.

Conclusion

14,15-Epoxyeicosa-5(Z)-enoic acid and 14,15-EE-8(Z)-E represent two sides of the same coin in the modulation of EET signaling. While 14,15-EEZE serves as a valuable research tool for blocking the effects of EETs and elucidating their physiological roles, 14,15-EE-8(Z)-E and similar agonists are instrumental in exploring the therapeutic potential of activating this pathway. The contrasting activities of these two compounds, stemming from subtle differences in their chemical structures, underscore the specificity of the EET signaling system. For researchers in pharmacology and drug development, a clear understanding of the structure-activity relationships and distinct mechanisms of these analogs is paramount for designing novel therapeutics targeting the EET pathway for conditions such as hypertension, inflammation, and ischemic injury.

References

Synergistic Therapeutic Potential of Soluble Epoxide Hydrolase (sEH) Inhibition and 14,15-EET Modulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of soluble epoxide hydrolase (sEH) inhibitors and the modulation of 14,15-epoxyeicosatrienoic acid (14,15-EET) levels. The combination of these approaches presents a promising strategy for amplifying therapeutic effects in various disease models, particularly those with inflammatory and cardiovascular components. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying signaling pathways to support further research and development in this area.

Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from arachidonic acid that play crucial roles in regulating inflammation, blood pressure, and vascular function.[1][2] However, their therapeutic potential is limited by their rapid degradation by the soluble epoxide hydrolase (sEH) enzyme into less active dihydroxyeicosatrienoic acids (DHETs).[3][4] Potent sEH inhibitors have been developed to prevent this degradation, thereby increasing endogenous EET levels and their beneficial effects.[3][5]

The focus of this guide is the interplay between sEH inhibition and 14,15-EET, a major EET regioisomer with significant anti-inflammatory and cardioprotective properties.[6][7] It is important to note that the compound 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E) , mentioned in the context of synergistic effects, functions as a selective antagonist of 14,15-EET.[8][9][10] Therefore, its use in research is primarily to probe the involvement of the 14,15-EET pathway by blocking its effects. The true synergistic potential lies in combining sEH inhibitors with agonists of the 14,15-EET pathway or by relying on the elevated endogenous levels of 14,15-EET resulting from sEH inhibition.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies, illustrating the individual and combined effects of sEH inhibitors and the modulation of the 14,15-EET pathway.

Table 1: In Vitro Potency of a Representative sEH Inhibitor

CompoundTargetIC50
sEH inhibitor-16Soluble Epoxide Hydrolase (sEH)2 nM[11]

Table 2: In Vivo Efficacy of sEH Inhibition in a Mouse Model of Acute Pancreatitis

Treatment GroupPancreatic Edema (% water content)Neutrophil Infiltration (cells/field)
ShamNormalMinimal
Vehicle + CeruleinIncreasedSignificant Increase
sEH inhibitor-16 (10 mg/kg) + CeruleinReduced Edema[11]Reduced Neutrophil Numbers[11]

Table 3: Effects of sEH Inhibition and 14,15-EET on Inflammatory Markers

TreatmentPro-inflammatory Cytokine Levels (e.g., TNF-α, IL-1β)Anti-inflammatory Markers (e.g., PPARγ activity)
ControlBaselineBaseline
sEH InhibitorDecreased[7]Increased[2][7]
14,15-EETDecreased[12]Increased[2]
sEH Inhibitor + 14,15-EET (synergistic)Further DecreasedFurther Increased

Signaling Pathways and Synergistic Mechanisms

The synergistic effects of sEH inhibitors and elevated 14,15-EET levels are rooted in their convergent actions on key anti-inflammatory and cytoprotective signaling pathways. A primary mechanism involves the inhibition of the pro-inflammatory transcription factor NF-κB and the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[2][4]

Synergistic Anti-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Arachidonic Acid Arachidonic Acid CYP450 Epoxygenase CYP450 Epoxygenase Arachidonic Acid->CYP450 Epoxygenase Metabolism 14,15-EET 14,15-EET CYP450 Epoxygenase->14,15-EET sEH sEH 14,15-EET->sEH Degradation PPARg PPARγ Activation 14,15-EET->PPARg NFkB NF-κB Inhibition 14,15-EET->NFkB 14,15-DHET 14,15-DHET sEH->14,15-DHET Anti-inflammatory Genes Anti-inflammatory Genes PPARg->Anti-inflammatory Genes Upregulation Pro-inflammatory Genes Pro-inflammatory Gene Expression NFkB->Pro-inflammatory Genes Inhibition sEH Inhibitor sEH Inhibitor sEH Inhibitor->sEH Inhibition

Caption: Synergistic anti-inflammatory signaling of sEH inhibitors and 14,15-EET.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing findings. Below are representative protocols for key experiments.

In Vivo Administration of sEH Inhibitor in a Mouse Model of Inflammation
  • Animal Model: Utilize a standard mouse model of inflammation, such as cerulein-induced acute pancreatitis or lipopolysaccharide (LPS)-induced systemic inflammation.[11]

  • Groups: Randomly assign mice to the following groups: (1) Sham/Vehicle, (2) Disease Model + Vehicle, (3) Disease Model + sEH inhibitor.

  • sEH Inhibitor Preparation and Administration:

    • Dissolve the sEH inhibitor (e.g., sEH inhibitor-16) in a suitable vehicle (e.g., a solution of DMSO and saline).[11]

    • Administer the inhibitor via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 10 mg/kg) and time point relative to the induction of inflammation (e.g., 30 minutes prior).[11]

  • Induction of Inflammation: Induce pancreatitis with hourly i.p. injections of cerulein or systemic inflammation with a single i.p. injection of LPS.[11][13]

  • Outcome Assessment: At a predetermined endpoint, collect blood and tissue samples to analyze for inflammatory markers (e.g., pancreatic edema, neutrophil infiltration, cytokine levels).[11][13]

Experimental Workflow for Assessing Synergy

To specifically investigate the synergistic effects, the experimental design should be expanded to include a group receiving both the sEH inhibitor and exogenous 14,15-EET.

Synergy Experiment Workflow cluster_0 Experimental Groups cluster_1 Procedure cluster_2 Data Comparison A Group 1: Vehicle Treatment Administer Treatments A->Treatment B Group 2: sEH Inhibitor B->Treatment C Group 3: 14,15-EET C->Treatment D Group 4: sEH Inhibitor + 14,15-EET D->Treatment Induction Induce Disease Model (e.g., Inflammation) Treatment->Induction Monitoring Monitor Physiological Parameters Induction->Monitoring Analysis Collect Samples and Analyze (Biochemical, Histological) Monitoring->Analysis Compare Compare Outcomes Analysis->Compare Synergy Assess for Synergy: (Group 4 vs. Groups 2 & 3) Compare->Synergy

Caption: Experimental workflow for evaluating synergistic effects.

In Vitro sEH Inhibition Assay
  • Enzyme and Substrate: Use recombinant sEH enzyme and a fluorogenic substrate.[13]

  • Inhibitor Preparation: Prepare serial dilutions of the sEH inhibitor to determine a dose-response curve.[13]

  • Assay Procedure:

    • In a 96-well plate, add the sEH enzyme to an assay buffer.

    • Add the various concentrations of the sEH inhibitor to the wells. Include a vehicle control.

    • Incubate to allow for inhibitor-enzyme binding.[13]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Data Analysis: Measure the fluorescence over time to determine the rate of substrate hydrolysis. Calculate the IC50 value of the inhibitor.

Logical Relationship of Synergistic Action

The synergy between sEH inhibition and 14,15-EET agonism can be understood as a multi-pronged approach to enhancing the beneficial effects of EETs.

Logical Relationship of Synergy sEH_Inhibitor sEH Inhibitor Increased_Endogenous_EETs Increased Endogenous 14,15-EET Levels sEH_Inhibitor->Increased_Endogenous_EETs 14_15_EET_Agonist 14,15-EET Agonist/ Exogenous Administration Direct_Receptor_Activation Direct Activation of 14,15-EET Receptors 14_15_EET_Agonist->Direct_Receptor_Activation Enhanced_Signaling Enhanced Downstream Signaling (e.g., ↓NF-κB, ↑PPARγ) Increased_Endogenous_EETs->Enhanced_Signaling Direct_Receptor_Activation->Enhanced_Signaling Therapeutic_Effect Amplified Therapeutic Effect (Anti-inflammatory, Cardioprotective) Enhanced_Signaling->Therapeutic_Effect

References

Validating 14,15-EEZE Activity: A Comparative Guide to sEH Knockout and Pharmacological Inhibition Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific antagonistic action of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) on epoxyeicosatrienoic acid (EET) signaling is crucial. This guide provides an objective comparison of two primary methodologies for validating 14,15-EEZE activity: genetic knockout of soluble epoxide hydrolase (sEH) and pharmacological inhibition of sEH. Supported by experimental data, this document outlines the protocols, presents quantitative comparisons, and illustrates the underlying signaling pathways.

Soluble epoxide hydrolase (sEH) is the primary enzyme responsible for the degradation of biologically active EETs into their less active dihydroxyeicosatrienoic acid (DHET) counterparts. By either genetically removing sEH (sEH-KO) or pharmacologically inhibiting its activity, endogenous levels of EETs are elevated, creating a biological system to test the antagonistic properties of 14,15-EEZE.

Comparison of sEH Knockout and Pharmacological Inhibition for 14,15-EEZE Validation

Both sEH knockout (sEH-KO) mice and pharmacological inhibition of sEH offer robust systems for validating the EET-antagonistic effects of 14,15-EEZE. The choice between these models often depends on the specific research question, available resources, and the desired experimental timeline.

FeaturesEH Knockout (sEH-KO) ModelPharmacological sEH Inhibition
Principle Genetic deletion of the Ephx2 gene, leading to a complete and lifelong absence of the sEH enzyme.Administration of a small molecule inhibitor (e.g., AUDA-BE, TPPU) that acutely blocks sEH enzymatic activity.
Advantages - Provides a clean model with no off-target effects of an inhibitor. - Allows for the study of chronic effects of elevated EETs. - High specificity for the sEH pathway.- Offers temporal control over sEH inhibition. - Can be applied to various animal models, including wild-type animals. - More clinically translatable for therapeutic development.
Disadvantages - Potential for developmental compensation. - Time-consuming and costly to generate and maintain knockout lines. - Does not allow for acute control of sEH activity.- Potential for off-target effects of the inhibitor. - Requires careful consideration of dosage, administration route, and pharmacokinetics. - May not achieve complete inhibition of sEH.
Validation with 14,15-EEZE The phenotypic effects observed in sEH-KO mice (e.g., cardioprotection, reduced inflammation) are expected to be reversed or attenuated by 14,15-EEZE administration, confirming the EET-dependency of the phenotype.The effects induced by the sEH inhibitor are abolished by co-administration of 14,15-EEZE, demonstrating that the inhibitor's action is mediated through the accumulation of EETs.

Quantitative Data from Validation Studies

The following tables summarize quantitative data from studies utilizing sEH knockout and pharmacological inhibition models to validate the antagonistic activity of 14,15-EEZE in the context of myocardial ischemia-reperfusion (I/R) injury and coronary perfusion.

Table 1: Myocardial Infarct Size in sEH-KO and Pharmacologically Inhibited Mice
Experimental GroupTreatmentInfarct Size (% of Area at Risk)Citation
Wild-Type (WT) C57BL/6JVehicle21.8 ± 1.6[1]
Wild-Type (WT) C57BL/6J11,12-EET8.7 ± 2.2[1]
Wild-Type (WT) C57BL/6J11,12-EET + 14,15-EEZE17.8 ± 1.4[1]
Wild-Type (WT) C57BL/6J14,15-EET9.4 ± 1.3[1]
Wild-Type (WT) C57BL/6J14,15-EET + 14,15-EEZE19.2 ± 2.4[1]
Wild-Type (WT) C57BL/6JAUDA (sEH inhibitor)9.4 ± 1.8[1]
Wild-Type (WT) C57BL/6JAUDA + 14,15-EEZE19.3 ± 1.6[1]
sEH Knockout (sEH-KO)-Significantly reduced vs. WT[2]
sEH Knockout (sEH-KO)14,15-EEZEAbolished protective effect[2][3]

Data presented as mean ± SEM.

Table 2: Coronary Resistance in Isolated Hearts from WT and sEH-KO Mice
GenotypeTreatmentChange in Coronary ResistanceCitation
Wild-Type (WT)L-NAME (NO synthase inhibitor)Significant increase[4]
Wild-Type (WT)14,15-EEZENo significant effect[4]
sEH Knockout (sEH-KO)L-NAMEFurther reduction[4]
sEH Knockout (sEH-KO)14,15-EEZESignificant increase[4][5]
sEH Knockout (sEH-KO)L-NAME + 14,15-EEZEPrevention of L-NAME induced reduction[4][5]

Experimental Protocols

Myocardial Ischemia-Reperfusion Injury in Mice

This protocol is a standard model for inducing myocardial infarction to study the effects of various interventions.

  • Anesthesia and Ventilation: Mice are anesthetized (e.g., with isoflurane (B1672236) or pentobarbital (B6593769) sodium) and mechanically ventilated.

  • Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture.

  • Ischemia: The ligation is maintained for a defined period, typically 30-60 minutes, to induce ischemia. Successful occlusion is often confirmed by visual blanching of the myocardium and ST-segment elevation on an electrocardiogram (ECG).

  • Reperfusion: The suture is released to allow blood flow to return to the previously occluded region, initiating reperfusion. Reperfusion is typically allowed for 2 to 24 hours.

  • Drug Administration:

    • sEH inhibitors (e.g., AUDA-BE): Can be administered intraperitoneally or intravenously prior to ischemia or just before reperfusion.[2]

    • 14,15-EEZE: Typically administered intravenously shortly before the onset of reperfusion to assess its effect on reperfusion injury.[2]

  • Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The area at risk (AAR) is determined (e.g., by perfusing with Evans blue dye), and the infarct size is measured by staining with triphenyltetrazolium (B181601) chloride (TTC). The infarct size is expressed as a percentage of the AAR.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

EET_Signaling_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolized by EETs 14,15-EET CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolized by Putative_Receptor Putative EET Receptor EETs->Putative_Receptor Activates DHETs 14,15-DHET (less active) sEH->DHETs Downstream_Signaling Downstream Signaling (e.g., KCa channel activation, PI3K/Akt, EGFR) Putative_Receptor->Downstream_Signaling Biological_Effects Biological Effects (e.g., Vasodilation, Cardioprotection) Downstream_Signaling->Biological_Effects EEZE 14,15-EEZE EEZE->Putative_Receptor Antagonizes sEH_Inhibitor sEH Inhibitor (e.g., AUDA) sEH_Inhibitor->sEH Inhibits

Caption: EET signaling and points of intervention.

Experimental_Workflow Animal_Model Animal Model Selection WT Wild-Type (WT) Mice Animal_Model->WT sEHKO sEH Knockout (sEH-KO) Mice Animal_Model->sEHKO Induction Induction of Pathological State (e.g., Myocardial I/R) WT->Induction sEHKO->Induction Treatment Treatment Administration Induction->Treatment Vehicle Vehicle Treatment->Vehicle sEHi sEH Inhibitor (to WT) Treatment->sEHi EEZE 14,15-EEZE Treatment->EEZE Endpoint Endpoint Measurement Vehicle->Endpoint sEHi->Endpoint EEZE->Endpoint Infarct Infarct Size Endpoint->Infarct Hemodynamics Hemodynamics Endpoint->Hemodynamics Biomarkers Biochemical Markers Endpoint->Biomarkers

References

A Comparative Guide to 14,15-EE-5(Z)-E and EET Agonists in Vascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimental effects of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E) and various epoxyeicosatrienoic acid (EET) agonists. The information presented is intended to assist researchers in selecting the appropriate compounds for their studies in vascular biology and pharmacology.

Introduction to EETs and Their Analogs

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] Four primary regioisomers exist: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These molecules are potent vasodilators and are considered to be endothelium-derived hyperpolarizing factors (EDHFs).[1][2] Their biological effects are mediated through various signaling pathways, including the activation of G-protein coupled receptors and subsequent opening of potassium channels in vascular smooth muscle cells.[1][3]

The study of EETs has been advanced by the development of synthetic analogs, which can be broadly categorized as agonists and antagonists. EET agonists, such as 14,15-EE-8(Z)-E, mimic the vasodilatory and other biological effects of endogenous EETs. Conversely, antagonists like this compound are designed to selectively block the actions of EETs, providing valuable tools to investigate their physiological and pathophysiological roles.[2]

Comparative Data on Vascular Effects

The following tables summarize the quantitative data on the vascular effects of this compound and various EET agonists, primarily focusing on their impact on vascular tone in bovine coronary arteries.

Table 1: Antagonistic Activity of this compound on EET-Induced Vascular Relaxation

AntagonistAgonist(s) InhibitedVessel TypePre-constrictorAntagonist Concentration% Inhibition of Maximal RelaxationReference(s)
This compound14,15-EET, 11,12-EET, 8,9-EET, 5,6-EETBovine Coronary ArteryU4661910 µMMost effective against 14,15-EET[2]
This compound11,12-EETBovine Coronary ArteryU4661910 µMReduced from ~86% to ~59%[4]
This compound14,15-EETBovine Coronary ArteryU4661910 µMReduced from ~74% to ~21%[4]

Table 2: Agonistic Activity of Various EETs and EET Agonists on Vascular Relaxation

AgonistEC50 (Vascular Relaxation)Vessel TypeMaximal Relaxation (%)Reference(s)
14,15-EET2.2 µMBovine Coronary Artery~85%[5]
11,12-EET-Bovine Coronary Artery~86%[4]
8,9-EET-Bovine Coronary Artery~82-93%[4]
5,6-EET-Bovine Coronary Artery~82-93%[4]
Tetrazole 19 (14,15-EET analog)0.18 µM--[6]
Oxadiazole-5-thione 25 (14,15-EET analog)0.36 µM--[6]

Table 3: Binding Affinity of EETs

LigandReceptor/Binding SiteKiCell/Tissue TypeReference(s)
14,15-EETThromboxane A2 Receptor (TP)6.1 µM-[7]
11,12-EETGPR402.7 µMHEK-GPR40 cells[8]
14,15-EETGPR406.4 µMHEK-GPR40 cells[8]

Signaling Pathways

The mechanisms of action for EET agonists and the antagonist this compound converge on the regulation of vascular smooth muscle tone. The following diagrams illustrate the key signaling pathways involved.

EET_Agonist_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP EETs EETs CYP->EETs EET_R Putative EET Receptor (GPCR) EETs->EET_R Agonist Binding G_alpha_s Gαs EET_R->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA K_channel BKCa Channel (opens) PKA->K_channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Relaxation Vasodilation Hyperpolarization->Relaxation

Figure 1: Simplified signaling pathway for EET agonist-induced vasodilation.

EET_Antagonist_Mechanism EETs EET Agonist EET_R Putative EET Receptor (GPCR) EETs->EET_R Binding Prevented Antagonist This compound (Antagonist) Antagonist->EET_R Competitive Binding No_Signal Signal Transduction Blocked EET_R->No_Signal No_Relaxation Inhibition of Vasodilation No_Signal->No_Relaxation

Figure 2: Mechanism of action for the EET antagonist this compound.

Experimental Protocols

A standardized experimental protocol for assessing the vascular effects of these compounds in bovine coronary arteries is outlined below.

Experimental Workflow: Bovine Coronary Artery Reactivity Assay

Experimental_Workflow A 1. Isolate Bovine Coronary Arteries B 2. Cut into 2-3 mm Rings A->B C 3. Mount in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2) B->C D 4. Equilibrate under Optimal Resting Tension C->D E 5. Pre-constrict with U46619 (e.g., 20-30 nM to achieve 60-80% of max KCl contraction) D->E F 6. Cumulative Addition of EET Agonist or Vehicle E->F G 7. For Antagonist Studies: Pre-incubate with this compound (e.g., 10 µM) for 20-30 min before agonist addition E->G Antagonist Protocol H 8. Record Isometric Tension F->H G->F Antagonist Protocol I 9. Data Analysis: Calculate % relaxation from pre-constricted tone H->I

References

A Comparative Guide to 14,15-Epoxyeicosa-5(Z)-enoic Acid and its Regioisomer Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) and its other regioisomer antagonists. The information presented is supported by experimental data to assist researchers in selecting the appropriate antagonist for their specific needs.

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules that play crucial roles in regulating vascular tone, inflammation, and cardiovascular health.[1][2] The development of selective antagonists for EETs is critical for elucidating their physiological functions and for the development of novel therapeutics. 14,15-EEZE has emerged as a key pharmacological tool in this endeavor. This guide will compare 14,15-EEZE with its notable regioisomers and derivatives, focusing on their antagonist profiles and selectivity.

Comparative Analysis of Antagonist Performance

14,15-EEZE is a synthetic analog of 14,15-EET and functions as a selective antagonist of EETs.[3][4][5][6] It has been shown to inhibit the biological actions of all four EET regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. However, its potency varies across the different regioisomers, being most effective against 14,15-EET.[3]

Other notable antagonists include 14,15-epoxyeicosa-5(Z)-enoic-methylsulfonylimide (14,15-EEZE-mSI) and 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE), a metabolite of 14,15-EEZE. These compounds exhibit different selectivity profiles compared to the parent molecule.

Vascular Relaxation in Bovine Coronary Arteries

A common experimental model to assess the activity of EET antagonists is the measurement of their ability to inhibit EET-induced relaxation of pre-constricted bovine coronary artery rings. The following table summarizes the antagonist effects of 14,15-EEZE and its analogs on the vasorelaxant responses to the four EET regioisomers.

AntagonistTarget EET RegioisomerAntagonist ConcentrationMaximal Relaxation of EET (%)Inhibition of RelaxationReference
14,15-EEZE 14,15-EET10 µM~18%Strong[7]
11,12-EET10 µM-Moderate[3]
8,9-EET10 µM-Moderate[3]
5,6-EET10 µM-Moderate[3]
14,15-EEZE-mSI 14,15-EET10 µM-Strong Inhibition[8]
11,12-EET10 µM-No Inhibition[8]
8,9-EET10 µM-No Inhibition[8]
5,6-EET10 µM-Strong Inhibition[8]
14,15-DHE5ZE 14,15-EET10 µM~36%Significant Inhibition[9]
11,12-EET10 µM-No Inhibition[9]
8,9-EET10 µM-No Inhibition[9]
5,6-EET10 µM-No Inhibition[9]

Key Observations:

  • 14,15-EEZE is a broad-spectrum EET antagonist, inhibiting all four regioisomers, with the strongest activity against 14,15-EET.[3][7]

  • 14,15-EEZE-mSI demonstrates greater selectivity, potently inhibiting only 14,15-EET and 5,6-EET, while having no effect on 11,12-EET and 8,9-EET.[8]

  • 14,15-DHE5ZE , the diol metabolite of 14,15-EEZE, is a highly selective antagonist for 14,15-EET.[9]

Cardioprotective Effects

EETs are known to have cardioprotective effects against ischemia-reperfusion injury. Antagonists are used to probe the role of endogenous EETs in this process.

CompoundModelEffect on Infarct Size (IS/AAR*)Antagonistic EffectReference
14,15-EEZE Canine model of ischemia-reperfusionNo intrinsic effectAbolished cardioprotection by 11,12-EET and 14,15-EET[6][10][11]
Abolished cardioprotection by AUDA (sEH inhibitor)[10][11]
No effect on diazoxide-induced cardioprotection[10][11]

*IS/AAR: Infarct Size as a percentage of the Area At Risk

Key Observations:

  • 14,15-EEZE effectively blocks the cardioprotective effects of both exogenously administered and endogenously generated EETs.[6][10][11]

  • Its lack of effect on diazoxide-induced cardioprotection suggests that it does not interfere with mitochondrial ATP-sensitive potassium channels, a downstream target in some cardioprotective pathways.[10][11]

Signaling Pathways and Experimental Workflows

The biological effects of EETs are believed to be mediated primarily through G-protein coupled receptors (GPCRs), leading to the activation of various downstream signaling cascades. The exact identity of a specific high-affinity EET receptor remains elusive, though several candidate GPCRs have been identified.[3][4][7] The general signaling pathway involves the activation of potassium channels, leading to hyperpolarization and relaxation of vascular smooth muscle cells.

EET_Signaling_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell Agonist Agonist (e.g., Bradykinin) PLC Phospholipase A2 Agonist->PLC activates AA Arachidonic Acid PLC->AA releases CYP450 CYP450 Epoxygenase AA->CYP450 metabolized by EETs EETs CYP450->EETs produces GPCR Putative EET Receptor (GPCR) EETs->GPCR G_protein G-protein (Gs) GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates K_channel K+ Channel (e.g., BKCa) PKA->K_channel activates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization leads to Relaxation Vasorelaxation Hyperpolarization->Relaxation causes Antagonist 14,15-EEZE & Regioisomers Antagonist->GPCR blocks

Caption: Proposed signaling pathway for EET-mediated vasorelaxation and its antagonism.

A typical experimental workflow for evaluating EET antagonists in vascular reactivity studies is outlined below.

Experimental_Workflow A Isolate Bovine Coronary Arteries B Mount Arterial Rings in Organ Bath A->B C Pre-constrict with U46619 (Thromboxane A2 mimetic) B->C D Administer Antagonist (e.g., 14,15-EEZE) or Vehicle C->D E Cumulative Addition of EET Regioisomer D->E F Record Isometric Tension (Measure Relaxation) E->F G Data Analysis: Compare Dose-Response Curves F->G

Caption: Experimental workflow for assessing EET antagonist activity in isolated arteries.

Experimental Protocols

Vascular Reactivity Studies in Bovine Coronary Arteries

Objective: To determine the antagonist effect of a compound on EET-induced vasorelaxation.

Methodology:

  • Tissue Preparation: Bovine hearts are obtained from a local abattoir and the coronary arteries are dissected and placed in ice-cold physiological salt solution (PSS). The arteries are cleaned of surrounding tissue and cut into rings of 2-3 mm in length.

  • Mounting: The arterial rings are mounted in organ baths containing PSS, maintained at 37°C, and aerated with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration and Pre-constriction: The rings are allowed to equilibrate for at least 60 minutes under a resting tension. Following equilibration, the rings are pre-constricted with a thromboxane (B8750289) A2 mimetic, such as U46619, to induce a stable contraction.

  • Antagonist Incubation: Once a stable contraction is achieved, the test antagonist (e.g., 14,15-EEZE) or its vehicle is added to the organ bath and incubated for a predetermined period (e.g., 30 minutes).

  • EET-induced Relaxation: A cumulative concentration-response curve to an EET regioisomer is then generated by adding increasing concentrations of the EET to the bath.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by U46619. The dose-response curves in the presence and absence of the antagonist are compared to determine the inhibitory effect.

In Vivo Cardioprotection Studies

Objective: To evaluate the ability of an EET antagonist to block the cardioprotective effects of EETs in a model of myocardial ischemia-reperfusion.

Methodology:

  • Animal Model: Anesthetized canines are commonly used for this model.[6][10][11]

  • Surgical Preparation: The animals undergo a thoracotomy to expose the heart. A major coronary artery, such as the left anterior descending (LAD) coronary artery, is isolated to induce regional ischemia. Catheters are placed for drug administration and monitoring of hemodynamic parameters.

  • Ischemia-Reperfusion Protocol: A snare is placed around the LAD coronary artery. Myocardial ischemia is induced by occluding the artery for a set period (e.g., 60 minutes), followed by reperfusion for a longer duration (e.g., 3 hours) by releasing the snare.

  • Drug Administration: The EET agonist, the antagonist (e.g., 14,15-EEZE), or their respective vehicles are administered intravenously at specific time points before or during the ischemia-reperfusion protocol.

  • Measurement of Infarct Size: At the end of the reperfusion period, the heart is excised. The area at risk (AAR), the region of the myocardium supplied by the occluded artery, is delineated, typically by perfusing the coronary arteries with a dye. The heart is then sectioned and stained (e.g., with triphenyltetrazolium (B181601) chloride) to differentiate between viable (stained) and infarcted (unstained) tissue.

  • Data Analysis: The infarct size (IS) is measured and expressed as a percentage of the AAR (IS/AAR). The IS/AAR in the different treatment groups are compared to assess the cardioprotective or antagonist effects of the administered compounds.

Conclusion

14,15-EEZE and its regioisomer antagonists are invaluable tools for investigating the complex biology of EETs. While 14,15-EEZE serves as a broad-spectrum antagonist, more selective compounds like 14,15-EEZE-mSI and 14,15-DHE5ZE allow for the dissection of the roles of specific EET regioisomers. The choice of antagonist will depend on the specific research question, with considerations for the desired selectivity profile. The experimental protocols detailed in this guide provide a foundation for the continued exploration of EET signaling and the development of novel therapeutic agents targeting this pathway.

References

Validating the Specificity of 14,15-EEZE: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, understanding the specificity of a pharmacological tool is paramount. This guide provides a detailed comparison of 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), a widely used antagonist of Epoxyeicosatrienoic acids (EETs), with other alternatives. We present supporting experimental data from binding and functional assays to objectively evaluate its performance.

Binding Affinity and Specificity of 14,15-EEZE

A radiolabeled version of 14,15-EEZE, 20-¹²⁵I-14,15-EE5ZE, has been instrumental in demonstrating specific and saturable binding to membranes of U937 cells.[5][6] This binding is competitively displaced by EETs, with 11,12-EET and 14,15-EET being potent competitors, indicating a shared binding site.[4][6] The binding of EET agonist radioligands has been characterized with a high affinity, in the range of a Kd of 1-10 nM.[4]

The specificity of 14,15-EEZE is further supported by the observation that its inhibitory effects are selective for EET-mediated responses. It does not block relaxations induced by other vasodilators such as sodium nitroprusside or iloprost.[1][2]

Table 1: Comparative Summary of 14,15-EEZE and Alternatives in Binding and Functional Assays

CompoundTarget/AssayKey FindingsReference
14,15-EEZE EET-induced vasorelaxationPotent antagonist of 11,12- and 14,15-EET-induced cardioprotection.[1]
Radioligand Binding (U937 cells)Specific and saturable binding of its radiolabeled analog (20-¹²⁵I-14,15-EE5ZE).[5][6]
EET SynthesisDoes not inhibit the synthesis of EETs or 20-HETE.[2]
14,15-EET Analogs Vasodilator ActivityStructural modifications can confer antagonist properties.[7]
Miconazole 20-¹²⁵I-14,15-EE5ZE BindingInhibits binding with a Ki of 350 nM.[4]
MSPPOH 20-¹²⁵I-14,15-EE5ZE BindingInhibits binding with a Ki of 1558 nM.[4]

Signaling Pathways Modulated by 14,15-EEZE

EETs exert their biological effects through a complex signaling network. The primary mechanism involves binding to a putative G protein-coupled receptor on the cell surface, which is coupled to a Gαs protein.[3][8] This initiates a cascade that leads to the activation of large-conductance Ca²⁺-activated potassium (BKCa) channels, resulting in hyperpolarization and relaxation of vascular smooth muscle.[8][9] 14,15-EEZE is thought to competitively antagonize EETs at this receptor level.

Beyond this primary pathway, EET signaling has been shown to involve other important cellular effectors, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways.[8][10]

EET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EET EETs Receptor Putative EET Receptor (GPCR) EET->Receptor Binds & Activates EEZE 14,15-EEZE EEZE->Receptor Binds & Inhibits Gs Gαs Receptor->Gs Activates PI3K PI3K/Akt Pathway Receptor->PI3K MAPK MAPK Pathway Receptor->MAPK AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates BKCa BKCa Channel PKA->BKCa Opens Hyperpolarization Hyperpolarization & Vasorelaxation BKCa->Hyperpolarization CellGrowth Cell Growth & Migration PI3K->CellGrowth MAPK->CellGrowth Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (e.g., from U937 cells) Incubation Incubation of Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand Radioligand (e.g., 20-¹²⁵I-14,15-EE5ZE) Radioligand->Incubation Competitor Unlabeled Competitor (e.g., 14,15-EEZE) Competitor->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC₅₀ and Kᵢ determination) Counting->Data_Analysis

References

Unveiling the Selectivity of 14,15-EE-5(Z)-E: A Comparative Analysis of its Cross-Reactivity with Other Lipid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a signaling molecule is paramount. This guide provides a comprehensive comparison of the cross-reactivity of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a selective antagonist of epoxyeicosatrienoic acids (EETs), with other key lipid signaling pathways. Through a synthesis of experimental data, we delineate its target profile, offering insights into its specificity and potential off-target effects.

This compound, also known as 14,15-EEZE, is a valuable pharmacological tool for investigating the physiological and pathological roles of EETs, which are cytochrome P450-derived metabolites of arachidonic acid involved in regulating vascular tone, inflammation, and cell proliferation.[1][2] This guide objectively compares its antagonistic activity towards different EET isomers and explores its potential interactions with the prostanoid and leukotriene signaling cascades, two other major branches of the arachidonic acid metabolic network.

Visualizing the Arachidonic Acid Cascade

The metabolism of arachidonic acid gives rise to a diverse array of bioactive lipids, including EETs, prostanoids, and leukotrienes. Understanding this network is crucial for appreciating the potential for cross-reactivity of pharmacological agents that target one pathway.

cluster_cyp Cytochrome P450 (CYP) Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Arachidonic_Acid Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) Arachidonic_Acid->EETs CYP Epoxyge nases Prostanoids Prostanoids (Prostaglandins, Thromboxanes) Arachidonic_Acid->Prostanoids COX-1/2 Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes 5-LOX Biological_Effects_EET Biological_Effects_EET EETs->Biological_Effects_EET Vasodilation, Anti-inflammation Biological_Effects_Pros Biological_Effects_Pros Prostanoids->Biological_Effects_Pros Inflammation, Vasoconstriction/ dilation Biological_Effects_Leuk Biological_Effects_Leuk Leukotrienes->Biological_Effects_Leuk Inflammation, Bronchoconstriction

Arachidonic Acid Metabolic Pathways.

Comparative Analysis of this compound Antagonistic Activity

Experimental evidence demonstrates that while this compound is most potent against 14,15-EET, it exhibits cross-reactivity with other EET regioisomers. In contrast, its interaction with other vasoactive signaling pathways appears limited, highlighting its selectivity.

Cross-Reactivity with EET Isomers

Studies utilizing bovine coronary artery rings preconstricted with the thromboxane (B8750289) A2 mimetic U46619 have quantified the inhibitory effect of this compound on vasorelaxation induced by various EET isomers.

Target Agonist (EET Isomer)This compound ConcentrationInhibition of Maximal Relaxation (%)Reference
14,15-EET10 µM~78%[1]
11,12-EET10 µMSignificant Inhibition (less than 14,15-EET)[1]
8,9-EET10 µMSignificant Inhibition (less than 14,15-EET)[1]
5,6-EET10 µMSignificant Inhibition (less than 14,15-EET)[1]

A methylsulfonylimide derivative, 14,15-EEZE-mSI, has been shown to be a more selective antagonist for 14,15- and 5,6-EET, with no significant activity against 11,12- or 8,9-EET.

Interaction with Prostanoid Signaling Pathway

While this compound does not directly target prostanoid receptors, there is evidence of crosstalk where EETs themselves can activate prostanoid receptors. Therefore, by antagonizing EETs, this compound can indirectly modulate prostanoid signaling.

Prostanoid ReceptorInteraction with 14,15-EETThis compound ImplicationReference
Thromboxane (TP) ReceptorActivation (Ki = 6.1 µM)Indirect antagonism by blocking 14,15-EET
Prostaglandin E2 (EP2) ReceptorActivation (inhibited by EP2 antagonist AH6809)Indirect antagonism by blocking 14,15-EET
Various Prostaglandin Receptors (PTGER2, PTGER4, etc.)Low-affinity activation by 14,15-EETIndirect antagonism by blocking 14,15-EET
Specificity Against Other Vasoactive Pathways

To assess its selectivity, this compound has been tested against other signaling molecules involved in vasodilation. The results indicate a high degree of specificity.

Vasoactive AgentSignaling PathwayEffect of this compound (10 µM)Reference
Sodium NitroprussideNitric Oxide (NO)No alteration of relaxation response[1]
IloprostProstacyclin (PGI2)No alteration of relaxation response[1]
NS1619K+ Channel OpenerNo alteration of relaxation response[1]
BimakalimK+ Channel OpenerNo alteration of relaxation response[1]

Interaction with the Leukotriene Signaling Pathway

Currently, there is a lack of direct experimental evidence to suggest that this compound significantly interacts with the leukotriene signaling pathway. The primary mechanism of potential crosstalk would be at the level of the common precursor, arachidonic acid. However, no studies have specifically investigated the effect of this compound on 5-lipoxygenase (5-LOX), the key enzyme in leukotriene biosynthesis, or on leukotriene receptors. One study did show that [³H]14,15-EET binding to monocytes was not displaced by leukotriene B4 or leukotriene D4, suggesting distinct binding sites.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Vascular Ring Relaxation Assay

This ex vivo method is used to assess the effect of vasoactive substances on blood vessel tone.

A Isolate bovine coronary arteries B Cut into 2-3 mm rings A->B C Mount rings in organ bath with Krebs buffer (37°C, 95% O2/5% CO2) B->C D Pre-constrict rings with U46619 C->D E Pre-incubate with This compound or vehicle D->E F Add cumulative concentrations of EET isomer E->F G Record changes in isometric tension F->G

Workflow for Vascular Ring Relaxation Assay.

Protocol:

  • Tissue Preparation: Bovine hearts are obtained from a local abattoir and the left anterior descending coronary arteries are dissected and placed in cold Krebs buffer. The arteries are cleaned of surrounding tissue and cut into 2-3 mm rings.

  • Mounting: The arterial rings are mounted on wire myographs in organ baths containing Krebs buffer maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Equilibration and Pre-constriction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension. Following equilibration, the rings are pre-constricted with a submaximal concentration of the thromboxane A2 mimetic, U46619.

  • Treatment: Once a stable contraction is achieved, the rings are pre-incubated with either this compound at the desired concentration (e.g., 10 µM) or vehicle for a specified period.

  • Agonist Addition: Cumulative concentration-response curves are then generated by adding increasing concentrations of the EET isomer of interest.

  • Data Analysis: Changes in isometric tension are recorded. The relaxation responses are expressed as a percentage of the pre-constriction induced by U46619.

G Protein-Coupled Receptor (GPCR) Activation Assay

This in vitro assay is used to screen for the activation of specific GPCRs by ligands.

Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transiently transfected with a plasmid encoding the GPCR of interest.

  • Ligand Stimulation: The transfected cells are then stimulated with various concentrations of the test lipid (e.g., 14,15-EET).

  • Second Messenger Measurement: GPCR activation is assessed by measuring the production of a downstream second messenger. For many prostanoid receptors, this involves quantifying intracellular cyclic AMP (cAMP) levels using a commercially available immunoassay kit.

  • Data Analysis: The concentration-response data is used to determine the potency (EC₅₀) and efficacy of the ligand in activating the specific GPCR. For antagonists, a competitive binding assay using a radiolabeled agonist is often employed to determine the inhibition constant (Ki).

Conclusion

The available experimental data strongly supports the classification of this compound as a selective antagonist of the EET signaling pathway. While it exhibits some cross-reactivity with different EET isomers, it shows minimal to no direct interaction with the nitric oxide, prostacyclin, and certain K+ channel signaling pathways. Its influence on the prostanoid pathway appears to be indirect, stemming from the ability of its primary targets, the EETs, to activate prostanoid receptors. A notable gap in the current understanding is its potential interaction with the leukotriene pathway, for which there is no direct experimental evidence. This guide provides a foundational understanding for researchers utilizing this compound, emphasizing the importance of considering its full interaction profile in the design and interpretation of experiments.

cluster_target This compound cluster_pathways Lipid Signaling Pathways EEZE This compound EETs EET Pathway EEZE->EETs Antagonizes Prostanoids Prostanoid Pathway (Indirect Interaction) EEZE->Prostanoids Indirectly Modulates Leukotrienes Leukotriene Pathway (No Direct Evidence) EEZE->Leukotrienes No Direct Interaction Observed Other Other Vasoactive Pathways (NO, PGI2, K+ channels) EEZE->Other No Significant Interaction

Selectivity Profile of this compound.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 14,15-EEZE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), a selective antagonist of epoxyeicosatrienoic acids (EETs). The information presented herein is supported by experimental data to aid in the evaluation of its potential as a pharmacological tool and therapeutic agent.

Data Presentation: Quantitative Comparison of 14,15-EEZE Efficacy

The following tables summarize the key quantitative data regarding the efficacy of 14,15-EEZE in both in vitro and in vivo experimental settings.

Table 1: In Vitro Efficacy of 14,15-EEZE as an EET Antagonist

AssayAgonistTissue/Cell Type14,15-EEZE ConcentrationObserved EffectCitation
Vasodilation14,15-EETBovine Coronary Arteries10 µmol/LInhibition of maximal relaxation to ~18%
Vasodilation11,12-EETBovine Coronary Arteries10 µmol/LSignificant inhibition of relaxation
Vasodilation8,9-EETBovine Coronary Arteries10 µmol/LSignificant inhibition of relaxation
Vasodilation5,6-EETBovine Coronary Arteries10 µmol/LSignificant inhibition of relaxation
Smooth Muscle HyperpolarizationBradykininBovine Coronary Arteries3 µmol/LInhibition of bradykinin-induced hyperpolarization and relaxation[1]
Endothelial Tube FormationHypoxiaBovine Retinal Endothelial Cells10 µMInhibition of hypoxia-induced tube formation[2]
Cancer Cell Motility11,12-EETProstate Carcinoma CellsNot specifiedInhibition of EET-induced cell invasion and migration[3]

Table 2: In Vivo Efficacy of 14,15-EEZE in a Canine Model of Myocardial Infarction

Treatment GroupNDosageInfarct Size (% of Area at Risk)Citation
Vehicle (Control)8-21.8 ± 1.6[4][5]
11,12-EET80.128 mg/kg8.7 ± 2.2[4][5]
14,15-EET80.128 mg/kg9.4 ± 1.3[4][5]
14,15-EEZE80.128 mg/kg21.0 ± 3.6[4][5]
14,15-EEZE + 11,12-EET80.128 mg/kg each17.8 ± 1.4[4][5]
14,15-EEZE + 14,15-EET80.128 mg/kg each19.2 ± 2.4[4][5]
AUDA (sEH inhibitor) - Low Dose80.157 mg/kg14.4 ± 1.2[4][5]
AUDA (sEH inhibitor) - High Dose80.314 mg/kg9.4 ± 1.8[4][5]
14,15-EEZE + AUDA (High Dose)80.128 mg/kg + 0.314 mg/kg19.3 ± 1.6[4][5]
Diazoxide (mitoKATP opener)83 mg/kg10.2 ± 1.9[4][5]
14,15-EEZE + Diazoxide80.128 mg/kg + 3 mg/kg10.4 ± 1.4[4][5]

Experimental Protocols

In Vitro Vasodilation Assay in Bovine Coronary Arteries

This protocol outlines the methodology used to assess the antagonist effect of 14,15-EEZE on EET-induced vasodilation.[6]

  • Tissue Preparation: Bovine hearts are obtained from a local abattoir and the left anterior descending coronary arteries are dissected and placed in cold physiological salt solution. Arterial rings of 3-5 mm in length are prepared.

  • Mounting: The arterial rings are mounted in organ chambers containing Krebs' buffer, maintained at 37°C and aerated with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration and Pre-constriction: The arterial rings are gradually stretched to a basal tension of 3.5 g and allowed to equilibrate. Reproducible contractions are induced by repeated additions of KCl. Subsequently, the thromboxane (B8750289) mimetic U46619 (20 nmol/L) is added to pre-constrict the vessels to approximately 50-75% of the maximal KCl contraction.

  • Agonist Concentration-Response: Cumulative concentration-response curves are generated for EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET).

  • Antagonist Incubation: The vessels are washed and then pre-incubated with 14,15-EEZE (e.g., 10 µmol/L) for a specified period.

  • Repeat Agonist Response: The concentration-response to the EETs is repeated in the presence of 14,15-EEZE to determine its inhibitory effect.

  • Data Analysis: The relaxation responses are expressed as a percentage of the U46619-induced contraction.

In Vivo Canine Model of Myocardial Ischemia-Reperfusion

This protocol details the surgical and experimental procedures to evaluate the in vivo efficacy of 14,15-EEZE in a well-established large animal model of myocardial infarction.[4][7]

  • Animal Preparation: Adult mongrel dogs are anesthetized, intubated, and ventilated. Catheters are placed for drug administration, blood sampling, and hemodynamic monitoring.

  • Surgical Procedure: A left thoracotomy is performed, and the left anterior descending (LAD) coronary artery is isolated. A silk suture is passed around the LAD for later occlusion.

  • Experimental Groups and Drug Administration: The animals are randomly assigned to different treatment groups as detailed in Table 2. Drugs (EETs, 14,15-EEZE, AUDA, diazoxide) or vehicle are administered via intracoronary infusion over 2-3 minutes, 15 minutes prior to coronary artery occlusion. In antagonist studies, 14,15-EEZE is administered 5 minutes before the agonist.

  • Ischemia-Reperfusion Protocol: The LAD is occluded for 60 minutes, followed by 3 hours of reperfusion.

  • Infarct Size Measurement: At the end of the reperfusion period, the LAD is re-occluded, and the area at risk is delineated by injecting a dye. The heart is then excised, and the left ventricle is sliced. The slices are incubated in triphenyltetrazolium (B181601) chloride to differentiate viable (stained) from infarcted (unstained) tissue. The infarct size is expressed as a percentage of the area at risk.

  • Statistical Analysis: Differences between groups are analyzed using ANOVA followed by a post-hoc test.

Mandatory Visualization

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EETs EETs Putative_EET_Receptor Putative EET Receptor (GPCR) EETs->Putative_EET_Receptor Gs Gαs Putative_EET_Receptor->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP K_channel K+ Channel Hyperpolarization Hyperpolarization (Vasodilation) K_channel->Hyperpolarization Gs->AC PKA PKA cAMP->PKA PKA->K_channel 14_15_EEZE 14,15-EEZE 14_15_EEZE->Putative_EET_Receptor

Caption: Putative signaling pathway for EET-induced vasodilation and its inhibition by 14,15-EEZE.

G Start Canine Model of Myocardial Infarction Anesthesia Anesthesia and Surgical Preparation Start->Anesthesia Drug_Admin Intracoronary Drug Administration (Vehicle, EET, 14,15-EEZE, etc.) Anesthesia->Drug_Admin Occlusion 60 min LAD Coronary Artery Occlusion Drug_Admin->Occlusion Reperfusion 3 hours Reperfusion Occlusion->Reperfusion Measurement Infarct Size Measurement (TTC Staining) Reperfusion->Measurement Analysis Data Analysis (% Infarct Size / Area at Risk) Measurement->Analysis

Caption: Experimental workflow for the in vivo evaluation of 14,15-EEZE in a canine model.

References

14,15-Epoxyeicosa-5(Z)-enoic acid versus potassium channel blockers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 14,15-Epoxyeicosa-5(Z)-enoic Acid and Potassium Channel Blockers for Researchers

This guide provides a detailed, data-supported comparison between 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E) and traditional potassium channel blockers. It is intended for researchers, scientists, and professionals in drug development to facilitate an informed selection of investigational compounds for studies involving potassium channel modulation.

Introduction

Modulation of potassium (K+) channel activity is a critical area of research with significant therapeutic implications, particularly in cardiovascular and neurological diseases. Two distinct approaches to influence K+ channel function involve the use of 14,15-Epoxyeicosa-5(Z)-enoic acid and classical potassium channel blockers.

14,15-Epoxyeicosa-5(Z)-enoic acid , also known as 14,15-EEZE, is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET).[1] It functions not as a direct channel blocker, but as a selective antagonist of EETs.[1][2] EETs are lipid signaling molecules that act as endothelium-derived hyperpolarizing factors (EDHFs), causing vasodilation by activating specific potassium channels.[1][3][4] Therefore, this compound provides a tool to investigate the physiological roles of the EET signaling pathway.

Potassium channel blockers are a diverse class of pharmacological agents that directly bind to and inhibit the function of various potassium channels.[5][6][7] These channels are crucial for setting the resting membrane potential and repolarizing the cell membrane during action potentials in excitable cells.[7][8] By directly blocking K+ efflux, these drugs prolong repolarization and are used to treat conditions like cardiac arrhythmias and multiple sclerosis.[5][6][9]

This guide will compare these two compound types based on their mechanism of action, functional effects, and the experimental protocols used to evaluate them.

Mechanism of Action: Indirect Antagonism vs. Direct Blockade

The fundamental difference lies in their mechanism of action. This compound acts indirectly by blocking the receptor or binding site of an endogenous channel activator (EETs), while potassium channel blockers physically obstruct the ion channel itself.

14,15-Epoxyeicosa-5(Z)-enoic Acid (this compound): This compound is an antagonist of epoxyeicosatrienoic acids (EETs).[1] EETs, produced from arachidonic acid by cytochrome P-450 epoxygenases, are potent vasodilators.[4][10] They activate large-conductance calcium-activated potassium (BKCa) channels and ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells.[2][11][12] This channel activation leads to K+ efflux, membrane hyperpolarization, and subsequent vasorelaxation.[3][11] this compound competitively inhibits the actions of EETs, thereby preventing this signaling cascade and blocking the associated hyperpolarization and relaxation.[1][2] It does not directly inhibit potassium channel openers or other vasodilatory pathways like those mediated by nitric oxide or prostacyclin.[1][2]

Potassium Channel Blockers: This is a broad category of drugs that directly inhibit potassium ion conduction. They are classified based on the type of channel they target:

  • Voltage-Gated K+ Channel Blockers: (e.g., Amiodarone, Dalfampridine) These drugs are crucial in cardiac tissue, where they prolong the action potential duration and are used as Class III antiarrhythmics.[5][6][9]

  • Calcium-Activated K+ Channel Blockers: (e.g., Iberiotoxin, Charybdotoxin) These toxins are potent blockers of BKCa channels and are primarily used as research tools to study the physiological roles of these channels.[5][11]

  • Inwardly-Rectifying K+ Channel Blockers: (e.g., Glibenclamide) These agents block KATP channels and are used in the treatment of type 2 diabetes.[5]

  • Tandem Pore Domain K+ Channel Blockers: These affect "leak" currents and are being investigated for various uses, including pain management.[5]

G cluster_0 EET Signaling Pathway (Indirect Modulation) cluster_1 Direct K+ Channel Blockade AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP EETs EETs (e.g., 14,15-EET) CYP->EETs Receptor EET Receptor / Binding Site EETs->Receptor KChannel_EET K+ Channel (BKCa, KATP) Receptor->KChannel_EET EEZE This compound EEZE->Receptor Antagonizes Hyperpol Hyperpolarization KChannel_EET->Hyperpol Vaso Vasorelaxation Hyperpol->Vaso Blockers K+ Channel Blockers (e.g., Iberiotoxin, Amiodarone) KChannel_Direct K+ Channel (Various Subtypes) Blockers->KChannel_Direct Blocks Repol Inhibited Repolarization KChannel_Direct->Repol Effect Physiological Effect (e.g., Antiarrhythmic) Repol->Effect

Caption: Mechanisms of K+ channel modulation.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data on the selectivity and functional effects of this compound and representative potassium channel blockers.

Table 1: Selectivity and Potency
Compound/BlockerPrimary Target(s)Potency/Effective ConcentrationNotes
This compound Antagonist of EETs, most effective against 14,15-EET.[1]3-10 µM effectively inhibits EET- and bradykinin-induced relaxations.[1]Does not inhibit relaxations to K+ channel openers (NS1619, bimakalim), NO donors, or iloprost.[1][2]
Iberiotoxin High-affinity blocker of large-conductance Ca2+-activated K+ (BKCa) channels.[11]100 nM inhibits EET-induced relaxations.[13]A peptide toxin used as a selective research tool.[11]
Glibenclamide ATP-sensitive K+ (KATP) channel blocker.[5]10 µM inhibits KATP channel-mediated relaxations.[12][13]Also used clinically as an anti-diabetic drug.[5]
Amiodarone Blocks multiple ion channels, primarily voltage-gated K+ channels (IKr).[6][9]Clinically managed therapeutic range.Exhibits properties of all four antiarrhythmic classes.[14]
Tetraethylammonium (TEA) Non-selective blocker of voltage-gated and some Ca2+-activated K+ channels.[6][15]10 mM can inhibit outward K+ currents.[15]A quaternary ammonium (B1175870) compound used broadly in research.
Table 2: Comparative Functional Effects on Vasculature
Compound/BlockerEffect on Basal ToneEffect on Agonist-Induced Vasoconstriction (e.g., U46619)Effect on Endothelium-Dependent Relaxation (e.g., Bradykinin)Mechanism
This compound No significant effect.No direct effect; used as a pre-treatment.Inhibits the EDHF/EET component of relaxation.[1]Antagonizes endogenous EETs released by bradykinin.[1]
Iberiotoxin May cause slight constriction.Enhances constriction.Inhibits relaxation if mediated by BKCa channels.[11]Directly blocks BKCa channels involved in hyperpolarization.[11]
Glibenclamide Minimal effect.Enhances constriction.Inhibits relaxation if mediated by KATP channels.[11]Directly blocks KATP channels.[11]
General K+ Channel Blockers Generally cause vasoconstriction.Potentiate further constriction.Inhibit relaxation mediated by K+ channel opening.Reduce K+ efflux, leading to membrane depolarization and smooth muscle contraction.

Experimental Protocols

Evaluating the effects of these compounds requires specific and rigorous experimental methodologies. The two primary techniques are vascular reactivity assays and electrophysiological patch-clamp recordings.

Vascular Reactivity Assay (Wire Myography)

This ex vivo technique measures isometric tension in isolated blood vessel segments, allowing for the quantification of vasoconstriction and vasodilation.

Methodology:

  • Vessel Isolation: A blood vessel (e.g., bovine coronary artery, rat mesenteric artery) is carefully dissected and placed in cold, oxygenated Krebs-Henseleit (KH) solution.[16]

  • Mounting: The vessel is cut into small rings (2-4 mm) and mounted on two stainless steel wires or pins in an organ bath chamber of a wire myograph system.[16][17]

  • Equilibration: The chamber is filled with KH solution, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2. The vessel ring is allowed to equilibrate under a baseline tension for approximately 60 minutes.[16][17][18]

  • Viability Check (Wake-up Protocol): The vessel's functional integrity is confirmed by stimulating it with a high-potassium solution (e.g., KCl) or a specific agonist like phenylephrine (B352888) to ensure it can contract properly.[17][18] Endothelial integrity is often checked using an endothelium-dependent vasodilator like acetylcholine.[16]

  • Experimentation:

    • To test This compound , the vessel is first pre-constricted with an agonist (e.g., U46619). Then, a cumulative concentration-response curve to an EET or an endothelium-dependent vasodilator (like bradykinin) is generated in the absence and presence of this compound (pre-incubated for ~20-30 min).[1] A rightward shift in the curve indicates antagonism.

    • To test a direct K+ channel blocker , the vessel is pre-constricted, and the blocker is added to observe any direct contractile effect or its ability to inhibit relaxation induced by a K+ channel opener.[13]

  • Data Analysis: Changes in tension are recorded and plotted as a percentage of relaxation from the pre-constricted tone.

G A 1. Isolate Artery (e.g., coronary, mesenteric) B 2. Cut into 2-4 mm Rings A->B C 3. Mount in Wire Myograph (Organ Bath with KH Solution) B->C D 4. Equilibrate & Normalize Tension (60 min, 37°C, 95% O2) C->D E 5. Viability Test (e.g., KCl, Phenylephrine) D->E F 6. Pre-constrict Vessel (e.g., U46619) E->F G 7. Add Test Compound(s) (e.g., this compound, Blocker, Agonist) F->G H 8. Record Isometric Tension G->H I 9. Analyze Data (Concentration-Response Curves) H->I

Caption: Workflow for a vascular reactivity experiment.
Electrophysiology (Patch Clamp)

This technique allows for the direct measurement of ion channel activity in isolated cells (e.g., vascular smooth muscle cells, cardiomyocytes).[19][20]

Methodology:

  • Cell Isolation: Single smooth muscle cells are enzymatically dissociated from the source tissue.[19]

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with an appropriate intracellular solution and serves as the recording electrode.[15][19]

  • Seal Formation: The micropipette is pressed against the membrane of a single cell, and suction is applied to form a high-resistance "giga-seal."[19]

  • Recording Configurations:

    • Cell-Attached: Measures the activity of channels within the patch of the membrane under the pipette tip without disrupting the cell's interior.[21] This is useful for observing channel activation by agonists in the bath.[21]

    • Whole-Cell: The membrane patch is ruptured, allowing the electrode to record currents from the entire cell membrane.[15][19] This configuration is ideal for studying the effect of drugs on the total population of a specific channel type.

  • Voltage Clamp Protocol: The membrane potential is held ("clamped") at a specific voltage by the amplifier. Step changes in voltage are applied to elicit channel opening, and the resulting ionic current is measured.[20]

  • Experimentation:

    • To test This compound , a cell-attached patch could be used. The bath application of an EET should increase K+ channel activity (seen as more frequent openings). Subsequent addition of this compound should reverse this effect.[21]

    • To test a direct K+ channel blocker , a whole-cell recording is typically used. After establishing a stable baseline of K+ currents, the blocker is perfused into the bath. A reduction in the measured current indicates channel blockade.[15]

Conclusion

The choice between 14,15-Epoxyeicosa-5(Z)-enoic acid and a potassium channel blocker depends entirely on the experimental question.

  • This compound is a pharmacological tool designed to probe the endogenous EET signaling pathway. Its action is indirect and highly specific to the antagonism of EETs. It is the compound of choice when the research goal is to determine if a physiological response (like vasodilation or hyperpolarization) is mediated by EETs.[1][10]

  • Potassium channel blockers are a broad class of agents that directly inhibit channel function. They are suitable for determining which type of potassium channel is responsible for a specific electrical event or for applications where direct, potent inhibition of K+ flux is required, such as in the treatment of cardiac arrhythmias.[5][7]

References

Unveiling the Antagonist Profile of 14,15-EE-5(Z)-E Against Epoxyeicosatrienoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Pharmacology and Drug Development

Epoxyeicosatrienoic acids (EETs), the cytochrome P450 epoxygenase metabolites of arachidonic acid, are potent lipid signaling molecules with a diverse range of physiological effects, including vasodilation, anti-inflammation, and cardioprotection.[1][2] Understanding the specific actions of different EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) is crucial for the development of targeted therapeutics. This guide provides a comparative evaluation of the antagonist potency of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a key pharmacological tool, against various EETs.

Comparative Antagonist Potency of this compound

This compound, also known as 14,15-EEZE, has been identified as a selective antagonist of EET-mediated biological responses.[3] Its efficacy, however, varies among the different EET regioisomers. The following tables summarize the available quantitative data on the antagonist potency of this compound.

Inhibition of EET-Induced Vascular Relaxation

Experiments conducted on pre-constricted bovine coronary arteries provide a functional measure of the antagonist potency of this compound. While specific IC50 values for each EET are not consistently reported across studies, the qualitative and semi-quantitative data clearly indicate a preferential inhibition of 14,15-EET.

EET RegioisomerConcentration of this compoundObserved Inhibition of RelaxationReference
14,15-EET10 µMMost effective inhibition[3]
11,12-EET10 µMInhibition observed[3]
8,9-EET10 µMInhibition observed[3]
5,6-EET10 µMInhibition observed[3]

Note: The term "most effective" is used as reported in the cited literature, which suggests a greater inhibitory effect on 14,15-EET-induced relaxation compared to the other regioisomers at the same concentration.

Competition for the EET Antagonist Binding Site

Radioligand binding assays using 20-¹²⁵I-14,15-EE-5(Z)-E have been employed to characterize the binding site of this antagonist and to determine the relative affinity of different EETs for this site. The order of potency in competing for this binding site provides a quantitative measure of the interaction between the EETs and the molecular target of this compound.

Competing LigandOrder of Potency for Binding Site CompetitionReference
11,12-EET= 14,15-EET[4][5]
14,15-EET= 11,12-EET[4][5]
8,9-EET> this compound[4][5]
This compound> 15-hydroxyeicosatetraenoic acid[4][5]

Note: This order of potency indicates that 11,12-EET and 14,15-EET have the highest affinity for the binding site of the antagonist, followed by 8,9-EET.

Experimental Protocols

Vascular Relaxation Assay

This functional assay assesses the ability of an antagonist to inhibit the vasodilation induced by EETs.

Objective: To determine the antagonist potency of this compound against different EET regioisomers by measuring the inhibition of EET-induced relaxation in isolated arterial rings.

Methodology:

  • Tissue Preparation: Bovine coronary arteries are dissected and cut into rings (2-3 mm).

  • Mounting: The arterial rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Tension Measurement: The rings are connected to isometric force transducers to record changes in vascular tension.

  • Pre-constriction: The arterial rings are pre-constricted with a thromboxane (B8750289) A₂ mimetic, such as U46619, to induce a stable contraction.

  • Antagonist Incubation: The rings are incubated with this compound (e.g., 10 µM) or vehicle for a defined period.

  • EET-induced Relaxation: Cumulative concentration-response curves are generated for different EET regioisomers (e.g., 10⁻⁹ to 10⁻⁵ M) in the presence and absence of the antagonist.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-constriction. The inhibitory effect of the antagonist is determined by comparing the concentration-response curves in its presence and absence.

Radioligand Binding Assay

This assay quantifies the affinity of unlabeled ligands (EETs) for the binding site of a radiolabeled antagonist.

Objective: To determine the relative binding affinities of different EET regioisomers for the this compound binding site.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a suitable cell line, such as U937 cells.

  • Radioligand: A radiolabeled form of the antagonist, 20-¹²⁵I-14,15-EE-5(Z)-E, is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled competing ligands (different EET regioisomers).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a gamma counter.

  • Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) for each competing ligand is then calculated using the Cheng-Prusoff equation.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

EET_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular EETs EETs (e.g., 14,15-EET) GPCR Putative GPCR EETs->GPCR Antagonist This compound Antagonist->GPCR Blocks G_protein G-protein (Gs) GPCR->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response

Caption: EET Signaling Pathway and Antagonism by this compound.

Vascular_Relaxation_Workflow A 1. Isolate Bovine Coronary Artery Rings B 2. Mount in Organ Bath & Apply Tension A->B C 3. Pre-constrict with U46619 B->C D 4. Incubate with This compound or Vehicle C->D E 5. Add Cumulative Concentrations of EETs D->E F 6. Record Isometric Tension Changes E->F G 7. Analyze Data & Compare Response Curves F->G

Caption: Experimental Workflow for the Vascular Relaxation Assay.

Radioligand_Binding_Workflow A 1. Prepare Cell Membranes (e.g., U937 cells) B 2. Incubate Membranes with: - Fixed [¹²⁵I]-14,15-EE-5(Z)-E - Increasing [Unlabeled EETs] A->B C 3. Separate Bound & Free Radioligand (Filtration) B->C D 4. Quantify Bound Radioactivity C->D E 5. Determine IC50 & Ki Values D->E

Caption: Experimental Workflow for the Radioligand Binding Assay.

References

A Comprehensive Guide to 14,15-EEZE: A Selective Antagonist of Epoxyeicosatrienoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), a pivotal tool in eicosanoid research. As the scientific community delves deeper into the therapeutic potential of modulating the epoxyeicosatrienoic acid (EET) pathway, a thorough understanding of its antagonists is paramount. This document offers an objective overview of 14,15-EEZE's performance, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

Introduction to 14,15-EEZE

14,15-EEZE is a synthetic analog of 14,15-EET, one of the four regioisomers of epoxyeicosatrienoic acids, which are metabolic products of arachidonic acid via the cytochrome P450 (CYP) epoxygenase pathway. Unlike its parent compound, 14,15-EEZE acts as a selective antagonist at putative EET receptors, thereby inhibiting the biological effects of EETs.[1][2] This property has established 14,15-EEZE as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of endogenous EETs.

Comparative Analysis of Biological Activity

While a direct comparative analysis with its metabolites is not feasible due to a lack of available data on the metabolism of 14,15-EEZE, its antagonist activity has been characterized in various experimental settings.

Antagonism of Vasodilation

EETs are known potent vasodilators, and 14,15-EEZE effectively blocks this effect. In bovine coronary arteries pre-constricted with the thromboxane (B8750289) A2 mimetic U46619, 14,15-EEZE demonstrates a concentration-dependent inhibition of vasorelaxation induced by all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET).[1][3] Notably, it is most effective at inhibiting the relaxation induced by 14,15-EET.[1]

Table 1: Effect of 14,15-EEZE on EET-Induced Vasorelaxation in Bovine Coronary Arteries

Agonist (EET Regioisomer)Agonist ConcentrationPre-treatmentMaximal Relaxation (%)Inhibition by 14,15-EEZE
14,15-EET1 µMVehicle~85%Significant
14,15-EET1 µM14,15-EEZE (10 µM)~20%Yes
11,12-EET1 µMVehicle~80%Significant
11,12-EET1 µM14,15-EEZE (10 µM)ReducedYes
8,9-EET1 µMVehicle~80%Significant
8,9-EET1 µM14,15-EEZE (10 µM)ReducedYes
5,6-EET1 µMVehicle~80%Significant
5,6-EET1 µM14,15-EEZE (10 µM)ReducedYes

Data synthesized from qualitative descriptions in the provided search results. Exact percentages may vary between studies.

Inhibition of Cardioprotective Effects

Exogenous EETs and agents that increase endogenous EET levels, such as soluble epoxide hydrolase (sEH) inhibitors, have been shown to exert cardioprotective effects by reducing myocardial infarct size.[2][4] 14,15-EEZE effectively abolishes these protective effects, suggesting that they are mediated through an EET-dependent pathway.[2][4]

Table 2: Effect of 14,15-EEZE on Myocardial Infarct Size in a Canine Model of Ischemia-Reperfusion

Treatment GroupMyocardial Infarct Size (% of Area at Risk)
Vehicle (Control)21.8 ± 1.6
11,12-EET8.7 ± 2.2
14,15-EET9.4 ± 1.3
14,15-EEZE21.0 ± 3.6
14,15-EEZE + 11,12-EET17.8 ± 1.4
14,15-EEZE + 14,15-EET19.2 ± 2.4

Data extracted from a study on the effects of 14,15-EEZE on cardioprotection.[2][4]

Inhibition of Cancer Cell Migration

Emerging evidence suggests a role for EETs in promoting cancer cell migration and invasion. 14,15-EEZE and its derivatives have been shown to inhibit EET-induced migration of prostate cancer cells.[5] This effect is thought to be mediated by the antagonism of a putative EET receptor-mediated activation of the epidermal growth factor receptor (EGFR) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[5]

Table 3: Effect of 14,15-EEZE on EET-Induced Cancer Cell Migration

Cell LineTreatmentEffect on Migration
Prostate Carcinoma (PC-3, DU-145)11,12-EETIncreased migration
Prostate Carcinoma (PC-3, DU-145)11,12-EET + 14,15-EEZEInhibition of migration

Qualitative data based on findings from studies on EET antagonists and cancer cell motility.[5]

Signaling Pathways and Mechanisms of Action

14,15-EEZE exerts its effects by competitively blocking the binding of EETs to their putative receptors. While a specific high-affinity G-protein coupled receptor for EETs has yet to be definitively identified, functional studies have elucidated key downstream signaling pathways that are inhibited by 14,15-EEZE.

Vascular Smooth Muscle Cell Relaxation Pathway

EETs induce vasorelaxation primarily through the hyperpolarization of vascular smooth muscle cells (VSMCs). This is achieved by the activation of calcium-activated potassium channels (KCa), leading to potassium efflux and membrane hyperpolarization. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation. 14,15-EEZE blocks this entire cascade by preventing the initial binding of EETs.

EET_Vasodilation_Pathway EET 14,15-EET Receptor Putative EET Receptor EET->Receptor Binds EEZE 14,15-EEZE (Antagonist) EEZE->Receptor Blocks G_Protein G-Protein Activation Receptor->G_Protein PLC PLC Activation G_Protein->PLC IP3 IP3 & DAG Production PLC->IP3 Ca_Release Ca²⁺ Release from SR IP3->Ca_Release K_Channel KCa Channel Activation Ca_Release->K_Channel Activates Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K⁺ efflux Ca_Channel L-type Ca²⁺ Channel Inhibition Hyperpolarization->Ca_Channel Ca_Influx ↓ Intracellular [Ca²⁺] Ca_Channel->Ca_Influx Relaxation Vasorelaxation Ca_Influx->Relaxation

EET-mediated vasodilation pathway and its inhibition by 14,15-EEZE.
Cancer Cell Migration Signaling Pathway

In cancer cells, EETs have been shown to transactivate the EGFR, leading to the activation of downstream pro-migratory signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. 14,15-EEZE inhibits these effects by blocking the initial EET-mediated signaling.

EET_Migration_Pathway EET 11,12-EET / 14,15-EET Putative_Receptor Putative EET Receptor EET->Putative_Receptor Binds EEZE 14,15-EEZE (Antagonist) EEZE->Putative_Receptor Blocks EGFR EGFR Transactivation Putative_Receptor->EGFR PI3K PI3K EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK Akt Akt PI3K->Akt Migration Cell Migration & Invasion Akt->Migration MAPK->Migration

EET-induced cancer cell migration pathway and its inhibition by 14,15-EEZE.

Experimental Protocols

Vascular Reactivity Studies using Wire Myography

Objective: To assess the effect of 14,15-EEZE on EET-induced vasorelaxation.

Methodology:

  • Tissue Preparation: Isolate small resistance arteries (e.g., bovine coronary or rat mesenteric arteries) and cut them into 2 mm rings.

  • Mounting: Mount the arterial rings on a wire myograph in a tissue bath containing Krebs-bicarbonate buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration and Viability Check: Allow the tissues to equilibrate under optimal passive tension. Assess vessel viability by contracting with a high potassium solution.

  • Pre-constriction: Constrict the arterial rings with a thromboxane A2 analog (e.g., U46619) to a stable submaximal tension.

  • Treatment:

    • Control: Add cumulative concentrations of an EET regioisomer (e.g., 14,15-EET) and record the relaxation response.

    • Inhibition: Pre-incubate a separate set of arterial rings with 14,15-EEZE (e.g., 10 µM) for a specified period before adding cumulative concentrations of the EET.

  • Data Analysis: Record changes in isometric tension and express relaxation as a percentage of the pre-constriction tension. Compare the concentration-response curves in the presence and absence of 14,15-EEZE.

Wire_Myography_Workflow Start Start Dissect Dissect & Mount Arterial Rings Start->Dissect Equilibrate Equilibrate & Assess Viability Dissect->Equilibrate Preconstrict Pre-constrict with U46619 Equilibrate->Preconstrict Split Treatment Preconstrict->Split Control Add Cumulative [EET] Split->Control Control Group Inhibition Pre-incubate with 14,15-EEZE then add Cumulative [EET] Split->Inhibition Inhibitor Group Record Record Isometric Tension Control->Record Inhibition->Record Analyze Analyze Data & Compare Curves Record->Analyze End End Analyze->End

Experimental workflow for wire myography to assess 14,15-EEZE activity.
Cell Migration Assay (Transwell Assay)

Objective: To determine the inhibitory effect of 14,15-EEZE on EET-induced cancer cell migration.

Methodology:

  • Cell Culture: Culture prostate cancer cells (e.g., PC-3) in appropriate media.

  • Transwell Setup: Use Transwell inserts with a porous membrane. The lower chamber contains media with a chemoattractant (e.g., an EET).

  • Cell Seeding: Seed serum-starved cells in the upper chamber of the Transwell insert in serum-free media.

  • Treatment:

    • Control: The lower chamber contains the chemoattractant (EET).

    • Inhibition: The upper chamber contains cells pre-treated with 14,15-EEZE, and the lower chamber contains the chemoattractant (EET).

  • Incubation: Incubate the plate for a sufficient time to allow for cell migration.

  • Staining and Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several fields of view under a microscope.

  • Data Analysis: Compare the number of migrated cells between the control and 14,15-EEZE-treated groups.

Conclusion

14,15-EEZE is a well-characterized and selective antagonist of EETs, making it an indispensable tool for investigating the biological roles of these lipid mediators. Its ability to inhibit EET-induced vasodilation, cardioprotection, and cancer cell migration highlights its potential as a lead compound for the development of novel therapeutics. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of eicosanoid biology and drug discovery. Further research into the specific EET receptors and the metabolic fate of 14,15-EEZE will undoubtedly provide deeper insights into its mechanism of action and pave the way for more targeted therapeutic interventions.

References

Validating the Antagonistic Effects of 14,15-EE-5(Z)-E through Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the eicosanoid antagonist, 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), and validates its mechanism of action through genetic knockdown experiments. The presented data and protocols offer a framework for researchers investigating the signaling pathways of epoxyeicosatrienoic acids (EETs) and developing novel therapeutics targeting these pathways.

Introduction to this compound and its Target Pathway

14,15-epoxyeicosatrienoic acid (14,15-EET) is a cytochrome P450-derived metabolite of arachidonic acid that plays a crucial role in cardiovascular physiology.[1] It primarily functions as an endothelium-derived hyperpolarizing factor (EDHF), inducing vasodilation by activating large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[2][3][4] This activation leads to potassium efflux, membrane hyperpolarization, and subsequent relaxation of the vascular smooth muscle.

This compound is a synthetic analog of 14,15-EET designed to act as a selective antagonist.[4][5] It is a valuable pharmacological tool for elucidating the physiological and pathological roles of endogenous EETs.[5] Understanding and validating the antagonistic properties of this compound is critical for its use in research and potential therapeutic development.

Beyond its vasodilatory effects, 14,15-EET has been implicated in cellular proliferation and anti-apoptotic pathways, potentially through the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the PI3K/Akt and ERK signaling cascades.[6][7][8]

This guide focuses on validating the antagonistic action of this compound by genetically silencing its proposed molecular targets. We present a comparison of the effects of this compound with the effects of siRNA-mediated knockdown of the BKCa channel and EGFR.

Comparative Analysis of this compound and Genetic Knockdown

To validate that this compound exerts its antagonistic effects by blocking the 14,15-EET signaling pathway, we compare its performance with the genetic knockdown of key protein targets in this pathway. The following table summarizes the expected quantitative outcomes from key experiments.

Table 1: Comparative Effects of this compound and Genetic Knockdown on 14,15-EET-Induced Responses

Experimental Group Assay Parameter Measured Expected Outcome with 14,15-EET Stimulation Rationale for Comparison
Control (Scrambled siRNA) Vasodilation Assay% Relaxation of pre-constricted aortic ringsHighEstablishes baseline response to 14,15-EET.
This compound Treated Vasodilation Assay% Relaxation of pre-constricted aortic ringsLowDemonstrates pharmacological antagonism of 14,15-EET-induced vasodilation.
BKCa Channel α-subunit siRNA Vasodilation Assay% Relaxation of pre-constricted aortic ringsLowGenetic knockdown of the target ion channel should mimic the effect of the antagonist.
Control (Scrambled siRNA) Cell Proliferation Assay (MTT)% Increase in cell numberHighEstablishes baseline proliferative response to 14,15-EET.
This compound Treated Cell Proliferation Assay (MTT)% Increase in cell numberLowDemonstrates pharmacological antagonism of 14,15-EET-induced proliferation.
EGFR siRNA Cell Proliferation Assay (MTT)% Increase in cell numberLowGenetic knockdown of the upstream receptor should abrogate the proliferative signal.
Control (Scrambled siRNA) Western Blotp-Akt/Total Akt RatioHighMeasures activation of a key downstream signaling node.
This compound Treated Western Blotp-Akt/Total Akt RatioLowShows inhibition of downstream signaling by the antagonist.
EGFR siRNA Western Blotp-Akt/Total Akt RatioLowConfirms that Akt phosphorylation is dependent on EGFR in this context.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data table are provided below.

siRNA-Mediated Knockdown of BKCa Channel and EGFR
  • Cell Culture: Human aortic vascular smooth muscle cells (hAoSMCs) are cultured in SmGM™-2 Smooth Muscle Growth Medium-2.

  • siRNA Transfection: Cells are transfected at 60-70% confluency with either a validated siRNA targeting the alpha subunit of the BKCa channel (KCNMA1), an siRNA targeting EGFR, or a non-targeting scrambled control siRNA using a suitable lipid-based transfection reagent.

  • Transfection Efficiency and Knockdown Verification: After 48 hours, transfection efficiency is assessed by qRT-PCR to measure mRNA levels of KCNMA1 or EGFR and by Western blot to confirm a reduction in protein expression.

Vasodilation Assay
  • Tissue Preparation: Thoracic aortic rings are isolated from male Sprague-Dawley rats and mounted in an organ bath containing Krebs-Henseleit buffer, bubbled with 95% O2 and 5% CO2 at 37°C.

  • Experimental Procedure:

    • Aortic rings are pre-constricted with phenylephrine.

    • Once a stable contraction is achieved, cumulative concentrations of 14,15-EET are added to the control and siRNA-treated (ex vivo transfection) or this compound pre-treated rings.

    • Changes in isometric tension are recorded, and relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine.

Cell Proliferation (MTT) Assay
  • Cell Seeding and Treatment: hAoSMCs are seeded in 96-well plates. After siRNA transfection (48 hours), cells are treated with 14,15-EET in the presence or absence of this compound.

  • MTT Assay: After 24 hours of treatment, MTT reagent is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. Cell proliferation is expressed as a percentage increase relative to the untreated control.

Western Blot Analysis for Akt Phosphorylation
  • Cell Lysis and Protein Quantification: Following experimental treatments, hAoSMCs are lysed in RIPA buffer. Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated Akt (Ser473) and total Akt.

  • Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, and the ratio of phosphorylated Akt to total Akt is calculated.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_0 14,15-EET Signaling Pathways EET 14,15-EET Receptor Putative Receptor EET->Receptor EGFR EGFR EET->EGFR Transactivates Antagonist This compound Antagonist->Receptor BKCa BKCa Channel Receptor->BKCa Activates Hyperpolarization Hyperpolarization BKCa->Hyperpolarization K+ Efflux Vasodilation Vasodilation Hyperpolarization->Vasodilation PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation G cluster_1 Experimental Workflow: Genetic Knockdown Validation start hAoSMC Culture transfection siRNA Transfection (Scrambled, BKCa, EGFR) start->transfection knockdown_verification Verify Knockdown (qRT-PCR, Western Blot) transfection->knockdown_verification treatment Treatment Groups: 1. 14,15-EET 2. 14,15-EET + this compound knockdown_verification->treatment assays Functional Assays treatment->assays vasodilation Vasodilation Assay assays->vasodilation proliferation Proliferation Assay assays->proliferation western Western Blot (p-Akt) assays->western analysis Data Analysis & Comparison vasodilation->analysis proliferation->analysis western->analysis G cluster_2 Logical Relationship: Antagonist vs. Knockdown EET_effect 14,15-EET Induces Biological Effect (e.g., Vasodilation) Antagonist_action This compound Blocks Receptor EET_effect->Antagonist_action Knockdown_action siRNA Knockdown of Target Protein (e.g., BKCa Channel) EET_effect->Knockdown_action Blocked_effect1 Inhibition of Biological Effect Antagonist_action->Blocked_effect1 Blocked_effect2 Inhibition of Biological Effect Knockdown_action->Blocked_effect2 Validation Validation of Mechanism of Action Blocked_effect1->Validation Mimics Blocked_effect2->Validation Mimics

References

A Comparative Guide: 14,15-EEZE vs. Non-Selective CYP450 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) and non-selective cytochrome P450 (CYP450) inhibitors. While both compound classes can modulate the effects of the CYP450 epoxygenase pathway, they do so through fundamentally different mechanisms. This distinction is critical for researchers investigating eicosanoid signaling and for professionals in drug development assessing potential drug-drug interactions and therapeutic applications.

Executive Summary

14,15-EEZE is a selective antagonist of epoxyeicosatrienoic acids (EETs), the signaling molecules produced by CYP450 epoxygenases. It does not directly inhibit the CYP450 enzymes themselves. In contrast, non-selective CYP450 inhibitors directly block the activity of a broad range of CYP450 isoforms, thereby preventing the formation of EETs and other metabolites. This guide will delve into their distinct mechanisms of action, present comparative data on their inhibitory profiles, and provide detailed experimental protocols for their evaluation.

Data Presentation: Quantitative Comparison

The following table summarizes the inhibitory activity of several well-characterized non-selective CYP450 inhibitors against major human CYP isoforms. It is important to note that 14,15-EEZE is not included in this table as it is not a direct inhibitor of CYP450 enzymes. Instead, it acts downstream by blocking the receptors for EETs, the products of CYP epoxygenase activity.

InhibitorCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2C19 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
Ketoconazole (B1673606) >120[1]23.5[2]->30[3]0.0083 - 0.0123[2]
Clotrimazole ----0.18[4][5]
Cimetidine 25 - 100[6]---10 - 50[6]
Quinidine -~300[3]-0.008[3]~30[3]
Proadifen (B1678237) (SKF-525A) ---0.043 (Ki)[1]19 (general CYP)[5][7]
1-Aminobenzotriazole (ABT) 330 (Ki)[1]3500 (Ki)[1]---

Note: IC₅₀ values can vary depending on the specific substrate, enzyme source (e.g., human liver microsomes vs. recombinant enzymes), and other experimental conditions.

Signaling Pathways and Mechanisms of Action

The Arachidonic Acid Cascade and EET Signaling

Arachidonic acid, a key component of cell membranes, is metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450). The CYP450 epoxygenase pathway converts arachidonic acid into four regioisomers of epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These EETs are potent signaling molecules with diverse physiological effects, including vasodilation, anti-inflammation, and cardioprotection.[6][8]

EETs exert their effects by binding to putative G-protein coupled receptors (GPCRs) on the cell surface.[2] This binding initiates a signaling cascade that can lead to the activation of potassium channels, resulting in hyperpolarization of the cell membrane and subsequent physiological responses, such as vascular relaxation.[9][10][11][12][13]

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes LOX EETs EETs (5,6- 8,9- 11,12- 14,15-) Arachidonic_Acid->EETs CYP450 Epoxygenase PLA2 cPLA₂ COX COX LOX LOX CYP450_Epoxygenase CYP450 Epoxygenase DHETs DHETs (less active) EETs->DHETs sEH sEH sEH

Arachidonic Acid Metabolism via CYP450 Epoxygenase Pathway.
Mechanism of 14,15-EEZE

14,15-EEZE acts as a selective antagonist at the putative EET receptor.[14] It competes with EETs for binding to this receptor, thereby blocking the downstream signaling cascade. This makes 14,15-EEZE a valuable tool for studying the physiological roles of EETs, as it allows for the specific inhibition of EET-mediated effects without directly interfering with the production of other CYP450 metabolites.

EET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EETs EETs EET_Receptor EET Receptor (GPCR) EETs->EET_Receptor Binds & Activates 14_15_EEZE 14,15-EEZE 14_15_EEZE->EET_Receptor Binds & Blocks G_Protein G-Protein EET_Receptor->G_Protein Activates K_Channel K+ Channel Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ efflux leads to Signaling_Cascade Downstream Signaling Cascade G_Protein->Signaling_Cascade Initiates Signaling_Cascade->K_Channel Opens Physiological_Response Physiological Response (e.g., Vasodilation) Hyperpolarization->Physiological_Response

Mechanism of 14,15-EEZE as an EET Receptor Antagonist.
Mechanism of Non-Selective CYP450 Inhibitors

Non-selective CYP450 inhibitors, such as ketoconazole and proadifen (SKF-525A), directly bind to and inhibit the activity of multiple CYP450 enzymes.[5][7] This broad-spectrum inhibition prevents the metabolism of arachidonic acid into EETs, as well as the metabolism of a wide range of other endogenous and exogenous compounds. The lack of selectivity can lead to significant drug-drug interactions and off-target effects.

Experimental Protocols

CYP450 Inhibition Assay (Fluorogenic Method)

This protocol describes a high-throughput method for assessing the inhibitory potential of a compound against specific CYP450 isoforms using fluorogenic probe substrates.

Materials:

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • Fluorogenic probe substrates specific for each isoform

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Test compound and reference inhibitors

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare a master mix containing the recombinant CYP450 enzyme and the NADPH regenerating system in potassium phosphate buffer.

  • Add the test compound or reference inhibitor at various concentrations to the wells of the microplate.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Measure the fluorescence of the product using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.[15]

Isolated Artery Vasoreactivity Assay (Wire Myography)

This protocol outlines the procedure for assessing the effect of compounds on the contractility of isolated small arteries.

Materials:

  • Wire myograph system

  • Isolated artery segments (e.g., bovine coronary or rat mesenteric arteries)

  • Physiological salt solution (PSS), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C

  • Vasoconstrictor agent (e.g., phenylephrine, U46619)

  • Test compound (e.g., 14,15-EEZE) and vasodilator (e.g., EETs)

  • Force transducer and data acquisition system

Procedure:

  • Dissect and mount a segment of the artery in the wire myograph chamber filled with aerated PSS.

  • Allow the vessel to equilibrate under a standardized passive tension.

  • Induce a stable contraction with a vasoconstrictor agent.

  • Once a stable plateau is reached, add the test compound (e.g., 14,15-EEZE) or vehicle and observe any changes in tension.

  • After a pre-incubation period with the test compound, add a vasodilator (e.g., an EET) in a cumulative concentration-response manner.

  • Record the changes in isometric tension and construct concentration-response curves to determine the effect of the test compound on vasodilation.[1][14][16][17][18]

Myocardial Infarct Size Measurement (Tetrazolium Staining)

This protocol describes a method for quantifying the area of myocardial infarction in an animal model.

Materials:

  • Animal model of myocardial infarction (e.g., dog or rat with coronary artery ligation)

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (1% in phosphate buffer)

  • Formalin (10%)

  • Heart slicing apparatus

  • Digital camera and image analysis software

Procedure:

  • At the end of the experimental period, excise the heart.

  • Slice the ventricles into uniform transverse sections (e.g., 2-3 mm thick).

  • Incubate the heart slices in the TTC solution at 37°C for 15-20 minutes. Viable myocardium will stain red due to the presence of dehydrogenase enzymes, while the infarcted tissue will remain pale.[3]

  • Fix the stained slices in 10% formalin to enhance the contrast between viable and necrotic tissue.[3]

  • Photograph the slices and use image analysis software to quantify the area of infarction relative to the total area at risk or the total ventricular area.[19]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening compounds for their potential to inhibit CYP450 enzymes.

CYP450_Inhibition_Screening_Workflow Start Start Compound_Library Compound Library Start->Compound_Library Primary_Screen Primary Screen (Single High Concentration) Compound_Library->Primary_Screen Identify_Hits Inhibition > 50%? Primary_Screen->Identify_Hits Dose_Response Dose-Response Assay (Multiple Concentrations) Identify_Hits->Dose_Response Yes End End Identify_Hits->End No Calculate_IC50 Calculate IC₅₀ Dose_Response->Calculate_IC50 Mechanism_Studies Mechanism of Inhibition Studies (e.g., Time-Dependent Inhibition) Calculate_IC50->Mechanism_Studies Mechanism_Studies->End

Workflow for Screening CYP450 Inhibitors.

Conclusion

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 14,15-EE-5(Z)-E

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of 14,15-EE-5(Z)-E are critical for ensuring laboratory safety and environmental protection. This document provides essential guidance for researchers, scientists, and drug development professionals on the appropriate handling and disposal of this compound, based on its chemical properties and the available safety information for related substances.

Immediate Safety Considerations

This compound is typically supplied in a solution of ethanol (B145695).[1] Therefore, the immediate hazards are associated with the solvent. Ethanol is a flammable liquid.[2][3] Safety data for structurally similar epoxyeicosatrienoids, which are often supplied in flammable solvents like acetonitrile (B52724) or methyl acetate, indicate that these solutions can be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use chemically resistant gloves.

  • Body Protection: Wear a lab coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.

Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2][5]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste containing this compound in a designated, compatible, and properly sealed hazardous waste container.[6][7]

    • Given that the solvent is ethanol, the container should be suitable for flammable organic waste.[8]

    • Avoid mixing with incompatible waste streams, such as strong oxidizing agents.[2][8]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and list all contents, including "this compound" and "Ethanol."[6]

    • Include the approximate concentrations and accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources.[6][8]

    • Ensure the storage area is compliant with regulations for flammable liquid waste.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5]

    • Follow all institutional procedures for waste manifest and handover.

Spill Management

In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, earth) and place it in a sealed container for disposal as hazardous waste.[9] For larger spills, or if you feel it is unsafe to handle, evacuate the area and contact your institution's EHS or emergency response team.

Data Presentation

As no specific quantitative data for the disposal of this compound was found, a table is not applicable. The primary quantitative consideration is the flammability of the ethanol solvent.

Solvent Hazard Classification Disposal Consideration
EthanolFlammable LiquidCollect in a designated flammable liquid waste container. Do not dispose of down the drain.[2][10]

Experimental Protocols

Specific experimental protocols for the deactivation or disposal of this compound are not detailed in the available literature. The standard and recommended procedure is collection and disposal via a certified hazardous waste management service, as outlined in the protocol above.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Identify Waste (this compound in Ethanol) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Labeled, Compatible Hazardous Waste Container B->C D Store Securely in a Designated Area for Flammable Waste C->D E Contact EHS for Waste Pickup D->E F Complete Waste Manifest Documentation E->F G Proper Disposal by Certified Professionals F->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety & Operational Guide for Handling 14,15-EE-5(Z)-E

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 14,15-EE-5(Z)-E in a laboratory setting. The information is targeted towards researchers, scientists, and drug development professionals to ensure safe handling and mitigate potential risks. Since specific safety data for this compound is not publicly available, the following guidance is based on the general safety protocols for epoxy compounds and related epoxy fatty acids.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

When handling this compound, which is an epoxy fatty acid, it is crucial to use appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation of any potential vapors or aerosols.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield should be worn to protect against splashes.
Hand Protection Chemical-resistant gloves, such as nitrile or butyl rubber, are mandatory. It is important to inspect gloves for any signs of degradation or puncture before use.
Body Protection A lab coat or chemical-resistant apron should be worn over personal clothing. For larger quantities or in case of a significant spill risk, chemical-resistant coveralls are recommended. Contaminated clothing should be removed immediately and laundered before reuse.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if there is a risk of aerosol generation, a respirator with an organic vapor cartridge should be used.
Quantitative Safety Data
Data PointValue
LD50/LC50 Data not available for this compound. Epoxy fatty acids have been noted as potential pro-toxins, and their toxicity can be influenced by metabolic processes.[1][2]
Occupational Exposure Limits (OELs) Not established for this compound. Adherence to general laboratory safety guidelines and minimizing exposure is crucial.
Flammability While specific data for this compound is unavailable, epoxy resins are generally considered combustible.
Reactivity Epoxy compounds can be reactive and may polymerize when exposed to heat or incompatible materials. They should be stored away from strong oxidizing agents, acids, and bases.

Operational and Disposal Plans

Handling and Storage
  • Handling: Always handle this compound within a well-ventilated laboratory, preferably inside a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin, eyes, and clothing by wearing the recommended PPE.

  • Storage: Store containers of this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. Ensure the container is tightly sealed when not in use. Store away from incompatible materials such as strong acids, bases, and oxidizing agents.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.

Experimental Workflow: Chemical Spill Response

cluster_spill_response Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill (Size & Nature) evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use absorbent pads/booms) ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Caption: Logical workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Alert : Immediately evacuate the spill area and alert nearby personnel.[3][4]

  • Assess the Spill : From a safe distance, assess the size and nature of the spill to determine the appropriate response.

  • Personal Protective Equipment : Before approaching the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if ventilation is poor.[3]

  • Containment : Prevent the spread of the liquid by using absorbent materials like chemical absorbent pads or booms to surround the spill.[3][4]

  • Cleanup :

    • For small spills of uncured material, carefully absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Once absorbed, use a scraper or putty knife to collect the material into a designated waste container.[5][6]

    • Wipe the area with a cloth soaked in a suitable solvent like acetone (B3395972) or isopropyl alcohol to remove any remaining residue.[3][5]

    • For spills of cured material, mechanical removal by scraping may be necessary.[6] A heat gun may be used to soften the material, making it easier to remove.[6]

  • Decontamination : Clean the affected surface with soap and warm water after the bulk of the material has been removed.[5]

  • Waste Disposal : All contaminated materials, including absorbents, gloves, and cleaning cloths, must be placed in a sealed, labeled hazardous waste container for proper disposal.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product : Unused or unwanted this compound should be treated as hazardous waste and disposed of according to local, state, and federal regulations. Do not dispose of it down the drain or in regular trash. If it is a two-part epoxy system, the unmixed components are typically considered hazardous.[7]

  • Cured Product : If the epoxy is mixed and allowed to fully cure into a solid, inert plastic, it is generally not considered hazardous waste and can be disposed of as solid waste.[8][9] However, it is essential to confirm this with your institution's environmental health and safety (EHS) office.

  • Empty Containers : Empty containers should be managed as non-hazardous solid waste, provided that no more than 3% by weight of the original product remains.[8]

  • Contaminated Materials : All materials used to clean up spills (absorbents, wipes, PPE) should be considered hazardous waste and disposed of accordingly.

Always consult your institution's EHS guidelines for specific procedures on chemical waste disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。